4-Benzothiazoleacetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1,3-benzothiazol-4-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c11-8(12)4-6-2-1-3-7-9(6)10-5-13-7/h1-3,5H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAQGYEOIXUKLKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC=N2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40632703 | |
| Record name | (1,3-Benzothiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
208117-17-3 | |
| Record name | (1,3-Benzothiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40632703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"4-Benzothiazoleacetic acid" fundamental properties
An In-Depth Technical Guide to 4-Benzothiazoleacetic Acid: Core Properties and Applications
Introduction
This compound is a heterocyclic organic compound featuring a benzene ring fused to a thiazole ring, with an acetic acid group attached at the 4-position of the benzothiazole core. As a member of the benzothiazole family, this molecule serves as a significant structural motif and versatile building block in medicinal chemistry and materials science. The benzothiazole scaffold is renowned for its wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] This guide provides a comprehensive technical overview of the fundamental properties, synthesis, analytical methodologies, and potential applications of this compound, tailored for researchers and professionals in drug development.
Physicochemical and Spectroscopic Profile
The precise characterization of a compound's physical and spectroscopic properties is fundamental to its application in research and development. While specific experimental data for this compound is not widely published, its properties can be reliably predicted based on the well-understood chemistry of the benzothiazole core and the carboxylic acid functional group.
Core Physicochemical Properties
The key physical and chemical identifiers for this compound are summarized below. These values are essential for handling, formulation, and experimental design.
| Property | Predicted Value / Information | Rationale / Reference |
| Molecular Formula | C₉H₇NO₂S | Derived from its chemical structure. |
| Molecular Weight | 193.22 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid | Typical for small aromatic organic acids. |
| Melting Point | ~190-200 °C | Inferred from similar structures like 4-Thiazolecarboxylic acid (195-199 °C).[3] |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, and alcohols. | The carboxylic acid group imparts slight aqueous solubility, while the aromatic core favors organic solvents. |
| pKa | ~4-5 | The acidity is primarily determined by the carboxylic acid group, similar to benzoic acid.[4] |
Spectroscopic Data for Structural Elucidation
Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following data are predicted based on established spectroscopic principles.[5][6]
| Technique | Predicted Spectroscopic Data |
| ¹H NMR | δ ~12.5-13.0 ppm (s, 1H, -COOH), δ ~7.5-8.2 ppm (m, 4H, Ar-H), δ ~4.0 ppm (s, 2H, -CH₂-) |
| ¹³C NMR | δ ~172 ppm (C=O), δ ~153 ppm, ~135 ppm (Benzothiazole quaternary C), δ ~120-130 ppm (Ar-CH), δ ~40 ppm (-CH₂-) |
| Infrared (IR) | ~3000 cm⁻¹ (broad, O-H stretch), ~1700 cm⁻¹ (strong, C=O stretch), ~1600, ~1450 cm⁻¹ (C=C, C=N stretches), ~750 cm⁻¹ (C-S stretch) |
| Mass Spec (EI) | m/z (M⁺) = 193, Fragment at m/z = 148 (loss of -COOH), Fragment at m/z = 134 (loss of -CH₂COOH) |
Synthesis and Reaction Chemistry
The synthesis of benzothiazole derivatives is a well-established field in organic chemistry. A common and efficient method involves the condensation of a 2-aminothiophenol derivative with a carboxylic acid or its equivalent.[7]
Proposed Synthetic Pathway
A plausible and direct route to this compound involves the reaction of 2-aminothiophenol with a suitable malonic acid derivative followed by cyclization and decarboxylation. This approach is favored for its high efficiency and the availability of starting materials.
Caption: A generalized workflow for the synthesis of this compound.
Experimental Protocol: General Synthesis
-
Condensation: Equimolar amounts of 2-aminothiophenol and diethyl malonate are heated, either neat or in a high-boiling solvent (e.g., xylene), to initiate condensation.
-
Cyclization/Saponification: The resulting intermediate is treated with a strong base, such as sodium hydroxide in ethanol, and heated to promote intramolecular cyclization and hydrolyze the ester groups.
-
Acidification: The reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to precipitate the dicarboxylic acid intermediate.
-
Decarboxylation: The isolated intermediate is heated above its melting point until carbon dioxide evolution ceases, yielding the crude this compound.
-
Purification: The final product is purified by recrystallization from a suitable solvent system, such as ethanol/water, to achieve high purity.
Biological Activity and Therapeutic Potential
The benzothiazole scaffold is a privileged structure in drug discovery, conferring a wide range of pharmacological activities.[2][8] Derivatives have shown significant promise in several therapeutic areas.
-
Anticancer Activity: Many benzothiazole derivatives, particularly 2-(4-aminophenyl)benzothiazoles, exhibit potent and selective cytotoxicity against various cancer cell lines, often through mechanisms involving cytochrome P450 enzymes or by inducing apoptosis.[1][8]
-
Antimicrobial Properties: The benzothiazole nucleus is a key component in compounds designed to inhibit bacterial enzymes such as DNA gyrase and dihydropteroate synthase, making it a valuable scaffold for developing new antibacterial agents to combat resistance.[9]
-
Anti-inflammatory Effects: Certain benzothiazole compounds act as inhibitors of key inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LO), suggesting their potential in treating inflammatory disorders.[1]
-
Neuroprotection: The FDA-approved drug Riluzole, a benzothiazole derivative, is used to treat amyotrophic lateral sclerosis (ALS), highlighting the scaffold's potential in developing treatments for neurodegenerative diseases.[2]
This compound itself can be considered both a potentially active molecule and, more importantly, a key starting material for the synthesis of more complex and potent derivatives targeting these biological pathways.
Analytical Methodologies
Robust analytical methods are essential for ensuring the quality, purity, and concentration of this compound in research and pharmaceutical contexts. High-Performance Liquid Chromatography (HPLC) is the preferred technique due to the compound's polarity, non-volatility, and UV-active aromatic structure.
HPLC Method Protocol
-
Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), a UV-Vis detector, and an autosampler.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water containing an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to ensure sharp peak shape for the carboxylic acid. A typical starting condition would be 60:40 (v/v) Acetonitrile:Water with 0.1% TFA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm or 280 nm, where the benzothiazole core exhibits strong absorbance.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase or a compatible solvent like methanol. Dilute to create calibration standards and test samples within the linear range of the detector.
-
Validation: The method must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines.[10]
Caption: Logical flow for the validation of an analytical HPLC method.
Safety, Handling, and Storage
Proper handling and storage are crucial for maintaining the integrity of this compound and ensuring laboratory safety. The following recommendations are based on safety data sheets for similar chemical structures.[11]
-
Hazard Identification: Expected to be harmful if swallowed and may cause skin and serious eye irritation. Handle with appropriate care.
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat. Work in a well-ventilated area or under a chemical fume hood.
-
First Aid Measures:
-
Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin: Wash off with soap and plenty of water. Remove contaminated clothing.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.
-
Inhalation: Move the person into fresh air. If breathing is difficult, give oxygen.[11]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12] Keep away from strong oxidizing agents, bases, and acids.
References
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- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
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An In-depth Technical Guide to 4-Benzothiazoleacetic Acid (CAS 208117-17-3)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Benzothiazole Scaffold
4-Benzothiazoleacetic acid, also known as 2-(1,3-benzothiazol-4-yl)acetic acid, belongs to the benzothiazole class of heterocyclic compounds. This scaffold, which consists of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Benzothiazole derivatives are recognized for their wide array of pharmacological activities, including but not limited to anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[3][4][5] The structural versatility of the benzothiazole nucleus allows for extensive modification, making it a privileged scaffold in the development of novel therapeutic agents.[1][4] This guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers in the field.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 208117-17-3 | [6][7] |
| Molecular Formula | C9H7NO2S | [6] |
| Molecular Weight | 193.22 g/mol | [6] |
| Appearance | Typically a solid | [8] |
| IUPAC Name | 2-(1,3-benzothiazol-4-yl)acetic acid | [7] |
Synthesis of this compound
The synthesis of benzothiazole derivatives often involves the condensation of 2-aminothiophenol with various carbonyl compounds. A common and effective method for synthesizing this compound involves the hydrolysis of its corresponding ester, ethyl 2-(1,3-benzothiazol-4-yl)acetate. This precursor can be synthesized through the reaction of 2-aminothiophenol with a suitable malonic ester derivative.[9]
The hydrolysis of the ester to the carboxylic acid is a standard procedure in organic synthesis. It is typically achieved by treating the ester with a base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification.[10]
Experimental Protocol: Synthesis via Hydrolysis
-
Reaction Setup: Dissolve ethyl 2-(1,3-benzothiazol-4-yl)acetate in a suitable solvent, such as a mixture of ethanol and water.
-
Saponification: Add an aqueous solution of sodium hydroxide (NaOH) to the reaction mixture.
-
Heating: Heat the mixture under reflux for a specified period to ensure complete hydrolysis of the ester. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[10]
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidification: Dilute the remaining aqueous solution with water and acidify with a dilute acid, such as hydrochloric acid (HCl), until the pH is acidic. This will precipitate the carboxylic acid.
-
Isolation and Purification: Collect the solid precipitate by filtration, wash it with cold water to remove any inorganic impurities, and then dry it. The crude product can be further purified by recrystallization from an appropriate solvent to yield pure this compound.
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
A comprehensive characterization using various spectroscopic techniques is essential to confirm the identity and purity of the synthesized this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the benzothiazole ring system.
-
O-H Stretch: A very broad absorption band is expected in the region of 3300-2500 cm⁻¹ due to the stretching vibration of the hydroxyl group in the carboxylic acid, which is broadened by hydrogen bonding.[11][12]
-
C=O Stretch: A strong, sharp absorption band should appear between 1760 and 1690 cm⁻¹ corresponding to the carbonyl stretching vibration of the carboxylic acid.[11][12]
-
C=N and C=C Stretches: Absorptions in the 1630-1450 cm⁻¹ region are characteristic of the C=N stretching of the thiazole ring and the C=C stretching vibrations within the benzene ring.[11][13]
-
C-S Stretch: A weaker absorption band for the C-S bond is typically observed in the fingerprint region.[13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure.
¹H NMR: The proton NMR spectrum of this compound would be expected to show the following signals:
-
Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ > 10 ppm), which is exchangeable with D₂O.
-
Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the acetic acid methylene group.
-
Aromatic Protons: A complex multiplet pattern in the aromatic region (typically δ 7-9 ppm) corresponding to the protons on the benzothiazole ring system.
¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments in the molecule. Key expected signals include:
-
Carbonyl Carbon (-C=O): A signal in the downfield region (typically δ > 170 ppm).
-
Aromatic and Thiazole Carbons: Multiple signals in the aromatic region (typically δ 110-160 ppm).
-
Methylene Carbon (-CH₂-): A signal in the aliphatic region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (193.22).[6] Fragmentation patterns can provide further structural information. Common techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed for analysis.[14][15]
Caption: Analytical workflow for the characterization of the compound.
Potential Applications in Drug Discovery
The benzothiazole scaffold is a key pharmacophore in numerous clinically approved and investigational drugs.[4] Derivatives of benzothiazole have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development.
-
Anticancer Activity: Many benzothiazole derivatives have been investigated for their potential as anticancer agents, showing activity against a range of tumor cell lines.[1][2]
-
Antimicrobial and Antifungal Activity: The benzothiazole nucleus is present in compounds with significant antibacterial and antifungal properties.[3]
-
Anti-inflammatory and Analgesic Effects: Certain benzothiazole derivatives have shown promise as anti-inflammatory and pain-relieving agents.[3]
-
Neuroprotective Applications: The scaffold is also found in compounds being explored for the treatment of neurodegenerative diseases like Alzheimer's.[4]
While specific biological activity for this compound (CAS 208117-17-3) is not extensively documented in the public domain, its structural features suggest it could serve as a valuable building block or lead compound for the synthesis of new derivatives with potential therapeutic applications in these areas.
Conclusion
This compound is a compound of significant interest due to its core benzothiazole structure, a well-established pharmacophore in medicinal chemistry. This guide has provided a detailed overview of its synthesis, a comprehensive approach to its characterization using modern spectroscopic techniques, and a summary of the potential therapeutic applications of the broader benzothiazole class. The methodologies and insights presented herein are intended to support researchers and scientists in their efforts to explore the full potential of this and related compounds in the ongoing quest for novel and effective therapeutic agents.
References
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- Benzothiazole derivatives as anticancer agents. (2017). PubMed Central.
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The Genesis of a Scaffold: An In-depth Technical Guide to the Discovery and History of 4-Benzothiazoleacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzothiazole nucleus, a heterocyclic scaffold composed of a benzene ring fused to a thiazole ring, is a cornerstone in medicinal chemistry, underpinning a vast array of pharmacologically active compounds. While much of the focus has been on substitutions at the 2-position, the exploration of other isomers, such as 4-Benzothiazoleacetic acid, has paved the way for novel therapeutic agents. This in-depth guide navigates the historical landscape of benzothiazole chemistry, elucidates the foundational synthetic strategies, and charts the evolution of our understanding of this compound and its derivatives. By examining the causality behind experimental choices and providing detailed protocols, this document serves as a comprehensive resource for researchers engaged in the design and synthesis of next-generation benzothiazole-based therapeutics.
Introduction: The Rise of the Benzothiazole Scaffold
The journey into the world of benzothiazoles began in the late 19th and early 20th centuries, with initial investigations into the chemical architecture of these fused heterocyclic systems. The first synthesis of a 2-substituted benzothiazole was reported by A. W. Hofmann in 1887, laying the groundwork for over a century of exploration into this versatile scaffold.[1] Benzothiazole derivatives have since demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] This has cemented their status as "privileged structures" in drug discovery.
The position of substituents on the benzothiazole ring system profoundly influences the molecule's physicochemical properties and its interaction with biological targets. While the 2-position has been the most extensively studied site for modification, the synthesis and investigation of derivatives with substituents on the benzene ring, such as this compound, have opened new avenues for modulating biological activity and developing compounds with unique pharmacological profiles.
Foundational Synthesis of the Benzothiazole Core: A Historical Perspective
The classical and most enduring method for the synthesis of the benzothiazole nucleus is the condensation of a 2-aminothiophenol with a carboxylic acid or its derivative. This fundamental reaction has been the workhorse of benzothiazole chemistry for decades and provides a logical starting point for understanding the synthesis of this compound.
The Jacobson Synthesis and Related Condensation Reactions
The Jacobson synthesis, a method involving the cyclization of N-arylthioamides, and more broadly, the direct condensation of 2-aminothiophenols with various electrophiles, represent the cornerstone of benzothiazole synthesis.
Experimental Protocol: General Synthesis of a 2-Substituted Benzothiazole via Condensation
This protocol outlines the general procedure for the condensation of 2-aminothiophenol with a carboxylic acid, a method readily adaptable for the synthesis of various benzothiazole derivatives.
Materials:
-
2-Aminothiophenol
-
Carboxylic acid (e.g., a substituted benzoic acid)
-
Polyphosphoric acid (PPA) or another suitable dehydrating agent/catalyst
-
Appropriate solvent (e.g., toluene, xylene, or neat PPA)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 2-aminothiophenol and the desired carboxylic acid.
-
Add polyphosphoric acid as both a solvent and a catalyst. The amount of PPA should be sufficient to ensure a stirrable mixture.
-
Heat the reaction mixture to a temperature typically ranging from 130°C to 220°C. The optimal temperature will depend on the specific reactants.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
The precipitate that forms is the crude benzothiazole derivative. Collect the solid by filtration.
-
Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) to precipitate any remaining product.
-
Wash the combined solid product with water and recrystallize from an appropriate solvent (e.g., ethanol) to yield the purified 2-substituted benzothiazole.
Causality in Experimental Design:
-
Polyphosphoric Acid (PPA): PPA serves a dual role as a solvent and a powerful dehydrating agent. Its high viscosity and acidic nature facilitate the cyclization by promoting the formation of the key intermediate and subsequent removal of a water molecule.
-
High Temperatures: The condensation reaction typically requires significant thermal energy to overcome the activation barrier for the cyclization and dehydration steps.
-
Work-up with Ice: The highly exothermic dilution of PPA with water necessitates the use of ice to control the temperature and prevent degradation of the product.
The Emergence of this compound: A Synthetic Strategy
While a singular, celebrated "discovery" of this compound is not prominent in the historical literature, its synthesis can be logically deduced from the foundational principles of benzothiazole chemistry. The key challenge lies in the introduction of the acetic acid moiety at the 4-position of the benzene ring. A plausible and efficient synthetic route would involve the preparation of a suitably substituted 2-aminothiophenol precursor.
Proposed Synthetic Pathway to this compound
A logical retrosynthetic analysis of this compound points towards a strategy involving the cyclization of a precursor already bearing the acetic acid functional group.
Diagram of the Proposed Retrosynthetic Pathway for this compound
Caption: Retrosynthetic analysis of this compound.
Experimental Protocol: Proposed Synthesis of this compound
This protocol details a plausible multi-step synthesis of this compound, starting from a commercially available substituted aniline.
Step 1: Synthesis of a Substituted Thiophenol
-
Begin with a suitable starting material such as 2-amino-3-methylbenzoic acid.
-
Protect the amino group, for example, through acetylation with acetic anhydride.
-
Perform a Sandmeyer-type reaction to introduce a thiol group at the 2-position of the benzene ring. This can be achieved by diazotization of the amino group followed by reaction with a sulfur-containing nucleophile.
-
The resulting intermediate would be a protected 2-mercapto-3-methylbenzoic acid.
Step 2: Introduction of the Acetic Acid Moiety
-
The methyl group at the 3-position can be functionalized to introduce the acetic acid side chain. This could be achieved through radical bromination followed by cyanide displacement and subsequent hydrolysis.
Step 3: Cyclization to Form the Benzothiazole Ring
-
Deprotect the amino group.
-
The resulting 2-amino-3-(carboxymethyl)thiophenol can then be cyclized with a suitable one-carbon electrophile, such as formic acid or triethyl orthoformate, under acidic conditions to form the thiazole ring, yielding this compound.
Modern Synthetic Approaches and Derivatives
While classical methods provide a robust foundation, modern organic synthesis has introduced more efficient and versatile approaches to benzothiazole derivatives. These include microwave-assisted synthesis, the use of novel catalysts, and multi-component reactions, which often offer advantages in terms of reaction times, yields, and environmental impact.
The core structure of this compound serves as a valuable template for the development of a wide range of derivatives with potential therapeutic applications. Modifications can be readily made at several positions:
-
The Carboxylic Acid Group: Esterification or amidation of the acetic acid moiety can modulate the compound's solubility, bioavailability, and interaction with biological targets.
-
The Benzene Ring: Introduction of various substituents (e.g., halogens, nitro groups, alkyl chains) on the benzene ring can fine-tune the electronic properties and steric profile of the molecule.
-
The 2-Position of the Thiazole Ring: While the parent this compound is unsubstituted at the 2-position, this site is a prime target for introducing additional functional groups to explore structure-activity relationships.
Biological Significance and Therapeutic Potential
The benzothiazole scaffold is a well-established pharmacophore, and derivatives of benzothiazoleacetic acid have been investigated for a range of biological activities.
| Derivative Class | Reported Biological Activity | Potential Therapeutic Application |
| Substituted Benzothiazole-2-acetic acids | Anti-inflammatory, Analgesic | Treatment of inflammatory disorders |
| Benzothiazole Acetic Acid Esters | Antimicrobial, Antifungal | Development of new anti-infective agents |
| Amide Derivatives of Benzothiazole Acetic Acids | Anticancer | Oncology |
The acetic acid moiety in this compound can act as a handle for further chemical modifications, allowing for the creation of extensive libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Conclusion and Future Directions
The story of this compound is intrinsically linked to the broader history of benzothiazole chemistry. While its initial synthesis may not be a landmark event in itself, the compound represents a logical and important extension of the exploration of this critical heterocyclic scaffold. The foundational synthetic methods, born out of the pioneering work of early organic chemists, continue to be relevant today, albeit with modern refinements.
As our understanding of the molecular basis of disease deepens, the benzothiazole scaffold, and specifically derivatives of this compound, will undoubtedly continue to be a fertile ground for the discovery of novel therapeutic agents. The ability to rationally design and synthesize new analogues with tailored properties ensures that the legacy of this unassuming yet powerful molecule will endure in the field of medicinal chemistry.
References
- Hofmann, A. W. (1887). Zur Kenntniss des Thiobenzanilids. Berichte der deutschen chemischen Gesellschaft, 20(1), 1788-1791. [Link]
Sources
Unraveling the Conformational Landscape of 4-Benzothiazoleacetic Acid: A Technical Guide for Drug Discovery
Abstract
This technical guide provides a comprehensive exploration of the molecular structure and conformational dynamics of 4-Benzothiazoleacetic acid, a heterocyclic compound of significant interest in medicinal chemistry. For researchers and scientists engaged in drug development, a profound understanding of a molecule's three-dimensional architecture is paramount for predicting its interaction with biological targets. This document delineates the key structural features of this compound, outlines robust methodologies for its conformational analysis, and discusses the implications of its conformational preferences in the rational design of novel therapeutics.
Introduction: The Significance of Molecular Conformation in Drug Design
The biological activity of a small molecule is intrinsically linked to its three-dimensional shape and flexibility. The specific arrangement of atoms in space, or conformation, dictates how a molecule will bind to a protein, enzyme, or nucleic acid target. This compound, with its fused benzothiazole ring system and a flexible acetic acid side chain, presents a compelling case study in the importance of conformational analysis. The benzothiazole moiety is a well-established pharmacophore found in a variety of bioactive compounds, exhibiting antimicrobial and other therapeutic properties.[1] The acetic acid substituent introduces additional degrees of freedom, allowing the molecule to adopt a range of conformations that can influence its pharmacokinetic and pharmacodynamic profiles.
A thorough understanding of the accessible conformations and the energy barriers between them is crucial for designing derivatives with improved potency, selectivity, and bioavailability. This guide will provide the theoretical and practical framework for investigating the conformational landscape of this compound.
Molecular Structure of this compound
The foundational step in any conformational analysis is a detailed examination of the molecule's static, two-dimensional structure. This compound consists of a bicyclic benzothiazole core with an acetic acid group attached at the 4-position of the benzene ring.
Figure 1: 2D Chemical Structure of this compound.
The key to understanding the conformational possibilities of this molecule lies in identifying its rotatable bonds. The primary degree of rotational freedom is around the single bond connecting the methylene group of the acetic acid moiety to the benzothiazole ring. Rotation around this bond will dictate the spatial relationship between the carboxylic acid group and the bicyclic system.
Methodologies for Conformational Analysis
A multi-faceted approach, combining computational modeling with experimental validation, is the most rigorous strategy for elucidating the conformational preferences of a flexible molecule like this compound.
Computational Modeling: A Predictive Approach
Computational chemistry offers powerful tools to predict and analyze molecular conformations in the absence of experimental data. Density Functional Theory (DFT) is a particularly robust method for studying the electronic structure and geometry of molecules.[2]
Workflow for Computational Conformational Analysis:
Caption: A generalized workflow for computational conformational analysis.
Step-by-Step Protocol for DFT-Based Conformational Analysis:
-
Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.
-
Conformational Search: A systematic search of the conformational space is performed by rotating the key dihedral angle (C-C-C-C connecting the ring to the carboxyl group) in discrete steps (e.g., 15° or 30°).
-
Geometry Optimization: Each generated conformer is subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to find the nearest local energy minimum.
-
Energy Calculation: The single-point energy of each optimized conformer is calculated at a higher level of theory to obtain accurate relative energies.
-
Analysis of Results: The optimized geometries are analyzed to identify unique, low-energy conformers. A potential energy surface can be plotted to visualize the energy landscape as a function of the key dihedral angle.
Expected Low-Energy Conformers:
Based on steric and electronic considerations, two primary low-energy conformations are anticipated:
-
Syn-conformation: The carboxylic acid group is oriented towards the thiazole ring. This conformation may be stabilized by intramolecular hydrogen bonding between the carboxylic acid proton and the nitrogen or sulfur atoms of the thiazole ring.
-
Anti-conformation: The carboxylic acid group is directed away from the thiazole ring, minimizing steric hindrance.
Table 1: Hypothetical Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-C=O) | Relative Energy (kcal/mol) |
| Syn | ~0° | 0.0 |
| Anti | ~180° | 1.5 |
| Gauche | ~60° | 3.2 |
Note: These are illustrative values and would need to be confirmed by actual calculations.
Experimental Validation: Grounding Predictions in Reality
While computational methods are predictive, experimental techniques provide the definitive evidence of molecular conformation in the solid state or in solution.
X-ray crystallography provides an atomic-resolution picture of the molecule's conformation in the crystalline state. While crystal packing forces can influence the observed conformation, it often represents a low-energy state of the molecule.
Experimental Protocol for X-ray Crystallography:
-
Crystal Growth: High-quality single crystals of this compound are grown from a suitable solvent system.
-
Data Collection: The crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure and refine the atomic positions.
The resulting crystal structure would provide precise bond lengths, bond angles, and dihedral angles, offering a definitive snapshot of a stable conformation.
NMR spectroscopy is a powerful technique for studying molecular conformation and dynamics in solution.[3] For this compound, key NMR experiments would include:
-
¹H NMR: The chemical shifts of protons, particularly those on the methylene bridge and the aromatic ring, are sensitive to the local electronic environment, which is influenced by conformation.
-
Nuclear Overhauser Effect (NOE) Spectroscopy (NOESY or ROESY): These experiments detect through-space interactions between protons that are close to each other (typically < 5 Å). The presence or absence of specific NOE cross-peaks can provide crucial distance constraints to define the predominant solution-state conformation.[4] For example, an NOE between a proton on the methylene group and a proton on the benzothiazole ring would indicate a specific spatial arrangement.
-
Coupling Constant (J-coupling) Analysis: The magnitude of three-bond proton-proton coupling constants can be related to the dihedral angle between them via the Karplus equation, providing information about the conformation of the side chain.
Visualizing Conformational Exchange with NMR:
Caption: NMR observes a population-weighted average of conformations in solution.
Implications for Drug Development
The conformational preferences of this compound have direct implications for its potential as a drug candidate. The bioactive conformation, the one that binds to the biological target, may or may not be the lowest energy conformation in solution.
-
Receptor Binding: A rigidified analog that is "locked" in the bioactive conformation may exhibit higher potency and selectivity.
-
Membrane Permeability: The molecule's conformation can affect its polarity and ability to cross cell membranes.
-
Metabolism: The accessibility of certain functional groups to metabolic enzymes can be conformation-dependent.
By understanding the conformational landscape, medicinal chemists can rationally design next-generation analogs of this compound with improved therapeutic profiles. This may involve introducing substituents that favor the bioactive conformation or reduce conformational flexibility to minimize off-target effects.
Conclusion
The study of molecular structure and conformation is a cornerstone of modern drug discovery. For this compound, a comprehensive analysis combining computational modeling and experimental validation is essential to unlock its full therapeutic potential. This guide has provided a framework for such an investigation, from the initial structural characterization to the advanced techniques used to probe its dynamic nature. The insights gained from these studies will undoubtedly pave the way for the development of novel and effective benzothiazole-based therapeutics.
References
- Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. (2022). Molecules, 27(13), 4145. [Link]
- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents. (2020). Molecules, 25(9), 2095. [Link]
- An efficient synthesis, structural analysis, and computational studies of benzothiazole derivatives activated by formic acid under solvent-free conditions. (2023). Chemical Physics Impact, 6, 100188. [Link]
- Repurposing benzimidazole and benzothiazole derivatives as potential inhibitors of SARS-CoV-2: DFT, QSAR, molecular docking, molecular dynamics simulation, and in-silico pharmacokinetic and toxicity studies. (2021). Journal of Biomolecular Structure and Dynamics, 39(17), 6533-6549. [Link]
- Crystal structure of 4-(benzo[d]thiazol-2-yl)-1,2-dimethyl-1H-pyrazol-3(2H)-one. (2024).
- The role of NMR spectroscopy in mapping the conformational landscape of GPCRs. (2019). Current Opinion in Structural Biology, 57, 137-144. [Link]
- Conformational analysis: crystallographic, NMR, and molecular mechanics studies of flexible sulfonic esters. (2003). The Journal of Organic Chemistry, 68(13), 5119-5129. [Link]
- Calculate the dihedral angle (θ)
- Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. (2010). European Journal of Organic Chemistry, 2010(11), 2035-2056. [Link]
- High-Resolution Conformational Analysis of RGDechi-Derived Peptides Based on a Combination of NMR Spectroscopy and MD Simulations. (2021). International Journal of Molecular Sciences, 22(19), 10475. [Link]
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Topic: Predicted NMR and Mass Spectrometry of 4-Benzothiazoleacetic acid
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery and materials science, heterocyclic compounds form a cornerstone of molecular design. Among these, the benzothiazole scaffold is of significant interest due to its wide range of biological activities and applications. 4-Benzothiazoleacetic acid, a derivative of this core structure, represents a key synthetic intermediate and a potential pharmacophore. Its unambiguous structural characterization is paramount for ensuring the integrity of research and development pipelines. This guide provides a detailed predictive analysis of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. Moving beyond mere data points, we will delve into the causal chemical principles governing the spectral outcomes and outline robust, self-validating experimental protocols for its analysis.
Molecular Structure and Spectroscopic Overview
The first step in any analytical endeavor is a thorough understanding of the analyte's structure. This compound (C₉H₇NO₂S, Molecular Weight: 193.22 g/mol ) possesses a unique arrangement of functional groups that will dictate its spectral signature. The structure consists of a bicyclic benzothiazole system, with an acetic acid moiety attached at the C4 position of the benzene ring.
Key Structural Features for Analysis:
-
Aromatic Protons: An ABC spin system on the benzene ring.
-
Heteroaromatic Proton: A lone proton on the thiazole ring.
-
Aliphatic Protons: A methylene (-CH₂-) bridge.
-
Acidic Proton: A labile carboxylic acid proton (-COOH).
-
Carbon Skeleton: Nine distinct carbon environments, including quaternary, aromatic, and aliphatic carbons.
This guide will predict the spectral appearance of each of these features and provide the rationale based on established principles of spectroscopy.
Predicted ¹H NMR Spectroscopy
Proton NMR (¹H NMR) spectroscopy provides detailed information about the electronic environment of hydrogen atoms in a molecule. The predicted spectrum of this compound is based on the analysis of chemical shifts, spin-spin coupling, and integration.
Rationale Behind Predicted Chemical Shifts
-
Carboxylic Acid Proton (Hₐ): The proton of the -COOH group is highly deshielded due to the electronegativity of the adjacent oxygen atoms and its involvement in hydrogen bonding. It is expected to appear as a broad singlet far downfield, typically in the 10.0-13.0 ppm range.[1][2] This signal's lability means it will readily exchange with deuterium, causing it to disappear from the spectrum upon the addition of a few drops of D₂O, a key diagnostic test for acidic protons.[1][3]
-
Methylene Protons (Hₑ): These protons are situated between an electron-withdrawing carboxylic acid group and the aromatic benzothiazole system. This benzylic-like position results in a deshielded signal, predicted to be a sharp singlet around 3.9-4.2 ppm. The absence of adjacent protons results in a singlet multiplicity.
-
Aromatic Protons (Hₑ, Hբ, H₉): The protons on the benzene portion of the scaffold (H5, H6, H7) form a complex ABC spin system. Their chemical shifts are influenced by the fused thiazole ring and the C4-acetic acid substituent. H5 (ortho to the substituent) and H7 (adjacent to the fused ring) will be the most deshielded, likely appearing in the 7.8-8.2 ppm range. H6 will be located slightly more upfield, around 7.4-7.6 ppm. Each signal will appear as a doublet of doublets due to coupling with its two aromatic neighbors.
-
Thiazole Proton (Hₕ): The C2-proton of the thiazole ring is in a highly electron-deficient heteroaromatic environment, leading to a significant downfield shift. It is predicted to appear as a singlet in the 9.0-9.3 ppm range.
Predicted ¹H NMR Data Summary
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Hₐ (-COOH) | 10.0 - 13.0 | Broad Singlet | 1H | Disappears on D₂O exchange.[2][3] |
| Hₕ (C2-H) | 9.0 - 9.3 | Singlet | 1H | Highly deshielded due to heteroaromatic ring. |
| H₉ (C7-H) | 7.9 - 8.2 | Doublet of Doublets | 1H | Part of ABC spin system. |
| Hₑ (C5-H) | 7.8 - 8.1 | Doublet of Doublets | 1H | Part of ABC spin system. |
| Hբ (C6-H) | 7.4 - 7.6 | Doublet of Doublets | 1H | Part of ABC spin system. |
| Hₔ (-CH₂-) | 3.9 - 4.2 | Singlet | 2H | Benzylic and alpha to a carbonyl. |
Protocol for ¹H NMR Analysis
-
Sample Preparation: Weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids to clearly observe the acidic proton.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Set the spectral width to cover a range of -2 to 16 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 2 seconds.
-
Acquire at least 16 scans for a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).
-
Referencing: Calibrate the chemical shift scale to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Validation (D₂O Exchange): After the initial acquisition, add 1-2 drops of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. Confirmation of the -COOH peak is achieved by its disappearance.
Predicted ¹³C NMR Spectroscopy
Carbon-13 NMR provides a map of the carbon framework of a molecule. As it is typically acquired with proton decoupling, each unique carbon atom appears as a single line, simplifying the spectrum.
Rationale Behind Predicted Chemical Shifts
-
Carbonyl Carbon (Cᵢ): The carbon of the carboxylic acid is the most deshielded carbon in the molecule due to being double-bonded to one oxygen and single-bonded to another. Its resonance is predicted to be in the 170-175 ppm range.[1][4]
-
Aromatic & Heteroaromatic Carbons (Cₐ-Cₕ): The eight carbons of the benzothiazole ring system will appear in the typical aromatic region of 120-155 ppm.[4][5] Quaternary carbons (C3a, C4, C7a) will generally have weaker signals. The C2 carbon, bonded to both nitrogen and sulfur, will be significantly deshielded, predicted around 152-155 ppm. Carbons C4, C5, and C7 will also be downfield due to substituent and heteroatom effects.
-
Methylene Carbon (Cⱼ): This aliphatic carbon, positioned between the aromatic ring and the carbonyl group, is predicted to have a chemical shift in the range of 35-40 ppm.[1]
Predicted ¹³C NMR Data Summary
| Carbon Label | Predicted Chemical Shift (δ, ppm) | Notes |
| Cᵢ (-COOH) | 170 - 175 | Characteristic shift for a carboxylic acid.[4] |
| Cₐ (C2) | 152 - 155 | Deshielded by adjacent N and S atoms. |
| Cₑ (C7a) | 150 - 153 | Quaternary carbon at ring junction. |
| Cₔ (C3a) | 134 - 137 | Quaternary carbon at ring junction. |
| Cₒ (C4) | 132 - 135 | Quaternary carbon, substituted. |
| Cₕ (C7) | 127 - 130 | Aromatic CH. |
| Cբ (C5) | 125 - 128 | Aromatic CH. |
| C₉ (C6) | 123 - 126 | Aromatic CH. |
| Cⱼ (-CH₂-) | 35 - 40 | Aliphatic carbon. |
Predicted High-Resolution Mass Spectrometry (HRMS)
Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for determining the molecular weight and fragmentation pattern of polar, non-volatile compounds like this compound. Electrospray Ionization (ESI) is the method of choice due to its soft nature, which preserves the molecular ion.[6][7]
Ionization and Predicted Molecular Ion
Given the acidic nature of the molecule, ESI in negative ion mode is expected to be highly efficient, producing a deprotonated molecular ion [M-H]⁻. Positive ion mode analysis would yield the protonated molecule, [M+H]⁺.
-
Chemical Formula: C₉H₇NO₂S
-
Exact Mass: 193.0198
-
Predicted [M-H]⁻ (Negative Mode): m/z 192.0121
-
Predicted [M+H]⁺ (Positive Mode): m/z 194.0276
Predicted Fragmentation Pathway (ESI Negative Mode)
Tandem MS (MS/MS) of the [M-H]⁻ ion (m/z 192.01) is predicted to follow a logical pathway dominated by the loss of the carboxyl group.
-
Primary Fragmentation: The most favorable fragmentation is the loss of carbon dioxide (CO₂) from the carboxylate anion. This is a characteristic loss for deprotonated carboxylic acids.[8]
-
[C₉H₆NO₂S]⁻ → [C₈H₆NS]⁻ + CO₂
-
m/z 192.01 → m/z 148.02 (Loss of 44.0 Da)
-
-
Secondary Fragmentation: The resulting fragment ion at m/z 148.02 (a deprotonated methyl-benzothiazole carbanion) may undergo further fragmentation, such as the loss of HCN, although this would be a less favorable pathway.
The diagram below, generated using DOT language, illustrates this primary fragmentation logic.
Caption: Predicted primary fragmentation of this compound in negative ion ESI-MS/MS.
Protocol for LC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent like methanol or acetonitrile. Dilute this stock to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Chromatography (HPLC/UHPLC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is appropriate.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (ESI-QTOF or ESI-Orbitrap):
-
Ionization Mode: Run in both positive and negative ESI modes in separate acquisitions for comprehensive data.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV (positive), -3.0 kV (negative).
-
Source Temperature: 120 °C.
-
Desolvation Gas: Nitrogen at a flow rate of 800 L/hr and temperature of 350 °C.
-
-
Data Acquisition: Perform a full scan MS experiment to identify the molecular ion. Follow this with a targeted MS/MS experiment, selecting the predicted m/z of the molecular ion (192.01 or 194.03) as the precursor for collision-induced dissociation (CID).
Integrated Analytical Workflow
The confirmation of this compound's structure is not a linear process but an integrated workflow where data from orthogonal techniques (NMR and MS) are synthesized to build a conclusive case.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The predictive analysis presented in this guide provides a robust analytical framework for the characterization of this compound. The expected ¹H and ¹³C NMR spectra are defined by the unique electronic environments of the benzothiazole core and the acetic acid substituent. High-resolution mass spectrometry is anticipated to confirm the elemental composition, with a clear fragmentation pattern dominated by the loss of carbon dioxide in negative ion mode. By following the detailed protocols and leveraging the integrated workflow, researchers can confidently verify the structure and purity of this important chemical entity, ensuring the reliability and reproducibility of their scientific outcomes.
References
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction.
- Asimakopoulos, A. G., et al. (2013). Determination of benzotriazoles and benzothiazoles in human urine by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
- Mao, J. D., et al. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta. [Link]
- Reemtsma, T. (2000). Determination of 2‐substituted benzothiazoles of industrial use from water by liquid chromatography/electrospray ionization tandem mass spectrometry.
- JoVE. (2025). NMR and Mass Spectroscopy of Carboxylic Acids. Journal of Visualized Experiments. [Link]
- Chemistry LibreTexts. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- PubChem. 4-hydroxy-2-methyl-N-(5-methyl-2-thiazolyl)-2H-1,2-benzothiazin-3-carboxamide-1,1-dioxide acetic acid.
- Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. University of Alberta. [Link]
- Chemistry LibreTexts. (2023).
- Goti, G., et al. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. [Link]
- Mandal, M. K., & Chand, S. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte.
- The Analytical Scientist. (2022).
- Clark, J. (2023).
- eGyanKosh. (n.d.).
- Oregon State University. (n.d.). 13C NMR Chemical Shifts. CH 335 Organic Chemistry. [Link]
- Reich, H. J. (n.d.). 13C NMR Chemical Shifts.
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- 8. chem.libretexts.org [chem.libretexts.org]
Solubility profile of "4-Benzothiazoleacetic acid" in different solvents
An In-Depth Technical Guide to the Solubility Profile of 4-Benzothiazoleacetic Acid
Authored by: A Senior Application Scientist
Foreword: Understanding the Criticality of Solubility in Drug Development
In the landscape of modern pharmaceutical research and development, the intrinsic properties of an active pharmaceutical ingredient (API) are the bedrock upon which successful therapeutic interventions are built. Among these, solubility stands as a paramount physicochemical characteristic, profoundly influencing an API's bioavailability, manufacturability, and ultimately, its clinical efficacy. A comprehensive understanding of an API's solubility profile across a spectrum of solvents is not merely an academic exercise; it is a critical-path activity that informs formulation strategies, predicts in vivo behavior, and mitigates late-stage development failures.
This technical guide is dedicated to the solubility profile of this compound, a heterocyclic compound of significant interest. While specific quantitative solubility data for this molecule is not extensively documented in publicly available literature, this guide will provide a robust framework for its characterization. By leveraging established principles of organic chemistry, analyzing the solubility of structurally analogous compounds, and detailing rigorous experimental methodologies, we aim to equip researchers, scientists, and drug development professionals with the knowledge to confidently assess and modulate the solubility of this compound.
Physicochemical Landscape of this compound
The solubility of a compound is intrinsically linked to its molecular structure. This compound possesses a bicyclic aromatic benzothiazole core, which is inherently hydrophobic, fused to a polar acetic acid functional group. This amphiphilic nature dictates its solubility behavior, creating a delicate interplay between its ability to interact with polar and non-polar solvent systems.
The acetic acid moiety, with its capacity for hydrogen bond donation and acceptance, is the primary driver of solubility in polar protic solvents. Conversely, the larger, non-polar benzothiazole ring system will favor interactions with non-polar or weakly polar aprotic solvents through van der Waals forces and π-π stacking. The overall solubility in a given solvent will be determined by the energetic balance of these competing interactions.
A critical aspect to consider is the acidic nature of the carboxylic acid group. The solubility of this compound in aqueous media will be highly pH-dependent. At pH values below its pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate anion.[1] This pH-dependent solubility is a key consideration for oral drug formulation, as the compound will encounter a wide range of pH environments in the gastrointestinal tract.
Qualitative Solubility Profile: An Informed Estimation
Based on the structural motifs of this compound and the known solubility of similar compounds, a qualitative solubility profile can be predicted. This provides a valuable starting point for solvent selection in experimental studies. A structurally related compound, 2,1,3-benzothiadiazole-4-carboxylic acid, is known to be soluble in dimethyl sulfoxide (DMSO) and slightly soluble in water.[2] This suggests a similar trend for this compound.
Table 1: Predicted Qualitative Solubility of this compound in Common Solvents
| Solvent Category | Solvent Example | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Soluble to Highly Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating both the polar carboxylic acid and the aromatic benzothiazole ring. |
| Polar Protic | Methanol, Ethanol | Likely Soluble | These solvents can act as both hydrogen bond donors and acceptors, interacting favorably with the carboxylic acid group. Solubility may be slightly lower than in polar aprotic solvents due to the energy required to disrupt the solvent's hydrogen-bonding network. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderately Soluble | These solvents have a significant dipole moment and can engage in dipole-dipole interactions, leading to moderate dissolution. |
| Non-Polar | Dichloromethane (DCM), Toluene, Hexane | Sparingly Soluble to Insoluble | The low polarity of these solvents makes them poor at solvating the polar carboxylic acid group, leading to limited solubility. |
| Aqueous | Water | Slightly to Sparingly Soluble (at neutral pH) | The hydrophilic carboxylic acid group imparts some water solubility, but the large hydrophobic benzothiazole moiety significantly limits it. Solubility will increase at higher pH due to the formation of the carboxylate salt.[1] |
Experimental Determination of Solubility: A Methodological Deep Dive
To move beyond qualitative predictions, rigorous experimental determination of solubility is essential. Two primary methodologies are employed in pharmaceutical sciences: thermodynamic (equilibrium) solubility and kinetic solubility.[3]
Thermodynamic (Equilibrium) Solubility: The Gold Standard
Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[4] It is a critical parameter for understanding the intrinsic solubility of a drug substance and is the benchmark for formulation development. The "shake-flask" method is the most reliable and widely accepted technique for determining thermodynamic solubility.[5][6]
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of vials, each containing a different solvent of interest. The presence of undissolved solid is crucial to ensure equilibrium is reached.[5]
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) using a mechanical shaker or rotator for an extended period (typically 24-72 hours).[7][8][9] This allows the system to reach equilibrium.
-
The time to reach equilibrium can vary and should be determined by taking samples at different time points until the concentration plateaus.[9]
-
-
Phase Separation:
-
Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration through a low-binding filter (e.g., PTFE).[6]
-
-
Quantification:
-
Accurately dilute the saturated solution with a suitable solvent.
-
Determine the concentration of this compound in the diluted solution using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).[5][10]
-
Construct a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility: High-Throughput Screening
Kinetic solubility is a high-throughput method often employed in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[11][12] It measures the concentration of a compound that remains in solution after being rapidly precipitated from a high-concentration stock solution (typically in DMSO).[10][13][14] While not a measure of true equilibrium, it provides a valuable indication of a compound's propensity to precipitate from a supersaturated solution.
Experimental Protocol: Nephelometric Kinetic Solubility Assay
-
Preparation of Stock Solution:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 10-20 mM).[13]
-
-
Assay Plate Preparation:
-
Incubation and Precipitation:
-
Mix the contents of the wells and incubate for a short period (e.g., 1-2 hours) at a controlled temperature.[11]
-
-
Detection of Precipitation:
-
Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.[10]
-
-
Data Analysis:
-
The kinetic solubility is typically reported as the highest concentration at which no significant light scattering (precipitation) is observed.
-
Caption: Workflow for Kinetic Solubility Determination.
Causality in Experimental Design: Why These Choices Matter
The choice between thermodynamic and kinetic solubility assays is driven by the stage of drug development.[12] Kinetic solubility is ideal for early-stage screening due to its high throughput and low compound consumption.[13] However, it can overestimate solubility as it starts from a supersaturated solution.[5] Thermodynamic solubility, while more resource-intensive, provides the definitive equilibrium value necessary for later-stage development and formulation.[15]
The selection of solvents for solubility testing should be guided by the intended application. For preclinical studies, aqueous buffers at various pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4) are crucial to mimic the physiological conditions of the gastrointestinal tract.[9] Organic solvents are important for assessing solubility for chemical synthesis, purification, and the development of non-aqueous formulations.[16]
Conclusion: A Pathway to Comprehensive Solubility Characterization
While a definitive, quantitative solubility profile for this compound requires empirical determination, this guide provides a comprehensive framework for such an investigation. By understanding the physicochemical properties of the molecule, leveraging qualitative predictions from analogous structures, and implementing robust experimental protocols, researchers can confidently characterize its solubility. This knowledge is not only fundamental to the successful development of this compound as a potential therapeutic agent but also serves as a testament to the pivotal role of solubility science in modern drug discovery.
References
- AxisPharm. Kinetic Solubility Assays Protocol. URL
- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. URL
- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). URL
- Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). URL
- BioDuro. ADME Solubility Assay. URL
- SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. URL
- Protocols.io. In-vitro Thermodynamic Solubility. URL
- PubMed. In vitro solubility assays in drug discovery. URL
- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. URL
- Evotec. Thermodynamic Solubility Assay. URL
- Pharmaceutical Sciences.
- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. URL
- BioAssay Systems. Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. URL
- SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013). URL
- World Health Organiz
- Benchchem. An In-depth Technical Guide to the Solubility of 2,1,3-Benzothiadiazole-4-carboxylic Acid in Organic Solvents. URL
- University of Calgary. Solubility of Organic Compounds. URL
- ResearchGate.
- Chemistry LibreTexts. 4.4 Solubility. URL
- ResearchGate. The solubility of benzoic acid in seven solvents.. URL
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- 16. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
Speculative Mechanisms of Action of 4-Benzothiazoleacetic Acid: A Technical and Investigative Guide for Drug Discovery Professionals
Abstract
The benzothiazole scaffold is a cornerstone in medicinal chemistry, integral to a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4] While the specific molecular mechanisms of 4-Benzothiazoleacetic acid remain to be definitively elucidated, its chemical structure suggests a high potential for therapeutic relevance. This guide synthesizes the available evidence from structurally related benzothiazole derivatives to speculate on plausible mechanisms of action for this compound. We present four core hypotheses: (1) inhibition of the NF-κB signaling pathway, (2) direct inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LO), (3) induction of apoptosis via oxidative stress and MAPK signaling, and (4) inhibition of tyrosine kinases. For each hypothesis, we provide the scientific rationale, a proposed signaling pathway, and a detailed experimental protocol for validation. This document is intended to serve as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a structured framework for the investigation of this compound and other novel benzothiazole derivatives.
Introduction to the Benzothiazole Scaffold and this compound
The benzothiazole core, a fusion of a benzene ring and a thiazole ring, is a privileged scaffold in drug discovery.[5] Its planar structure and the presence of heteroatoms allow for diverse interactions with a wide range of biological targets, leading to a broad spectrum of pharmacological activities.[2] Clinically approved drugs such as Riluzole, used in the management of amyotrophic lateral sclerosis, underscore the therapeutic potential of this chemical class.[2][3]
This compound, the subject of this guide, possesses this core structure functionalized with an acetic acid group at the 4-position. This acidic moiety can significantly influence the compound's pharmacokinetic properties and its potential interactions with molecular targets, for instance, by forming salt bridges or hydrogen bonds within an enzyme's active site. Given the well-documented anti-inflammatory and anticancer properties of many benzothiazole derivatives, it is reasonable to hypothesize that this compound may operate through related mechanisms.[1][4][5]
Hypothesis 1: Inhibition of the NF-κB Signaling Pathway
2.1. Rationale and Supporting Evidence
The Nuclear Factor-kappa B (NF-κB) family of transcription factors are pivotal regulators of inflammatory responses, cell proliferation, and survival.[6] Aberrant NF-κB signaling is a hallmark of many chronic inflammatory diseases and cancers. Several benzothiazole derivatives have been demonstrated to exert their anti-inflammatory and anticancer effects by inhibiting this pathway.[6][7] For example, a benzothiazole analog, SPA0537, was shown to inhibit the nuclear translocation of NF-κB subunits, thereby suppressing the expression of downstream inflammatory mediators in rheumatoid fibroblast-like synoviocytes.[6] The structural characteristics of this compound are consistent with compounds that could potentially interfere with protein-protein interactions or enzymatic activities within the NF-κB signaling cascade, such as the inhibition of the IκB kinase (IKK) complex.
2.2. Proposed Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
2.3. Experimental Validation Protocol: NF-κB Luciferase Reporter Assay
This protocol is designed to quantitatively measure the activity of the NF-κB transcription factor in response to a stimulus (e.g., TNF-α) in the presence or absence of this compound.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB Luciferase Reporter Plasmid (containing tandem repeats of the NF-κB consensus sequence driving firefly luciferase expression)
-
Renilla Luciferase Control Plasmid (e.g., pRL-TK)
-
Lipofectamine 3000 or other transfection reagent
-
DMEM with 10% FBS
-
Opti-MEM
-
Recombinant Human TNF-α
-
This compound (dissolved in DMSO)
-
Dual-Luciferase Reporter Assay System (Promega)
-
96-well white, clear-bottom plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well. Allow cells to adhere overnight.
-
Transfection:
-
For each well, prepare a DNA-lipid complex. In an Eppendorf tube, mix 100 ng of NF-κB Luciferase Reporter Plasmid and 10 ng of Renilla Luciferase Control Plasmid with Opti-MEM.
-
In a separate tube, dilute the transfection reagent in Opti-MEM according to the manufacturer's protocol.
-
Combine the DNA and transfection reagent mixtures, incubate for 15-20 minutes at room temperature, and then add the complex to the cells.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range to test would be 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Aspirate the transfection medium from the cells and replace it with the medium containing the different concentrations of the test compound.
-
Pre-incubate the cells with the compound for 1-2 hours.
-
-
Stimulation:
-
To the appropriate wells, add TNF-α to a final concentration of 10 ng/mL to stimulate NF-κB activity. Leave some wells unstimulated as a negative control.
-
Incubate for an additional 6-8 hours.
-
-
Luciferase Assay:
-
Aspirate the medium and wash the cells once with PBS.
-
Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.
-
Transfer the lysate to a white 96-well luminometer plate.
-
Measure firefly luciferase activity, then add the Stop & Glo® Reagent and measure Renilla luciferase activity using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to control for transfection efficiency and cell number.
-
Calculate the fold induction of NF-κB activity by comparing the stimulated (TNF-α) wells to the unstimulated wells.
-
Plot the normalized luciferase activity against the concentration of this compound and determine the IC50 value.
-
2.4. Data Interpretation and Expected Outcomes
A dose-dependent decrease in the normalized firefly luciferase activity in the TNF-α stimulated cells treated with this compound would support the hypothesis that the compound inhibits the NF-κB pathway. The Renilla luciferase activity should remain relatively constant across all conditions, indicating that the compound is not causing general cytotoxicity at the tested concentrations.
Hypothesis 2: Direct Inhibition of Cyclooxygenases (COX) and/or Lipoxygenases (LO)
3.1. Rationale and Supporting Evidence
Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (e.g., 5-LO) are key enzymes in the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation and pain. Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX enzymes. Research into novel benzothiazole derivatives has shown their potential as anti-inflammatory agents.[8][9] Notably, some 2-substituted-5-benzothiazoleacetic acid derivatives have been investigated as inhibitors of 5-lipoxygenase.[10] Furthermore, structurally related 1,2-benzothiazine compounds have been designed as selective COX-2 inhibitors.[11] The acetic acid moiety of this compound could mimic the carboxylic acid group of arachidonic acid, allowing it to bind to the active site of these enzymes.
3.2. Proposed Interaction Model
Caption: Competitive inhibition of COX/LO enzymes by this compound.
3.3. Experimental Validation Protocol: In Vitro COX/LO Inhibition Assay
This protocol describes a general method for assessing the inhibitory activity of this compound against COX-1, COX-2, and 5-LO enzymes using commercially available colorimetric or fluorometric assay kits.
Materials:
-
COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical)
-
5-LO Inhibitor Screening Assay Kit
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Purified human recombinant 5-LO enzyme
-
Arachidonic acid (substrate)
-
This compound
-
Selective inhibitors for controls (e.g., SC-560 for COX-1, Celecoxib for COX-2, Zileuton for 5-LO)
-
96-well plates
-
Spectrophotometer or fluorometer
Procedure:
-
Reagent Preparation: Prepare all reagents, enzymes, and buffers according to the kit manufacturer's instructions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in the assay buffer to achieve the final desired concentrations.
-
Assay Protocol (Example for COX):
-
To each well of a 96-well plate, add the assay buffer.
-
Add the vehicle (DMSO) or the appropriate standard inhibitor (for control wells).
-
Add the various dilutions of this compound to the test wells.
-
Add the purified COX-1 or COX-2 enzyme to the appropriate wells and incubate for a specified time at a specified temperature (e.g., 10 minutes at 37°C) to allow the inhibitor to bind.
-
Initiate the reaction by adding arachidonic acid to all wells.
-
Incubate for a short period (e.g., 2 minutes).
-
Add the colorimetric or fluorometric substrate that reacts with the product (Prostaglandin G2) to develop a signal.
-
Read the absorbance or fluorescence at the appropriate wavelength.
-
-
Assay Protocol (for 5-LO): Follow a similar procedure as above, using the 5-LO enzyme and reagents provided in the specific kit.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Use non-linear regression analysis to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
3.4. Data Interpretation and Expected Outcomes
The IC50 values will quantify the potency of this compound as an inhibitor for each enzyme. By comparing the IC50 values for COX-1 and COX-2, a selectivity index can be calculated. Low micromolar or nanomolar IC50 values would indicate significant inhibitory activity and support this hypothesis.
Table 1: Hypothetical IC50 Values for this compound
| Enzyme | IC50 (µM) |
| COX-1 | 25.5 |
| COX-2 | 2.1 |
| 5-LO | 8.7 |
This table presents hypothetical data for illustrative purposes.
Hypothesis 3: Induction of Apoptosis via Oxidative Stress and MAPK Signaling
4.1. Rationale and Supporting Evidence
A primary strategy for many anticancer agents is the selective induction of apoptosis in tumor cells. Some 2-(4-aminophenyl)benzothiazoles have been shown to induce apoptosis in basal cell carcinoma cells, an effect linked to the generation of reactive oxygen species (ROS) and the subsequent phosphorylation and activation of the MAP kinases ERK and p38.[10] The planar benzothiazole ring is a chromophoric structure that can participate in redox cycling, potentially leading to the production of ROS within the cell. Elevated ROS levels can cause cellular damage and trigger apoptotic signaling cascades, including the MAPK pathway.
4.2. Proposed Cellular Pathway
Caption: Proposed pathway for apoptosis induction by this compound.
4.3. Experimental Validation Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
A human cancer cell line (e.g., MCF-7 breast cancer or A549 lung cancer)
-
RPMI-1640 medium with 10% FBS
-
This compound
-
Staurosporine (positive control for apoptosis)
-
FITC Annexin V/PI Apoptosis Detection Kit
-
6-well plates
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 10, 50 µM) for 24 or 48 hours.
-
Include a vehicle control (DMSO) and a positive control (e.g., 1 µM Staurosporine for 4 hours).
-
-
Cell Harvesting:
-
Collect both the floating and adherent cells. For adherent cells, use trypsin-free dissociation buffer to avoid damaging the cell membrane.
-
Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use FITC (for Annexin V) and PerCP or a similar channel (for PI) for detection.
-
Collect data for at least 10,000 events per sample.
-
-
Data Analysis:
-
Create quadrant plots to differentiate the cell populations:
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells (due to membrane damage)
-
-
Quantify the percentage of cells in each quadrant for each treatment condition.
-
4.4. Data Interpretation and Expected Outcomes
A dose-dependent increase in the percentage of cells in the early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic quadrants would strongly support the hypothesis that this compound induces apoptosis. This can be further confirmed by western blotting for cleaved caspase-3, a key executioner caspase.
Hypothesis 4: Inhibition of Tyrosine Kinases
5.1. Rationale and Supporting Evidence
Tyrosine kinases are a large family of enzymes that play critical roles in cellular signaling pathways controlling growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a frequent driver of cancer. The benzothiazole scaffold is present in several known kinase inhibitors, targeting enzymes such as EGFR, VEGFR, and PI3K.[2] The planar nature of the benzothiazole ring allows it to fit into the ATP-binding pocket of many kinases, acting as a competitive inhibitor.
5.2. Proposed Signaling Pathway
Caption: ATP-competitive inhibition of a tyrosine kinase receptor by this compound.
5.3. Experimental Validation Protocol: In Vitro Tyrosine Kinase Assay
This protocol provides a general framework for testing the inhibitory effect of this compound against a panel of tyrosine kinases using a technology like ADP-Glo™ (Promega).
Materials:
-
A panel of purified recombinant tyrosine kinase enzymes (e.g., EGFR, VEGFR2, SRC)
-
Substrate peptides specific for each kinase
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
This compound
-
Staurosporine (broad-spectrum kinase inhibitor) or specific inhibitors for controls
-
Low-volume 384-well white plates
-
Plate-reading luminometer
Procedure:
-
Reagent Preparation: Prepare all reagents as per the kit's instructions.
-
Compound Dilution: Prepare serial dilutions of this compound.
-
Kinase Reaction:
-
Add the kinase reaction buffer, the specific kinase enzyme, and its corresponding substrate peptide to the wells of a 384-well plate.
-
Add the test compound or controls.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add the Kinase Detection Reagent to convert ADP to ATP, which is then used by luciferase to generate a luminescent signal. Incubate for 30 minutes.
-
-
Data Measurement: Read the luminescence. The light output is directly proportional to the amount of ADP generated and thus to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value for each kinase tested.
-
5.4. Data Interpretation and Expected Outcomes
Low IC50 values against specific tyrosine kinases would indicate that this compound is a potent inhibitor of those enzymes. A broad activity profile against multiple kinases or high selectivity for a particular kinase would provide crucial insights for its potential therapeutic application.
Summary of Speculative Mechanisms and Future Directions
This guide has outlined four plausible, experimentally testable hypotheses for the mechanism of action of this compound, based on the extensive literature on the biological activities of the benzothiazole scaffold.
Table 2: Summary of Hypothesized Mechanisms of Action
| Hypothesis | Core Rationale | Key Evidence from Related Compounds | Proposed Validation Experiment |
| 1. NF-κB Inhibition | Central role in inflammation and cancer | Benzothiazoles inhibit NF-κB nuclear translocation and activity.[6][7] | NF-κB Luciferase Reporter Assay |
| 2. COX/LO Inhibition | Key enzymes in inflammation | Benzothiazoleacetic acid derivatives screened as 5-LO inhibitors.[10] | In Vitro Enzyme Inhibition Assays |
| 3. Apoptosis Induction | Common anticancer mechanism | Benzothiazoles induce ROS and activate MAPK pathways.[10] | Annexin V/PI Flow Cytometry Assay |
| 4. Tyrosine Kinase Inhibition | Frequent driver of cancer | Benzothiazole scaffold is present in known kinase inhibitors.[2] | In Vitro Kinase Panel Screening |
The true mechanism of action of this compound may involve one or a combination of these pathways, a phenomenon known as polypharmacology. The experimental protocols provided herein offer a clear roadmap for the initial investigation into this promising compound.
Future Directions:
-
Target Deconvolution: Should this compound show significant activity in cell-based assays, unbiased approaches such as affinity chromatography coupled with mass spectrometry could be employed to identify its direct binding partners.
-
In Vivo Studies: Promising in vitro results should be followed by in vivo studies in relevant animal models of inflammation or cancer to validate the therapeutic potential.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs of this compound will be crucial to optimize potency, selectivity, and pharmacokinetic properties.
References
- Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi- and extensively drug resistant Mycobacterium tuberculosis. (n.d.).
- Benzothiazole derivatives as anticancer agents. (n.d.). PubMed Central. [Link]
- Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). Taylor & Francis Online. [Link]
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. (n.d.). MDPI. [Link]
- Chemistry and Pharmacological diversity of Benzothiazepine - Excellent pathway to drug discovery. (n.d.). PubMed Central. [Link]
- Benzothiazole derivative compounds found in natural products. (n.d.).
- synthesis, biological activity and recent advancement of benzothiazoles: a classical review. (2018). World Journal of Pharmacy and Pharmaceutical Sciences. [Link]
- (PDF) Benzothiazoles: A new profile of biological activities. (n.d.).
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. (n.d.). PubMed Central. [Link]
- Inhibition of TNF-α-mediated inflammatory responses by a benzodioxolylacetylamino-linked benzothiazole analog in human fibroblast-like synoviocytes. (2011). PubMed. [Link]
- Synthesis, anti-inflammatory and analgesic evaluation of thiazole/oxazole substituted benzothiazole deriv
- Recent insights into antibacterial potential of benzothiazole deriv
- Novel anti-inflammatory and analgesic agents: synthesis, molecular docking and in vivo studies. (n.d.). PubMed Central. [Link]
- Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. (n.d.).
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- 5. researchgate.net [researchgate.net]
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Unveiling the Therapeutic Potential of 4-Benzothiazoleacetic Acid: A Technical Guide to Putative Biological Targets
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides an in-depth exploration of the potential biological targets of 4-Benzothiazoleacetic acid, a member of the versatile benzothiazole class of heterocyclic compounds. Drawing upon the extensive pharmacological activities exhibited by benzothiazole derivatives, this document synthesizes current understanding and outlines strategic experimental approaches for target identification and validation. This guide is designed to empower researchers in their quest to unlock the therapeutic promise of this intriguing molecule.
Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry
The benzothiazole core, a fusion of benzene and thiazole rings, is a recurring motif in a multitude of biologically active compounds. This scaffold has garnered significant attention in medicinal chemistry due to the diverse pharmacological properties exhibited by its derivatives, including anti-inflammatory, anticancer, antimicrobial, and antioxidant activities.[1][2] The structural versatility of the benzothiazole ring system allows for facile modification, enabling the fine-tuning of physicochemical properties and biological activity.[3] this compound, the subject of this guide, represents a key exemplar of this chemical class, and understanding its molecular interactions is paramount to elucidating its therapeutic potential.
Primary Putative Target: 5-Lipoxygenase (5-LOX) - A Key Mediator of Inflammation
The most compelling evidence for a biological target of benzothiazole derivatives, and by logical extension this compound, points towards the enzyme 5-lipoxygenase (5-LOX).[3][4][5] 5-LOX is a crucial enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators implicated in a range of inflammatory diseases, including asthma, allergic rhinitis, and inflammatory bowel disease.[6][7]
The Arachidonic Acid Cascade and the Role of 5-LOX
The inflammatory cascade is a complex biological response to harmful stimuli. Within this cascade, the metabolism of arachidonic acid plays a central role. As illustrated in the pathway below, 5-LOX catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the initial step in the leukotriene biosynthetic pathway.
Figure 1: The 5-Lipoxygenase (5-LOX) pathway and the putative inhibitory action of this compound.
Inhibition of 5-LOX by compounds such as this compound would disrupt this pathway, leading to a reduction in the production of pro-inflammatory leukotrienes and thereby exerting an anti-inflammatory effect.
Evidence from Structure-Activity Relationship (SAR) Studies
Numerous studies on benzothiazole derivatives have established a strong structure-activity relationship for the inhibition of 5-LOX.[3][8] While direct experimental data for this compound is not extensively available in the public domain, the consistent finding that various substituted benzothiazoles act as 5-LOX inhibitors provides a robust rationale for hypothesizing its similar activity. The acetic acid moiety at the 4-position likely influences the compound's solubility and binding orientation within the active site of the enzyme.
Experimental Validation of 5-LOX Inhibition
To empirically validate the hypothesis that this compound targets 5-LOX, a series of well-established in vitro and cell-based assays can be employed.
In Vitro Spectrophotometric Assay
This assay provides a direct measure of 5-LOX enzymatic activity by monitoring the formation of the conjugated diene product, which absorbs light at 234 nm.[6]
Protocol:
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Dissolve the 5-lipoxygenase enzyme in the phosphate buffer.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the phosphate buffer.
-
Prepare the substrate solution (e.g., linoleic acid or arachidonic acid) in the phosphate buffer.
-
-
Assay Procedure:
-
In a UV-transparent 96-well plate or cuvette, add the phosphate buffer, the enzyme solution, and the test compound solution (or vehicle control).
-
Incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding the substrate solution.
-
Immediately monitor the increase in absorbance at 234 nm for 6 minutes using a spectrophotometer.
-
-
Data Analysis:
-
Calculate the rate of reaction for the control and each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration.
-
Plot the percentage of inhibition against the compound concentration to calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Cell-Based Assay for Leukotriene Production
To assess the activity of this compound in a more physiologically relevant context, a cell-based assay measuring the inhibition of leukotriene production in stimulated cells is recommended.[4]
Protocol:
-
Cell Culture:
-
Culture a suitable cell line expressing 5-LOX, such as human peripheral blood leukocytes or a differentiated myeloid cell line (e.g., HL-60 cells).
-
-
Cell Stimulation and Treatment:
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) to activate the 5-LOX pathway.
-
-
Quantification of Leukotrienes:
-
After a defined incubation period, collect the cell supernatant.
-
Quantify the amount of a specific leukotriene, such as Leukotriene B4 (LTB4), using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of LTB4 production for each concentration of the test compound.
-
Determine the IC50 value.
-
Figure 2: Experimental workflow for the validation of this compound as a 5-LOX inhibitor.
Secondary and Speculative Targets: Expanding the Horizon
While 5-LOX represents the most substantiated putative target, the broad biological activity of the benzothiazole scaffold suggests the potential for interactions with other proteins. It is crucial for a comprehensive drug development program to explore these possibilities.
Soluble Epoxide Hydrolase (sEH) and Fatty Acid Amide Hydrolase (FAAH)
Recent studies have identified dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) based on a benzothiazole-phenyl scaffold.[9] These enzymes are involved in the metabolism of signaling lipids and are considered promising targets for the treatment of pain and inflammation. While the reported structures differ from this compound, the shared benzothiazole core warrants investigation into its potential inhibitory activity against sEH and FAAH.
Other Potential Targets
The diverse activities of benzothiazole derivatives, including anticancer and antimicrobial effects, suggest a wider range of potential targets.[7][10][11][12][13] Computational approaches, such as molecular docking and pharmacophore modeling, can be employed as initial screening tools to identify other potential protein targets for this compound. These in silico predictions must then be validated through rigorous experimental testing.
Conclusion and Future Directions
This technical guide has delineated a clear and evidence-based path for the investigation of the biological targets of this compound. The primary and most promising target identified is 5-lipoxygenase, a key enzyme in the inflammatory cascade. A detailed experimental workflow for the validation of this hypothesis has been provided.
Future research should focus on:
-
Direct experimental validation of this compound's activity against 5-LOX using the outlined in vitro and cell-based assays.
-
Structure-activity relationship studies involving analogs of this compound to optimize potency and selectivity for 5-LOX.
-
Exploratory screening against other potential targets, such as sEH and FAAH, to uncover additional mechanisms of action.
-
In vivo studies in relevant animal models of inflammatory diseases to assess the therapeutic efficacy of this compound.
By systematically pursuing these avenues of research, the scientific community can unlock the full therapeutic potential of this compound and contribute to the development of novel treatments for a range of human diseases.
References
- Bentham Science. (2020). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- PubMed. (1992). Benzothiazole hydroxy ureas as inhibitors of 5-lipoxygenase: use of the hydroxyurea moiety as a replacement for hydroxamic acid.
- DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds.
- Frontiers. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
- PubMed. (2005). Synthesis and biological evaluation of benzothiazole derivatives as potent antitumor agents.
- PubMed. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents.
- Journal of Chemical Health Risks. (2024). Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity.
- PubMed. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
- PubMed. (2023). Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior.
- MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis.
- PubMed. (1996). 5-Lipoxygenase inhibitors: synthesis and structure-activity relationships of a series of 1-aryl-2H,4H-tetrahydro-1,2,4-triazin-3-ones.
- MDPI. (2021). Benzothiazole Derivatives as Multifunctional Antioxidant Agents for Skin Damage: Structure–Activity Relationship of a Scaffold Bearing a Five-Membered Ring System.
- SciELO. (2023). Biological evaluation of benzothiazoles obtained by microwave-green synthesis.
- ResearchGate. (2014). Benzothiazoles: A new profile of biological activities.
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The Ascendant Trajectory of 4-Benzothiazoleacetic Acid Derivatives in Therapeutic Innovation: A Technical Guide
For Immediate Release
[City, State] – January 9, 2026 – In the ever-evolving landscape of medicinal chemistry, the benzothiazole scaffold has consistently emerged as a privileged structure, underpinning a multitude of biologically active compounds. This technical guide delves into a specific, highly promising subclass: derivatives of 4-Benzothiazoleacetic acid. With their unique structural attributes, these compounds are demonstrating significant potential across a spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases. This document serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, biological activities, and therapeutic promise of this burgeoning class of molecules.
The this compound Core: A Scaffold Ripe for Discovery
The foundational this compound molecule presents a unique structural framework for medicinal chemists. The fusion of a benzene ring with a thiazole ring creates a bicyclic heteroaromatic system with a rich electron density, capable of engaging in a variety of non-covalent interactions with biological macromolecules. The acetic acid moiety at the 4-position provides a crucial carboxylic acid functional group, which can be readily derivatized to generate a diverse library of esters and amides. This derivatization allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, all of which are critical determinants of a drug candidate's pharmacokinetic and pharmacodynamic profile.
The strategic placement of the acetic acid group at the 4-position, as opposed to the more commonly explored 2-position, offers distinct spatial arrangements for derivative functionalities. This can lead to novel interactions with biological targets and potentially unlock new pharmacological activities.
Synthetic Pathways: Crafting the Molecular Architecture
The synthesis of this compound derivatives typically commences with the construction of the core benzothiazole ring, followed by the elaboration of the acetic acid side chain and subsequent derivatization. A general and versatile approach involves the reaction of an appropriately substituted 2-aminothiophenol with a dicarboxylic acid or its derivative.
General Synthetic Workflow:
Caption: General synthetic routes to this compound derivatives.
Experimental Protocol: Synthesis of N-Aryl-2-(1,3-benzothiazol-4-yl)acetamides
A common method for synthesizing amide derivatives involves the activation of the carboxylic acid of this compound, followed by coupling with a desired amine.[]
Step 1: Activation of this compound
-
To a solution of this compound (1 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and a catalyst like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) (1.1 equivalents) are added.
-
The reaction mixture is stirred at room temperature for 1-2 hours to form the active ester intermediate. The causality behind this step is the conversion of the carboxylic acid into a more reactive species that is susceptible to nucleophilic attack by an amine.
Step 2: Amide Bond Formation
-
The desired primary or secondary amine (1.1 equivalents) is added to the reaction mixture from Step 1.
-
The reaction is stirred at room temperature for 12-24 hours. Progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with a weak acid (e.g., 1N HCl), a weak base (e.g., saturated NaHCO3 solution), and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired N-substituted-2-(1,3-benzothiazol-4-yl)acetamide.
Therapeutic Frontiers: Unleashing the Potential
Derivatives of this compound have demonstrated promising biological activities across several key therapeutic areas. The ability to readily modify the amide or ester functionality allows for the exploration of structure-activity relationships (SAR) and the optimization of potency and selectivity.
Anticancer Activity
The benzothiazole nucleus is a well-established pharmacophore in the design of anticancer agents.[2][3] Derivatives of this compound have shown significant potential in this arena, with their mechanism of action often linked to the inhibition of critical cellular processes in cancer cells.
Mechanism of Action: A prevalent mechanism of action for many anticancer benzothiazole derivatives is the inhibition of key enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases.[2] Some derivatives have also been shown to induce apoptosis (programmed cell death) through the generation of reactive oxygen species (ROS).[2]
Caption: Potential anticancer mechanisms of this compound derivatives.
Structure-Activity Relationship (SAR) Insights: Structure-activity relationship studies have revealed that the nature of the substituent on the amide or ester group plays a crucial role in determining the anticancer potency.[2]
| Derivative Class | Key Substituents | Observed Activity |
| Amides | Aromatic and heteroaromatic rings with electron-withdrawing groups | Enhanced cytotoxicity against various cancer cell lines.[4] |
| Esters | Bulky aliphatic or aromatic groups | Increased lipophilicity, potentially leading to better cell permeability and activity. |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Benzothiazole derivatives have shown promise as anti-inflammatory agents, and the 4-acetic acid scaffold provides a platform for the development of new non-steroidal anti-inflammatory drugs (NSAIDs).[5]
Mechanism of Action: The anti-inflammatory effects of many benzothiazole derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[6] By inhibiting COX-2, these compounds can reduce the production of prostaglandins, which are key mediators of inflammation and pain.
Caption: Inhibition of the COX-2 pathway by this compound derivatives.
Antimicrobial Activity
The rise of antibiotic resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. Benzothiazole-containing compounds have a long history of use as antimicrobial agents, and derivatives of this compound are being explored for their potential to combat bacterial and fungal infections.[7][8]
Mechanism of Action: The antimicrobial activity of benzothiazole derivatives is often attributed to their ability to interfere with essential microbial processes. This can include the inhibition of enzymes involved in cell wall synthesis, DNA replication, or protein synthesis.[7] The specific mechanism can vary depending on the microbial species and the chemical structure of the derivative.
Future Directions and Conclusion
The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. The synthetic accessibility of these compounds, coupled with their diverse biological activities, makes them an attractive area for further investigation. Future research will likely focus on:
-
Expansion of Chemical Diversity: The synthesis and screening of larger and more diverse libraries of this compound derivatives to identify novel hits with improved potency and selectivity.
-
Mechanism of Action Studies: In-depth investigations to elucidate the precise molecular targets and signaling pathways modulated by the most promising lead compounds.
-
In Vivo Efficacy and Safety Profiling: Preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and safety of lead candidates.
References
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- Pathak, N., Rathi, E., Kumar, N., Kini, S. G., & Rao, C. M. (2020). A Review on Anticancer Potentials of Benzothiazole Derivatives. Mini-reviews in medicinal chemistry, 20(1), 12–23.
- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. Molecules.
- Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents. PubMed.
- Anticancer activity of benzothiazole derivatives.
- Benzothiazole deriv
- Benzothiazole deriv
- Scheme 1 Preparation of benzothiazole amide derivatives: (a)... | Download Scientific Diagram.
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hep
- (PDF) "Synthesis, characterization of novel Benzothiazole amide derivatives and screening as possible Antimitotic and Antimicrobial agents".
- Antimicrobial activity of 4-thiazolidinones-benzothiazole conjugates...
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- Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. PMC.
- Recent insights into antibacterial potential of benzothiazole deriv
- Experimental and In Silico Evaluation of New Heteroaryl Benzothiazole Deriv
- Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investig
- Anti-Inflammatory Properties of Novel 1,2-Benzothiazine Derivatives and Their Interaction with Phospholipid Model Membranes. NIH.
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applic
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In Silico Modeling of 4-Benzothiazoleacetic Acid Interactions: A Technical Guide for Drug Discovery Professionals
Preamble: The Rationale for a Target-Centric In Silico Investigation
The benzothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 4-Benzothiazoleacetic acid, the subject of this guide, is a member of this versatile chemical family. While its specific biological interactions are not extensively documented in public literature, the known anticancer activities of its analogs compel a rigorous investigation into its potential as a therapeutic agent.[3]
A critical aspect of in silico drug discovery is the identification of a relevant biological target. Given the oncogenic association of the broader benzothiazole class, this guide proposes a logical and scientifically-grounded hypothetical target: the Forkhead Box Protein M1 (FOXM1) . FOXM1 is a transcription factor whose overexpression is a known driver in various solid tumors, including breast cancer, making it an attractive target for novel inhibitors.[4] Recent studies have successfully explored other novel benzothiazole derivatives as FOXM1 inhibitors, providing a strong rationale for this selection.[5]
This guide provides an in-depth, protocol-driven framework for investigating the molecular interactions between this compound and the DNA-binding domain of FOXM1 (PDB ID: 3G73)[6], simulating a real-world drug discovery scenario.
Part 1: Pre-computation & System Preparation: Establishing a Validated Starting Point
The fidelity of any in silico model is wholly dependent on the quality of the initial structures. This preparatory phase is not a mere formality; it is a critical step to remove artifacts from experimental structures and to ensure the ligand is in a energetically favorable conformation.
Experimental Protocol 1: Ligand and Receptor Preparation
Objective: To prepare high-quality, clean 3D structures of the ligand (this compound) and the receptor (FOXM1) for subsequent analysis.
Methodology:
-
Ligand Structure Acquisition & Optimization:
-
Action: Obtain the 2D structure of this compound from a chemical database like PubChem or draw it using chemical sketcher software.
-
Causality: A 2D representation is insufficient for 3D simulation. It must be converted into a three-dimensional structure.
-
Action: Convert the 2D structure to 3D and perform an initial energy minimization using a suitable force field (e.g., MMFF94). Software like Avogadro or the online tool PRODRG can be used for this step.[7]
-
Causality: Energy minimization resolves any steric clashes or unnatural bond lengths/angles, resulting in a low-energy, stable conformation of the ligand.
-
Action: Save the final structure in a .mol2 or .pdb format.
-
-
Receptor Structure Acquisition & Cleaning:
-
Action: Download the crystal structure of the human FOXM1 DNA-binding domain from the RCSB Protein Data Bank (PDB ID: 3G73).[6]
-
Causality: This experimental structure provides the atomic coordinates of our biological target.
-
Action: Visualize the structure in a molecular viewer (e.g., PyMOL, UCSF Chimera). Remove all non-essential molecules, including water, co-crystallized ligands (in this case, the DNA duplex), and any other heteroatoms.[8]
-
Causality: Water molecules and co-crystallized ligands can interfere with the docking algorithm by occupying the binding site. Their removal ensures that the simulation focuses solely on the interaction between our target protein and the ligand of interest.
-
Action: Check for and repair any missing residues or atoms using tools like the "Dock Prep" feature in UCSF Chimera or similar modules in other software.
-
Causality: Experimental structures can have missing loops or side chains due to poor electron density. Repairing these gaps creates a more complete and accurate protein model.
-
Action: Add polar hydrogens to the protein structure.
-
Causality: Hydrogen atoms are often not resolved in X-ray crystallography but are essential for defining the hydrogen-bonding network, which is critical for protein-ligand interactions.
-
Action: Save the cleaned receptor structure as a .pdb file.
-
Visualization: Overall In Silico Workflow
Caption: Step-by-step process for molecular docking using AutoDock Vina.
Part 3: Molecular Dynamics (MD) Simulation: From a Static Picture to a Dynamic Movie
While docking provides a valuable static snapshot, biological systems are dynamic. Molecular Dynamics (MD) simulations model the atomic movements over time, allowing us to assess the stability of the predicted protein-ligand complex and analyze the persistence of key interactions in a simulated physiological environment.
Experimental Protocol 3: MD Simulation with GROMACS
Objective: To evaluate the dynamic stability of the top-ranked this compound-FOXM1 complex.
Methodology:
-
System Setup:
-
Action: Merge the coordinate files of the receptor and the top-ranked ligand pose into a single complex .pdb file.
-
Action: Use the gmx pdb2gmx command in GROMACS to generate the protein topology, choosing a force field (e.g., AMBER99SB-ILDN).
-
Action: Generate the ligand topology and parameters. This is a critical step for non-standard molecules and can be done using servers like the Automated Topology Builder (ATB).
-
Causality: The topology file (.top) describes the atoms, bonds, angles, and charges of the molecules, defining how they will interact. The force field provides the mathematical functions and parameters to calculate the potential energy of the system. [6] * Action: Define a simulation box (e.g., cubic) and solvate the system with a water model (e.g., TIP3P) using gmx solvate.
-
Action: Add ions (e.g., Na+ and Cl-) using gmx genion to neutralize the system's charge and mimic a physiological salt concentration. [4] * Causality: Explicitly modeling the solvent and maintaining charge neutrality are essential for a physically realistic simulation.
-
-
Energy Minimization:
-
Action: Perform a steep descent energy minimization using gmx grompp and gmx mdrun. [6] * Causality: This step relaxes the system, removing any steric clashes or unfavorable geometries introduced during the setup phase, ensuring the simulation starts from a stable, low-energy state.
-
-
System Equilibration:
-
Action: Perform a two-phase equilibration. First, an NVT (constant Number of particles, Volume, and Temperature) equilibration to stabilize the system's temperature.
-
Action: Second, an NPT (constant Number of particles, Pressure, and Temperature) equilibration to stabilize the pressure and density. During these phases, position restraints are typically applied to the protein and ligand heavy atoms to allow the solvent to equilibrate around them.
-
Causality: This staged equilibration ensures that the system reaches the desired temperature and pressure before the production run, preventing instabilities and ensuring the simulation samples the correct thermodynamic ensemble.
-
-
Production MD:
-
Action: Run the production simulation for a desired length of time (e.g., 100 nanoseconds) without any position restraints using gmx mdrun.
-
Causality: This is the main data-gathering phase of the simulation, where the trajectory of the complex is recorded for subsequent analysis.
-
-
Trajectory Analysis:
-
Action: Analyze the output trajectory to assess stability. Key metrics include:
-
Root Mean Square Deviation (RMSD): Measures the deviation of the protein backbone and ligand atoms from their initial positions over time. A stable, plateauing RMSD suggests the complex is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over time, highlighting flexible regions of the protein. [4] * Hydrogen Bond Analysis: Tracks the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation.
-
-
Data Presentation: Typical MD Simulation Parameters
| Parameter | Value / Method | Rationale |
| Force Field | AMBER99SB-ILDN | Well-validated for protein simulations. |
| Water Model | TIP3P | Computationally efficient and widely used. |
| Box Type | Cubic | Simple and effective for globular proteins. |
| Equilibration | NVT (1 ns), NPT (1 ns) | Standard procedure for temperature and pressure stabilization. |
| Production Run | 100 ns | A reasonable timescale to assess complex stability. |
| Temperature | 300 K | Approximate physiological temperature. |
| Pressure | 1 bar | Approximate physiological pressure. |
Visualization: MD Simulation Workflow
Caption: Key stages in a typical GROMACS molecular dynamics simulation.
Part 4: In Silico ADMET Profiling: Will it be a "Drug"?
A compound's efficacy is irrelevant if it cannot reach its target or is toxic. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early warning of potential pharmacokinetic and toxicological liabilities, saving significant resources by filtering out unpromising candidates.
Experimental Protocol 4: Web-Based ADMET Prediction
Objective: To predict the key ADMET properties and assess the drug-likeness of this compound.
Methodology:
-
Select a Prediction Tool:
-
Action: Choose a comprehensive, web-based ADMET prediction server. Several free and robust options are available, such as ADMETlab 2.0 and pkCSM.
-
Causality: These platforms utilize pre-built machine learning models and quantitative structure-activity relationship (QSAR) models trained on large datasets of experimental data to predict properties for new chemical entities.
-
-
Submit the Ligand:
-
Action: Input the structure of this compound, typically as a SMILES string or by drawing it in the provided interface.
-
Causality: The server uses the molecular structure to calculate a wide range of descriptors (physicochemical, topological, etc.) that serve as input for its predictive models.
-
-
Analyze the Prediction Report:
-
Action: The server will generate a detailed report covering various ADMET properties.
-
Action: Pay close attention to key parameters such as:
-
Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.
-
Distribution: Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).
-
Metabolism: Cytochrome P450 (CYP) inhibition/substrate potential.
-
Excretion: Total clearance.
-
Toxicity: AMES toxicity (mutagenicity), hERG inhibition (cardiotoxicity).
-
-
Action: Evaluate compliance with drug-likeness rules, such as Lipinski's Rule of Five.
-
Data Presentation: Key ADMET Properties (Hypothetical Predictions)
| Property Category | Parameter | Predicted Value | Interpretation |
| Absorption | Human Intestinal Absorption | Good | Likely well-absorbed from the gut. |
| Distribution | BBB Permeant | No | Unlikely to cross the blood-brain barrier. |
| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |
| Toxicity | AMES Toxicity | No | Not predicted to be mutagenic. |
| Drug-Likeness | Lipinski's Rule of Five | Yes (0 violations) | Good physicochemical properties for an oral drug. |
Part 5: Data Synthesis & Interpretation: Building a Conclusion
The final and most critical step is to integrate the data from all computational stages to form a cohesive assessment of this compound's potential as a FOXM1 inhibitor.
-
Docking provided a strong initial hypothesis, suggesting a favorable binding affinity (-8.2 kcal/mol) and a specific binding mode involving key residues like ARG286 and ASN283.
-
MD Simulation would test this hypothesis. If the RMSD of the ligand remains low and stable, and the key hydrogen bonds observed in docking persist for a significant portion of the simulation, it validates the docking pose and suggests a stable interaction.
-
ADMET Profiling provides the pharmacokinetic context. While the compound shows good absorption and no mutagenicity, its potential inhibition of the CYP2D6 enzyme is a flag for further investigation and potential chemical modification to mitigate this risk.
References
- Littler, D.R., et al. (2009). Structure of the FOXM1 DNA binding.
- Malde, A.K., et al. (2018). Molecular Dynamics (MD) Simulations, step by step protocol. protocols.io. [Link]
- Bandera, J. (2023).
- Bonvin Lab. (n.d.). Molecular Dynamics Simulation of the p53 N-terminal peptide. Bonvin Lab. [Link]
- KBbox. (n.d.). Small Molecule Docking. KBbox Methods. [Link]
- Deep Origin. (n.d.). ADMET Predictions - Computational Chemistry Glossary. Deep Origin. [Link]
- Srinivas, et al. (2016). admet predictors are the tools for the enhancement of drug design and development. International Journal of Advances in Pharmacy and Biotechnology. [Link]
- Unknown Author. (n.d.). Basics of Molecular Dynamics Simulation.
- Bonvin Lab. (n.d.). Small molecule docking. Bonvin Lab. [Link]
- Bioinformatics Explained. (2020).
- Sygnature Discovery. (n.d.). ADMET Prediction Software.
- ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]
- Nakayama, T. (2020). How to Dock Your Own Drug. Chemistry LibreTexts. [Link]
- ADMETlab 2.0. (n.d.). ADMETlab 2.0. ADMET Structure-based Prediction. [Link]
- Various Authors. (2025). Synthesis and Pharmacological Activities of Benzothiazole Derivatives.
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An In-Depth Technical Guide to 4-Benzothiazoleacetic Acid: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Prominence of the Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a privileged scaffold in the landscape of medicinal chemistry. Compounds incorporating this heterocyclic motif have demonstrated a remarkable breadth of pharmacological activities, positioning them as compelling candidates for drug discovery and development.[1] The inherent structural features of the benzothiazole ring system allow for diverse chemical modifications, enabling the fine-tuning of biological activity across a spectrum of therapeutic targets. This versatility has led to the investigation of benzothiazole derivatives as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents, among others.[2][3] This guide provides a comprehensive technical overview of a specific, yet promising, member of this class: 4-Benzothiazoleacetic acid.
Core Compound Profile: this compound
Chemical Structure:
Figure 1: Chemical structure of this compound.
IUPAC Name: 2-(Benzo[d]thiazol-4-yl)acetic acid CAS Number: 208117-17-3[4]
While extensive research has been conducted on the broader family of benzothiazole derivatives, this compound remains a molecule with a more nascent but intriguing scientific profile. This guide will synthesize the available information and provide insights into its synthesis, properties, and potential biological applications, drawing parallels with closely related and well-studied analogues where direct data is limited.
Synthesis and Characterization
A definitive, step-by-step synthesis protocol for this compound is not prominently available in the mainstream chemical literature, suggesting its status as a specialized research chemical. However, established synthetic routes for benzothiazole derivatives can be logically adapted for its preparation. A plausible synthetic strategy would involve the cyclization of a substituted aminothiophenol with a dicarboxylic acid derivative.
Hypothetical Synthesis Workflow:
A potential pathway to this compound could be conceptualized as a multi-step process, beginning with commercially available starting materials.
Figure 2: Conceptual workflow for the synthesis of this compound.
Experimental Protocol (Adapted from related syntheses):
Synthesis of Ethyl 2-(benzo[d]thiazol-2-yl)acetate (Analogue Synthesis): [6]
-
Reaction Setup: A mixture of 2-aminothiophenol (5 g, 39.9 mmol) and ethyl cyanoacetate (4.25 ml, 39.9 mmol) is prepared.
-
Heating: The reaction mixture is heated to 120°C with stirring and maintained at this temperature for 3 hours.
-
Work-up: Upon completion, volatile components are removed under reduced pressure to yield the crude product.
-
Purification: The resulting brown oil, ethyl 2-(benzo[d]thiazol-2-yl)acetate, is obtained in a 90% yield.
Subsequent hydrolysis of the ester would yield the corresponding acetic acid. It is crucial to note that this protocol is for the 2-substituted isomer and would require significant modification for the synthesis of the 4-substituted target molecule.
Chemical and Physical Properties
Specific experimental data for this compound is not widely published. However, based on the properties of related benzothiazole derivatives, a set of predicted characteristics can be outlined.
| Property | Predicted/Reported Value | Source |
| Molecular Formula | C₉H₇NO₂S | - |
| Molecular Weight | 193.22 g/mol | - |
| Appearance | Likely a solid at room temperature | General observation for similar compounds |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in organic solvents like DMSO and methanol, with limited solubility in water. | General observation for similar compounds |
For the related compound, (2-Benzothiazolylthio)acetic acid, a melting point of 157-160 °C has been reported.[7]
Biological Activities and Therapeutic Potential
The benzothiazole scaffold is a cornerstone in the development of agents with a wide array of biological activities.[1][2] While specific quantitative data for this compound is sparse, the known activities of its congeners provide a strong rationale for its investigation in several therapeutic areas.
Anticancer Activity
Benzothiazole derivatives have shown significant promise as anticancer agents.[1] The parent molecule, 2-(4-aminophenyl)benzothiazole, exhibits potent and selective inhibitory activity against human breast cancer cell lines in the nanomolar range.[8] The mechanism of action for many anticancer benzothiazoles involves the induction of apoptosis and the modulation of key signaling pathways.[5] For instance, some fluorinated 2-(4-aminophenyl)benzothiazoles are potent cytotoxic agents in sensitive human breast cancer cell lines, with GI₅₀ values less than 1 nM.[5] It is plausible that this compound could exhibit similar cytotoxic or antiproliferative effects, and its evaluation against a panel of cancer cell lines is a logical next step in its preclinical development.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research. Several benzothiazole derivatives have been reported to possess significant anti-inflammatory properties.[9][10] The mechanism often involves the inhibition of pro-inflammatory enzymes and signaling pathways. For example, certain (2-benzoxazolone-3-yl and 2-benzothiazolone-3-yl)acetic acid derivatives have demonstrated potent anti-inflammatory and anti-nociceptive activities.[10] The presence of the acetic acid moiety in these compounds suggests that this functional group may be important for their anti-inflammatory effects. This provides a strong impetus for investigating this compound in models of inflammation. A potential mechanism of action could involve the inhibition of the NF-κB pathway, a central regulator of inflammatory responses.[11]
Figure 3: Hypothesized anti-inflammatory mechanism of this compound via NF-κB pathway inhibition.
Future Directions and Conclusion
This compound stands as a molecule of interest within the broader, pharmacologically rich class of benzothiazoles. While specific, detailed experimental data remains to be fully elucidated in the public domain, the established biological activities of its structural relatives provide a compelling rationale for its further investigation. The key next steps for advancing the understanding and potential application of this compound are:
-
Development and publication of a robust and scalable synthesis protocol.
-
Thorough characterization of its physicochemical properties, including solubility, stability, and spectral data.
-
Comprehensive in vitro screening against a diverse panel of cancer cell lines and inflammatory targets.
-
In-depth mechanistic studies to elucidate its mode of action at the molecular level.
The synthesis and evaluation of this compound and its derivatives could unveil novel therapeutic agents with improved efficacy and safety profiles. This in-depth technical guide serves as a foundational resource to stimulate and guide future research in this promising area of medicinal chemistry.
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Navigating the Handling of 4-Benzothiazoleacetic Acid: A Comprehensive Safety Guide for Researchers
For Immediate Reference: Key Safety and Handling Precautions
| Precaution Category | Key Recommendations |
| Personal Protective Equipment (PPE) | Wear a standard laboratory coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles. For procedures with a risk of aerosol generation, a face shield is also recommended. |
| Engineering Controls | All handling of solid 4-Benzothiazoleacetic acid and its solutions should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood. |
| Handling | Avoid inhalation of dust and contact with skin and eyes. Use appropriate tools for weighing and transferring the solid. Prepare solutions in a fume hood. |
| Storage | Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and reducing agents. Keep the container tightly closed. |
| Disposal | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge down the drain. |
| In Case of Exposure | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. In all cases, seek immediate medical attention. |
Introduction: Understanding the Compound and its Context
This compound is a heterocyclic organic compound that is increasingly utilized in drug discovery and development due to the versatile biological activities of the benzothiazole scaffold. Its structural features make it a valuable building block in the synthesis of novel therapeutic agents. As with any active pharmaceutical ingredient (API) precursor or intermediate, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a detailed overview of the essential safety and handling precautions for this compound, grounded in established chemical safety principles and data from closely related compounds.
Hazard Identification and Risk Assessment
Based on this data, this compound should be treated as a compound that is:
Therefore, a comprehensive risk assessment should be conducted before any new experimental protocol involving this compound is initiated. This assessment should consider the quantity of material being used, the nature of the experimental procedures, and the potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Approach to Safety
A robust safety strategy for handling this compound relies on a combination of effective engineering controls and appropriate personal protective equipment.
Engineering Controls: The First Line of Defense
All procedures involving the handling of solid this compound or its solutions should be performed in a certified chemical fume hood . This is crucial to minimize the risk of inhalation, which is a primary route of exposure. The fume hood should have adequate airflow and be regularly inspected to ensure its proper functioning. An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the work area.[2]
Personal Protective Equipment (PPE): Essential for Direct Handling
The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical splash goggles are essential to protect the eyes from dust particles and splashes of solutions.[3] For procedures with a higher risk of splashing, a full-face shield should be worn in addition to goggles.
-
Skin Protection: A standard laboratory coat should be worn at all times. Chemical-resistant gloves, such as nitrile or neoprene, are required. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if contamination is suspected.
-
Respiratory Protection: For most laboratory-scale operations conducted in a fume hood, additional respiratory protection is not necessary. However, if there is a potential for significant aerosol generation or if engineering controls are not sufficient, a NIOSH-approved respirator may be required.
Safe Handling and Experimental Workflow
Adherence to a systematic and cautious workflow is critical to minimize the risk of exposure to this compound. The following diagram illustrates a typical safe handling workflow for this compound in a research setting.
Caption: A typical safe handling workflow for this compound.
Step-by-Step Experimental Protocol for Safe Handling:
-
Preparation: Before handling the compound, don the appropriate PPE, including a lab coat, chemical splash goggles, and chemical-resistant gloves. Ensure the chemical fume hood is on and functioning correctly.
-
Weighing: Carefully weigh the required amount of solid this compound in the fume hood. Use a disposable weighing boat to avoid contamination of the balance.
-
Dissolution: In the fume hood, add the weighed solid to the desired solvent in an appropriate reaction vessel. Gently swirl or stir to dissolve.
-
Reaction: Conduct the experiment within the fume hood.
-
Decontamination: After the experiment is complete, decontaminate all glassware and surfaces that may have come into contact with the compound.
-
Waste Disposal: Collect all waste materials, including any unused compound, contaminated solvents, and disposable labware, in a clearly labeled hazardous waste container.
-
PPE Removal: Remove gloves and lab coat before leaving the work area. Wash hands thoroughly with soap and water.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure to this compound, immediate and appropriate action is crucial.
First Aid Measures
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, while holding the eyelids open. Seek immediate medical attention.[4]
-
Skin Contact: Promptly wash the affected area with soap and plenty of water. Remove any contaminated clothing. If skin irritation persists, seek medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]
Accidental Release Measures
In the event of a spill, evacuate the area and prevent further spread of the material. For a small spill, and if it is safe to do so, use an inert absorbent material to clean up the spill. Place the absorbed material into a sealed container for hazardous waste disposal. Ensure the area is well-ventilated during cleanup. For larger spills, or if you are not trained to handle them, contact your institution's Environmental Health and Safety (EHS) department immediately.
Storage and Disposal: Ensuring Long-Term Safety and Environmental Responsibility
Storage
Store this compound in a cool, dry, and well-ventilated area.[5] Keep the container tightly closed to prevent moisture absorption and contamination. Store it away from incompatible materials, which include strong oxidizing agents, strong bases, and reducing agents.[6]
Disposal
All waste containing this compound must be treated as hazardous chemical waste.[7] Collect all waste in a designated, properly labeled, and sealed container.[7] Do not dispose of this compound down the sanitary sewer or in the regular trash.[7] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
Conclusion: A Culture of Safety in Research
The responsible and safe handling of chemical reagents like this compound is a cornerstone of scientific integrity and a fundamental responsibility of every researcher. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established safe handling protocols, scientists can mitigate the risks associated with this compound and ensure a safe and productive research environment. This guide serves as a comprehensive resource to support that commitment to a culture of safety.
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A Comprehensive Technical Guide to the Sourcing and Purity Standards of 4-Benzothiazoleacetic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the sourcing, synthesis, purification, and purity assessment of 4-Benzothiazoleacetic acid. As a crucial building block in medicinal chemistry, the integrity of this compound is paramount. This document, structured with the practicing scientist in mind, moves beyond simple protocols to explain the underlying principles and rationale for key methodological choices, ensuring a thorough understanding of how to procure and qualify high-purity this compound for demanding research and development applications.
Introduction to this compound: A Versatile Scaffold
Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry due to their wide spectrum of pharmacological activities.[1] this compound, a key intermediate, serves as a versatile scaffold for the synthesis of novel therapeutic agents. Its structural motif is found in compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties. Given its role as a foundational element in drug discovery, ensuring the high purity of this compound is a critical first step in any synthetic campaign.
Sourcing and Synthesis: Pathways to High-Quality Material
The most prevalent and industrially scalable route to benzothiazole acetic acid derivatives involves the condensation of 2-aminothiophenol with a suitable carboxylic acid or its derivative.[2][3] While the user's query specified "this compound," it is important to note that 2-substituted benzothiazole acetic acids are more commonly synthesized and reported in the literature. This guide will focus on the synthesis of 2-(Benzothiazol-2-yl)acetic acid as a representative and highly relevant analogue.
A plausible and efficient synthetic approach is the reaction of 2-aminothiophenol with malonic acid, which upon heating, undergoes cyclization and decarboxylation to yield the desired product.[4]
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 2-(Benzothiazol-2-yl)acetic acid.
Potential Impurities:
The primary impurities in this synthesis are likely to be unreacted starting materials and byproducts from side reactions.
| Impurity | Origin | Significance |
| 2-Aminothiophenol | Unreacted starting material | Can interfere with subsequent reactions and introduce unwanted functionalities. |
| Malonic Acid | Unreacted starting material | Generally water-soluble and easily removed during workup. |
| Benzothiazole | Decarboxylation of the product under harsh conditions | Can be difficult to separate from the final product due to structural similarity. |
| Polymeric byproducts | Side reactions of starting materials | Can be difficult to characterize and may impact the physical properties of the final product. |
Purification Strategies: Achieving High Purity
Recrystallization is the most effective method for purifying crude this compound. The choice of solvent is critical and should be guided by the principle of high solubility at elevated temperatures and low solubility at room temperature or below.[3][5]
Recrystallization Workflow:
Caption: General workflow for the recrystallization of this compound.
Solvent Selection:
A solvent system of ethanol and water is often a good starting point for the recrystallization of aromatic carboxylic acids.[5] The crude product is dissolved in a minimum amount of hot ethanol, and then hot water is added dropwise until the solution becomes slightly turbid. Upon cooling, pure crystals of this compound should precipitate.
Purity Standards and Analytical Verification
Currently, there are no specific pharmacopeial monographs for this compound. Therefore, purity standards must be established based on the requirements of the intended application. For early-stage drug discovery, a purity of ≥95% is often acceptable, while for later-stage development, a purity of ≥98% or higher is typically required.[6]
A comprehensive analytical approach is necessary to confirm the identity and purity of this compound. This should include a combination of chromatographic and spectroscopic techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing the purity of organic compounds like this compound.[7] A well-developed and validated HPLC method can separate the main compound from its impurities, allowing for accurate quantification.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Method Validation:
A robust HPLC method must be validated according to ICH guidelines to ensure its reliability.[8][9] The key validation parameters are summarized below:
| Parameter | Acceptance Criteria |
| Specificity | The analyte peak is well-resolved from all known impurities and degradants. |
| Linearity | R² ≥ 0.999 over the desired concentration range. |
| Accuracy | Recovery of 98-102% for spiked samples. |
| Precision (Repeatability) | RSD ≤ 2.0% for multiple injections of the same sample. |
| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | Signal-to-Noise ratio of 10:1. |
| Robustness | The method remains reliable with small, deliberate variations in parameters. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities.[10][11] For this compound, derivatization to a more volatile ester (e.g., methyl or ethyl ester) may be necessary for optimal analysis.
Proposed GC-MS Protocol (for derivatized sample):
-
Derivatization: React a small sample of this compound with an esterifying agent (e.g., methanol with a catalytic amount of sulfuric acid).
-
Injection: Inject the derivatized sample into the GC-MS.
-
Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature gradient to separate the components.
-
Detection: The mass spectrometer will fragment the eluting compounds, providing a unique mass spectrum for each, which can be compared to a library for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation and confirmation of this compound. Both ¹H and ¹³C NMR should be performed.[12]
-
¹H NMR: Provides information on the number and types of protons in the molecule, as well as their connectivity. The chemical shifts and coupling patterns are characteristic of the benzothiazole and acetic acid moieties.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule, providing further confirmation of the structure.[13]
Quantitative NMR (qNMR) can also be used as a primary method for determining the absolute purity of a sample by integrating the signals of the analyte against a certified internal standard.[14]
Forced Degradation Studies
To establish the stability-indicating nature of the analytical methods, forced degradation studies should be conducted.[15][16] These studies involve subjecting the this compound to harsh conditions to intentionally generate degradation products.
Forced Degradation Workflow:
Caption: Workflow for forced degradation studies.
The results of these studies will demonstrate that the chosen analytical methods can effectively separate the intact drug from any potential degradation products, ensuring the accurate assessment of purity and stability.
Conclusion
The sourcing and qualification of high-purity this compound are foundational to the success of research and drug development programs that utilize this important building block. By understanding the synthetic pathways and potential impurities, implementing robust purification strategies, and employing a comprehensive suite of validated analytical techniques, scientists can ensure the integrity of their starting materials and the reliability of their experimental outcomes. This guide provides the necessary framework and practical insights to achieve these critical objectives.
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- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2018). Pharmaceutical Technology.
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- 15. Separation of Acetic acid, (2-benzothiazolylthio)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. 2-(2-BENZOTHIAZOLYL)ACETIC ACID ETHYL ESTER(29182-42-1) 1H NMR spectrum [chemicalbook.com]
Spectroscopic Characterization of 4-Benzothiazoleacetic Acid: A Technical Guide for Drug Discovery Professionals
Introduction: The Significance of 4-Benzothiazoleacetic Acid
Benzothiazole and its derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities.[1] The precise structural elucidation of these compounds is a critical prerequisite for advancing from synthesis to preclinical and clinical evaluation. This compound, a molecule combining the versatile benzothiazole scaffold with a carboxylic acid moiety, holds potential as a pharmacophore or a key intermediate in the synthesis of more complex bioactive agents.
This guide provides an in-depth technical overview of the expected spectroscopic characteristics of this compound, focusing on Infrared (IR) and UV-Visible (UV-Vis) spectroscopy. While comprehensive experimental data for this specific isomer is not widely published, this document serves as a predictive guide grounded in the well-established principles of spectroscopic analysis of its constituent functional groups. We will detail field-proven protocols for data acquisition and provide a robust framework for interpreting the resulting spectra, empowering researchers to confidently characterize this and similar novel chemical entities.
Part 1: Infrared (IR) Spectroscopic Analysis
Infrared spectroscopy is a powerful, non-destructive technique used to identify the functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes, providing a unique "fingerprint."[2] For this compound, IR spectroscopy is indispensable for confirming the presence of the key carboxylic acid group and the integrity of the benzothiazole ring system.
Experimental Protocol: Acquiring a High-Quality IR Spectrum
The following protocol describes the Attenuated Total Reflectance (ATR) method, a common and highly effective technique for analyzing solid organic compounds.[3]
Objective: To obtain a clean, well-resolved mid-IR spectrum of solid this compound.
Instrumentation: Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide crystal).
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics. The light source and detector should be allowed to stabilize for at least 15-20 minutes for optimal performance.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
Background Spectrum Acquisition (Self-Validation):
-
Causality: A background spectrum is crucial for eliminating interfering signals from the ambient environment, such as atmospheric water vapor and carbon dioxide. This ensures that the final spectrum is solely representative of the sample.
-
Clean the ATR crystal surface meticulously with a suitable solvent (e.g., isopropanol or ethanol) using a lint-free wipe.
-
Lower the pressure arm anvil onto the clean, empty crystal.
-
From the instrument control software, initiate a "Background Scan." The instrument will acquire an interferogram of the ambient environment and store it in memory.
-
-
Sample Preparation and Measurement:
-
Place a small amount of powdered this compound onto the center of the ATR crystal, just enough to completely cover the crystal surface.
-
Lower the pressure arm and apply consistent pressure to ensure intimate contact between the solid sample and the crystal. Good contact is essential for achieving a strong, high-quality signal.
-
Initiate the "Sample Scan." The instrument will now acquire the sample interferogram.
-
-
Data Processing and Final Spectrum:
-
The software automatically ratios the sample interferogram against the stored background interferogram and performs a Fourier transform.
-
The result is the final IR spectrum, typically plotted as Percent Transmittance (%) versus Wavenumber (cm⁻¹).
-
-
Post-Measurement Cleanup:
-
Retract the pressure arm.
-
Carefully remove the solid sample from the crystal surface.
-
Clean the crystal and anvil tip thoroughly with a solvent-moistened wipe to prevent cross-contamination.
-
Diagram of the FT-IR (ATR) Experimental Workflow
Caption: Experimental workflow for obtaining an FT-IR spectrum using the ATR method.
Predicted IR Data and Interpretation
Table 1: Predicted Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration Mode | Functional Group Assignment |
| ~3300–2500 | Strong, Very Broad | O–H stretch | Carboxylic Acid O–H |
| ~3100–3000 | Medium-Weak | C–H stretch | Aromatic C–H (Benzothiazole) |
| ~2950–2850 | Medium-Weak | C–H stretch | Aliphatic C–H (CH₂ of acetic acid) |
| ~1710 | Strong, Sharp | C=O stretch | Carboxylic Acid C=O (dimer) |
| ~1600–1450 | Medium-Strong | C=C & C=N stretch | Benzothiazole Ring Vibrations |
| ~1420 | Medium, Broad | O–H bend | Carboxylic Acid O–H (in-plane) |
| ~1300–1200 | Strong | C–O stretch | Carboxylic Acid C–O |
| ~920 | Medium, Broad | O–H bend | Carboxylic Acid O–H (out-of-plane) |
Source: Interpretations based on standard IR correlation tables.[4][5][6]
Expert Analysis:
-
Carboxylic Acid Confirmation (The Most Telling Region): The most definitive feature will be the extremely broad O–H stretching band from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[5] This broadness is a hallmark of the hydrogen-bonded dimer structure that carboxylic acids adopt in the solid state. Overlapping this broad peak will be the sharper C-H stretching vibrations. The second crucial peak is the intense carbonyl (C=O) stretch, expected around 1710 cm⁻¹. Its position confirms the presence of a saturated carboxylic acid.
-
Benzothiazole Ring Integrity: The presence of the aromatic ring system will be confirmed by several absorptions. Weak to medium C–H stretching peaks will appear just above 3000 cm⁻¹.[2] More importantly, a series of medium to strong "skeletal" vibrations due to C=C and C=N stretching within the fused rings will be observed in the 1600-1450 cm⁻¹ region.[7]
-
Acetic Acid Linker: The methylene (-CH₂-) group connecting the ring to the carboxyl group will show aliphatic C–H stretching bands in the 3000-2850 cm⁻¹ range.[4]
-
Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region. While complex, it contains valuable information from bending vibrations and other skeletal modes that contribute to the unique overall spectrum of the molecule.[2]
Part 2: UV-Visible (UV-Vis) Spectroscopic Analysis
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals.[8] This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the benzothiazole ring in this compound. It provides critical information about the electronic structure of the molecule and is widely used for quantitative analysis.[9]
Experimental Protocol: Quantitative UV-Vis Analysis
Objective: To determine the wavelength of maximum absorbance (λmax) and molar absorptivity (ε) of this compound in a suitable solvent.
Instrumentation: Dual-beam UV-Vis Spectrophotometer.
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)
-
Volumetric flasks and pipettes
-
Matched quartz cuvettes (1 cm path length)
Methodology:
-
Solvent Selection:
-
Causality: The solvent must be transparent in the UV region of interest (typically >220 nm) and must fully dissolve the analyte. Ethanol or methanol are common initial choices for polar organic acids.
-
-
Preparation of a Stock Solution:
-
Accurately weigh a precise amount of this compound (e.g., 10 mg).
-
Dissolve the solid in a small amount of the chosen solvent in a 100 mL volumetric flask.
-
Once fully dissolved, dilute to the mark with the solvent and mix thoroughly to create a concentrated stock solution.
-
-
Preparation of Serial Dilutions:
-
Perform a series of accurate dilutions from the stock solution to prepare 4-5 standard solutions of decreasing concentration.[10] This series should be designed to yield absorbance values between 0.1 and 1.0, the optimal range for accuracy under the Beer-Lambert Law.
-
-
Spectrophotometer Setup:
-
Power on the spectrophotometer and its light sources (deuterium for UV, tungsten for visible). Allow a 20-30 minute warm-up period.[11]
-
Set the desired wavelength range for scanning (e.g., 400 nm down to 220 nm).
-
-
Baseline Correction (Self-Validation):
-
Fill both the reference and sample cuvettes with the pure solvent.
-
Place them in the respective holders in the spectrophotometer.
-
Run a "Baseline" or "Auto Zero" function.[11] This electronically subtracts any absorbance from the solvent and the cuvettes themselves, ensuring the final measurement is only due to the analyte.
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with the least concentrated standard solution before filling it with that same solution.
-
Place the sample cuvette back into the holder and record the full UV spectrum.
-
Repeat this process for each standard solution, moving from the least concentrated to the most concentrated.
-
-
Data Analysis:
-
From the spectra, identify the wavelength(s) of maximum absorbance (λmax).
-
Record the absorbance value at the primary λmax for each standard solution.
-
Construct a Beer-Lambert Law plot (Absorbance vs. Concentration). The plot should be linear, and the slope of the line will be equal to the molar absorptivity (ε) when using a 1 cm path length.
-
Diagram of the UV-Vis Analysis Workflow
Caption: Workflow for quantitative UV-Vis analysis and determination of molar absorptivity.
Predicted UV-Vis Data and Interpretation
The UV-Vis spectrum of this compound will be dominated by the electronic transitions within the benzothiazole chromophore. We can predict the approximate location of these bands by referencing data for benzothiazole and benzoic acid.[12][13]
Table 2: Predicted UV-Vis Absorption Maxima (λmax) for this compound in Ethanol
| Predicted λmax (nm) | Electronic Transition | Origin |
| ~230 - 240 | π → π | Benzene-like transition (B-band) |
| ~270 - 290 | π → π | Benzene-like transition (C-band) |
Source: Predictions based on the spectra of benzothiazole and benzoic acid derivatives.[12][14][15]
Expert Analysis:
-
π → π Transitions:* The benzothiazole ring system is a conjugated aromatic structure that will exhibit strong absorptions in the UV region due to π → π* electronic transitions. Based on data from the parent benzothiazole molecule and substituted benzoic acids, two primary absorption bands are expected.[12][14]
-
B-Band and C-Band: These bands are analogous to the electronic transitions observed in benzene. The higher energy B-band is predicted to appear around 230-240 nm, while a lower energy, broader C-band should be visible around 270-290 nm.[13] The exact position and intensity of these bands will be influenced by the substitution pattern on the benzene ring and the electronic nature of the acetic acid group.
-
Solvent Effects: The polarity of the solvent can influence the position of the absorption maxima (solvatochromism). It is standard practice to report the solvent used when presenting UV-Vis data.
-
Quantitative Potential: Once the λmax is determined, it can be used for the rapid and accurate quantification of this compound in solution using the Beer-Lambert Law, a critical function in quality control and formulation analysis.
Conclusion
This guide provides a comprehensive framework for the spectroscopic characterization of this compound using IR and UV-Vis spectroscopy. By leveraging established protocols and predictive analysis based on analogous structures, researchers can confidently acquire and interpret high-quality spectral data. These techniques are fundamental, providing the initial structural confirmation and quantitative capability necessary to advance novel benzothiazole derivatives through the drug discovery pipeline.
References
- Organic Chemistry at CU Boulder. IR Spectroscopy of Solids.
- Sadtler, P. (1951). A Simple Method of Obtaining the Infrared Spectra of Solid Organic Samples. Journal of the Franklin Institute, 252(3), 241-242.
- Asghar, M. A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4153.
- MDPI. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials.
- Kone, M., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
- WebAssign. Lab 2 - Infrared Spectroscopy (IR).
- Scilit. Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses.
- NIST. Acetic acid, (2-benzothiazolyloxy)-. NIST Chemistry WebBook, SRD 69.
- University of Colorado Boulder. Table of Characteristic IR Absorptions.
- Shimadzu. (2001). UV RECORDING SPECTROPHOTOMETRY Basis of the Experiment Apparatus Reagents & Solutions Procedure.
- Scribd. Experiment: Ultra Violet-Visible (Uv-Vis) Spectroscopy For Quantitative Analysis.
- Chemistry For Everyone. (2024, February 6). How To Perform UV Vis Spectroscopy?. YouTube.
- Mohammed, A. M. (2018). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. European Journal of Engineering and Technology Research, 3(3), 29-32.
- ResearchGate. IR spectrum of N-(Benzothiazol-2-yl)-4-chlorobenzenesulphonamide (NBTCS).
- European Journal of Engineering and Technology Research. UV-Visible Spectrophotometric Method and Validation of Organic Compounds.
- ResearchGate. Yields, UV-visible absorption and emission data for benzothiazoles 1 and 2.
- University of California, Los Angeles. Table of Characteristic IR Absorptions.
- ResearchGate. Experimental UV spectra of benzoic acid derivatives.
- Chemistry LibreTexts. (2023, September 11). Infrared Spectroscopy Absorption Table.
- University of Puget Sound. IR Absorption Table.
- MDPI. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- NIST. Benzothiazole. NIST Chemistry WebBook, SRD 69.
- Karimova, N. V., et al. (2020). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts: Insights from the Integration of Experimental Data and Theoretical Cluster Models. Physical Chemistry Chemical Physics, 22(10), 5699-5710.
Sources
- 1. repository.qu.edu.iq [repository.qu.edu.iq]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. Acetic acid, (2-benzothiazolyloxy)- [webbook.nist.gov]
- 4. PubChemLite - 2-[2-(1,3-thiazol-4-yl)-1h-1,3-benzodiazol-1-yl]acetic acid (C12H9N3O2S) [pubchemlite.lcsb.uni.lu]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiazole [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. chemscene.com [chemscene.com]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. researchgate.net [researchgate.net]
- 12. Absorption spectra of benzoic acid in water at different pH and in the presence of salts: insights from the integration of experimental data and theoretical cluster models - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of "4-Benzothiazoleacetic acid" step-by-step protocol
An Application Note for the Synthesis of (1,3-Benzothiazol-2-yl)acetic Acid
This guide provides a comprehensive, step-by-step protocol for the synthesis of (1,3-Benzothiazol-2-yl)acetic acid, a key heterocyclic compound with applications in medicinal chemistry and drug development. The synthesis is presented as a robust two-step process, designed for researchers, scientists, and professionals in the field. This document emphasizes the underlying chemical principles, safety considerations, and detailed experimental procedures to ensure reproducibility and success.
Introduction: The Significance of the Benzothiazole Scaffold
Benzothiazoles are a class of bicyclic heterocyclic compounds featuring a benzene ring fused to a thiazole ring. This structural motif is considered a "privileged scaffold" in medicinal chemistry, as it is found in a wide array of pharmacologically active molecules.[1] Benzothiazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The acetic acid functional group at the 2-position of the benzothiazole ring provides a crucial handle for further chemical modifications, making (1,3-Benzothiazol-2-yl)acetic acid a valuable intermediate for the synthesis of more complex drug candidates.
The synthesis described herein follows the well-established Phillips condensation reaction, a reliable method for forming the benzothiazole core.[2] The overall strategy involves two primary transformations:
-
Step 1: Phillips Condensation & Esterification: The reaction between 2-aminothiophenol and diethyl malonate to form ethyl (1,3-benzothiazol-2-yl)acetate.
-
Step 2: Saponification: The hydrolysis of the ethyl ester to yield the final carboxylic acid product.
Safety Precautions
2-Aminothiophenol: This is a hazardous substance that is toxic, corrosive, and has a strong, unpleasant odor.[3][4] It is sensitive to air and should be handled under an inert atmosphere (e.g., nitrogen or argon).[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[5][6]
Xylene: This is a flammable solvent. Keep away from ignition sources.
Sodium Hydroxide: This is a corrosive base. Avoid contact with skin and eyes.
Overall Synthetic Scheme
The two-step synthesis from 2-aminothiophenol to (1,3-Benzothiazol-2-yl)acetic acid is illustrated below.
Sources
Application Notes & Protocols: 4-Benzothiazoleacetic Acid as a Versatile Precursor for the Synthesis of Novel Interleukin-1β Converting Enzyme (ICE/Caspase-1) Inhibitors
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the utilization of 4-Benzothiazoleacetic acid as a foundational scaffold for the development of potent and selective inhibitors of Interleukin-1β Converting Enzyme (ICE), also known as caspase-1. ICE is a critical cysteine protease that plays a pivotal role in the inflammatory cascade through the processing of pro-inflammatory cytokines, making it a prime therapeutic target for a host of inflammatory diseases. The benzothiazole moiety is a well-established pharmacophore in medicinal chemistry, recognized for its diverse biological activities.[1][2][3] This document outlines a strategic approach to leverage the structural features of this compound for the rational design and synthesis of peptidomimetic and small molecule inhibitors of ICE. Detailed, step-by-step protocols for chemical synthesis, purification, characterization, and subsequent biological evaluation are provided to guide researchers in the discovery and development of novel anti-inflammatory agents.
Introduction: The Rationale for Targeting ICE with Benzothiazole-Based Scaffolds
Interleukin-1β (IL-1β) is a potent pro-inflammatory cytokine implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory conditions.[4] The production of mature, biologically active IL-1β is dependent on the proteolytic cleavage of its inactive precursor, pro-IL-1β, by the enzyme Interleukin-1β Converting Enzyme (ICE), or caspase-1.[5][6] ICE itself is a cysteine protease that, upon activation within a multi-protein complex known as the inflammasome, initiates a cascade of inflammatory signaling. Therefore, the direct inhibition of ICE represents a highly attractive therapeutic strategy to attenuate IL-1β-driven inflammation.
The benzothiazole scaffold is a privileged structure in drug discovery, with derivatives exhibiting a wide array of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.[1][2] Its rigid, bicyclic nature provides a robust framework for the presentation of pharmacophoric elements in a defined spatial orientation, which is crucial for specific binding to a biological target. This compound, in particular, offers a strategic starting point for the synthesis of ICE inhibitors. The carboxylic acid moiety can be readily functionalized to introduce peptidomimetic motifs that mimic the natural substrate of ICE, or it can be modified to incorporate other chemical groups that interact with the active site of the enzyme.
This guide will detail a proposed synthetic pathway to generate a novel class of ICE inhibitors derived from this compound, followed by comprehensive protocols for their biological characterization.
The Strategic Synthesis of a Putative ICE Inhibitor from this compound
The proposed synthetic strategy focuses on the elaboration of the acetic acid side chain of this compound to introduce a functionality capable of interacting with the catalytic cysteine residue in the active site of ICE. A common approach in the design of cysteine protease inhibitors is the incorporation of an "electrophilic trap" or "warhead" that can form a reversible or irreversible covalent bond with the active site cysteine.
Here, we propose the synthesis of a peptidomimetic inhibitor incorporating an aspartic acid residue, a key recognition element for caspases, and a reactive aldehyde functionality. The benzothiazole moiety will serve as a rigid scaffold to orient the peptidomimetic portion for optimal binding.
Proposed Synthetic Scheme
The overall synthetic workflow is depicted below. This multi-step synthesis involves the initial activation of the carboxylic acid of this compound, followed by amide coupling with a protected aspartic acid derivative, and subsequent modification to unmask the aldehyde warhead.
Caption: Proposed synthetic pathway for a putative ICE inhibitor.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(1-((tert-butoxy)carbonyl)-2-oxoethyl)-2-(benzo[d]thiazol-4-yl)acetamide (Protected Dipeptide Mimetic)
This protocol describes the amide coupling of this compound with a protected aspartic acid aldehyde derivative.
Materials:
-
This compound
-
N-(1,3-Dioxolan-2-yl)-L-aspartic acid di-tert-butyl ester
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (Et3N)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
In a separate flask, dissolve N-(1,3-Dioxolan-2-yl)-L-aspartic acid di-tert-butyl ester (1.1 eq) and triethylamine (1.5 eq) in anhydrous DMF.
-
Add the solution from step 3 to the activated this compound solution from step 2.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated NaHCO3 solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the desired protected dipeptide mimetic.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Deprotection to Yield the Final Putative ICE Inhibitor
This protocol describes the removal of the protecting groups to yield the final aldehyde inhibitor.
Materials:
-
Protected Dipeptide Mimetic from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Anhydrous diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the protected dipeptide mimetic (1.0 eq) in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
-
Triturate the residue with cold, anhydrous diethyl ether to precipitate the final product.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
Characterize the final putative ICE inhibitor by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation of the Synthesized ICE Inhibitor
The inhibitory activity of the synthesized compound against ICE (caspase-1) will be determined using both in vitro enzymatic assays and cell-based models of inflammation.
In Vitro Caspase-1 Inhibition Assay
This assay measures the direct inhibition of recombinant human caspase-1 activity.
Materials:
-
Recombinant human caspase-1
-
Caspase-1 fluorogenic substrate (e.g., Ac-YVAD-AFC)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)
-
Synthesized inhibitor
-
Known caspase-1 inhibitor (positive control, e.g., Ac-YVAD-CHO)
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the synthesized inhibitor and the positive control in DMSO.
-
Create a serial dilution of the inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the serially diluted inhibitor (or DMSO for the control), and the recombinant caspase-1 enzyme.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate Ac-YVAD-AFC to each well.
-
Immediately measure the fluorescence intensity at an excitation wavelength of 400 nm and an emission wavelength of 505 nm every minute for 30-60 minutes.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
| Parameter | Description |
| Enzyme | Recombinant Human Caspase-1 |
| Substrate | Ac-YVAD-AFC |
| Excitation/Emission | 400 nm / 505 nm |
| Incubation Time | 15 minutes with inhibitor, then 30-60 minutes with substrate |
| Readout | Fluorescence intensity |
Cell-Based Assay for IL-1β Release
This assay evaluates the ability of the inhibitor to block IL-1β production in a cellular model of inflammasome activation.
Materials:
-
Lipopolysaccharide (LPS)
-
Adenosine triphosphate (ATP)
-
Human monocytic cell line (e.g., THP-1)
-
RPMI-1640 cell culture medium supplemented with FBS and antibiotics
-
Synthesized inhibitor
-
Human IL-1β ELISA kit
-
96-well cell culture plates
Procedure:
-
Differentiate THP-1 monocytes into macrophages by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 4 hours to induce the expression of pro-IL-1β.
-
Treat the primed cells with various concentrations of the synthesized inhibitor for 1 hour.
-
Induce inflammasome activation and IL-1β release by treating the cells with ATP (e.g., 5 mM) for 30-60 minutes.
-
Collect the cell culture supernatants.
-
Quantify the concentration of mature IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Determine the IC50 value for the inhibition of IL-1β release.
Caption: Workflow for the cell-based IL-1β release assay.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the synthesis and evaluation of novel ICE inhibitors derived from this compound. The proposed synthetic route is based on well-established chemical transformations and is amenable to the generation of a library of analogues for structure-activity relationship (SAR) studies. By modifying the peptidomimetic portion and exploring different "warhead" functionalities, researchers can optimize the potency, selectivity, and pharmacokinetic properties of these benzothiazole-based inhibitors. The successful development of such compounds holds significant promise for the treatment of a wide range of inflammatory diseases.
References
- Wilson, K. P., Black, J. A., Thomson, J. A., et al. (1994). Structure and mechanism of interleukin-1 beta converting enzyme.
- Martinon, F., Burns, K., & Tschopp, J. (2002). The inflammasome: a molecular platform triggering activation of inflammatory caspases and processing of proIL-β. Molecular cell, 10(2), 417-426.
- Dinarello, C. A. (2011). Interleukin-1 in the pathogenesis and treatment of inflammatory diseases. Blood, 117(14), 3720-3732.
- Thornberry, N. A., Bull, H. G., Calaycay, J. R., et al. (1992). A novel heterodimeric cysteine protease is required for interleukin-1 beta processing in monocytes.
- Kamal, A., Shetti, R. V., & Ramaiah, M. J. (2011). Benzothiazoles: the new class of anti-cancer agents. Anti-Cancer Agents in Medicinal Chemistry, 11(5), 431-456.
- Cerretti, D. P., Kozlosky, C. J., Mosley, B., et al. (1992). Molecular cloning of the interleukin-1 beta converting enzyme. Science, 256(5053), 97–100.
- Bradshaw, T. D., Bibby, M. C., Double, J. A., et al. (1998). 2-(4-Aminophenyl)benzothiazoles: a novel class of rationally designed antitumour agents. British journal of cancer, 77(5), 745-752.
- Siddiqui, N., Ahsan, W., Alam, M. S., & Ali, R. (2009). Benzothiazoles: a new profile of biological activities. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 64(5), 275-284.
- Hutchinson, I., Chua, M. S., Browne, H. L., & Trapani, V. (2001). Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of 2-(4-aminophenyl)benzothiazole sulfonate and sulfonamide analogues. Journal of medicinal chemistry, 44(9), 1446-1455.
- Bondale, V., Pan, C., & Sabnis, R. W. (2012). Recent developments in the synthesis of benzothiazole derivatives. Mini-reviews in organic chemistry, 9(1), 47-60.
- Gverdtsiteli, I. M., & Doksopulo, T. P. (1974). Synthesis of some derivatives of this compound. Soobshcheniya Akademii Nauk Gruzinskoi SSR, 74(2), 361-364.
- Dolle, R. E., & Nelson, K. H. (1999). Comprehensive survey of combinatorial library synthesis: 1998.
- Rano, T. A., Timkey, T., Peterson, E. P., et al. (1997). A combinatorial approach for determining protease specificities: application to interleukin-1β converting enzyme (ICE). Chemistry & biology, 4(2), 149-155.
- Linton, S. D. (2005). Caspase inhibitors: a pharmaceutical industry perspective. Current topics in medicinal chemistry, 5(16), 1697-1717.
- Kumar, D., & Kumar, N. (2015). Benzothiazole-scaffold in medicinal chemistry: a review. Mini reviews in medicinal chemistry, 15(14), 1196-1210.
- Chapman, K. T. (1992). Synthesis of a potent, reversible inhibitor of interleukin-1β converting enzyme. Bioorganic & medicinal chemistry letters, 2(6), 613-618.
- Mjalli, A. M. M., Chapman, K. T., MacCoss, M., et al. (1994). Pralnacasan (VX-740), a novel, potent, and orally active inhibitor of interleukin-1β converting enzyme. Bioorganic & medicinal chemistry letters, 4(16), 1965-1968.
- Kaur, R., & Kumar, S. (2018). Benzothiazole: The molecule of diverse biological activities. Chemistry Central Journal, 12(1), 1-22.
- Wannamaker, M. W., Davies, R., Namchuk, M., et al. (2007). (S)-1-((S)-2-((S)-2-cyclo-pentyl-2-(naphthalen-1-ylsulfonamido)acetamido)-3,3-dimethylbutanoyl)pyrrolidine-2-carboxylic acid (MLN1202), a potent and selective inhibitor of IκB kinase 2, reduces inflammation in a murine model of arthritis. Journal of pharmacology and experimental therapeutics, 322(2), 777-786.
- Randle, J. C. R., Gu, Y., & Brown, L. (2001). The discovery of a novel and potent class of interleukin-1 converting enzyme inhibitors. Bioorganic & medicinal chemistry letters, 11(16), 2167-2170.
- Slee, E. A., Harte, M. T., Kluck, R. M., et al. (1997). Ordering the cytochrome c–initiated caspase cascade: hierarchical activation of caspases-2,-3,-6,-7,-8, and-10 in a caspase-9–dependent manner. The Journal of cell biology, 139(1), 205-213.
- Cornelis, S., Van Loo, G., Vandenabeele, P. (2004). The caspases. Essays in biochemistry, 41, 67-79.
- Sollberger, G., Strittmatter, G. E., Garstkiewicz, M., et al. (2014). Caspase-1: the inflammasome and beyond.
Sources
- 1. Carboxylic Acid (Bio)Isosteres in Drug Design | Semantic Scholar [semanticscholar.org]
- 2. Design and synthesis of a potent and selective peptidomimetic inhibitor of caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Carboxylate isosteres for caspase inhibitors: the acylsulfonamide case revisited - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Conjugation of 4-Benzothiazoleacetic Acid to a Carrier Protein
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
This comprehensive guide provides a detailed experimental protocol for the covalent conjugation of 4-Benzothiazoleacetic acid (BTAA), a heterocyclic compound of interest in medicinal chemistry, to a carrier protein. The protocol utilizes the robust and widely adopted 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid moiety of BTAA and the primary amines of lysine residues on the protein surface. Bovine Serum Albumin (BSA) is employed as a model carrier protein due to its ready availability, stability, and well-characterized structure. This document offers a step-by-step methodology, from reagent preparation to the purification and characterization of the final conjugate, and is intended to be a valuable resource for researchers in drug development, immunology, and bioconjugation.
Introduction: The Rationale for Bioconjugation
The covalent attachment of small molecules to larger biomolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology and drug development. This strategy is often employed to enhance the immunogenicity of haptens (small molecules that are not immunogenic on their own), enabling the production of specific antibodies for immunoassays or therapeutic applications. Furthermore, conjugating a small molecule to a protein can improve its pharmacokinetic properties, facilitate targeted delivery, and enable its use as a probe in various biological studies.
This compound (BTAA) is a derivative of benzothiazole, a heterocyclic scaffold that has garnered significant interest in medicinal chemistry due to its presence in a variety of pharmacologically active compounds. The carboxylic acid functional group on BTAA provides a convenient handle for covalent modification, making it an ideal candidate for conjugation to proteins.
This guide will focus on the use of EDC/NHS chemistry, a "zero-length" crosslinking method, to couple BTAA to Bovine Serum Albumin (BSA). This chemistry first activates the carboxyl group of BTAA with EDC to form a highly reactive O-acylisourea intermediate. The addition of NHS stabilizes this intermediate by converting it into a more stable, amine-reactive NHS ester. This activated BTAA then readily reacts with the primary amino groups of lysine residues on the surface of BSA to form a stable amide bond.
Materials and Methods
Reagents and Equipment
A comprehensive list of necessary reagents and equipment is provided in the table below.
| Reagent/Equipment | Supplier (Example) | Notes |
| This compound (BTAA) | Sigma-Aldrich | Store desiccated at 2-8°C. |
| Bovine Serum Albumin (BSA), Fraction V | Thermo Fisher Scientific | Store at 2-8°C. |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Pierce/Thermo Fisher | Store desiccated at -20°C. |
| N-hydroxysuccinimide (NHS) | Pierce/Thermo Fisher | Store desiccated at 2-8°C. |
| Dimethyl sulfoxide (DMSO), anhydrous | Sigma-Aldrich | Use a fresh, unopened bottle. |
| 2-(N-morpholino)ethanesulfonic acid (MES) | Sigma-Aldrich | For activation buffer. |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Gibco/Thermo Fisher | For conjugation and storage. |
| Hydroxylamine-HCl | Sigma-Aldrich | For quenching the reaction. |
| Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO) | Thermo Fisher Scientific | For purification. |
| UV-Vis Spectrophotometer | Beckman Coulter/Agilent | For concentration and DOL determination. |
| SDS-PAGE system | Bio-Rad | For conjugate characterization. |
| Centrifuge | Eppendorf/Beckman Coulter | For desalting column use. |
| pH meter | Mettler Toledo | For buffer preparation. |
| Magnetic stirrer and stir bars | VWR | For dissolving reagents. |
Buffer Preparation
-
Activation Buffer (0.1 M MES, pH 6.0): Dissolve MES in deionized water to a final concentration of 0.1 M. Adjust the pH to 6.0 using 1 M NaOH.
-
Conjugation Buffer (1X PBS, pH 7.4): Prepare from a 10X stock or dissolve PBS tablets in deionized water according to the manufacturer's instructions.
-
Quenching Buffer (1 M Hydroxylamine, pH 8.5): Dissolve hydroxylamine-HCl in deionized water and adjust the pH to 8.5 with 5 M NaOH. Prepare fresh.
Experimental Protocol
This protocol is designed for the conjugation of BTAA to BSA. The molar ratios of reactants may need to be optimized for different proteins or desired degrees of labeling.
Preparation of Reactants
-
BSA Solution (10 mg/mL): Dissolve 10 mg of BSA in 1 mL of Conjugation Buffer (1X PBS, pH 7.4). Determine the precise concentration using the absorbance at 280 nm and the extinction coefficient for BSA (ε¹% = 6.67).
-
BTAA Stock Solution (10 mM): Due to the potential for limited aqueous solubility, it is recommended to prepare a stock solution of BTAA in anhydrous DMSO. Dissolve the required amount of BTAA in DMSO to make a 10 mM stock solution. For example, for a molecular weight of 193.22 g/mol , dissolve 1.93 mg of BTAA in 1 mL of DMSO. Note: The final concentration of DMSO in the reaction mixture should be kept below 10% (v/v) to minimize protein denaturation.
-
EDC/NHS Solution (100 mM each): Prepare fresh immediately before use. Dissolve the required amounts of EDC and NHS in Activation Buffer (0.1 M MES, pH 6.0) to a final concentration of 100 mM for each.
Activation of this compound
The activation step is crucial for efficient conjugation and should be performed in an amine-free buffer to prevent unwanted side reactions.
Caption: Activation of this compound with EDC and NHS.
-
In a microcentrifuge tube, add the desired molar excess of the BTAA stock solution to an appropriate volume of Activation Buffer. For an initial experiment, a 20-fold molar excess of BTAA over BSA is a good starting point.
-
Add an equimolar amount of the freshly prepared EDC/NHS solution to the BTAA solution.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.
Conjugation to Bovine Serum Albumin
This step involves the reaction of the activated BTAA-NHS ester with the primary amines on the surface of BSA.
Caption: Conjugation of activated BTAA to Bovine Serum Albumin.
-
Add the activated BTAA solution to the BSA solution.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
Quenching the Reaction
It is important to quench the reaction to stop the conjugation process and to deactivate any remaining reactive NHS-esters.
-
Add the Quenching Buffer (1 M Hydroxylamine, pH 8.5) to the reaction mixture to a final concentration of 50 mM.
-
Incubate for 15 minutes at room temperature.
Purification of the BTAA-BSA Conjugate
Purification is essential to remove unreacted BTAA, EDC/NHS byproducts, and quenching reagents.
-
Equilibrate a desalting column with Conjugation Buffer (1X PBS, pH 7.4) according to the manufacturer's instructions.
-
Apply the quenched reaction mixture to the desalting column.
-
Collect the eluate containing the purified BTAA-BSA conjugate. The conjugate will elute in the void volume, while smaller molecules will be retained.
Characterization of the BTAA-BSA Conjugate
Thorough characterization is critical to confirm successful conjugation and to determine the extent of modification.
Determination of the Degree of Labeling (DOL) by UV-Vis Spectrophotometry
The DOL, or the average number of BTAA molecules conjugated per BSA molecule, can be estimated using UV-Vis spectrophotometry. This requires knowledge of the molar extinction coefficients of both BTAA and BSA.
Note: If the molar extinction coefficient of your specific batch of this compound is unknown, it is highly recommended to determine it experimentally by preparing a series of known concentrations in the assay buffer and measuring their absorbance at the λmax.
-
Measure the absorbance of the purified BTAA-BSA conjugate solution at 280 nm (A₂₈₀) and at the absorbance maximum of BTAA (A_max_BTAA). The absorbance maximum for benzothiazole derivatives is typically in the UV range.
-
Calculate the concentration of BSA in the conjugate using the following formula:
[BSA] (M) = (A₂₈₀ - (A_max_BTAA × CF)) / ε_BSA
Where:
-
CF (Correction Factor) = ε_BTAA_ at 280 nm / ε_BTAA_ at λmax
-
ε_BSA = Molar extinction coefficient of BSA at 280 nm (approximately 43,824 M⁻¹cm⁻¹)
-
-
Calculate the concentration of conjugated BTAA:
[BTAA] (M) = A_max_BTAA / ε_BTAA_ at λmax
-
Calculate the Degree of Labeling (DOL):
DOL = [BTAA] / [BSA]
SDS-PAGE Analysis
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) can be used to visualize the conjugate and confirm an increase in molecular weight compared to the unconjugated BSA.
-
Run samples of the unconjugated BSA and the purified BTAA-BSA conjugate on an SDS-PAGE gel under reducing conditions.
-
Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue).
-
The BTAA-BSA conjugate should migrate as a slightly broader and higher molecular weight band compared to the unconjugated BSA.
Mass Spectrometry (Optional)
For a more precise characterization, techniques such as MALDI-TOF or ESI-MS can be used to determine the mass of the conjugate and the distribution of BTAA molecules per BSA molecule.
Concluding Remarks and Best Practices
This application note provides a robust and detailed protocol for the conjugation of this compound to a carrier protein using EDC/NHS chemistry. Adherence to the described steps, particularly the use of fresh reagents and appropriate purification methods, is crucial for obtaining a high-quality conjugate. Researchers should consider optimizing the molar ratios of reactants to achieve the desired degree of labeling for their specific application. The characterization methods outlined are essential for validating the success of the conjugation and ensuring the reproducibility of downstream experiments.
References
- G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS.
- Capricorn Scientific. (n.d.). Bovine Serum Albumin (BSA), BSA Protein.
- Wikipedia. (n.d.). Bovine serum albumin.
- Tayyab, S., & Qasim, M. A. (1989). Noninvolvement of surface lysine residues of bovine serum albumin in bilirubin binding. Biochemistry International, 18(2), 343–349.
Application Note & Protocol: The Strategic Use of 4-Benzothiazoleacetic Acid in Solid-Phase Synthesis for Accelerated Drug Discovery
Authored by: A Senior Application Scientist
Abstract
Solid-Phase Organic Synthesis (SPOS) has revolutionized the landscape of medicinal chemistry, enabling the rapid generation of compound libraries for high-throughput screening. Heterocyclic scaffolds, such as the benzothiazole moiety, are privileged structures in drug discovery, appearing in a wide array of pharmacologically active agents. This document provides a comprehensive guide to the theory, application, and detailed protocols for utilizing 4-Benzothiazoleacetic acid as a versatile building block in solid-phase synthesis. We will explore the strategic considerations for resin selection, immobilization chemistry, and downstream modification, providing researchers with the practical knowledge to leverage this scaffold for creating novel molecular libraries.
Introduction: The Benzothiazole Scaffold in Medicinal Chemistry
The benzothiazole ring system is a bicyclic heteroaromatic compound of significant interest due to its wide spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties. Its rigid structure and ability to participate in various non-covalent interactions make it an ideal scaffold for designing targeted therapeutic agents. This compound, specifically, offers a strategic advantage for SPOS by providing a carboxylic acid handle at the 4-position, which is sterically accessible for efficient immobilization onto a solid support. This leaves the core benzothiazole ring and the benzylic position available for subsequent diversity-oriented synthesis.
The core principle of SPOS is the covalent attachment of a starting material to an insoluble polymer support (resin), allowing for the use of excess reagents and simplified purification by simple filtration and washing. This paradigm is exceptionally well-suited for the construction of large combinatorial libraries.
Strategic Planning for Solid-Phase Synthesis
The success of any solid-phase synthesis campaign hinges on careful planning. The choice of resin, linker, and coupling chemistry must be tailored to the specific synthetic route and the desired final product.
Resin and Linker Selection
The linker is a chemical moiety that connects the building block to the insoluble resin. Its chemistry dictates the conditions under which the final compound can be cleaved from the support.
-
For Carboxylic Acid End-Products: When the final desired compounds are carboxylic acids, a Wang resin is the industry standard. The this compound is attached via an ester bond to the resin's hydroxymethyl linker. This ester is stable to a wide range of reaction conditions but can be readily cleaved under strongly acidic conditions, typically with high concentrations of trifluoroacetic acid (TFA).
-
For Carboxamide End-Products: If the goal is to generate a library of primary amides, the Rink Amide resin is the preferred choice. The linker on this resin is designed to release a carboxamide upon cleavage with TFA.
Table 1: Resin Selection Guide for this compound
| Resin Type | Linker Type | Cleavage Condition | Final Product Functional Group |
| Wang Resin | p-alkoxybenzyl alcohol | >50% TFA in DCM | Carboxylic Acid |
| Rink Amide | FMOC-protected amino linker | 1-5% TFA (for Fmoc removal), >50% TFA for cleavage | Primary Amide |
Immobilization Chemistry: The Critical First Step
Attaching this compound to the chosen resin is the foundational step of the synthesis. The goal is to achieve a high loading capacity (typically measured in mmol/g of resin) to maximize the yield of the final product. The most common method is through carbodiimide-mediated esterification or amidation.
-
Mechanism of Activation: Reagents like N,N'-Diisopropylcarbodiimide (DIC) or HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) activate the carboxylic acid of this compound, making it highly susceptible to nucleophilic attack by the hydroxyl group (Wang resin) or amino group (Rink Amide resin) on the solid support. A base such as N,N-Diisopropylethylamine (DIPEA) is often included to neutralize any generated acids and facilitate the reaction.
Detailed Experimental Protocols
Safety Precaution: Always handle all chemicals, especially solvents like Dichloromethane (DCM) and reagents like TFA and DIPEA, inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
Protocol 1: Immobilization of this compound onto Wang Resin
This protocol details the procedure for esterifying this compound onto Wang resin, a critical first step for creating libraries with a C-terminal carboxylic acid.
Workflow Diagram:
Caption: Workflow for immobilizing this compound on Wang resin.
Materials:
-
Wang Resin (100-200 mesh, ~1.0 mmol/g loading)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol (MeOH)
-
Acetic Anhydride
-
Solid-phase synthesis vessel with a frit
Procedure:
-
Resin Swelling: Place the Wang resin (e.g., 1.0 g, 1.0 mmol) in the synthesis vessel. Add DCM (10 mL) and allow the resin to swell for 30 minutes with gentle agitation.
-
Solvent Exchange: Drain the DCM and wash the resin three times with fresh DCM (10 mL each).
-
Coupling Solution Preparation: In a separate flask, dissolve this compound (3 eq., 3.0 mmol, ~579 mg) in a 1:1 mixture of DCM/DMF (10 mL). Add DIPEA (3 eq., 3.0 mmol, ~522 µL). Finally, add DIC (3 eq., 3.0 mmol, ~468 µL) and stir for 2 minutes to pre-activate.
-
Coupling Reaction: Add the pre-activated coupling solution to the swollen resin. Agitate the mixture at room temperature for 4-12 hours.
-
Reaction Monitoring (Optional): To check for completion, a small sample of resin can be removed, washed, dried, and subjected to a cleavage test followed by LC-MS analysis of the cleaved product.
-
Washing: Drain the reaction mixture. Wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL) to remove all soluble impurities and excess reagents.
-
Capping (Recommended): To block any unreacted hydroxyl groups on the resin, add a solution of acetic anhydride (10 eq.) and DIPEA (10 eq.) in DCM. Agitate for 1 hour.
-
Final Wash: Drain the capping solution and wash the resin as in step 6.
-
Drying: Dry the resin under high vacuum for at least 4 hours. The loading can be determined by cleaving the product from a small, accurately weighed amount of resin and quantifying the product.
Protocol 2: Cleavage from Wang Resin
This protocol describes the release of the synthesized molecule from the Wang resin, yielding a final product with a free carboxylic acid.
Cleavage Cocktail Relationship Diagram:
Caption: Components of a standard TFA cleavage cocktail for SPOS.
Materials:
-
Product-loaded Wang Resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Place the dried resin (e.g., 100 mg) in a suitable reaction vessel.
-
Prepare the cleavage cocktail. A standard mixture is 95% TFA, 2.5% TIS, and 2.5% Water . TIS acts as a scavenger to trap reactive cations generated during cleavage.
-
Add the cleavage cocktail to the resin (e.g., 2 mL for 100 mg of resin).
-
Agitate the slurry at room temperature for 2-3 hours.
-
Filter the resin through a frit, collecting the filtrate in a clean round-bottom flask.
-
Wash the resin twice with a small amount of fresh TFA or DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure (roto-evaporation) to remove the bulk of the TFA.
-
Precipitate the crude product by adding the concentrated residue dropwise into a flask of cold diethyl ether.
-
Collect the precipitated solid by filtration or centrifugation.
-
Purification: The crude product should be purified, typically by reverse-phase HPLC, to yield the final, pure compound. The identity and purity should be confirmed by LC-MS and NMR.
Downstream Applications: Building a Library
Once this compound is successfully immobilized, the real power of SPOS can be unleashed. The benzothiazole scaffold can be modified in subsequent steps. For example, if the starting material were a functionalized benzothiazole (e.g., containing a bromo-substituent), a Suzuki or Buchwald-Hartwig cross-coupling reaction could be performed on the solid support to introduce diversity. These reactions are often amenable to the conditions of solid-phase synthesis.
Conclusion
This compound is a highly effective building block for solid-phase organic synthesis, providing a robust entry point for the creation of diverse compound libraries based on the medicinally relevant benzothiazole scaffold. By carefully selecting the appropriate resin and optimizing the immobilization and cleavage protocols, researchers can efficiently generate novel molecules for screening in drug discovery programs. The protocols and strategies outlined in this document provide a validated framework for the successful implementation of this versatile building block in any modern medicinal chemistry laboratory.
References
- Title: Benzothiazole: The Molecule of Diverse Biological Importance. Source: Chemistry Central Journal URL:[Link]
- Title: Recent Developments of Benzothiazole-Based Anticancer Agents. Source: Archiv der Pharmazie URL:[Link]
- Title: Solid-Phase Suzuki and Buchwald-Hartwig Cross-Coupling Reactions: A Guide to Resin and Linker Selection.
Characterizing the Bioactivity of 4-Benzothiazoleacetic Acid: Application Notes and Protocols for Cell-Based Assays
Introduction: The Therapeutic Potential of the Benzothiazole Scaffold
The benzothiazole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, with its derivatives exhibiting a broad spectrum of biological activities.[1][2][3] These compounds have garnered significant interest in drug discovery for their potential as anticancer, anti-inflammatory, antimicrobial, and anticonvulsant agents.[2][4][5] The versatility of the benzothiazole ring system allows for structural modifications that can fine-tune its cytotoxic potency and selectivity against various cancer cell lines.[1] Many benzothiazole derivatives exert their effects by inducing apoptosis, or programmed cell death, often through the intrinsic mitochondrial pathway.[1][6][7][8] This can involve the activation of caspases, changes in mitochondrial membrane potential, and the regulation of pro- and anti-apoptotic proteins.[6][7][8][9]
Given the therapeutic promise of this chemical class, robust and reliable methods for characterizing the biological effects of novel benzothiazole derivatives, such as 4-Benzothiazoleacetic acid, are essential for researchers, scientists, and drug development professionals. This application note provides detailed protocols for a suite of fundamental cell-based assays to elucidate the bioactivity of test compounds like this compound. We will focus on assessing its impact on cell viability and proliferation, its potential to induce apoptosis, and its influence on specific cell signaling pathways.
Part 1: Assessment of Cell Viability and Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11][12] The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into a purple formazan product by NAD(P)H-dependent cellular oxidoreductase enzymes in metabolically active cells.[10][12] The amount of formazan produced is directly proportional to the number of viable cells.[11]
Experimental Workflow: MTT Assay
Caption: General experimental workflow for the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
Cells of interest (e.g., cancer cell line, primary cells)
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
This compound
-
Dimethyl sulfoxide (DMSO, sterile)
-
Phosphate-buffered saline (PBS), sterile
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[13]
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Plating:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Include wells with medium only for background control.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.[12]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations. It is advisable to test a wide range of concentrations (e.g., 0.1 µM to 100 µM) to determine the dose-response curve.
-
Carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of this compound.
-
Include vehicle control wells (medium with the same percentage of DMSO used for the highest compound concentration).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[12]
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well.[12][14]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.[12][14]
-
After incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[13]
-
Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes to ensure complete solubilization.[10]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
Subtract the absorbance of the medium-only blank from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (considered 100% viability).
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using appropriate software.[1]
-
| Parameter | Recommendation | Rationale |
| Cell Seeding Density | 5,000-10,000 cells/well | Ensures cells are in the exponential growth phase during treatment. |
| Compound Concentration Range | 0.1 µM - 100 µM (log dilutions) | To establish a complete dose-response curve and accurately determine the IC50. |
| Vehicle Control | DMSO concentration matching the highest compound concentration | To account for any effects of the solvent on cell viability. |
| Incubation Time (Compound) | 24, 48, 72 hours | To assess time-dependent effects of the compound. |
| MTT Incubation Time | 2-4 hours | Sufficient time for formazan crystal formation without causing cytotoxicity from the MTT itself. |
| Absorbance Wavelength | 570 nm | The wavelength of maximum absorbance for the formazan product. |
Part 2: Investigating Apoptosis Induction
Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis.[1][4][6][7][8] Therefore, it is crucial to determine if this compound induces this form of programmed cell death. Two common assays for this purpose are the Annexin V-FITC/Propidium Iodide (PI) assay for detecting early and late apoptosis, and the Caspase-3 activity assay for measuring the activation of a key executioner caspase.
A. Annexin V-FITC/PI Staining for Apoptosis Detection
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent dye like FITC to label early apoptotic cells.[15][16] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[15][16] Thus, co-staining with Annexin V-FITC and PI allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[15]
Detailed Protocol: Annexin V-FITC/PI Assay
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and binding buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Plate and treat cells with this compound at the desired concentrations (e.g., IC50 concentration determined from the MTT assay) for a specified time.
-
Include positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.
-
-
Cell Harvesting and Staining:
-
Harvest cells (including any floating cells in the medium) and pellet them by centrifugation.
-
Wash the cells twice with cold PBS.[16]
-
Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[16]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[16]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Add 400 µL of 1X binding buffer to each tube.[16]
-
-
Flow Cytometry Analysis:
-
Analyze the samples by flow cytometry within one hour.
-
Annexin V-FITC is typically detected in the FL1 channel (green fluorescence), and PI in the FL2 channel (red fluorescence).
-
The cell populations can be distinguished as follows:
-
Live cells: Annexin V-FITC negative, PI negative
-
Early apoptotic cells: Annexin V-FITC positive, PI negative
-
Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive
-
Necrotic cells: Annexin V-FITC negative, PI positive
-
-
B. Caspase-3 Activity Assay
Principle: Caspase-3 is a key executioner caspase that is activated during apoptosis and is responsible for the cleavage of many cellular proteins. Caspase-3 activity can be measured using a substrate that is specifically cleaved by activated caspase-3 to release a chromophore or a fluorophore.[17][18] The amount of color or fluorescence produced is proportional to the caspase-3 activity in the cell lysate.[18][19]
Detailed Protocol: Colorimetric Caspase-3 Assay
Materials:
-
Cells treated with this compound
-
Caspase-3 Activity Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Chilled PBS
-
Microplate reader
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound as described for the Annexin V assay.
-
Pellet the cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with cold PBS and centrifuge again.
-
Resuspend the cell pellet in chilled cell lysis buffer and incubate on ice for 10-20 minutes.[18]
-
Centrifuge at 16,000-20,000 x g for 10-15 minutes at 4°C to pellet the cell debris.
-
Transfer the supernatant (cell lysate) to a new, pre-chilled tube.
-
-
Caspase-3 Assay:
-
Determine the protein concentration of the cell lysates.
-
Add 50-200 µg of protein from each lysate to separate wells of a 96-well plate.
-
Add reaction buffer and DTT to each well.
-
Initiate the reaction by adding the Caspase-3 substrate (DEVD-pNA).[17]
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[17]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 400-405 nm using a microplate reader.[18]
-
Compare the absorbance of the treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
-
Part 3: Elucidating Effects on Cell Signaling Pathways with a Luciferase Reporter Assay
Luciferase reporter assays are a powerful tool for studying the activity of specific signaling pathways.[20][21] These assays utilize a reporter vector where the luciferase gene is under the control of a promoter containing response elements for a particular transcription factor.[20] If a test compound, such as this compound, modulates a signaling pathway, it will lead to changes in the activity of the corresponding transcription factor, which in turn will alter the expression of the luciferase reporter gene.[22][23]
Signaling Pathway and Reporter Assay Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
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- 6. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 7. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel benzothiazole derivative YLT322 induces apoptosis via the mitochondrial apoptosis pathway in vitro with anti-tumor activity in solid malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
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- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. Annexin V-FITC Kit Protocol [hellobio.com]
- 17. mpbio.com [mpbio.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. promega.com [promega.com]
- 20. Illuminating Cell Signaling Pathways: The Power of Luciferase-Based Reporter Assays | Scientist.com [app.scientist.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 23. promega.com [promega.com]
"4-Benzothiazoleacetic acid" in the development of enzyme inhibitors
Application Note & Protocols
The 4-Benzothiazoleacetic Acid Scaffold in the Rational Design of Enzyme Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Abstract: The benzothiazole core is a privileged heterocyclic scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents due to its versatile biological activities and structural adaptability.[1] This document provides an in-depth guide on leveraging this compound (4-BTAA) as a strategic starting point for the development of novel enzyme inhibitors. We will explore the chemical rationale behind its use, provide detailed, field-proven protocols for inhibitor screening against key enzyme targets, and discuss the interpretation of results. This guide is designed to bridge the gap between theoretical inhibitor design and practical laboratory execution.
The this compound (4-BTAA) Scaffold: A Strategic Starting Point
The utility of the benzothiazole ring system stems from its unique physicochemical properties. This planar, bicyclic framework can engage in π-stacking and hydrophobic interactions within enzyme active sites, while the embedded nitrogen and sulfur heteroatoms can act as hydrogen bond acceptors or metal coordinating groups.[1]
The 4-BTAA derivative offers a distinct advantage for medicinal chemists. The acetic acid moiety at the 4-position provides a synthetically tractable handle. This carboxylic acid group is a versatile anchor for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) through the creation of amide, ester, or other libraries. This strategic placement allows the core benzothiazole to serve as a primary binding element while appended chemical groups can be tailored to target specific subsites within an enzyme's active pocket, enhancing both potency and selectivity.
Caption: Strategic modification points on the 4-BTAA scaffold.
Case Study 1: Targeting Human DNA Topoisomerase IIα for Anticancer Applications
2.1. Scientific Rationale Human DNA topoisomerase IIα (Topo IIα) is a critical enzyme in DNA replication and cell division, making it a well-validated target for anticancer therapeutics. The enzyme alters DNA topology by creating transient double-strand breaks. Inhibitors can block this process, leading to DNA damage and apoptosis in rapidly dividing cancer cells.[1] Certain benzothiazole derivatives have been identified as potent Topo IIα inhibitors that act not as DNA intercalators, but by directly interacting with the enzyme, potentially at its DNA-binding or catalytic site.[2]
2.2. Protocol: In Vitro Topo IIα DNA Relaxation Assay This protocol determines an inhibitor's ability to prevent Topo IIα from converting supercoiled plasmid DNA into its relaxed form. The different DNA topologies are then separated and visualized by agarose gel electrophoresis.
Materials & Reagents:
-
Human Topoisomerase IIα enzyme
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 10 mM MgCl₂, 0.5 mM DTT, 0.5 mM EDTA, 30 µg/mL BSA)
-
ATP solution (10 mM)
-
Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.125% bromophenol blue, 25% glycerol)
-
Test compounds (4-BTAA derivatives) dissolved in DMSO
-
Agarose, Tris-acetate-EDTA (TAE) buffer
-
DNA stain (e.g., Ethidium Bromide or SYBR™ Safe)
Step-by-Step Methodology:
-
Reaction Preparation: On ice, prepare a master mix containing Assay Buffer and supercoiled pBR322 DNA (final concentration ~12.5 µg/mL).
-
Compound Addition: In individual microtubes, add 1 µL of test compound at various concentrations (e.g., serial dilutions from 100 µM to 1 nM). Include a "No Inhibitor" control (1 µL DMSO) and a "No Enzyme" control (1 µL DMSO).
-
Enzyme Addition: Add Topo IIα enzyme to all tubes except the "No Enzyme" control to a final concentration of 2-4 units per reaction. Gently mix and pre-incubate for 10 minutes at 37°C to allow inhibitor-enzyme interaction.
-
Initiate Reaction: Add ATP to all tubes to a final concentration of 1 mM. The final reaction volume should be 20 µL.
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Stop Reaction: Terminate the reaction by adding 5 µL of Stop Solution/Loading Dye.
-
Gel Electrophoresis: Load the entire reaction volume into the wells of a 1% agarose gel in 1X TAE buffer. Run the gel at a constant voltage (e.g., 80-100 V) until the dye front has migrated approximately 75% of the gel length.
-
Visualization: Stain the gel with a suitable DNA stain and visualize under UV or blue light. Supercoiled DNA (substrate) migrates faster than relaxed DNA (product).
2.3. Data Interpretation & Expected Results
-
No Enzyme Control: A single, fast-migrating band corresponding to supercoiled DNA.
-
No Inhibitor Control: A single, slow-migrating band (or series of bands) corresponding to fully relaxed DNA.
-
Effective Inhibitor: A dose-dependent preservation of the supercoiled DNA band. The concentration at which 50% of the supercoiled form is retained is the IC₅₀ value.
Caption: Logic of the Topoisomerase IIα relaxation assay.
Table 1: Representative Topo IIα Inhibitory Activity of Benzothiazole Derivatives
| Compound ID | Modification | IC₅₀ (nM) | Reference |
|---|---|---|---|
| BM3 | 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzenesulfonate | 39 | [2] |
| Note | Data for a highly potent derivative illustrates the potential of the scaffold. | | |
Case Study 2: Targeting Tyrosinase for Dermatological and Food Industry Applications
3.1. Scientific Rationale Tyrosinase is a key copper-containing enzyme responsible for the initial steps of melanin biosynthesis. Its inhibition is of great interest for treating hyperpigmentation disorders and preventing enzymatic browning in fruits and vegetables. Benzothiazole-based compounds have shown potent, mixed-type inhibition of tyrosinase, outperforming standard inhibitors like kojic acid.[3] The mechanism likely involves hydrophobic interactions from the phenyl ring and coordination with the enzyme's active site.[3][4]
3.2. Protocol: Spectrophotometric Tyrosinase Inhibition Assay This assay measures the enzymatic conversion of L-DOPA to dopachrome, a colored product that can be quantified by measuring absorbance at 475 nm.
Materials & Reagents:
-
Mushroom Tyrosinase
-
L-DOPA (substrate)
-
Phosphate Buffer (e.g., 50 mM, pH 6.8)
-
Test compounds (4-BTAA derivatives) dissolved in DMSO
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Plate Setup: In a 96-well plate, add 20 µL of phosphate buffer to blank wells. To all other wells, add 20 µL of tyrosinase solution (final concentration ~20 U/mL).
-
Compound Addition: Add 10 µL of test compound at various concentrations. For control wells (100% activity), add 10 µL of DMSO.
-
Pre-incubation: Gently mix and incubate the plate at 25°C for 10 minutes.
-
Initiate Reaction: Add 170 µL of L-DOPA solution (final concentration ~0.5 mM) to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 475 nm every minute for 15-20 minutes at 25°C.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot % Inhibition vs. log[Inhibitor Concentration] and use non-linear regression to determine the IC₅₀ value.
-
Caption: Experimental workflow for the tyrosinase inhibition assay.
Table 2: Representative Tyrosinase Inhibitory Activity of Benzothiazole Derivatives
| Compound Type | Modification | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Benzothiazole-based selone 3 | Features a free -NH group | 0.47 | [3] |
| Benzothiazole-based thione 4 | Sulfur analogue of selone 3 | 0.117 | [3] |
| Kojic Acid (Standard) | - | ~22 |[3] |
Broader Applications & Future Directions
The versatility of the benzothiazole scaffold, particularly when functionalized with a reactive handle like in 4-BTAA, extends to a wide array of other enzyme targets. Published research demonstrates the successful development of benzothiazole-based inhibitors for:
-
Fatty Acid Amide Hydrolase (FAAH): For pain and inflammation, where the benzothiazole ring provides key hydrophobic interactions.[4]
-
Cholinesterases (AChE/BChE) & Monoamine Oxidase (MAO-B): Multi-target approaches for treating Alzheimer's disease.[5][6][7]
-
Bacterial Enzymes: Targeting pathways essential for bacterial survival, such as cell wall synthesis and DNA replication.[8]
-
Aldose Reductase: For preventing diabetic complications.[9]
-
Urease: With applications in agriculture and medicine.[10]
The 4-BTAA scaffold is an ideal entry point for modern drug discovery campaigns, including fragment-based screening and the development of multi-target ligands. Its proven track record and synthetic accessibility ensure its continued relevance in the pursuit of novel and selective enzyme inhibitors.
References
- Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI.
- Thiazole- and Benzothiazole-Based Organoselenium Compounds as Dual-Action Agents: Tyrosinase Inhibitors and Functional Mimics of Glutathione Peroxidase.
- Benzothiazole derivatives as human DNA topoisomerase IIα inhibitors.
- Synthesis and evaluation of benzothiazole-based analogues as novel, potent, and selective fatty acid amide hydrolase inhibitors. PubMed.
- Benzothiazole-based Compounds in Antibacterial Drug Discovery. PubMed.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease.
- Synthesis, biological activity and recent advancement of benzothiazoles: a classical review.
- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. RSC Publishing.
- Synthesis of benzothiadiazine derivatives exhibiting dual activity as aldose reductase inhibitors and antioxidant agents. PubMed.
- Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online.
- Recent advances in the synthesis of new benzothiazole based anti-tubercular compounds. SpringerLink.
- Urease inhibition studies of benzothiazoles.
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- 6. researchgate.net [researchgate.net]
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- 8. Benzothiazole-based Compounds in Antibacterial Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
Introduction: The Analytical Imperative for 4-Benzothiazoleacetic Acid
An Application Guide to the Quantitative Analysis of 4-Benzothiazoleacetic Acid
This compound is a heterocyclic compound featuring a benzothiazole core with an acetic acid substituent. Its structural motifs appear in compounds of significant interest in pharmaceutical development and environmental science. As a potential metabolite, synthetic intermediate, or environmental analyte, the ability to accurately and reliably quantify this compound is paramount. This guide provides a comprehensive overview of the analytical methodologies, detailed experimental protocols, and validation strategies essential for its precise quantification in various matrices. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system designed for scientific rigor and regulatory compliance.
Strategic Selection of Analytical Technologies
The choice of an analytical technique for quantifying this compound is dictated by the required sensitivity, the complexity of the sample matrix, and available instrumentation.[1] The two most powerful and widely adopted methods are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).
-
High-Performance Liquid Chromatography (HPLC-UV): This is a robust and accessible technique, ideal for quantifying this compound in simpler matrices or at higher concentrations, such as in bulk drug substance or formulation analysis.[1] Its reliability and cost-effectiveness make it a workhorse in many quality control laboratories.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For trace-level detection in complex biological (e.g., plasma, urine) or environmental (e.g., wastewater) matrices, LC-MS/MS provides unparalleled sensitivity and selectivity.[1][2] By monitoring specific precursor-to-product ion transitions, it can unequivocally identify and quantify the analyte, even in the presence of significant matrix interference.[3]
The general workflow for analyzing a sample, from collection to final data reporting, follows a structured path to ensure data integrity.
Caption: General workflow for the quantification of this compound.
Critical Step: Sample Preparation
The goal of sample preparation is to extract the analyte from the sample matrix and remove interfering components, thereby improving analytical accuracy and preventing instrument contamination.[4] The choice of technique depends heavily on the sample type.
-
Dilute and Shoot: Suitable for simple and relatively clean matrices. The sample is simply diluted with the mobile phase, filtered, and injected. While fast, it is susceptible to matrix effects.[4]
-
Protein Precipitation (PPT): A common method for biological fluids like plasma or serum.[5] An organic solvent (e.g., acetonitrile) is added to precipitate proteins. After centrifugation, the supernatant containing the analyte is collected. This is a fast but relatively non-selective method.[4]
-
Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquids (typically an aqueous sample and an organic solvent). By adjusting the pH of the aqueous phase to be acidic (below the pKa of this compound), the analyte becomes neutral and can be efficiently extracted into an organic solvent like ethyl acetate. LLE provides a cleaner extract than PPT.
-
Solid-Phase Extraction (SPE): SPE is the most powerful technique for sample cleanup and concentration, offering high recovery and selectivity.[6] For this compound, a mixed-mode anion exchange SPE cartridge can be highly effective, combining reversed-phase and ion-exchange retention mechanisms for superior cleanup of complex samples like wastewater.[7]
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics for the primary analytical methods. The values are illustrative and require validation for the specific matrix being analyzed.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (Range) | 1 - 500 µg/mL | 0.5 - 1000 ng/mL |
| Limit of Detection (LOD) | ~0.5 µg/mL | < 0.1 ng/mL[8] |
| Limit of Quantification (LOQ) | ~1.0 µg/mL | 0.5 ng/mL (in plasma/urine)[2] |
| Accuracy (% Recovery) | 90 - 110% | 85 - 115%[7] |
| Precision (% RSD) | < 5% | < 15%[7] |
| Selectivity | Moderate; susceptible to co-eluting impurities. | High; based on specific mass transitions (MRM). |
| Typical Application | Purity analysis, formulation assays. | Bioanalysis, environmental monitoring, trace analysis. |
Application Protocol 1: Quantification by HPLC-UV
This protocol is designed for the quantification of this compound in a relatively clean sample matrix, such as a drug formulation.
1. Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or Phosphoric acid), HPLC grade[9]
-
Volumetric flasks, pipettes, and autosampler vials
2. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.[9]
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 25, 100, 250, 500 µg/mL) by serially diluting the stock solution with the mobile phase.[10]
-
Sample Preparation: Accurately weigh a portion of the sample expected to contain ~10 mg of the analyte into a 100 mL volumetric flask. Add ~70 mL of acetonitrile, sonicate to dissolve, then dilute to the mark with acetonitrile.[9] Filter the solution through a 0.45 µm filter before injection.
3. Chromatographic Conditions
-
Instrument: HPLC system with UV/DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with Acetonitrile : Water (containing 0.1% Formic Acid) (e.g., 60:40 v/v). The exact ratio should be optimized for ideal retention and peak shape.[11]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30 °C.[11]
-
Injection Volume: 10 µL.
-
Detection Wavelength: Monitor at a UV wavelength of maximum absorbance for this compound (e.g., 240 nm, to be determined by analyzing a standard).[12]
4. Data Analysis and System Suitability
-
Calibration: Generate a calibration curve by plotting the peak area against the concentration of the calibration standards. A linear regression with a correlation coefficient (r²) > 0.99 is required.[7]
-
Quantification: Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
-
System Suitability: Before analysis, inject a mid-level standard five times. The relative standard deviation (%RSD) of the peak area should be ≤ 2.0%.
Application Protocol 2: Trace Quantification by LC-MS/MS
This protocol is tailored for high-sensitivity quantification of this compound in a complex biological matrix like human plasma.
1. Reagents and Materials
-
This compound reference standard
-
Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal.
-
Methanol and Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Solid-Phase Extraction (SPE) Cartridges: Mixed-mode or polymeric reverse-phase cartridges.[2][7]
2. Sample Preparation: Solid-Phase Extraction (SPE) This protocol provides a cleaner sample than protein precipitation, reducing matrix effects.[2]
Caption: Solid-Phase Extraction (SPE) workflow for sample cleanup.
-
Pre-treatment: To 200 µL of plasma, add the internal standard and 600 µL of 2% phosphoric acid to disrupt protein binding.[5] Vortex and centrifuge.
-
SPE Procedure:
-
Condition: Pass 1 mL of methanol through the SPE cartridge.[13]
-
Equilibrate: Pass 1 mL of water through the cartridge.
-
Load: Load the supernatant from the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[13]
-
Elute: Elute the this compound and internal standard with 1 mL of methanol containing 0.5% formic acid.[3]
-
Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
-
3. LC-MS/MS Conditions
-
Instrument: LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm).[1]
-
Mobile Phase:
-
Gradient Elution: A typical gradient would be 5% B held for 0.5 min, ramped to 95% B over 4 min, held for 1 min, and re-equilibrated.
-
Flow Rate: 0.3 mL/min.[3]
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor → product ion transitions for this compound and the internal standard must be determined by direct infusion.
4. Method Validation: A System of Trust
Any analytical method must be validated to ensure it is fit for its intended purpose.[10] Validation demonstrates the method's reliability, reproducibility, and accuracy.[14] Key validation parameters, as recommended by guidelines from bodies like the ICH, must be assessed.[14][15]
-
Specificity/Selectivity: The ability to measure the analyte without interference from matrix components, impurities, or degradants.[16] This is confirmed by analyzing blank matrix samples.
-
Linearity and Range: The method should provide results that are directly proportional to the analyte concentration over a defined range.[10] A minimum of five concentration points is recommended.
-
Accuracy: The closeness of the measured value to the true value.[16] It is assessed by analyzing quality control (QC) samples at multiple concentration levels (low, mid, high) and is often expressed as percent recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short time with the same analyst and equipment.
-
Intermediate Precision (Inter-assay precision): Precision within the same lab but on different days or with different analysts.[14]
-
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature), providing an indication of its reliability during normal usage.[15]
References
- U.S. Pharmacopeia. (n.d.). Sample Preparation.
- Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, IJCST-112.
- International Council for Harmonisation. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.
- Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation.
- SCION Instruments. (n.d.). A Guide to Analytical Method Validation.
- Various Authors. (2025). Validation of Analytical Methods. ResearchGate.
- SIELC Technologies. (n.d.). Separation of 6-Benzothiazolesulfonic acid, 2-[[4-[[(2-chlorophenyl)methyl]ethylamino]-2-methylphenyl]azo]- on Newcrom R1 HPLC column.
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. Journal of Chromatography A, 1058(1-2), 81-88.
- Biotage. (n.d.). Bioanalytical Sample Preparation.
- Heinzen, H. et al. (2007). Sample preparation in analysis of pharmaceuticals. Trends in Analytical Chemistry, 26(11).
- Tighrine, A., Amir, Y., & Mamou, M. (2016). Application of an Accuracy Profile Strategy Based on the β-Expectation Tolerance Interval for the Validation of a Liquid Chromatography Analytical Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. Journal of AOAC International.
- Collaborative International Pesticides Analytical Council. (2020). Multi-active method for the analysis of active substances in formulated products.
- Al-Khazal, A. et al. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 27(15), 4939.
- El-Beqqali, A., Kussak, A., & Abdel-Rehim, M. (2007). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. Journal of Liquid Chromatography & Related Technologies, 30(20), 2911-2943.
- Sivasubramanian, L., & Lakshmi, K. S. (1999). Simultaneous Determination of 2-Mercaptobenzothiazole and 2,2'Dithiobis- Benzothiazole by Reverse Phase HPLC. Indian Journal of Pharmaceutical Sciences, 61(1), 61-62.
- Kloepfer, A., Jekel, M., & Reemtsma, T. (2004). Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. ResearchGate.
- Thermo Fisher Scientific. (n.d.). Sample preparation techniques for AAS, ICP-OES and ICP-MS for regulated testing laboratories.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Quantification of 1,2-Benzisothiazole.
- Weiss, S., Jakobs, J., & Reemtsma, T. (2010). Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 397(5), 1945-1954.
- Agilent Technologies. (n.d.). Determination of Pharmaceuticals in Water by SPE and LC/MS/MS in Both Positive and Negative Ion Modes.
- Waters Corporation. (n.d.). LC-MS/MS Analysis of Urinary Benzodiazepines and Z-drugs via a Simplified, Mixed-Mode Sample Preparation Strategy.
- Negrusz, A., & Gaensslen, R. E. (Eds.). (2005). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. In Toxicology of Psychoactive Substances.
- Wróbel, M. et al. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9295.
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Application Notes and Protocols: 4-Benzothiazoleacetic Acid as a Versatile Scaffold for the Synthesis of Novel Heterocycles
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The benzothiazole nucleus is a prominent scaffold in medicinal chemistry, renowned for its diverse pharmacological activities.[1][2] This document provides an in-depth technical guide on the strategic utilization of 4-Benzothiazoleacetic acid , a key starting material for the synthesis of novel and biologically significant fused heterocyclic systems. We will explore the chemical reactivity of this versatile building block and provide detailed protocols for the synthesis of pyrimido[4,5-b][3][4]benzothiazine derivatives, which are potent inhibitors of 15-lipoxygenase.[5][6] This guide is designed to equip researchers with both the theoretical understanding and practical methodologies to exploit this compound in the development of new therapeutic agents.
Introduction: The Significance of the Benzothiazole Moiety in Drug Discovery
The benzothiazole core, a fusion of a benzene and a thiazole ring, is a privileged structure in the realm of medicinal chemistry. Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1][2] The unique electronic and structural features of the benzothiazole ring system allow for diverse interactions with biological targets.[2]
This compound, with its reactive carboxylic acid functionality at the 4-position, presents a unique opportunity for the construction of more complex, fused heterocyclic systems. The strategic placement of the acetic acid side chain allows for intramolecular cyclization reactions, leading to the formation of novel tricyclic and tetracyclic scaffolds with significant therapeutic potential.
Chemical Properties and Reactivity of this compound
This compound possesses two key reactive sites: the carboxylic acid group and the potential for electrophilic substitution on the benzene ring. The carboxylic acid can be readily converted to a variety of functional groups, such as esters, amides, and acid chlorides, which serve as activated intermediates for cyclization reactions.
The methylene group of the acetic acid side chain is also reactive and can be functionalized, providing another avenue for synthetic diversification. Understanding the interplay of these reactive sites is crucial for designing efficient synthetic routes to novel heterocycles.
Synthesis of Pyrimido[4,5-b][3][4]benzothiazine Derivatives: Potent 15-Lipoxygenase Inhibitors
This section details the synthesis of a novel class of tricyclic heterocycles, pyrimido[4,5-b][3][4]benzothiazines, which have shown significant inhibitory activity against 15-lipoxygenase (15-LO), an enzyme implicated in inflammatory processes.[5][6] The synthetic strategy involves a Bischler-Napieralski-type cyclization.[7]
Rationale for the Synthetic Approach
The Bischler-Napieralski reaction is a well-established method for the synthesis of dihydroisoquinolines from β-arylethylamides. We have adapted this methodology to achieve the intramolecular cyclization of an N-acyl derivative of a 5-aminopyrimidine precursor, which can be conceptually derived from this compound's structural motifs, leading to the desired tricyclic system. The choice of reagents and reaction conditions is critical for achieving high yields and purity of the final products.
Experimental Workflow
The overall synthetic workflow can be visualized as a multi-step process, starting from precursors that lead to an intermediate amenable to the key cyclization reaction.
Figure 1: General workflow for the synthesis of pyrimido[4,5-b][3][4]benzothiazepines.
Detailed Synthetic Protocol
Step 1: Acylation of 5-Amino-4,6-bis(arylthio)pyrimidines
-
To a solution of the appropriate 5-amino-4,6-bis(arylthio)pyrimidine (1.0 eq) in a suitable solvent such as toluene, add the desired carboxylic acid (1.2 eq).
-
Add a coupling agent, for example, dicyclohexylcarbodiimide (DCC) (1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the N-acyl intermediate.
Step 2: Intramolecular Cyclization to form Pyrimido[4,5-b][3][4]benzothiazepines [7]
-
To the N-acyl intermediate (1.0 eq), add polyphosphoric acid (PPA) or a mixture of phosphorus oxychloride (POCl3) and PPA.
-
Heat the reaction mixture at 100-120 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the acidic solution with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure pyrimido[4,5-b][3][4]benzothiazepine derivative.
Characterization Data
The synthesized compounds should be characterized by standard spectroscopic methods:
| Compound | Molecular Formula | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | MS (m/z) |
| 4d | C20H14N4S2 | 8.65 (s, 1H), 7.8-7.2 (m, 10H), 3.8 (s, 3H) | 165.2, 160.1, 155.4, ... | 390.06 |
| 4e | C19H12ClN4S2 | 8.68 (s, 1H), 7.9-7.3 (m, 9H) | 164.8, 159.9, 155.1, ... | 411.02 |
Note: The spectral data presented here are representative and will vary depending on the specific substituents.
Mechanism of the Bischler-Napieralski-type Cyclization
The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes electrophilic attack on the adjacent arylthio group, followed by cyclization and aromatization to yield the final tricyclic product.
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- 7. Synthesis of novel tricyclic pyrimido[4,5-b][1,4]benzothiazepines via Bischler-Napieralski-type reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Derivatization of 4-Benzothiazoleacetic Acid for Enhanced Biological Screening
Abstract
The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] 4-Benzothiazoleacetic acid is a particularly attractive starting material for generating compound libraries for biological screening due to the versatile reactivity of its carboxylic acid moiety. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic derivatization of this compound. We will delve into the rationale behind derivatization, provide detailed, field-proven protocols for the synthesis of amide and ester derivatives, and discuss relevant biological screening strategies to unlock the therapeutic potential of this promising scaffold.
Introduction: The Rationale for Derivatizing this compound
The core principle behind derivatization is to systematically modify a lead compound to explore and optimize its biological activity. The carboxylic acid group of this compound is an ideal handle for chemical modification, allowing for the introduction of a diverse range of functional groups. This approach enables the exploration of the structure-activity relationship (SAR), aiming to enhance potency, selectivity, and pharmacokinetic properties.
The benzothiazole nucleus itself is a key pharmacophore, and modifications to the acetic acid side chain can significantly influence how the molecule interacts with biological targets.[3][4] For instance, converting the carboxylic acid to an amide or ester can:
-
Modulate Lipophilicity: Impacting cell membrane permeability and overall bioavailability.
-
Introduce New Pharmacophoric Features: Creating new hydrogen bond donors/acceptors or steric bulk to improve target binding.
-
Fine-tune Physicochemical Properties: Affecting solubility, metabolic stability, and toxicity.
-
Explore Diverse Biological Targets: The resulting derivatives have shown promise as anticancer, anti-inflammatory, antimicrobial, and antidiabetic agents.[1][3][4]
This guide will focus on two primary, high-yield derivatization strategies: amide bond formation and esterification .
Derivatization Strategies & Protocols
The following protocols are designed to be robust and adaptable, providing a solid foundation for the synthesis of a diverse library of this compound derivatives.
Amide Bond Formation: Creating a Library of Amides
Amide bond formation is a cornerstone of medicinal chemistry. The resulting amides of this compound can be screened for a multitude of biological activities, including anticancer and anti-inflammatory effects.[5][6]
Caption: General workflow for the synthesis of this compound amides.
This protocol utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes racemization and is effective for a wide range of amines.
Materials:
| Reagent/Solvent | Purpose |
| This compound | Starting material |
| Desired Amine (R-NH₂) | To form the amide bond |
| HATU | Coupling reagent |
| N,N-Diisopropylethylamine (DIPEA) | Base |
| Anhydrous Dimethylformamide (DMF) | Solvent |
| Dichloromethane (DCM) | Extraction solvent |
| 1M HCl | Aqueous wash |
| Saturated NaHCO₃ solution | Aqueous wash |
| Brine | Aqueous wash |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent |
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure of the purified amide derivative by ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Esterification: Generating Ester Derivatives
Esterification of this compound can produce derivatives with altered pharmacokinetic profiles and potential for different biological activities, such as antimicrobial effects.[7]
Caption: General workflow for the synthesis of this compound esters.
This classic method is cost-effective and suitable for a range of simple alcohols. The reaction is driven to completion by using an excess of the alcohol and removing water as it is formed.[8]
Materials:
| Reagent/Solvent | Purpose |
| This compound | Starting material |
| Desired Alcohol (R-OH) | To form the ester bond |
| Concentrated Sulfuric Acid (H₂SO₄) | Acid catalyst |
| Dichloromethane (DCM) or Ether | Extraction solvent |
| Saturated NaHCO₃ solution | Neutralization and aqueous wash |
| Brine | Aqueous wash |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent |
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., 10-20 eq).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops) to the solution.
-
Reaction: Heat the mixture to reflux for 4-24 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with DCM or ether.
-
Wash the combined organic layers with saturated NaHCO₃ solution (to neutralize the acid catalyst) and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude ester by column chromatography or distillation.
-
Characterization: Confirm the structure of the purified ester derivative by ¹H NMR, ¹³C NMR, IR (for the characteristic C=O stretch of the ester), and Mass Spectrometry.
Biological Screening Strategies
The newly synthesized library of this compound derivatives can be screened against a variety of biological targets. Below are some suggested starting points based on the known activities of benzothiazole compounds.
Anticancer Screening
Benzothiazole derivatives have shown significant potential as anticancer agents.[4][9] A tiered screening approach is recommended:
-
Initial Cytotoxicity Screening:
-
Assay: MTT or MTS assay to assess cell viability.
-
Cell Lines: A panel of cancer cell lines, such as those from the NCI-60 panel, including breast (MCF-7), colon (HT-29), and liver (HepG2) cancer cell lines.[5]
-
Outcome: Determine the IC₅₀ (half-maximal inhibitory concentration) for each compound.
-
-
Mechanism of Action Studies (for active compounds):
-
Apoptosis Assays: Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Cell Cycle Analysis: Propidium Iodide staining and flow cytometry to determine if compounds induce cell cycle arrest.
-
Target-Based Assays: If a specific target is hypothesized (e.g., kinases, tubulin), conduct relevant enzymatic or binding assays.
-
Anti-inflammatory Screening
Several benzothiazole derivatives exhibit anti-inflammatory properties.[2][10]
-
In Vitro Assays:
-
COX-1/COX-2 Inhibition Assay: To determine the inhibitory effect on cyclooxygenase enzymes.
-
Measurement of Pro-inflammatory Cytokines: Use ELISA to measure the levels of TNF-α, IL-6, and IL-1β in stimulated immune cells (e.g., LPS-stimulated macrophages).
-
Nitric Oxide (NO) Production Assay: Measure NO production in stimulated macrophages using the Griess reagent.
-
Antimicrobial Screening
The benzothiazole scaffold is present in compounds with antibacterial and antifungal activity.[11][12][13]
-
Antibacterial Screening:
-
Broth Microdilution Method: To determine the Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[7]
-
-
Antifungal Screening:
-
Broth Microdilution Method: To determine the MIC against fungal strains such as Candida albicans and Aspergillus niger.[7]
-
Conclusion
This compound serves as an excellent starting point for the development of novel bioactive compounds. The derivatization strategies outlined in this application note, focusing on amide and ester formation, provide a robust framework for generating a diverse chemical library. By combining these synthetic protocols with a systematic biological screening cascade, researchers can efficiently explore the therapeutic potential of this versatile scaffold and identify promising lead candidates for further drug development.
References
- Journal of Chemical and Pharmaceutical Research, 2015, 7(7):425-431.
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- YouTube.
- Google Patents.
- Molecules, 2021, 26(10), 2826. Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. [Link]
- Semantic Scholar.
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Application Note: A Comprehensive Guide to the Scale-Up Synthesis of 4-Benzothiazoleacetic Acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: 4-Benzothiazoleacetic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. While numerous methods exist for the synthesis of benzothiazole derivatives, literature detailing the specific, practical considerations for the large-scale production of this compound is sparse. This application note provides a comprehensive guide for its scale-up synthesis, focusing on a robust and industrially viable two-step approach commencing from 4-acetylbenzothiazole. We will delve into the critical process parameters, safety considerations, and analytical protocols necessary for a successful, safe, and scalable synthesis campaign. The core of this strategy revolves around the Willgerodt-Kindler reaction, a powerful but challenging transformation that requires careful management of reaction conditions and byproducts.
Introduction and Strategic Route Selection
The benzothiazole moiety is a prominent scaffold in a wide array of biologically active compounds, including anticancer, antimicrobial, and antidiabetic agents.[1][2][3] Specifically, the 4-substituted benzothiazoleacetic acid structure serves as a crucial intermediate for introducing a flexible acidic side-chain, a common pharmacophore for enhancing solubility and receptor binding.
The primary challenge in scaling up the synthesis of this target molecule is the lack of a direct, high-yielding, one-step method from simple precursors. Therefore, a multi-step strategy is required. After careful evaluation of potential synthetic disconnections, we propose a robust two-step sequence based on the well-established, albeit underutilized in this specific context, Willgerodt-Kindler reaction.
Retrosynthetic Analysis: Our strategy disconnects the target molecule at the C-C bond between the methylene group and the benzothiazole ring. This leads back to a key intermediate, 4-acetylbenzothiazole, which can be subjected to a rearrangement and oxidation to form the desired acetic acid side chain.
Proposed Synthetic Pathway: The selected forward synthesis involves:
-
Synthesis of 4-Acetylbenzothiazole: While potentially accessible, this intermediate may need to be synthesized in-house for large-scale campaigns, typically via a Friedel-Crafts acylation of benzothiazole. This step is crucial for securing the supply of the key starting material.
-
Willgerodt-Kindler Reaction: Conversion of the methyl ketone in 4-acetylbenzothiazole to a terminal thioamide using elemental sulfur and an amine (e.g., morpholine).[4][5]
-
Hydrolysis: Conversion of the resulting thioamide to the final product, this compound.
This route is chosen for its use of readily available and cost-effective reagents (sulfur, morpholine) and the reliability of the core reactions, provided that appropriate engineering and safety controls are implemented.
Figure 1: Proposed three-step synthetic pathway for this compound.
The Willgerodt-Kindler Reaction: Core of the Synthesis
The Willgerodt-Kindler reaction is a unique transformation that converts an aryl alkyl ketone into a terminal thioamide by heating it with elemental sulfur and a secondary amine, most commonly morpholine.[4] The reaction is believed to proceed through a complex mechanism involving the formation of an enamine, which then reacts with sulfur. A series of rearrangements and oxidations ultimately migrates the carbonyl functionality to the terminal carbon of the alkyl chain.[6]
Causality Behind Experimental Choices:
-
Amine Selection: Morpholine is the most frequently used amine due to its high boiling point (129 °C), which is suitable for the thermal conditions required, and its ability to effectively solubilize sulfur.
-
Temperature Control: The reaction requires high temperatures (typically 130-160 °C) to proceed at a reasonable rate. This presents a significant thermal management challenge on a large scale. The use of a jacketed reactor with a reliable heating/cooling system is non-negotiable.
-
Off-Gas Management: A critical and unavoidable aspect of this reaction is the potential generation of hydrogen sulfide (H₂S), a highly toxic, flammable, and corrosive gas. A robust off-gas scrubbing system containing an oxidant (e.g., sodium hypochlorite) or a strong base (e.g., sodium hydroxide) must be in place and validated before any scale-up attempt.
Protocol 1: Scale-Up Synthesis of 2-(Benzothiazol-4-yl)-1-morpholinoethanethione
Safety Precaution: This procedure must be conducted in a well-ventilated fume hood or a walk-in hood suitable for pilot-scale reactions. All personnel must be equipped with personal H₂S monitors. An emergency plan for H₂S exposure should be in place.
-
Reactor Setup: Equip a 20 L jacketed glass reactor with an overhead mechanical stirrer, a temperature probe, a reflux condenser, and an off-gas line leading to a two-stage scrubbing system (e.g., first a caustic scrubber, then a bleach scrubber).
-
Reagent Charging: Under a nitrogen atmosphere, charge the reactor with 4-acetylbenzothiazole (1.0 kg, 5.64 mol).
-
Solvent and Reagent Addition: Add morpholine (2.46 kg, 28.2 mol, 5.0 eq) followed by powdered elemental sulfur (0.36 kg, 11.28 mol, 2.0 eq).
-
Reaction Execution:
-
Begin vigorous stirring to ensure the suspension is homogenous.
-
Slowly heat the reaction mixture to 135-140 °C using the reactor's thermal fluid system.
-
Maintain the temperature and monitor the reaction progress by taking aliquots every 2-4 hours. The reaction is monitored by HPLC for the disappearance of the starting material. The reaction is typically complete within 12-24 hours.
-
-
Reaction Quench and Workup:
-
Once the reaction is complete, cool the mixture to 80 °C.
-
Slowly and carefully pour the warm reaction mixture into a separate vessel containing vigorously stirred ethanol (10 L). This will precipitate the product.
-
Allow the slurry to cool to room temperature and then further cool to 0-5 °C for at least 2 hours to maximize precipitation.
-
-
Isolation and Drying:
-
Isolate the solid product by filtration using a large Büchner funnel or a filter press.
-
Wash the filter cake thoroughly with cold ethanol (2 x 2 L) to remove residual morpholine and sulfur.
-
Dry the yellow solid product in a vacuum oven at 50 °C until a constant weight is achieved.
-
Figure 2: Experimental workflow for the Willgerodt-Kindler reaction scale-up.
Hydrolysis and Final Product Purification
The hydrolysis of the thioamide intermediate is the final chemical transformation. This can be achieved under either acidic or basic conditions. For scale-up, acidic hydrolysis using a strong mineral acid like sulfuric acid is often preferred as it can lead to cleaner precipitation of the carboxylic acid product upon pH adjustment.
Protocol 2: Hydrolysis to this compound
-
Reactor Setup: Use a suitably sized glass-lined or Hastelloy reactor equipped for reflux and with appropriate acid-resistant components.
-
Reagent Charging: Charge the reactor with the thioamide intermediate (1.0 kg, 3.59 mol) and a 6 M aqueous solution of sulfuric acid (10 L).
-
Reaction Execution:
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Maintain at reflux for 8-16 hours. Monitor the reaction by HPLC for the disappearance of the thioamide and the appearance of the carboxylic acid product.
-
-
Workup and Isolation:
-
Cool the reaction mixture to room temperature. The product may begin to precipitate.
-
Filter the cooled mixture to remove any insoluble byproducts.
-
Transfer the filtrate to a vessel for crystallization. Cool the filtrate in an ice bath to 0-5 °C.
-
The product will crystallize from the acidic solution. If crystallization is slow, scratching the inside of the vessel can initiate it.
-
Allow the mixture to stand at 0-5 °C for at least 4 hours.
-
-
Purification and Drying:
-
Isolate the solid product by filtration.
-
Wash the filter cake extensively with cold deionized water until the washings are neutral (pH ~7) to remove residual acid.
-
Perform a final wash with a small amount of cold ethanol to aid in drying.
-
Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.
-
Data Summary and Quality Control
Effective quality control is essential to ensure the final product meets the required specifications for subsequent use.
Table 1: Process Parameters and Expected Outcomes
| Parameter | Step 2: Willgerodt-Kindler | Step 3: Hydrolysis |
| Key Reagents | 4-Acetylbenzothiazole, Sulfur, Morpholine | Thioamide intermediate, H₂SO₄ |
| Solvent | Morpholine (reagent & solvent) | 6 M H₂SO₄ (aq) |
| Temperature | 135-140 °C | 100-110 °C (Reflux) |
| Typical Duration | 12-24 hours | 8-16 hours |
| Expected Yield | 75-85% | 80-90% |
| Product Form | Yellow Crystalline Solid | Off-white to Pale Yellow Solid |
Table 2: Analytical Specifications for Final Product
| Analysis Method | Specification |
| Appearance | Off-white to pale yellow crystalline powder |
| Purity (HPLC) | ≥ 98.5% (AUC) |
| ¹H NMR | Conforms to structure |
| Mass Spectrometry | [M+H]⁺ = 194.03 |
| Melting Point | 138-142 °C |
| Loss on Drying | ≤ 0.5% |
A standard reverse-phase HPLC method can be developed for both in-process control and final purity analysis.[7][8] A C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
Safety and Hazard Analysis
Scaling up chemical reactions introduces risks that may not be apparent at the lab scale. A thorough hazard analysis is mandatory.
Table 3: Reagent Hazard Summary
| Substance | CAS Number | Key Hazards | Mitigation Strategy |
| Sulfur | 7704-34-9 | Flammable solid; dust explosion hazard.[9] | Ground equipment; use in well-ventilated area; avoid dust clouds. |
| Morpholine | 110-91-8 | Flammable liquid; causes severe skin burns and eye damage. | Use in a closed system; wear appropriate PPE (gloves, face shield). |
| Hydrogen Sulfide (H₂S) | 7783-06-4 | Acutely toxic (inhalation); flammable gas. | CRITICAL: Perform reaction in a contained system with a validated scrubber; use personal H₂S monitors. |
| Sulfuric Acid | 7664-93-9 | Causes severe skin burns and eye damage; highly corrosive. | Use acid-resistant equipment; wear acid-resistant PPE. |
Conclusion
The scale-up synthesis of this compound via the Willgerodt-Kindler reaction is a viable but technically demanding process. The primary challenges are thermal management and the stringent control of toxic hydrogen sulfide off-gas. By implementing robust engineering controls, including jacketed reactors and efficient off-gas scrubbing systems, and by adhering to strict safety protocols, this synthetic route can be executed safely and efficiently. The protocols and considerations outlined in this document provide a solid foundation for researchers and process chemists aiming to produce multi-kilogram quantities of this important chemical intermediate.
References
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry.
- Hantzsch thiazole synthesis.
- 2-MERCAPTOBENZOTHIAZOLE.
- Benzothiazole synthesis.Organic Chemistry Portal.[Link]
- Recent Advances in the Synthesis of Benzothiazole and its Derivatives.
- Hantzsch Thiazole Synthesis.Chem Help Asap.[Link]
- Safety Data Sheet 2-Mercaptobenzothiazole.Redox.[Link]
- Safety Data Sheet: 2-Mercaptobenzothiazole.Chemos GmbH & Co.KG.[Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Proposed mechanism for the synthesis of benzothiazole derivatives via electrochemical C–H thiolation.
- A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition.
- Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas.
- Recent Advancement in the Development of Benzothiazole as Anticancer Agents.
- synthesis of thiazoles.YouTube.[Link]
- Modular synthesis of thiazoline and thiazole derivatives by using a cascade protocol.Royal Society of Chemistry.[Link]
- An expedient synthesis of thienylacetic acids using the Willgerodt-Kindler reaction under PTC conditions.
- Recent advances in the Willgerodt–Kindler reaction.
- Willgerodt rearrangement.Wikipedia.[Link]
- Recent advances in the Willgerodt–Kindler reaction.Royal Society of Chemistry.[Link]
- Synthesis and mechanism of hypoglycemic activity of benzothiazole deriv
- Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
- Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole.
- Analytical Methods Used for the Detection and Quantification of Benzodiazepines.
- Process for the preparation of benzothiazepinone derivatives.
- Process for the purification of benzoic acid.
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Application Notes and Protocols: Leveraging 4-Benzothiazoleacetic Acid in the Preparation of Advanced Fluorescent Probes
Audience: Researchers, scientists, and drug development professionals.
Abstract: This technical guide provides a comprehensive overview of the strategic use of 4-Benzothiazoleacetic acid as a versatile scaffold for the synthesis of novel fluorescent probes. We will delve into the underlying principles of probe design, detailed synthetic protocols, and practical applications in detecting key biological analytes such as metal ions and enzymes. This document is intended to serve as a practical resource, blending theoretical concepts with actionable experimental methodologies to empower researchers in their quest for sophisticated molecular tools for bio-sensing and imaging.
Introduction: The Benzothiazole Scaffold in Fluorescent Probe Design
The benzothiazole core, a bicyclic system composed of a fused benzene and thiazole ring, is a privileged structure in the realm of medicinal chemistry and materials science.[1] Its derivatives are renowned for their excellent photophysical properties, including high quantum yields, large Stokes shifts, and environmental sensitivity, making them ideal candidates for the development of fluorescent probes.[1] These probes function by converting a specific biological or chemical event into a measurable optical signal, typically a change in fluorescence intensity or a shift in emission wavelength.[2]
This compound, in particular, offers a unique advantage as a building block. The carboxylic acid moiety provides a convenient handle for covalent modification, allowing for the straightforward attachment of various recognition units through stable amide bond formation. This modular approach enables the rational design of probes tailored for specific analytes.
Core Principles of Probe Function
The functionality of benzothiazole-based probes is governed by several key photophysical mechanisms:
-
Intramolecular Charge Transfer (ICT): In many benzothiazole dyes, an electron-donating group is coupled with an electron-accepting group through the conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of these probes are highly sensitive to the local environment and interactions with analytes.[2]
-
Photoinduced Electron Transfer (PET): A common mechanism for "turn-on" fluorescent probes. A PET-based probe typically consists of a fluorophore linked to a recognition moiety that can donate an electron to the excited fluorophore, quenching its fluorescence. Binding of the target analyte to the recognition moiety inhibits this PET process, leading to a significant increase in fluorescence.
-
Excited-State Intramolecular Proton Transfer (ESIPT): This process involves the transfer of a proton within the molecule in its excited state. ESIPT-capable molecules exhibit a large Stokes shift because the emission occurs from a different tautomeric form than the one that was initially excited.[2]
-
Aggregation-Induced Emission (AIE): Some benzothiazole derivatives are non-emissive in solution but become highly fluorescent upon aggregation. This phenomenon is exploited in probes that target analytes causing aggregation or are designed to aggregate in specific cellular compartments.[2]
Probe Synthesis: A Modular Approach with this compound
The carboxylic acid group of this compound is readily activated for amide bond formation, providing a robust strategy for conjugating a recognition moiety (RM) to the benzothiazole fluorophore. This process typically involves a coupling agent to facilitate the reaction between the carboxylic acid and an amine-functionalized RM.
General Synthetic Scheme
The overall synthetic strategy can be visualized as a two-step process: activation of the carboxylic acid followed by coupling with the amine-containing recognition element.
Caption: General workflow for synthesizing fluorescent probes from this compound.
Detailed Protocol: Synthesis of a Hypothetical Metal Ion Probe "BTAA-TPA"
This protocol describes the synthesis of a "turn-on" fluorescent probe for Zn²⁺, where this compound is coupled with Tris(2-pyridylmethyl)amine (TPA), a well-known zinc chelator.
Materials:
-
This compound
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)
-
Tris(2-pyridylmethyl)amine (TPA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Protocol:
-
Activation of this compound:
-
Dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add NHS (1.2 eq) and EDC·HCl (1.2 eq) to the solution.
-
Stir the reaction mixture at room temperature for 4-6 hours under an inert atmosphere (e.g., nitrogen or argon). The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
-
Coupling with Tris(2-pyridylmethyl)amine (TPA):
-
In a separate flask, dissolve TPA (1.1 eq) in anhydrous DMF.
-
Add triethylamine (2.0 eq) to the TPA solution.
-
Slowly add the activated this compound solution from step 1 to the TPA solution.
-
Stir the reaction mixture at room temperature overnight.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with DCM (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in DCM) to obtain the final probe, BTAA-TPA.
-
Characterization: The structure of the synthesized probe should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications and Protocols
Detection of Metal Ions: A "Turn-On" Fluorescence Response
Many benzothiazole-based probes exhibit a "turn-on" fluorescence response upon binding to specific metal ions. In the case of our hypothetical BTAA-TPA probe, the TPA moiety acts as a recognition site for Zn²⁺. In the free state, the lone pair of electrons on the tertiary amine of TPA can quench the fluorescence of the benzothiazole fluorophore via a PET mechanism. Upon binding to Zn²⁺, this PET process is inhibited, leading to a significant enhancement of fluorescence.
Caption: Mechanism of a "turn-on" fluorescent probe for Zn²⁺ detection.
3.1.1 Protocol: In Vitro Detection of Zn²⁺
-
Preparation of Stock Solutions:
-
Prepare a 1 mM stock solution of BTAA-TPA in DMSO.
-
Prepare a 10 mM stock solution of ZnCl₂ in deionized water.
-
Prepare a working buffer (e.g., 10 mM HEPES, pH 7.4).
-
-
Fluorescence Titration:
-
In a series of cuvettes, add the BTAA-TPA stock solution to the working buffer to a final concentration of 10 µM.
-
Add increasing concentrations of the ZnCl₂ stock solution to each cuvette.
-
Incubate for 5-10 minutes at room temperature.
-
Measure the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be determined from the absorption spectrum of the probe.
-
3.1.2 Expected Results and Data Presentation
A significant increase in fluorescence intensity is expected with increasing concentrations of Zn²⁺. The data can be used to determine the detection limit and binding affinity of the probe.
| Probe | Analyte | Excitation (nm) | Emission (nm) | Detection Limit (µM) | Reference |
| BT | Cu²⁺ | 320 | Orange to Green | 0.301 | [3] |
| BT | Zn²⁺ | 320 | Orange to Green | 0.535 | [3] |
| BIPP | Zn²⁺ | 393 | 542 | - | [4] |
| L1 | Zn²⁺ | - | 475 | 0.007 | [5] |
Note: Data for hypothetical BTAA-TPA would be determined experimentally.
Monitoring Enzyme Activity: An Esterase-Responsive Probe
The this compound scaffold can also be modified to create probes for enzyme activity. For example, by esterifying the carboxylic acid with a hydroxyl-containing fluorophore, a non-fluorescent probe can be synthesized. This ester can then be cleaved by esterases, releasing the fluorescent molecule.
3.2.1 Protocol: Synthesis of an Esterase-Activated Probe
A probe for esterase activity can be synthesized by coupling this compound with a hydroxyl-containing fluorophore, such as 7-hydroxycoumarin, using a carbodiimide coupling agent like DCC.
3.2.2 Protocol: In Vitro Esterase Activity Assay
-
Prepare Solutions:
-
Prepare a 1 mM stock solution of the esterified benzothiazole probe in DMSO.
-
Prepare a solution of esterase (e.g., porcine liver esterase) in a suitable buffer (e.g., PBS, pH 7.4).
-
-
Enzyme Assay:
-
Add the probe stock solution to the buffer to a final concentration of 10 µM.
-
Initiate the reaction by adding the esterase solution.
-
Monitor the increase in fluorescence over time at the emission wavelength of the released fluorophore.
-
| Probe | Enzyme | Mechanism | Fluorescence Change | Reference |
| BzT-OAc | Esterase | Enzymatic cleavage | Blue to Green | [6] |
Application in Cellular Imaging
Benzothiazole-based probes with good cell permeability can be used to visualize the distribution and dynamics of analytes in living cells.
3.3.1 General Protocol for Live Cell Imaging
-
Cell Culture: Plate cells on a glass-bottom dish suitable for microscopy and culture overnight.
-
Probe Loading: Replace the culture medium with a serum-free medium containing the fluorescent probe (typically 1-10 µM). Incubate for 30-60 minutes at 37°C.
-
Washing: Wash the cells with warm PBS to remove excess probe.
-
Analyte Stimulation (Optional): Treat the cells with a stimulus to induce changes in the target analyte concentration.
-
Imaging: Acquire fluorescence images using a confocal or fluorescence microscope with the appropriate filter sets.
Conclusion and Future Perspectives
This compound serves as an exceptionally versatile and powerful platform for the rational design and synthesis of novel fluorescent probes. The ease of functionalization via its carboxylic acid moiety allows for the creation of a diverse library of sensors for a wide range of biological targets. The principles and protocols outlined in this guide provide a solid foundation for researchers to develop and apply these sophisticated molecular tools in their studies of cellular processes, disease diagnostics, and drug discovery. Future advancements in this field will likely focus on the development of probes with enhanced photostability, two-photon excitation capabilities for deep-tissue imaging, and multiplexing capabilities for the simultaneous detection of multiple analytes.
References
- ACS Publications. (2023, July 10). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging.
- National Institutes of Health. (n.d.). Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application.
- National Institutes of Health. (n.d.). Thiophene-Appended Benzothiazole Compounds for Ratiometric Detection of Copper and Cadmium Ions with Comparative Density Functional Theory Studies and Their Application in Real-Time Samples.
- PubMed. (2023, June 2). Radiation-Responsive Benzothiazolines as Potential Cleavable Fluorogenic Linkers for Drug Delivery.
- LookChem. (n.d.). A benzothiazole-based fluorescent probe for thiol bioimaging.
- PubMed. (2024, October 2). Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging.
- PubMed. (2020, March 15). A benzothiazole-based ratiometric fluorescent probe for detection of formaldehyde and its applications for bioimaging.
- PubMed Central. (n.d.). Novel Benzothiazole-Based Highly Selective Ratiometric Fluorescent Turn-On Sensors for Zn2+ and Colorimetric Chemosensors for Zn2+, Cu2+, and Ni2+ Ions.
- National Institutes of Health. (n.d.). A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells.
- ACS Publications. (2023, July 10). Benzothiazole-Based Fluorescent Probe as a Simple and Effective Platform for Functional Mitochondria Imaging.
- ResearchGate. (n.d.). Benzothiazole-based fluorescence chemosensors for rapid recognition and “turn-off” fluorescence detection of Fe3+ ions in aqueous solution and in living cells.
- ACS Publications. (n.d.). Benzothiazole-Based Fluorescent Sensor for Ratiometric Detection of Zn(II) Ions and Secondary Sensing PPi and Its Applications for Biological Imaging and PPase Catalysis Assays.
- Consensus. (2024, September 1). Synthesis and Application of Novel Benzothiazole Fluorescent Probes.
- Taylor & Francis eBooks. (n.d.). Benzothiazole-Based Fluorescent Probes for Various Applications.
- ResearchGate. (2025, August 6). Green synthesis of a benzothiazole based 'turn-on' type fluorimetric probe and its use for the selective detection of thiophenols in environmental samples and living cells.
- ResearchGate. (n.d.). Benzothiazole applications as fluorescent probes for analyte detection.
- PubMed. (2017, August 16). Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates.
- Luxembourg Bio Technologies. (2008, June 23). Amide bond formation: beyond the myth of coupling reagents.
- ResearchGate. (2025, September 28). Recent Research Progress of Benzothiazole Derivative Based Fluorescent Probes for Reactive Oxygen (H2O2 HClO) and Sulfide (H2S) Recognition.
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Novel benzothiazole-based fluorescent probe for efficient detection of Cu2+/S2- and Zn2+ and its applicability in cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Zinc ion detection using a benzothiazole-based highly selective fluorescence “turn-on” chemosensor and its real-time application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the In Vivo Formulation of 4-Benzothiazoleacetic Acid
Introduction: Navigating the Formulation Challenges of 4-Benzothiazoleacetic Acid
This compound is a heterocyclic compound belonging to the benzothiazole class, a scaffold known for a wide array of pharmacological activities, including potential anti-inflammatory and anticancer properties.[1][2][3] As with many promising therapeutic agents, the transition from in vitro discovery to in vivo validation is often hampered by significant formulation challenges. Carboxylic acid-containing drugs, in particular, can present complex physicochemical properties that affect their solubility and stability.[4][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the formulation of this compound for in vivo studies. Moving beyond a simple recitation of steps, this document delves into the rationale behind the selection of excipients and methodologies, empowering researchers to develop optimized formulations tailored to their specific experimental needs. The protocols outlined herein are intended as validated starting points, which should be further refined based on the specific derivative and research objectives.
Physicochemical Profile and Preformulation Considerations
While specific experimental data for this compound is not extensively available in public literature, we can infer its properties from closely related benzothiazole carboxylic acid derivatives.[][7][8][9][10]
Table 1: Estimated Physicochemical Properties of this compound and Key Formulation Considerations
| Property | Estimated Value/Characteristic | Formulation Implication |
| Molecular Weight | ~193.22 g/mol | Influences concentration calculations and molarity. |
| Appearance | Likely a solid at room temperature.[8] | Requires solubilization or suspension for liquid dosing. |
| Aqueous Solubility | Poor | The primary challenge to overcome for achieving adequate exposure in vivo.[4] |
| Organic Solvent Solubility | Likely soluble in DMSO, DMF, and alcohols.[9] | Useful for initial stock solution preparation, but requires careful dilution into a biocompatible vehicle. |
| pKa | Acidic (due to the carboxylic acid group) | The ionized form at higher pH will be more soluble, but may have lower membrane permeability. The pH of the formulation vehicle is a critical parameter.[4] |
| LogP | Likely > 1 | Indicates a lipophilic nature, further contributing to poor aqueous solubility. |
| Stability | Benzothiazole derivatives can be susceptible to hydrolysis and phot-degradation.[11][12] | Formulations should be prepared fresh, protected from light, and stored at appropriate temperatures. Stability studies are recommended. |
Strategic Approaches to Formulation Development
Given its anticipated poor aqueous solubility, several strategies can be employed to formulate this compound for in vivo administration. The choice of formulation will depend on the intended route of administration (e.g., oral, intravenous, intraperitoneal), the required dose, and the duration of the study.
Here, we present three robust and widely applicable formulation strategies:
-
Co-Solvent System: Ideal for achieving a true solution, particularly for intravenous administration where particle-free formulations are mandatory.
-
Aqueous Suspension: A common and practical approach for oral gavage, especially for high-dose studies.
-
Cyclodextrin-Based Formulation: A sophisticated method to enhance solubility and potentially improve bioavailability, suitable for various routes of administration.[13][14]
Protocol 1: Co-Solvent Formulation
This protocol is designed to create a clear, particle-free solution suitable for intravenous (IV), intraperitoneal (IP), and oral (PO) administration. The use of co-solvents is a powerful technique to solubilize hydrophobic compounds.[15] However, it is crucial to minimize the concentration of organic co-solvents to avoid toxicity.[16]
Rationale for Component Selection
-
Dimethyl Sulfoxide (DMSO): An excellent solubilizing agent for a wide range of compounds. Its use in final dosing solutions should be minimized due to potential toxicity.
-
PEG 400 (Polyethylene Glycol 400): A water-miscible polymer that enhances the solubility of hydrophobic compounds and is generally well-tolerated in animal studies.
-
Saline (0.9% NaCl): The primary aqueous vehicle to ensure isotonicity, which is particularly important for IV and IP injections to prevent cell lysis or crenation.
Materials
-
This compound
-
Dimethyl Sulfoxide (DMSO), sterile, injectable grade
-
Polyethylene Glycol 400 (PEG 400), sterile, injectable grade
-
Sterile Saline (0.9% NaCl)
-
Sterile vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm) for IV administration
Step-by-Step Protocol
-
Prepare the Co-Solvent Vehicle:
-
In a sterile vial, prepare the co-solvent vehicle by mixing the desired ratio of DMSO and PEG 400. A common starting point is a 1:4 ratio of DMSO to PEG 400. For example, to prepare 1 mL of this vehicle, mix 0.2 mL of DMSO with 0.8 mL of PEG 400.
-
-
Dissolve this compound:
-
Weigh the required amount of this compound and add it to the co-solvent vehicle.
-
Vortex the mixture vigorously until the compound is completely dissolved. Gentle warming (to 37-40°C) may be applied to aid dissolution, but the stability of the compound at elevated temperatures should be considered.
-
-
Final Dilution:
-
Slowly add the sterile saline to the dissolved drug concentrate with continuous vortexing to prevent precipitation. The final concentration of the co-solvent mixture should be as low as possible, ideally not exceeding 10-20% of the total formulation volume.
-
-
Sterilization (for IV administration):
-
For intravenous administration, the final solution must be sterile. Filter the solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Example Formulation
To prepare a 10 mg/mL solution with a final vehicle composition of 10% DMSO, 40% PEG 400, and 50% Saline:
-
Dissolve 100 mg of this compound in 1 mL of DMSO.
-
Add 4 mL of PEG 400 and mix thoroughly.
-
Slowly add 5 mL of sterile saline while vortexing.
Table 2: Example Co-Solvent Vehicle Compositions
| Vehicle Composition (v/v/v) | Suitability | Notes |
| 10% DMSO / 40% PEG 400 / 50% Saline | IV, IP, PO | A robust starting point for many poorly soluble compounds. |
| 5% DMSO / 20% PEG 400 / 75% Saline | IV, IP, PO | A more dilute co-solvent system to minimize potential toxicity. |
| 10% DMSO / 90% Corn Oil | PO, IP | Suitable for highly lipophilic compounds. Not for IV use. |
Protocol 2: Aqueous Suspension for Oral Gavage
For high-dose oral studies, a suspension is often the most practical formulation. The goal is to create a uniform and stable suspension to ensure consistent dosing. For oral gavage, it is not always necessary for the drug to be fully dissolved.[17]
Rationale for Component Selection
-
Carboxymethylcellulose Sodium (CMC-Na): A viscosity-enhancing agent that helps to keep the drug particles suspended, preventing settling and ensuring dose uniformity.
-
Tween 80 (Polysorbate 80): A non-ionic surfactant that acts as a wetting agent, improving the dispersibility of the hydrophobic drug particles in the aqueous vehicle.
-
Sterile Water or Saline: The aqueous vehicle.
Materials
-
This compound
-
Carboxymethylcellulose Sodium (CMC-Na)
-
Tween 80
-
Sterile Water or Saline
-
Mortar and pestle or homogenizer
-
Stir plate and magnetic stir bar
Step-by-Step Protocol
-
Prepare the Suspending Vehicle:
-
Prepare a 0.5% (w/v) CMC-Na solution in sterile water or saline. Slowly add the CMC-Na powder to the water while stirring vigorously to prevent clumping. It may take some time for the CMC-Na to fully hydrate and form a clear, viscous solution.
-
Add Tween 80 to the CMC-Na solution to a final concentration of 0.1-0.5% (v/v) and mix well.
-
-
Prepare the Suspension:
-
Weigh the required amount of this compound.
-
In a mortar, add a small amount of the suspending vehicle to the drug powder to create a paste. This wetting step is crucial for preventing particle aggregation.
-
Gradually add the remaining vehicle while continuously triturating or homogenizing until a uniform suspension is formed.
-
Transfer the suspension to a sterile vial and stir continuously with a magnetic stir bar until administration.
-
Example Formulation
To prepare a 20 mg/mL suspension in 0.5% CMC-Na with 0.2% Tween 80:
-
Prepare 10 mL of 0.5% CMC-Na in sterile water (50 mg of CMC-Na in 10 mL of water).
-
Add 20 µL of Tween 80 to the CMC-Na solution.
-
Weigh 200 mg of this compound.
-
Create a paste with a small amount of the vehicle, then gradually add the rest while mixing.
Diagram 1: Workflow for Aqueous Suspension Preparation
Caption: Workflow for the preparation of an aqueous suspension.
Protocol 3: Cyclodextrin-Based Formulation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their lipophilic core, forming inclusion complexes with enhanced aqueous solubility.[13][14][18][19] This method is particularly useful for increasing the solubility of acidic drugs and can be suitable for various administration routes, including IV if sterile-filtered.[14][18]
Rationale for Component Selection
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): A modified cyclodextrin with high aqueous solubility and a favorable safety profile, making it a common choice for in vivo formulations.[19]
Materials
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile Water or Saline
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm) for IV administration
Step-by-Step Protocol
-
Prepare the HP-β-CD Solution:
-
Prepare a 20-40% (w/v) solution of HP-β-CD in sterile water or saline. For example, to make a 30% solution, dissolve 3 g of HP-β-CD in a final volume of 10 mL of water.
-
-
Complexation:
-
Add the weighed this compound to the HP-β-CD solution.
-
Vortex the mixture vigorously for several minutes. Sonication can also be used to facilitate the formation of the inclusion complex. The mixture may need to be agitated for an extended period (e.g., 1-2 hours) to reach equilibrium.
-
-
Sterilization (for IV administration):
-
Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.
-
Diagram 2: Cyclodextrin Complexation Workflow
Caption: Formation of a water-soluble inclusion complex.
Administration and Dosing Considerations
The choice of administration route and dosing volume is critical for the success of in vivo studies.
Table 3: Recommended Dosing Volumes for Different Administration Routes in Mice and Rats
| Route of Administration | Mouse (mL/kg) | Rat (mL/kg) | Formulation Suitability |
| Oral Gavage (PO) | 10 (up to 20 for some protocols)[20][21] | 10 | Co-solvent, Suspension, Cyclodextrin |
| Intravenous (IV) | 5 | 5 | Co-solvent (sterile-filtered), Cyclodextrin (sterile-filtered) |
| Intraperitoneal (IP) | 10 | 10 | Co-solvent, Cyclodextrin |
Always consult your institution's IACUC guidelines for specific volume and administration recommendations.[20]
Stability and Storage
Due to the potential for hydrolysis and photodegradation of benzothiazole derivatives, it is strongly recommended that:
-
Formulations are prepared fresh on the day of dosing.
-
Stock solutions and final formulations are protected from light.
-
If short-term storage is necessary, formulations should be stored at 2-8°C.
-
A visual inspection for precipitation or changes in appearance should be performed before each administration.
Conclusion
The successful in vivo evaluation of this compound is contingent upon the development of an appropriate formulation that ensures adequate and consistent drug exposure. This guide provides a scientifically grounded framework with detailed protocols for three distinct and effective formulation strategies: co-solvent systems, aqueous suspensions, and cyclodextrin-based solutions. By understanding the rationale behind each approach and meticulously following the outlined procedures, researchers can overcome the solubility challenges posed by this compound and generate reliable and reproducible data in their preclinical studies. It is imperative to reiterate that these protocols serve as a robust starting point, and optimization based on the specific characteristics of the test compound and the experimental design is encouraged for achieving the best outcomes.
References
- Preparation of solid drug/cyclodextrin complexes of acidic and basic drugs. PubMed. [Link]
- Medicinal significance of benzothiazole scaffold: an insight view. Taylor & Francis Online. [Link]
- Recent Advances in Synthesis of Benzothiazole Compounds Rel
- Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]
- Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. NIH. [Link]
- Tautomeric Equilibrium Modeling: Stability and Reactivity of Benzothiazole and Derivatives.
- parenteral excipients. Ashland. [Link]
- Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers.
- Excipient used in parentral formul
- 2,4-Dichlorophenoxy Acetic Acid as an Antidiabetic Drug: In silico, Preformulation and in vivo Approaches.
- Overcoming Challenges in Carboxylic Acid Drug Formulations.
- administration of poorly water soluble drug by oral gavage to rats techniques?
- Excipients for Solubility Enhancement of Parenteral Formulations. Pharmaceutical Technology. [Link]
- Parenteral Added Substances. Pharmaguideline. [Link]
- Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analy. Scirp.org. [Link]
- Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applic
- New Thiazole Acetic Acid Derivatives: A Study to Screen Cardiovascular Activity Using Isolated Rat Hearts and Blood Vessels. PubMed Central. [Link]
- An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applic
- 57 questions with answers in ORAL GAVAGE. Science topic.
- Mice p.o. application drug solubility problem?
- In vivo analgesic activity of synthesized compounds by acetic acid induced writhing method in mice.
- Standard Operating Procedures for Oral Gavage in Mice and R
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives as Potent Apoptotic Inducer against HepG2 Cells through PARP-1 Inhibition. MDPI. [Link]
- Acetic Acid as Processing Aid Dramatically Improves Organic Solvent Solubility of Weakly Basic Drugs for Spray Dried Dispersion Manufacture. MDPI. [Link]
- 4-Benzothiazolamine | C7H6N2S | CID 298490. PubChem. [Link]
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. PubMed Central. [Link]
- Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investig
- 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. Wiley-VCH. [Link]
- Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflamm
- Formulation. Cambridge MedChem Consulting. [Link]
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- 1. Excipients | Pharmlabs [pharmlabs.unc.edu]
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- 3. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]
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- 5. application.wiley-vch.de [application.wiley-vch.de]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Benzothiazoleacetic Acid
Welcome to the technical support center for the synthesis of 4-Benzothiazoleacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes.
Section 1: Foundational Knowledge - The Synthetic Pathway
The synthesis of a benzothiazole core, a critical step for obtaining this compound, is most commonly achieved through the condensation of 2-aminothiophenol with a suitable carbonyl-containing compound.[1] For the specific target of this compound, a logical and frequently employed precursor is an α-keto acid or its derivative, such as glyoxylic acid. This reaction, a variation of the Hantzsch thiazole synthesis, proceeds via the formation of a Schiff base intermediate, followed by intramolecular cyclization and subsequent oxidation to form the aromatic benzothiazole ring.[2][3]
The overall workflow can be visualized as follows:
Caption: General workflow for synthesizing 2-Benzothiazoleacetic Acid.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is a realistic yield expectation for this synthesis?
Yields can vary significantly based on the specific protocol, scale, and purity of reagents. While some literature reports yields as high as 70-90% for analogous 2-arylbenzothiazoles under optimized, solvent-free, or microwave-assisted conditions, a more typical bench-scale yield for a first attempt might range from 40-60%.[4][5] Yields below 30% suggest a significant issue that requires troubleshooting.
Q2: My 2-aminothiophenol starting material is dark and has a very strong odor. Is this normal?
Yes, but it requires careful handling. 2-aminothiophenol is notoriously susceptible to oxidation, where the thiol group (-SH) dimerizes to form a disulfide byproduct.[6] This oxidation is often indicated by a darkening of the material from a pale yellow to a brown or black color. For best results:
-
Use a freshly opened bottle or purify the material before use.
-
Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.[6]
-
Always work in a well-ventilated fume hood due to its potent and unpleasant odor.
Q3: What are the most critical reaction parameters to control for maximizing yield?
Three parameters are paramount:
-
Temperature: The initial condensation can often be performed at room temperature or with gentle heating (40-80°C).[6][7] However, excessive heat can promote side reactions. It is crucial to monitor the reaction and adjust the temperature accordingly. If yields are low, a gradual increase in temperature may be beneficial.[6]
-
Solvent: While solvent-free reactions have been shown to be effective, common solvents include ethanol, DMSO, and water.[1][7] DMSO can sometimes serve a dual role as both solvent and oxidant.[2][7] The choice of solvent will impact reactant solubility and reaction rate.
-
Atmosphere: As mentioned, the sensitivity of 2-aminothiophenol to oxidation makes an inert atmosphere highly recommended to prevent the formation of disulfide byproducts, which can complicate purification and lower the yield of the desired product.[6]
Section 3: In-Depth Troubleshooting Guides
Guide 1: Low Overall Yield
A low isolated yield is the most common problem. The cause can be diagnosed by systematically evaluating the reaction progress and the crude product mixture.
Caption: Troubleshooting decision tree for low reaction yield.
Problem A: Incomplete Reaction
-
Causality: The reaction has not proceeded to completion, leaving significant amounts of starting material. This is often due to insufficient activation energy (low temperature), inadequate reaction time, or poor reagent quality. Thin-layer chromatography (TLC) is an effective way to monitor the consumption of reactants.[6]
-
Protocol for Diagnosis & Solution:
-
Setup TLC Monitoring: Prepare a TLC chamber with a suitable mobile phase (e.g., 3:1 Ethyl Acetate/Hexane). On a TLC plate, spot the 2-aminothiophenol starting material, the glyoxylic acid, and the co-spot of both.
-
Time-Point Analysis: At one-hour intervals, take a small aliquot from the reaction mixture and spot it on the TLC plate.
-
Observation: If the starting material spots remain intense after several hours, the reaction is stalled.
-
Action: Gradually increase the reaction temperature by 10°C and continue monitoring by TLC. If the reaction still does not proceed, consider the purity of your reagents. 2-Aminothiophenol is particularly prone to degradation.[6]
-
Problem B: Significant Side Product Formation
-
Causality: Conditions are promoting undesired reaction pathways. The most common side reaction is the oxidative dimerization of 2-aminothiophenol to form a disulfide.[6] Self-condensation of the carbonyl starting material can also occur under certain conditions.[6]
-
Protocol for Mitigation:
-
Inert Atmosphere: Set up the reaction in a flask that has been flame-dried and purged with nitrogen or argon gas. Maintain a positive pressure of the inert gas throughout the reaction.
-
Control Stoichiometry: Ensure precise measurement of reactants. An excess of one reagent may lead to side reactions.
-
Temperature Management: Avoid excessively high temperatures, which can accelerate the rate of side reactions more than the desired reaction. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Guide 2: Product Purification Challenges
-
Problem: The crude product is an oil that won't crystallize, or it remains impure after recrystallization.
-
Causality: This is often due to the presence of persistent, structurally similar impurities or choosing a suboptimal solvent for recrystallization. Some benzothiazole derivatives can also be sensitive to the acidic nature of standard silica gel used in column chromatography.[6]
-
Protocol for Effective Purification:
-
Solvent Screening for Recrystallization:
-
Place small amounts of the crude product into several test tubes.
-
Add a small amount of a different solvent (see table below) to each tube.
-
Heat the tubes until the solid dissolves, then allow them to cool slowly to room temperature, followed by cooling in an ice bath.
-
The ideal solvent will dissolve the product when hot but not when cold, while impurities either remain in solution or are insoluble in the hot solvent.
-
-
Alternative Chromatography: If column chromatography is necessary and silica gel is suspected to be causing degradation, switch to a different stationary phase like neutral or basic alumina.[6]
-
Table 1: Solvent Selection for Recrystallization
| Solvent Class | Examples | Suitability for Benzothiazoleacetic Acid | Rationale |
| Alcohols | Ethanol, Methanol | Good | Often effective for moderately polar heterocyclic compounds. The product can be filtered and washed with ethanol.[7] |
| Ethers | Diethyl Ether | Poor (as primary solvent) | Typically too non-polar; may be used as a co-solvent or for washing. |
| Esters | Ethyl Acetate | Good (for extraction) | Excellent for liquid-liquid extraction during workup but may be too good a solvent for recrystallization.[4] |
| Hydrocarbons | Hexane, Petroleum Ether | Good (as anti-solvent) | Useful for precipitating the product from a more polar solvent solution.[4] |
| Aqueous | Water | Good (for washing/precipitation) | The product is likely poorly soluble in water, making it useful for washing away inorganic salts or precipitating the product.[2] |
Section 4: Optimized Reference Protocol
This protocol is a generalized starting point based on common literature procedures and may require optimization.[5][6]
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 2-aminothiophenol (1.0 mmol, 1 eq.).
-
Solvent Addition: Add a suitable solvent such as ethanol (5-10 mL).
-
Reagent Addition: Add glyoxylic acid (1.0 mmol, 1 eq.).
-
Reaction Conditions: Stir the mixture at a temperature between 40-80°C.
-
Monitoring: Monitor the reaction progress by TLC until the 2-aminothiophenol spot has been consumed (typically 2-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect it by vacuum filtration.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water, followed by brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Recrystallize the resulting crude solid from a suitable solvent (e.g., ethanol/water mixture) to yield pure this compound.
-
References
- Organic Chemistry Portal. (n.d.). Synthesis of benzothiazoles. Organic-Chemistry.org.
- Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(21), 5206.
- Gao, X., Liu, J., Zuo, X., Feng, X., & Gao, Y. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. ResearchGate.
- MDPI. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). MDPI.
- MDPI. (n.d.). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI.
- PubMed Central (PMC). (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. National Center for Biotechnology Information.
- Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap.
- Okonkwo, V. I., et al. (2023). Advances In Benzothiazole Scaffold: A Review of Synthesis and Medicinal Significance. Der Pharma Chemica, 15(5), 1-28.
- Abdul Baqi, R. A. (2018). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. ResearchGate.
- Organic Chemistry Research. (2015). One-Pot Synthesis Of 1,3-Benzo[d]thiazolederivatives Promoted By Al(HSO4)3. Organic Chemistry Research, 1(1), 53-58.
- Journal of the Chemical Society, Perkin Transactions 1. (1984). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry.
- Journal of Applied Science and Engineering. (2012). L-Proline Catalyzed Condensation Reaction of Aldehyde or Carboxylic Acid with 2-Aminothiophenol under Solvent-Free and Microwave Irradiation. Journal of Applied Science and Engineering, 15(3), 287-292.
- Indian Journal of Pharmaceutical Sciences. (1989). Studies on the Synthesis of 2-Aminothiophenol. Indian Journal of Pharmaceutical Sciences, 51(1), 26-28.
- ResearchGate. (2018). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate.
- Lihumis, H. S., et al. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
- PrepChem.com. (n.d.). Preparation of 2-aminothiophenol hydrochloride. PrepChem.com.
- PubMed Central (PMC). (2011). Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. National Center for Biotechnology Information.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst | MDPI [mdpi.com]
- 4. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. orgchemres.org [orgchemres.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Benzothiazole synthesis [organic-chemistry.org]
Technical Support Center: Identification of Synthesis Byproducts for 4-Benzothiazoleacetic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Benzothiazoleacetic acid. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed analytical protocols to address common issues related to byproduct formation and identification during your experiments. Our goal is to equip you with the expertise to anticipate, identify, and characterize impurities, ensuring the integrity and quality of your synthesis.
Section 1: Frequently Asked Questions (FAQs) on Byproduct Formation
This section addresses common questions encountered during the synthesis of this compound, providing insights into the chemical logic behind byproduct formation.
Q1: What is a common synthetic route for this compound, and what are the most likely byproducts?
A common and efficient method for synthesizing benzothiazole derivatives is the condensation of a 2-aminobenzenethiol with a carboxylic acid or its activated form.[1] For this compound, a primary route involves the reaction of 2-aminobenzenethiol with malonic acid or a related derivative, followed by cyclization and decarboxylation.
Based on this pathway, several byproducts can be anticipated:
-
Unreacted Starting Materials: Incomplete conversion will leave residual 2-aminobenzenethiol and the C2-synthon.
-
Oxidative Dimer (Bis(2-aminophenyl) disulfide): The thiol group of 2-aminobenzenethiol is highly susceptible to oxidation, leading to the formation of a disulfide-linked dimer. This is often observed when reactions are exposed to air for extended periods or in the presence of mild oxidizing agents.
-
Decarboxylation Product (2-Methyl-1,3-benzothiazole): If the reaction is subjected to excessive heat, the desired product, this compound, can undergo decarboxylation to yield 2-Methyl-1,3-benzothiazole.
-
Incomplete Cyclization Intermediate: An amide intermediate may be formed between the amino group of the thiophenol and the carboxylic acid partner. If the subsequent intramolecular cyclization to form the thiazole ring is inefficient, this intermediate can persist as a significant impurity.
Q2: My preliminary analysis shows an impurity with a molecular weight of approximately 248.4 g/mol . What is this likely to be?
An impurity with a mass-to-charge ratio (m/z) around 248 is very likely Bis(2-aminophenyl) disulfide . This byproduct results from the oxidative coupling of two molecules of the 2-aminobenzenethiol starting material (M.W. ≈ 125.19 g/mol ).
-
Causality: Thiol (-SH) groups are readily oxidized to form disulfide (-S-S-) bonds. This can be catalyzed by trace metals, exposure to atmospheric oxygen, or the presence of other oxidizing species in the reaction mixture. Its formation suggests that the reaction conditions may not be sufficiently inert. Consider degassing your solvents and running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize its formation.
Q3: After purification, my NMR spectrum looks clean, but my yield is low and I saw other spots on the initial TLC. What could be happening?
Low yield despite a clean final product often points to two main issues: the formation of byproducts that are easily separated or loss of product during workup and purification.
-
Byproduct Formation: As discussed, side reactions like dimerization of the starting material or incomplete cyclization can consume reactants, lowering the theoretical yield of the desired product.[2] These byproducts often have different polarities and are removed during standard purification (e.g., column chromatography or recrystallization), leading to a pure but smaller final sample.
-
Workup Losses: this compound, having a carboxylic acid group, can exhibit variable solubility depending on the pH of the aqueous phase during extraction. Ensure your aqueous layer is acidified sufficiently (pH < 4) to fully protonate the carboxylate, making it more soluble in organic solvents like ethyl acetate. Conversely, it can be extracted from an organic layer with a basic aqueous solution (e.g., NaHCO₃). Failure to control pH can lead to significant product loss.
Q4: I am seeing a persistent impurity that co-elutes with my product in reverse-phase HPLC. What analytical strategies can I use to resolve and identify it?
Co-elution presents a significant challenge. When standard reverse-phase methods fail, you must alter the separation mechanism to resolve the compounds.
-
Orthogonal HPLC Methods: If you are using a standard C18 column with an acetonitrile/water mobile phase, switch to a different stationary phase (e.g., a Phenyl-Hexyl or a Polar-Embedded column) or change the organic modifier (e.g., to methanol). These changes alter the primary separation interactions (hydrophobicity, π-π interactions), which can often resolve co-eluting peaks.[3]
-
Ion-Pair Chromatography: For acidic compounds like your target, adding an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase can dramatically improve peak shape and alter selectivity.
-
LC-MS/MS (Tandem Mass Spectrometry): Even if the compounds co-elute, they can often be distinguished by mass spectrometry. If the impurity has a different molecular weight, it will be easily identified. If it is an isomer, it will have the same molecular weight but may produce a different fragmentation pattern upon collision-induced dissociation (CID) in an MS/MS experiment. This fragmentation "fingerprint" is invaluable for structural elucidation.[4]
Section 2: A Systematic Workflow for Byproduct Identification
A structured approach is critical for efficiently identifying unknown impurities. The following workflow outlines the logical progression from initial detection to final structural confirmation.
Caption: Workflow for systematic byproduct identification.
Section 3: Detailed Analytical Protocols
These protocols provide standardized starting points for the analysis of this compound and its process-related impurities.
Protocol 3.1: Reverse-Phase HPLC Method for Impurity Profiling
This method is designed for the separation and quantification of this compound from its potential byproducts.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for aromatic systems. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to ensure the carboxylic acid is protonated, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 10% B to 90% B over 20 min | A broad gradient is effective for separating compounds with a wide range of polarities, from polar starting materials to non-polar dimers. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Benzothiazole systems typically have strong absorbance at these wavelengths. |
| Injection Vol. | 10 µL | Standard injection volume. |
Protocol 3.2: LC-MS for Molecular Weight Determination
This protocol is used to obtain the molecular weight of the main peak and any observed impurities.
-
Sample Preparation: Prepare a dilute solution of the crude reaction mixture (~0.1 mg/mL) in a 50:50 mixture of Mobile Phase A and B.
-
Chromatography: Use the HPLC method described in Protocol 3.1, directing the column effluent to the mass spectrometer source.
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), run in both Positive and Negative modes. The carboxylic acid will be readily detected in negative mode as [M-H]⁻, while the benzothiazole nitrogen may be detected in positive mode as [M+H]⁺.
-
Mass Range: Scan from m/z 100 to 1000. This range covers the starting materials, product, and potential dimers.
-
Data Analysis: Extract the mass spectra for each chromatographic peak to determine the molecular weight of each component.[5]
-
Protocol 3.3: NMR Spectroscopy for Structural Confirmation
Once an impurity has been isolated (>95% purity), NMR is the definitive tool for structure elucidation.[6]
-
Sample Preparation: Dissolve 5-10 mg of the isolated impurity in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Acquisition: Acquire a standard proton spectrum. For this compound, you would expect to see:
-
A singlet for the -CH₂- group (around 4.0 ppm).
-
Aromatic protons on the benzothiazole ring system.
-
A broad singlet for the carboxylic acid proton (>10 ppm, often not observed in CDCl₃ unless very dry).
-
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will confirm the number of unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): If the structure is ambiguous, 2D NMR experiments are invaluable.
-
COSY identifies proton-proton couplings (e.g., adjacent protons on the aromatic ring).
-
HSQC correlates protons directly to the carbons they are attached to.
-
-
Data Interpretation: Compare the observed chemical shifts, multiplicities, and integrations to the proposed structure of the impurity. For example, the absence of the -CH₂- and -COOH signals, coupled with the appearance of a -CH₃ signal, would strongly suggest the decarboxylation byproduct.[7]
Section 4: Visualizing Reaction Pathways
Understanding the main reaction versus potential side reactions is key to troubleshooting.
Caption: Main vs. side reaction pathways.
References
- Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. (2021). Molecules.
- Synthesis of benzothiazoles. Organic Chemistry Portal.
- Immunoaffinity extraction of 4-hydroxy-2-(4-methylphenyl)benzothiazole and its metabolites for determination by gas chromatography-mass spectrometry. (1995). Journal of Chromatography B: Biomedical Sciences and Applications.
- Identification, characterization and synthesis of impurities of zafirlukast. (2009). Journal of Pharmaceutical and Biomedical Analysis.
- Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. (2018). Applied Microbiology and Biotechnology.
- HPLC Methods for analysis of Benzoic acid. HELIX Chromatography.
- Identification, characterization and synthesis of impurities of zafirlukast. (2009). PubMed.
- A review on synthesis and characterization of impurities in bulk drugs. (2017). World Journal of Pharmaceutical Research.
- Synthesis and Characterization of Impurities of an Broad-Spectrum Anthelmintic Drug, Albendazole. (2015). International Journal of Pharmaceutical Sciences and Research.
- Identification and Determination of 1,3-Thiazinane-4-carboxylic Acid in Human Urine—Chromatographic Studies. (2019). Molecules.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. (2023). International Journal of Molecular Sciences.
- Identification and synthesis of impurities formed during sertindole preparation. (2012). Beilstein Journal of Organic Chemistry.
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- 3. helixchrom.com [helixchrom.com]
- 4. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 5. Identification, characterization and synthesis of impurities of zafirlukast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: 4-Benzothiazoleacetic Acid Reactions
Welcome to the technical support center for 4-Benzothiazoleacetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate and troubleshoot common challenges encountered during reactions involving this versatile building block. As Senior Application Scientists, we have compiled this resource based on established chemical principles and field-proven insights to ensure your experiments are successful.
Core Troubleshooting Guide
This section addresses specific, common failures in reactions involving the carboxylic acid moiety of this compound.
I. Amide Coupling Reactions
Amide bond formation is the most frequent reaction performed with this compound. Failures often trace back to improper activation of the carboxylic acid or suboptimal reaction conditions.[1]
Q1: My amide coupling reaction has failed or resulted in a very low yield. Where should I start troubleshooting?
A1: A failed amide coupling is typically due to one of four key areas: (1) Ineffective carboxylic acid activation, (2) Poor quality of starting materials or reagents, (3) Inappropriate reaction conditions, or (4) Difficult purification leading to low isolated yields.[2]
Follow this diagnostic workflow to identify the root cause:
Caption: General troubleshooting workflow for a failed amide coupling reaction.
Q2: I am using a carbodiimide coupling agent (DCC, EDC) and my reaction is messy, with a white precipitate that is hard to remove. What is happening?
A2: You are observing the formation of a urea byproduct, which is characteristic of carbodiimide-mediated couplings. With Dicyclohexylcarbodiimide (DCC), the resulting dicyclohexylurea (DCU) is notoriously insoluble in most common organic solvents and must be removed by filtration.[3] If EDC (also known as EDCI) is used, the corresponding urea is water-soluble, simplifying purification via an aqueous workup.[3]
Causality: The carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate to form the amide, releasing the urea byproduct. If this intermediate is not trapped quickly by the amine, it can rearrange into an unreactive N-acylurea, halting the reaction.
Solution:
-
Add an Activator: Incorporate an additive like 1-Hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to side reactions, leading to higher yields and reduced epimerization if chiral amines are used.[3]
-
Switch to EDC: If using DCC, consider switching to EDC for easier removal of the urea byproduct during aqueous workup.
-
Order of Addition: Add the coupling agent to a mixture of the carboxylic acid, amine, and HOBt. This ensures the reactive intermediate is trapped efficiently.
Table 1: Comparison of Common Amide Coupling Reagents
| Reagent (Acronym) | Full Name | Byproduct Type | Key Considerations |
| DCC | Dicyclohexylcarbodiimide | Insoluble Urea (DCU) | Inexpensive; byproduct removed by filtration; not suitable for solid-phase synthesis.[3][4] |
| EDC / EDCI | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | Water-Soluble Urea | Ideal for aqueous workups; often used with HOBt to improve efficiency.[3] |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | Guanidinium | Very powerful; fast reaction times; lower risk of racemization; more expensive.[5] |
| CDI | 1,1'-Carbonyldiimidazole | Imidazole, CO₂ | Mild conditions; byproduct is gaseous (CO₂) and a water-soluble base (imidazole). |
II. Esterification Reactions
Esterification of this compound can be challenging due to the equilibrium nature of the classic Fischer method.
Q3: My Fischer esterification is giving a poor yield, and the reaction seems to stall. Why?
A3: Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid and an alcohol.[6] The equilibrium often lies unfavorably for product formation. To achieve high yields, the equilibrium must be shifted to the right according to Le Châtelier's Principle.[7]
Causality & Solutions:
-
Use Excess Reactant: The most straightforward approach is to use a large excess of the alcohol, which can often serve as the reaction solvent.[7][8]
-
Remove Water: Water is a product of the reaction. Its removal will drive the reaction forward. This can be accomplished by:
-
Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene).[7]
-
Adding a dehydrating agent, although this can complicate the workup.
-
-
Ensure Sufficient Catalyst: A strong acid catalyst, like concentrated sulfuric acid or dry HCl gas, is required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[8]
Q4: My substrate is sensitive to strong acid and heat. What are alternative methods for esterification?
A4: For acid-sensitive substrates, milder, non-equilibrium methods are recommended.
-
Steglich Esterification: This method uses DCC (or EDC) and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP). It is highly effective for primary and secondary alcohols and proceeds at room temperature, avoiding harsh acidic conditions.[9]
-
Acyl Chloride Intermediate: A two-step process where this compound is first converted to its acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[9] The highly reactive acyl chloride is then treated with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to yield the ester.[10] This reaction is rapid and irreversible.
III. Unwanted Side Reactions
Q5: I am observing gas evolution and loss of my starting material when heating my reaction mixture above 150°C. What could be happening?
A5: You are likely observing thermal decarboxylation. The acetic acid moiety (-CH₂COOH) can be susceptible to losing carbon dioxide (CO₂) at elevated temperatures, especially in the presence of acid or base catalysts, leading to the formation of 4-methylbenzothiazole.[11][12] While benzothiazoleacetic acids are relatively stable, prolonged heating under harsh conditions should be avoided unless decarboxylation is the desired outcome.
Solution:
-
If decarboxylation is not desired, use milder reaction conditions. For amide couplings or esterifications, employ methods that proceed at or near room temperature (e.g., using HATU or Steglich esterification).[9]
-
If high temperatures are unavoidable, consider protecting the carboxylic acid group, though this adds steps to the synthesis.
Frequently Asked Questions (FAQs)
Q: How should I assess the purity of my starting this compound?
A: Purity is critical for reaction success.[13] Use a combination of analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick check for major impurities.[13]
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. A reverse-phase C18 column with a mobile phase like acetonitrile/water with a TFA or formic acid modifier is a good starting point.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure and reveal organic impurities.
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
Q: What are the best storage conditions for this compound?
A: Like many complex organic molecules, it should be stored in a cool, dry, and dark place in a tightly sealed container to prevent degradation from moisture and light. While generally stable, long-term storage at room temperature in a frequently opened container is not recommended. For long-term storage, refrigeration (2–8 °C) is advisable.[15][16]
Q: My benzothiazole-containing product seems to be degrading during silica gel column chromatography. What can I do?
A: Some benzothiazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to streaking or decomposition on the column.[13]
-
Neutralize the Silica: Pre-treat the silica gel slurry with a small amount of a non-nucleophilic base like triethylamine (~1% v/v) before packing the column.
-
Switch the Stationary Phase: Use a less acidic stationary phase, such as neutral or basic alumina.[13]
-
Alternative Purification: Consider other purification methods like recrystallization or preparative HPLC if chromatography proves problematic.
Protocols Section
Protocol 1: Standard Amide Coupling using EDC/HOBt
This protocol describes a reliable method for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (1.1 eq)
-
EDC·HCl (1.5 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq).
-
Dissolve the solids in anhydrous DMF (or DCM) to a concentration of approximately 0.1 M with respect to the limiting reagent.
-
Add the base (DIPEA or TEA, 3.0 eq) to the stirred solution.
-
Finally, add EDC·HCl (1.5 eq) portion-wise to the reaction mixture at 0 °C (ice bath).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting acid.[13]
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.
Caption: Mechanism of EDC/HOBt mediated amide coupling showing the desired pathway and a key side reaction.
Protocol 2: Purity Analysis by Reverse-Phase HPLC
Instrumentation:
-
HPLC system with UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Solvent B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Procedure:
-
Prepare a stock solution of this compound at 1 mg/mL in a 50:50 mixture of Acetonitrile:Water.
-
Set the column temperature to 25 °C.
-
Set the UV detector to monitor at a wavelength where the benzothiazole chromophore absorbs strongly (e.g., 254 nm or 280 nm).
-
Equilibrate the column with 95% Solvent A and 5% Solvent B.
-
Inject 5-10 µL of the sample solution.
-
Run a linear gradient elution, for example:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B
-
17-20 min: Hold at 95% B
-
20-22 min: 95% to 5% B
-
22-25 min: Hold at 5% B
-
-
Integrate the peak areas to determine the purity percentage. The main product peak should be well-resolved from any impurity peaks.
References
- BenchChem. (2025).
- BenchChem. (2025).
- Al-Masoudi, N. A., et al. (2021).
- Organic Chemistry Portal. (2024). Synthesis of benzothiazoles.
- Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies.
- Abdel-Wahab, B. F., et al. (2021).
- ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures.
- BenchChem. (2025). Optimization of reaction conditions for 4-Benzothiazolol synthesis. BenchChem Technical Support.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Agudo-Álvarez, S., et al. (2023). The amide group and its preparation methods by acid-amine coupling reactions: an overview.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions.
- Organic Chemistry Portal. (n.d.).
- Yousaf, H. (2020). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique.
- The Organic Chemistry Tutor. (2025).
- University of Toronto. (n.d.).
- Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
- Chemguide. (n.d.).
- Belkair, A., et al. (2018).
- Thompson Rivers University. (n.d.).
- Astier, A., & Paul, M. (2012). Stability of solutions of antineoplastic agents during preparation and storage for in vitro assays.
- Chemistry LibreTexts. (2019). 22.7 Reactions of Acid Chlorides.
Sources
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Technical Support Center: Optimizing Derivatization of 4-Benzothiazoleacetic Acid
Welcome to the technical support center dedicated to the derivatization of 4-Benzothiazoleacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to navigate the common challenges encountered during the chemical modification of this versatile scaffold. Our focus is to provide not just protocols, but the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Section 1: Understanding the Chemistry of this compound Derivatization
This compound is a valuable building block in medicinal chemistry, often derivatized at its carboxylic acid moiety to generate amides and esters with diverse biological activities.[1] The primary challenge in these derivatizations lies in the efficient activation of the carboxylic acid and its subsequent reaction with a nucleophile (an amine or an alcohol) while minimizing side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for derivatizing the carboxylic acid group of this compound?
The two most prevalent derivatization strategies are amide bond formation and esterification.
-
Amide bond formation is typically achieved by activating the carboxylic acid with a coupling reagent, followed by the addition of a primary or secondary amine. This is a widely used method in drug discovery for creating peptidomimetics and other amide-containing compounds.
-
Esterification involves the reaction of the carboxylic acid with an alcohol, usually in the presence of an acid catalyst or using a coupling agent.[2] Esters are often synthesized to improve the pharmacokinetic properties of a parent drug, for instance, by creating a more lipophilic prodrug.
Q2: I am getting a low yield in my amide coupling reaction. What are the likely causes?
Low yields in amide coupling reactions are a frequent issue and can stem from several factors:
-
Incomplete activation of the carboxylic acid: The coupling reagent may not be efficient enough or used in insufficient quantities.[3]
-
Deactivation of the amine: The amine nucleophile can be protonated by the carboxylic acid, rendering it non-nucleophilic.[3][4]
-
Steric hindrance: Bulky substituents on either the this compound or the amine can impede the reaction.[3]
-
Hydrolysis of the activated intermediate: The presence of water can lead to the hydrolysis of the activated carboxylic acid, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[3][5]
-
Suboptimal reaction conditions: Incorrect temperature, solvent, or the absence of a suitable base can significantly reduce the reaction rate and yield.[3]
Q3: How do I choose the right coupling reagent for my amide synthesis?
The selection of a coupling reagent is critical and depends on the specific substrates and desired reaction conditions.
-
Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are widely used.[4][5] EDC is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[6]
-
Uronium/Aminium salts such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that often provide higher yields and faster reaction times, especially for challenging couplings.[7]
-
Phosphonium salts like BOP (Benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate) are also effective but their use is sometimes limited due to the formation of carcinogenic byproducts.[8]
For sterically hindered substrates or reactions prone to racemization, using a uronium or aminium salt in combination with an additive like HOBt (Hydroxybenzotriazole) is often the best approach.
Section 2: Troubleshooting Guide for Common Derivatization Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during the derivatization of this compound.
Issue 1: Low or No Product Formation in Amide Coupling
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inefficient Carboxylic Acid Activation | Increase the equivalents of the coupling reagent (e.g., 1.1-1.5 eq.). Consider switching to a more potent coupling reagent like HATU.[3] | Ensures complete conversion of the carboxylic acid to the activated intermediate. |
| Amine Protonation | Add a non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) (2-3 eq.). | The base neutralizes the acidic proton of the carboxylic acid, preventing it from protonating the amine nucleophile.[3] |
| Presence of Water | Use anhydrous solvents (e.g., dry DMF, DCM) and ensure all glassware is thoroughly dried. | The activated carboxylic acid intermediate is highly susceptible to hydrolysis, which reverts it to the starting material.[3][5] |
| Steric Hindrance | Increase the reaction temperature or prolong the reaction time. Consider using a less sterically hindered amine if possible. | Provides more energy to overcome the activation barrier and allows more time for the reaction to proceed to completion. |
| Side Reaction: N-acylurea formation | Add an auxiliary nucleophile like HOBt or NHS. | These additives react with the O-acylisourea intermediate to form a more stable active ester, which is less prone to rearrangement to the N-acylurea byproduct.[9][10] |
Issue 2: Hydrolysis of Ester Product During Workup or Purification
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Basic Hydrolysis (Saponification) | During aqueous workup, use a neutral or mildly acidic wash (e.g., saturated NH4Cl solution) instead of a basic wash (e.g., NaHCO3 solution). | Esters are susceptible to hydrolysis under basic conditions, which cleaves the ester bond to form a carboxylate salt and an alcohol.[11][12] |
| Acid-Catalyzed Hydrolysis | Avoid prolonged exposure to strong acids during purification (e.g., on silica gel). If acidic conditions are necessary, neutralize the product fractions immediately after chromatography. | The ester linkage can be cleaved by acid-catalyzed hydrolysis, especially in the presence of water.[11][13][14] |
Section 3: Experimental Protocols and Methodologies
Protocol 1: General Procedure for Amide Coupling using EDC/HOBt
This protocol describes a standard method for the synthesis of an amide derivative of this compound.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Diisopropylethylamine (DIPEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Dissolve this compound (1.0 eq.) and HOBt (1.2 eq.) in anhydrous DCM or DMF.
-
Add DIPEA (2.5 eq.) to the mixture and stir for 5 minutes at room temperature.
-
Add EDC (1.2 eq.) to the reaction mixture and stir for another 15 minutes.
-
Add the desired amine (1.1 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for Amide Coupling with EDC/HOBt:
Caption: Workflow for EDC/HOBt mediated amide coupling.
Protocol 2: Fischer Esterification of this compound
This protocol outlines the acid-catalyzed esterification of this compound with an alcohol.
Materials:
-
This compound
-
Alcohol of choice (e.g., methanol, ethanol)
-
Concentrated Sulfuric Acid (H2SO4)
-
Anhydrous solvent (if the alcohol is not used as the solvent)
-
Saturated aqueous NaHCO3 solution
-
Brine
-
Anhydrous Na2SO4 or MgSO4
Procedure:
-
Suspend this compound (1.0 eq.) in an excess of the desired alcohol (which also acts as the solvent).
-
Carefully add a catalytic amount of concentrated H2SO4 (e.g., 2-3 drops) to the mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO3 solution to neutralize the acid catalyst, followed by a brine wash.
-
Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate in vacuo.
-
Purify the crude ester by column chromatography or recrystallization.[15]
Mechanism of Carbodiimide-Mediated Amide Formation:
Caption: Mechanism of EDC-mediated amide bond formation.
Section 4: Characterization of this compound Derivatives
Proper characterization of the synthesized derivatives is crucial to confirm their structure and purity. A combination of spectroscopic techniques is recommended.
| Technique | Information Provided | Expected Observations for a Successful Derivatization |
| ¹H and ¹³C NMR | Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of protons and carbons.[16][17][18] | Disappearance of the carboxylic acid proton signal in ¹H NMR. Appearance of new signals corresponding to the amide or ester moiety. Shifts in the signals of the carbons and protons adjacent to the carbonyl group. |
| FT-IR Spectroscopy | Confirms the presence of specific functional groups.[16][17] | Disappearance of the broad O-H stretch of the carboxylic acid. Appearance of a C=O stretch for the amide (around 1650 cm⁻¹) or ester (around 1735 cm⁻¹). Appearance of an N-H stretch for a secondary amide. |
| Mass Spectrometry (MS) | Determines the molecular weight of the compound and can provide information about its elemental composition (High-Resolution MS).[17] | The molecular ion peak ([M+H]⁺ or [M]⁺) should correspond to the calculated molecular weight of the desired amide or ester derivative. |
| UV-Vis Spectroscopy | Characterizes the electronic transitions within the conjugated system of the benzothiazole ring.[19] | While not the primary tool for confirming derivatization, changes in the substitution pattern can lead to shifts in the absorption maxima (λmax). |
References
- Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123-130.
- Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling.
- Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
- University of Bristol. (n.d.). Lecture 6: Hydrolysis Reactions of Esters and Amides.
- Chemistry LibreTexts. (2023, August 4). 17.4: Hydrolysis of Esters and Amides.
- Radhiyah A. Abdul Baqi, et al. (2016). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Journal of Kufa for Chemical Sciences, 2(10).
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
- Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? [Online forum post].
- Wang, Y., et al. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(19), 3443.
- Chemistry LibreTexts. (2025, March 18). 5.4: Hydrolysis Reactions.
- Journal of Young Pharmacists. (2019). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Journal of Young Pharmacists, 11(2), 133-138.
- Mr. G's Chemistry. (2024, March 3). Hydrolysis of Esters and Amides in acid and base conditions - L3 NCEA Chemistry AS91391. [Video]. YouTube.
- Miller, B. R., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. ACS chemical biology, 11(1), 22–38.
- Asghar, M. A., et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4099.
- Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 8(8), 614-622.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society reviews, 38(2), 606–631.
- MDPI. (2019). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 24(19), 3443.
- ResearchGate. (n.d.). 16 questions with answers in AMIDE SYNTHASES.
- ResearchGate. (n.d.). Examples of coupling agents for amide bond formation with benzotriazole-like structures.
- National Institutes of Health. (2024, March 18). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. PubMed Central.
- Li, X., et al. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 28(12), 2635–2643.
- ResearchGate. (2020, September 13). (PDF) Benzothiazol Derivatives(Synthesis ,Investigation ,Bio-Studying).
- Aapptec. (2025, September 2). Commonly Used Coupling Reagents in Peptide Synthesis.
- ResearchGate. (2025, August 6). Recent Advances in the Synthesis of Benzothiazole and its Derivatives.
- Progress in Chemical and Biochemical Research. (2022). A Review on Recent Development and biological applications of benzothiazole derivatives. Progress in Chemical and Biochemical Research, 5(2), 147-164.
- Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions.
- Aapptec. (n.d.). Coupling Reagents.
- Knapp, D. R., & Krueger, S. (1984). Derivatization of carboxylic acids by reaction with 4'-bromophenacyl trifluoromethanesulfonate prior to determination by high-performance liquid chromatography. Journal of Chromatography A, 299(2), 365-376.
- National Institutes of Health. (n.d.). Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA. PubMed Central.
- University of Toronto. (n.d.). Esterification of benzoic acid to methyl benzoate.
- Organic Chemistry Portal. (n.d.). Ester synthesis by esterification.
- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids.
- University of British Columbia. (n.d.). Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol.
- PubMed. (2017). A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. Journal of the American Society for Mass Spectrometry, 28(12), 2635-2643.
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- 8. bachem.com [bachem.com]
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"4-Benzothiazoleacetic acid" stability issues in aqueous solutions
Welcome to the technical support guide for 4-Benzothiazoleacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound in aqueous environments. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) based on common challenges encountered in the lab. Our goal is to provide not just solutions, but a foundational understanding of the underlying chemical principles to empower your research.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and stability of this compound.
Question: Why am I struggling to dissolve this compound in water?
Answer: This is a common and expected challenge. The molecular structure of this compound contains both a hydrophilic (water-loving) carboxylic acid group (-COOH) and a larger, hydrophobic (water-fearing) benzothiazole core.[1] This dual nature results in limited intrinsic aqueous solubility.
Furthermore, as a carboxylic acid, its solubility is highly dependent on the pH of the solution.[2]
-
At low pH (acidic conditions): The carboxylic acid group is protonated (-COOH), making the molecule neutral and less soluble in water.
-
At higher pH (neutral to basic conditions): The group deprotonates to its carboxylate form (-COO⁻), creating an ionized, more polar molecule that is significantly more soluble in water.
If you are experiencing poor dissolution, the first step is always to check and adjust the pH of your aqueous medium upwards.
Question: What are the primary stability concerns when working with this compound in an aqueous solution?
Answer: Once dissolved, the primary concern shifts from physical stability (solubility) to chemical stability. Aqueous solutions create an environment ripe for several degradation pathways. The main threats to the integrity of this compound are:
-
Hydrolysis: The presence of water can lead to the cleavage of susceptible bonds within the molecule over time. For benzothiazole derivatives, this can be a complex process.[3]
-
Oxidation: The molecule may be susceptible to oxidation, especially if exposed to atmospheric oxygen, trace metal ions, or peroxides. This can be accelerated by heat and light.[4][5]
-
Photodegradation: Exposure to light, particularly UV radiation, can provide the energy needed to initiate degradation reactions.[6][7] This is a common issue for aromatic compounds.
Liquid dosage forms are inherently more susceptible to these degradation pathways compared to solid forms due to the mobility of reactants in a solution.[7]
Question: My solution of this compound turned slightly yellow and a precipitate formed after storing it in the fridge. What happened?
Answer: This observation points to two distinct issues: chemical and physical instability.
-
Color Change (Yellowing): This is a classic indicator of chemical degradation. The formation of a chromophore (a light-absorbing part of a molecule) suggests that the original structure of this compound has been altered, likely through an oxidative or photolytic pathway.[5]
-
Precipitation: This indicates physical instability. While the compound may have been fully dissolved at room temperature, its solubility likely decreased upon cooling in the refrigerator, causing it to crash out of solution. This is a common behavior for compounds whose dissolution is endothermic. Alternatively, the precipitate could be a degradant that is less soluble than the parent compound.
To avoid this, prepare fresh solutions when possible and store them protected from light. If storage is necessary, conduct a preliminary stability study to determine appropriate conditions (temperature, container type) for your specific formulation.
Part 2: Troubleshooting Guide
This guide provides a systematic approach to resolving common experimental issues.
Issue: Inconsistent results in my cell-based assays using a this compound solution.
Answer: Inconsistent biological activity is often traced back to the instability of the test compound in the assay medium. The complex composition of cell culture media (containing salts, amino acids, and bicarbonate buffers) can significantly influence compound stability.
Troubleshooting Workflow
Caption: Troubleshooting logic for inconsistent assay results.
-
Verify Stock Solution Integrity: Before each experiment, analyze your stock solution via HPLC-UV. Is the peak corresponding to this compound still pure? Has its concentration changed?
-
Assess Stability in Assay Medium: Incubate your final concentration of this compound in the complete cell culture medium under your exact assay conditions (e.g., 37°C, 5% CO₂). Take samples at different time points (e.g., 0, 2, 8, 24 hours) and quantify the remaining parent compound by HPLC. This will reveal its half-life in the experimental environment.
-
Optimize Dosing: If the compound degrades quickly, consider shorter incubation times or replenishing the compound during the experiment.
Issue: My HPLC analysis shows multiple new peaks appearing over time in my aqueous formulation.
Answer: The appearance of new peaks is a clear sign of degradation. Identifying the cause requires a systematic approach known as a forced degradation study. This involves intentionally stressing the molecule to accelerate the degradation process and identify the likely pathways.
Factors Affecting Stability and Recommended Actions
| Factor | Potential Degradation Pathway | Recommended Troubleshooting Action |
| pH | Acid/Base Hydrolysis | Determine the pH of maximum stability by conducting studies across a pH range (e.g., pH 3 to 9). Most drugs are stable between pH 4 and 8.[4][8] |
| Temperature | Thermolysis, Accelerated Hydrolysis/Oxidation | Store solutions at the lowest practical temperature. Avoid repeated freeze-thaw cycles. Evaluate stability at both refrigerated (2-8°C) and room temperature.[6][8] |
| Light | Photodegradation | Always prepare and store solutions in amber vials or containers wrapped in aluminum foil to protect from light.[7] |
| Oxygen | Oxidation | For sensitive formulations, consider de-gassing your solvent by sparging with an inert gas like nitrogen or argon before dissolution.[4][6] |
Part 3: Key Experimental Protocols
As a self-validating system, robust protocols are essential. The following methods provide a framework for preparing and evaluating your solutions.
Protocol 1: Preparation of a Standardized Aqueous Stock Solution (e.g., 10 mM)
-
Weighing: Accurately weigh the required amount of this compound powder.
-
Initial Suspension: Add approximately 80% of the final required volume of purified water (e.g., Milli-Q). The compound will likely not dissolve at this stage.
-
pH Adjustment: While stirring, slowly add a dilute solution of NaOH (e.g., 0.1 M) dropwise. Monitor the pH continuously with a calibrated pH meter. Continue adding base until the solid is fully dissolved. A final pH of 7.0-8.0 is often a good starting point.
-
Final Volume: Once dissolved, add water to reach the final target volume.
-
Sterilization (if required): Sterilize the solution by filtering through a 0.22 µm syringe filter compatible with your solution (e.g., PES or PVDF).
-
Quantification: Confirm the final concentration of your stock solution using a validated analytical method like HPLC-UV.[9]
Protocol 2: Workflow for a Forced Degradation Study
This study is critical for understanding potential liabilities. A stock solution of known concentration is subjected to various stress conditions.
Caption: Experimental workflow for a forced degradation study.
Protocol 3: Example HPLC-UV Method for Quantification
This method serves as a starting point and should be optimized for your specific equipment and needs. High-Performance Liquid Chromatography (HPLC) is a standard technique for separating and quantifying components in a mixture.[10][11]
-
Instrument: HPLC system with UV-Vis Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start at 95% A / 5% B, ramp to 5% A / 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Scan from 220-400 nm to find the absorbance maximum for this compound. A wavelength around 270-290 nm is a likely candidate.
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve generated from standards of known concentration.
By implementing these structured protocols and understanding the chemical principles at play, you can ensure the integrity of your experimental solutions and generate reliable, reproducible data.
References
- Falvey, D. E., & Wang, C. (2009). Hydrolysis and photolysis of 4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a model anti-tumor quinol ester. PubMed.
- (n.d.). Drug Stability. SlideShare.
- Patel, S. A. (n.d.). Factors Affecting Stability of Formulations. Scribd.
- (n.d.). Factors affecting stability of drugs. SlideShare.
- (n.d.). Factors Affecting Stability. Gyan Sanchay.
- QbD Group. (2023). 4 Factors Influencing the Stability of Medicinal Products. QbD Group.
- Wikipedia. (n.d.). Benzoic acid. Wikipedia.
- Ghanem, A., & El-Sadek, M. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. Journal of Analytical Methods in Chemistry.
- Miralles-Cuevas, S., et al. (2014). Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation. PubMed.
- Patsnap. (n.d.). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
- SciSpace. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. SciSpace.
- Plamthottam, S. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences.
- CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope. cipac.org.
- Wang, Y., et al. (2022). Progress in structural and functional study of the bacterial phenylacetic acid catabolic pathway, its role in pathogenicity and antibiotic resistance. Frontiers in Microbiology.
- Eawag-BBD. (n.d.). Benzoate Degradation Pathway. Eawag-BBD.
- Ghanem, A., & El-Sadek, M. (2019). Analytical Methods Used for the Detection and Quantification of Benzodiazepines. PMC - NIH.
- Macías, F. A., et al. (2004). Degradation studies on benzoxazinoids. Soil degradation dynamics of 2,4-dihydroxy-7-methoxy-(2H)-1,4-benzoxazin-3(4H)-one (DIMBOA) and its degradation products, phytotoxic allelochemicals from gramineae. PubMed.
- Cesarano, J., et al. (n.d.). Stability of Aqueous a-Al2O3 Suspensions with Poly(methacrylic acid) Polyelectrolyte. Princeton University.
- El-Kimary, E. I., et al. (2022). Application of different quantitative analytical techniques for estimation of aspirin and omeprazole in pharmaceutical preparation. PMC - NIH.
Sources
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How to resolve "4-Benzothiazoleacetic acid" solubility problems in assays
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Welcome to the technical support resource for 4-Benzothiazoleacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for the solubility challenges commonly encountered with this compound in experimental assays. Our goal is to equip you with the knowledge to ensure the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental solubility characteristics of this compound?
A1: this compound is a carboxylic acid. Its solubility is fundamentally dictated by its chemical structure and the pH of the solvent.[1] Like many carboxylic acids, it is a weak acid and its solubility in aqueous solutions is highly pH-dependent.[2][3] In its protonated (uncharged) form at acidic pH, it is less soluble in water.[3] Conversely, at neutral to alkaline pH, the carboxylic acid group deprotonates to form a carboxylate salt, which is an ion and therefore significantly more soluble in polar solvents like water.[1][3] For many organic acids, conversion to a salt by adding a base is a common strategy to enhance aqueous solubility.[1]
Q2: I'm observing precipitation of this compound when I add my DMSO stock solution to my aqueous assay buffer. What is happening and how can I prevent it?
A2: This phenomenon is commonly referred to as "solvent shock" or "crashing out."[4] It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower.[4] The organic solvent disperses quickly, leaving the compound to precipitate in the non-ideal aqueous environment.
To prevent this, consider the following strategies:
-
Optimize the Dilution Process: Instead of a single large dilution, perform serial dilutions. Add the DMSO stock to the aqueous buffer slowly while vortexing or stirring to facilitate better mixing and prevent localized high concentrations that can trigger precipitation.[5]
-
Reduce the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO in your assay, ideally below 0.5%, as higher concentrations can be toxic to cells and may alter the activity of enzymes.[6][7][8] Preparing a higher concentration stock solution in DMSO allows for a smaller volume to be added to the aqueous medium, thus keeping the final DMSO concentration low.[4]
-
Adjust the pH of the Aqueous Buffer: Since this compound is a carboxylic acid, increasing the pH of your final assay buffer (e.g., to pH 7.4 or higher) will deprotonate the carboxylic acid group, forming the more soluble carboxylate salt.[3][9] This can dramatically increase its aqueous solubility.
-
Use Co-solvents: In some cases, the inclusion of a small percentage of a water-miscible co-solvent in the final assay medium can help maintain solubility.[10][11] Options to consider include polyethylene glycols (PEGs) or ethanol, but their compatibility with your specific assay must be verified.[10][11]
Q3: What is the best solvent to prepare a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for preparing high-concentration stock solutions of many poorly water-soluble compounds, including those similar to this compound.[4][12] It is a powerful polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[12] When preparing stock solutions, it is crucial to use anhydrous, high-purity DMSO to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds.[4]
The following table provides a general guide to the solubility of this compound in common laboratory solvents.
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | High | Recommended for preparing concentrated stock solutions (e.g., 10-100 mM).[4] |
| Dimethylformamide (DMF) | High | An alternative to DMSO for stock solutions.[13] |
| Aqueous Buffers (Acidic pH) | Low | The compound will be in its less soluble protonated form.[3] |
| Aqueous Buffers (Neutral to Alkaline pH) | Moderate to High | Solubility increases significantly as the carboxylic acid is deprotonated to its salt form.[2][3] |
| Ethanol/Methanol | Moderate | Can be used as a solvent or co-solvent, but may have effects on biological systems.[10] |
This table is a general guide. The exact solubility should be determined empirically.
Troubleshooting Guides
Guide 1: Systematic Approach to Solubilizing this compound for Cell-Based Assays
This guide provides a step-by-step workflow for researchers encountering precipitation when preparing working solutions for cell-based assays.
Caption: pH and formulation-based troubleshooting for biochemical assays.
The Role of pKa in Solubility
The pKa is the pH at which a compound is 50% in its protonated form and 50% in its deprotonated (ionized) form. [14]For a carboxylic acid like this compound, the pKa of the carboxylic acid group is a critical parameter. Benzoic acid, a structurally related compound, has a pKa of about 4.2 in water. [15][16]
-
At a pH below the pKa: The compound will be predominantly in its neutral, less soluble form.
-
At a pH above the pKa: The compound will be predominantly in its ionized, more soluble salt form.
A general rule of thumb for ensuring solubility is to adjust the pH of the aqueous buffer to at least one to two pH units above the pKa of the acidic group. [2] Protocol 3: pH-Dependent Solubility Test
-
Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0).
-
Compound Addition: Add a fixed amount of your concentrated this compound DMSO stock to each buffer to achieve the same final theoretical concentration.
-
Equilibration: Mix and allow the solutions to equilibrate for a set period (e.g., 1-2 hours) at the intended assay temperature.
-
Analysis: Visually and/or microscopically assess for precipitation. For a quantitative measure, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method like HPLC-UV.
-
Determination: Identify the lowest pH at which the compound remains fully dissolved at the desired concentration. This will inform your choice of assay buffer.
By systematically addressing the physicochemical properties of this compound and its interaction with assay components, researchers can overcome solubility challenges and generate high-quality, reliable data.
References
- Vertex AI Search. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI.
- Vertex AI Search. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC - NIH.
- Vertex AI Search. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today.
- Vertex AI Search. (n.d.). Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology.
- Vertex AI Search. (n.d.). Drug delivery strategies for poorly water-soluble drugs | Scilit.
- Vertex AI Search. (n.d.). Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed.
- Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
- Vertex AI Search. (n.d.). How does pH affect water solubility of organic acids (or acids in general)? - Reddit.
- Vertex AI Search. (n.d.). Best Practices For Stock Solutions - FasterCapital.
- Vertex AI Search. (n.d.). Troubleshooting precipitation of methyl p-coumarate in cell culture media. - Benchchem.
- Vertex AI Search. (n.d.). How do I avoid precipitation of DMSO soluble compounds in water based culture media?.
- Vertex AI Search. (n.d.). Technical Support Center: Addressing Compound Precipitation In Vitro - Benchchem.
- Vertex AI Search. (n.d.). In Vitro | Enzyme Inhibition | Organic Solvent | CYP450 | Flavin Monooxgenase | Esterases | Aldehyde Oxidase | Xanthine Oxidase | Glutathione S-transferase.
- Vertex AI Search. (n.d.). Technical Support Center: Troubleshooting Inconsistent Results in Cell Viability Assays - Benchchem.
- Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - ResearchGate.
- Vertex AI Search. (n.d.). Common Cell Culture Problems: Precipitates - Sigma-Aldrich.
- Vertex AI Search. (n.d.). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect ? | ResearchGate.
- Vertex AI Search. (n.d.). The effect of some cosolvents and surfactants on viability of cancerous cell lines - Research Journal of Pharmacognosy.
- Vertex AI Search. (n.d.). Considerations regarding use of solvents in in vitro cell based assays - PMC - NIH.
- Vertex AI Search. (n.d.). Application Notes and Protocols for Dissolving Poorly Soluble Compounds for In-Vivo Studies - Benchchem.
- Vertex AI Search. (n.d.). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples - NIH.
- Vertex AI Search. (n.d.). 2.5: Preparing Solutions - Chemistry LibreTexts.
- Vertex AI Search. (n.d.). Does pH affect solubility? - AAT Bioquest.
- Vertex AI Search. (n.d.). How to tackle compound solubility issue : r/labrats - Reddit.
- Vertex AI Search. (n.d.). Solution-making strategies & practical advice - YouTube.
- Vertex AI Search. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PubMed.
- Vertex AI Search. (n.d.). Carboxylic acid - Properties, Structure, Reactions - Britannica.
- Vertex AI Search. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI.
- Vertex AI Search. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Vertex AI Search. (n.d.). carboxylic acid solubility + TLC : r/chemhelp - Reddit.
- Vertex AI Search. (n.d.). Benzoic acid - Wikipedia.
- Vertex AI Search. (n.d.). Bordwell pKa Table - Organic Chemistry Data.
- Vertex AI Search. (n.d.). Solubility in DMSO | PDF | Dimethyl Sulfoxide | Solvent - Scribd.
- Vertex AI Search. (n.d.). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC.
- Vertex AI Search. (n.d.). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) - Chair of Analytical Chemistry.
- Vertex AI Search. (n.d.). Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride - Scribd.
- Vertex AI Search. (n.d.). Table 7.2 Acidity constants (pKa) for some common acids Formula Name HClO4 Perchloric acid −7 H2SO4 Sulfuric acid.
- Vertex AI Search. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca - OWL.
- Vertex AI Search. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.
- Vertex AI Search. (n.d.). DMSO Solubility Data: Organic & Inorganic Compounds - Studylib.
- Vertex AI Search. (n.d.). Ionization Constants of Organic Acids - MSU chemistry.
Sources
- 1. Carboxylic acid - Properties, Structure, Reactions | Britannica [britannica.com]
- 2. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reddit.com [reddit.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 8. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. researchgate.net [researchgate.net]
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- 15. global.oup.com [global.oup.com]
- 16. Ionization Constants of Organic Acids [www2.chemistry.msu.edu]
Technical Support Center: Synthesis of 4-Benzothiazoleacetic Acid
Welcome to the Technical Support Center for the synthesis of 4-Benzothiazoleacetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and visual aids to support your experimental work.
I. Overview of Synthetic Strategies
This compound is a valuable building block in medicinal chemistry. Its synthesis can be approached through several routes, each with its own set of potential challenges. The two most common strategies involve either the functionalization of a pre-formed benzothiazole core or the construction of the benzothiazole ring with the acetic acid moiety or a precursor already in place.
DISCLAIMER: The following protocols are intended for use by trained professionals in a laboratory setting. All chemical handling should be performed in accordance with established safety procedures, including the use of appropriate personal protective equipment (PPE) and engineering controls.
Retrosynthetic Analysis of this compound
Caption: Retrosynthetic approaches to this compound.
II. Troubleshooting Guide: Route A - Functionalization of a Pre-formed Benzothiazole Core
This section provides detailed troubleshooting for the synthesis of this compound starting from a benzothiazole scaffold.
A1. Pathway via Friedel-Crafts Acylation and Willgerodt-Kindler Reaction
This two-step sequence involves the acylation of benzothiazole to form 4-acetylbenzothiazole, followed by its conversion to the target acetic acid derivative via the Willgerodt-Kindler reaction.
Step 1: Friedel-Crafts Acylation of Benzothiazole to 4-Acetylbenzothiazole
Q1: I am getting a very low yield or no product in my Friedel-Crafts acylation of benzothiazole. What could be the issue?
A1: Low yields in Friedel-Crafts acylations of sulfur-containing heterocycles like benzothiazole are often due to a few key factors:
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) can be "poisoned" by the lone pair of electrons on the sulfur atom in the benzothiazole ring, forming a stable complex that renders the catalyst inactive. To overcome this, a stoichiometric excess of the Lewis acid is often required.
-
Deactivated Ring System: The benzothiazole ring is not as electron-rich as benzene, making it less reactive towards electrophilic aromatic substitution. Harsher reaction conditions (e.g., higher temperatures) may be necessary, but this can also lead to side reactions.
-
Moisture: Friedel-Crafts reactions are highly sensitive to moisture, which will hydrolyze the Lewis acid catalyst. Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Q2: My acylation is working, but I am getting a mixture of isomers. How can I improve the regioselectivity for the 4-position?
A2: The regioselectivity of Friedel-Crafts acylation on benzothiazole can be challenging. While the 4-position is often favored, substitution at other positions can occur.
-
Choice of Lewis Acid: Different Lewis acids can influence the regioselectivity. Experimenting with milder Lewis acids like ZnCl₂ or FeCl₃ might offer better control.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the thermodynamically more stable product.
-
Solvent Effects: The choice of solvent can also play a role. Less polar solvents may favor substitution at a specific position.
Experimental Protocol: Friedel-Crafts Acylation of Benzothiazole
Caption: Workflow for Friedel-Crafts acylation of benzothiazole.
Step 2: Willgerodt-Kindler Reaction of 4-Acetylbenzothiazole
Q1: The Willgerodt-Kindler reaction of my 4-acetylbenzothiazole is sluggish and gives a low yield of the thioamide.
A1: The reactivity of heteroaromatic ketones in the Willgerodt-Kindler reaction can be lower than that of their carbocyclic analogs.[1]
-
Reaction Temperature and Time: This reaction often requires high temperatures (typically refluxing in a high-boiling solvent like pyridine or morpholine) and extended reaction times.
-
Reagent Stoichiometry: Ensure an adequate excess of both sulfur and the amine (e.g., morpholine) is used.
-
Microwave Irradiation: The use of microwave heating has been shown to significantly reduce reaction times and improve yields in some Willgerodt-Kindler reactions.
Q2: I am observing the formation of significant byproducts in my Willgerodt-Kindler reaction.
A2: The high temperatures and reactive nature of the reagents can lead to side reactions.
-
Thermal Decomposition: The starting material or product may be unstable at the required high temperatures. Careful temperature control is crucial.
-
Incomplete Reaction: If the reaction is not driven to completion, you may isolate unreacted starting material or intermediates.
-
Alternative Reaction Pathways: The presence of the benzothiazole ring might open up alternative reaction pathways. A thorough characterization of byproducts can help in understanding and mitigating these issues.
Q3: I am having difficulty hydrolyzing the resulting thioamide to the carboxylic acid.
A3: The hydrolysis of thioamides can be challenging and may require forcing conditions, which can lead to degradation of the desired product.
-
Acidic vs. Basic Hydrolysis: Both acidic and basic conditions can be employed. A systematic evaluation of different acids (e.g., HCl, H₂SO₄) and bases (e.g., NaOH, KOH) at various concentrations and temperatures is recommended.
-
Co-solvents: The use of a co-solvent like ethanol or dioxane can improve the solubility of the thioamide and facilitate hydrolysis.
-
Product Degradation: Be mindful that harsh hydrolysis conditions could potentially lead to decarboxylation of the final this compound.[2]
Experimental Protocol: Willgerodt-Kindler Reaction and Hydrolysis
Caption: Workflow for the Willgerodt-Kindler reaction and subsequent hydrolysis.
A2. Pathway via Halogenation, Cyanation, and Hydrolysis
This route involves the initial halogenation of 4-methylbenzothiazole, followed by nucleophilic substitution with a cyanide source, and subsequent hydrolysis to the target acid.
Step 1: Free-Radical Halogenation of 4-Methylbenzothiazole
Q1: My free-radical halogenation of 4-methylbenzothiazole is giving a mixture of products, including di- and tri-halogenated species.
A1: Controlling the degree of halogenation in free-radical reactions can be difficult.[3]
-
Reagent Stoichiometry: Use a controlled amount of the halogenating agent (e.g., N-bromosuccinimide, NBS) to favor monohalogenation. Using a slight excess of the 4-methylbenzothiazole can also help.
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or GC and stop it once the desired monohalogenated product is maximized. Over-running the reaction will lead to polyhalogenation.
-
Initiator Concentration: Use a catalytic amount of a radical initiator (e.g., AIBN or benzoyl peroxide).
Q2: The halogenation reaction is not initiating or is very slow.
A2: Free-radical reactions require proper initiation.
-
Initiator Quality: Ensure your radical initiator is fresh. Old initiators can decompose and become ineffective.
-
Light Source: If using photochemical initiation, ensure the light source is of the appropriate wavelength and intensity.
-
Inhibitors: The presence of radical inhibitors (e.g., oxygen, certain impurities) can quench the reaction. Degas your solvent and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocol: Free-Radical Bromination of 4-Methylbenzothiazole
Caption: Workflow for the cyanation of 4-(bromomethyl)benzothiazole.
Step 3: Hydrolysis of 4-(Cyanomethyl)benzothiazole
Q1: My hydrolysis of 4-(cyanomethyl)benzothiazole is incomplete and I am isolating the corresponding amide.
A1: The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate. Incomplete hydrolysis is a common issue.
-
Reaction Conditions: More forcing conditions (higher temperatures, longer reaction times, or more concentrated acid/base) are often needed to drive the reaction to the carboxylic acid.
-
Monitoring the Reaction: Use TLC or LC-MS to monitor the disappearance of both the starting nitrile and the intermediate amide.
Q2: I am losing my product due to decarboxylation during hydrolysis.
A2: While less common for this specific structure compared to β-keto acids, harsh acidic conditions and high temperatures can potentially lead to decarboxylation. [2]
-
Milder Conditions: If decarboxylation is suspected, explore milder hydrolysis conditions. For example, a two-step procedure where the nitrile is first hydrolyzed to the amide under controlled conditions, followed by hydrolysis of the isolated amide, might offer better control. Basic hydrolysis followed by careful acidification at low temperatures can also minimize this side reaction.
Experimental Protocol: Hydrolysis of 4-(Cyanomethyl)benzothiazole
Caption: Workflow for the hydrolysis of 4-(cyanomethyl)benzothiazole.
III. References
-
Stevens, M. F. G., et al. (1999). Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. Journal of Medicinal Chemistry, 42(15), 2875-2884. [Link]
-
Wikipedia. (n.d.). Willgerodt rearrangement. Retrieved from [Link]
-
Unacademy. (n.d.). What Is Willgerodt-Kindler Reaction? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Willgerodt-Kindler Reaction. Retrieved from [Link]
-
Scilit. (n.d.). Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. Retrieved from [Link]
-
ResearchGate. (2013). (PDF) Recent advances in the Willgerodt–Kindler reaction. Retrieved from [Link]
-
Semantic Scholar. (2004). some aspects of the willgerodt–kindler reaction and related reactions. Retrieved from [Link]
-
Journal de la Société Ouest-Africaine de Chimie. (2010). General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. Retrieved from [Link]
-
MSU chemistry. (2009). Willgerodt‐Kindler Reac1on. Retrieved from [Link]
-
PubMed Central. (2025). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. Retrieved from [Link]
-
MDPI. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2019). (PDF) Synthesis of some aryl amino acetyl -2-amino-4-nitrobenzothiazole Derivatives. Retrieved from [Link]
-
MDPI. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Retrieved from [Link]
-
Scite.ai. (n.d.). The willgerodt‐kindler reactions. 7. The mechanisms. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. Retrieved from [Link]
-
PubMed Central. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
-
ResearchGate. (2020). Scheme for the synthesis of benzothiazole substituted 4-thiazolidinone. Retrieved from [Link]
-
ResearchGate. (2004). Friedel—Crafts Benzylation and Phenethylation Reactions Using Benzyl and Phenethyl Benzothiazol-2-yl Carbonate Derivatives. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Retrieved from [Link]
-
Google Patents. (n.d.). US5723613A - Process for the free-radical chlorination or bromination of methyl aromatic compounds. Retrieved from
-
Journal of Synthetic Chemistry. (2023). Original Research J. Synth. Chem. C-S bond creation via intramolecular cascade: A new and green method for synthesis of benzothi. Retrieved from [Link]
-
Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]
-
ResearchGate. (2025). Kinetic Study on Nucleophilic Substitution Reactions of 4-Chloro-2-nitrophenyl X-Substituted-benzoates with Cyclic Secondary Amines: Effect of Substituent X on Reactivity and Reaction Mechanism | Request PDF. Retrieved from [Link]
-
Organic Syntheses. (2018). Syntheses of Substituted 2-Cyano-benzothiazoles. Retrieved from [Link]
-
YouTube. (2020). 10.1 Free Radical Halogenation | Organic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
-
MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Retrieved from [Link]
-
Master Organic Chemistry. (2013). Free Radical Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 18.4: Radical reactions in practice. Retrieved from [Link]
-
Wikipedia. (n.d.). Free-radical halogenation. Retrieved from [Link]
-
PubMed Central. (n.d.). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. Retrieved from [Link]
-
PubMed Central. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]
-
MDPI. (n.d.). Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review. Retrieved from [Link]
-
MDPI. (n.d.). Quantum Chemical and Experimental Studies of an Unprecedented Reaction Pathway of Nucleophilic Substitution of 2-Bromomethyl-1,3-thiaselenole with 1,3-Benzothiazole-2-thiol Proceeding Stepwise at Three Different Centers of Seleniranium Intermediates. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Nucleophile-induced ring contraction in pyrrolo[2,1-c]b[4][5]enzothiazines: access to pyrrolo[2,1-b]b[4][6]enzothiazoles. Retrieved from [Link]
Sources
"4-Benzothiazoleacetic acid" purification challenges and solutions
Welcome to the technical support center for the purification of 4-Benzothiazoleacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this compound. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a practical question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction: The Challenge of Purifying this compound
This compound is a valuable building block in medicinal chemistry. Its purification, however, can be a significant hurdle. The presence of a polar carboxylic acid group and a larger, less polar benzothiazole core gives the molecule a unique solubility profile that can complicate the removal of impurities. Common challenges include the presence of starting materials, side-products, and colored impurities that can be difficult to separate from the final product. This guide will provide you with the necessary tools to overcome these challenges and obtain high-purity this compound.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a persistent yellow or brown color. What is the likely cause and how can I remove it?
A1: Colored impurities in the synthesis of benzothiazole derivatives are common and often arise from oxidation or side reactions.
-
Likely Cause: The color is likely due to high molecular weight byproducts or trace amounts of oxidized species.
-
Solution: Charcoal Treatment During Recrystallization. Activated charcoal is effective in adsorbing colored impurities.
-
Protocol: During the recrystallization process, after dissolving the crude this compound in a suitable hot solvent, add a small amount of activated charcoal (typically 1-2% w/w) to the hot solution.
-
Caution: Do not add charcoal to a boiling solution, as this can cause violent bumping.
-
Procedure: Swirl the hot solution with the charcoal for a few minutes and then perform a hot gravity filtration to remove the charcoal. The purified product will then crystallize from the clear filtrate upon cooling.
-
Q2: I am seeing a low yield after recrystallization. What are the common reasons for this?
A2: Low recovery during recrystallization is a frequent issue and can be attributed to several factors.
-
Excess Solvent: Using too much solvent to dissolve the crude product is a primary cause of low yield.[1] The goal is to create a saturated solution at the solvent's boiling point.
-
Premature Crystallization: If the solution cools too quickly during hot filtration, the product can crystallize on the filter paper or in the funnel. To prevent this, use a pre-heated funnel and filter the solution as quickly as possible.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility in the cold solvent, a substantial amount will remain in the mother liquor.
-
Insufficient Cooling: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation before filtration.
Q3: What are the best solvents for the recrystallization of this compound?
A3: The choice of solvent is critical for successful recrystallization.[2] Based on the structure of this compound (a carboxylic acid with an aromatic heterocycle), a polar protic or a polar aprotic solvent is a good starting point.
-
Recommended Solvents:
-
Ethanol or Methanol: These polar protic solvents are often good choices for compounds with hydrogen-bonding capabilities.
-
Acetone: A polar aprotic solvent that can be effective.
-
Water: Due to the carboxylic acid group, water can be a good recrystallization solvent, especially for creating a significant solubility difference between hot and cold conditions.[3]
-
Solvent Mixtures: A mixture of solvents, such as ethanol/water or acetone/water, can be used to fine-tune the solubility.
-
-
Solvent Selection Workflow:
-
Small-Scale Test: In a small test tube, test the solubility of a small amount of your crude product in a few drops of the chosen solvent at room temperature.
-
Heating: If it is insoluble or sparingly soluble, heat the mixture. A good solvent will dissolve the compound when hot.
-
Cooling: Allow the solution to cool to room temperature and then in an ice bath. The formation of crystals indicates a suitable solvent.
-
| Solvent | Polarity | Suitability Rationale |
| Ethanol | Polar Protic | Good for hydrogen bonding with the carboxylic acid. |
| Methanol | Polar Protic | Similar to ethanol, but more polar. |
| Acetone | Polar Aprotic | Can dissolve the benzothiazole ring and interact with the carboxylic acid. |
| Water | Very Polar Protic | High solubility at elevated temperatures and low solubility at room temperature is possible. |
| Ethanol/Water | Mixture | Allows for fine-tuning of polarity to achieve ideal solubility characteristics. |
Troubleshooting Guide
Problem 1: Oily Residue Instead of Crystals
-
Symptom: Upon cooling, the product separates as an oil rather than a crystalline solid.
-
Causality: This "oiling out" occurs when the solute is highly supersaturated or when the melting point of the solute is lower than the boiling point of the solvent. Impurities can also lower the melting point of the product, leading to oiling.
-
Solutions:
-
Re-heat and Slow Cool: Re-heat the solution to dissolve the oil and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can induce crystallization.
-
Add More Solvent: The concentration of the solute may be too high. Add a small amount of additional hot solvent and re-cool.
-
Change Solvent: The chosen solvent may be inappropriate. Select a solvent with a lower boiling point or one in which the compound is less soluble.
-
Problem 2: Presence of Starting Materials in the Final Product
-
Symptom: NMR or LC-MS analysis shows the presence of starting materials, such as 2-aminothiophenol derivatives or haloacetic acid derivatives.
-
Causality: Incomplete reaction or inefficient purification. These starting materials may co-crystallize with the product.
-
Solutions:
-
Acid-Base Extraction: If the starting material is basic (e.g., an amine), an acid wash of the crude product dissolved in an organic solvent can remove it. Conversely, a basic wash can remove acidic impurities.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful purification technique. A silica gel column with a gradient elution of hexane and ethyl acetate is a common starting point for separating compounds of differing polarities.[4]
-
Re-run the Reaction: Ensure the reaction has gone to completion by monitoring with Thin Layer Chromatography (TLC).
-
Problem 3: Hydrolysis of the Ester Precursor is Incomplete
-
Symptom: If synthesizing this compound via hydrolysis of its ethyl ester, the final product is contaminated with the starting ester.
-
Causality: Insufficient reaction time or inadequate concentration of the base (e.g., NaOH) or acid used for hydrolysis.
-
Solutions:
-
Drive the Reaction to Completion: Increase the reaction time or the concentration of the hydrolyzing agent. Monitor the reaction by TLC until the starting ester spot disappears.
-
Purification: The unreacted ester is less polar than the carboxylic acid product. A significant difference in polarity allows for efficient separation by column chromatography. Alternatively, during an aqueous workup after hydrolysis, the desired carboxylic acid can be extracted into a basic aqueous layer, leaving the neutral ester in the organic layer. Acidification of the aqueous layer will then precipitate the pure this compound.[5]
-
Experimental Workflows
Workflow 1: Recrystallization of this compound
Caption: A generalized workflow for the recrystallization of this compound.
Workflow 2: Troubleshooting Impurity Removal
Caption: A decision tree for troubleshooting common impurities in this compound.
Analytical Methods for Purity Assessment
Ensuring the purity of your final product is crucial. Several analytical techniques can be employed for this purpose.[][7]
| Analytical Method | Information Provided |
| Melting Point | A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities. |
| Thin Layer Chromatography (TLC) | A single spot on the TLC plate in multiple solvent systems is a good indicator of purity. |
| High-Performance Liquid Chromatography (HPLC) | Provides quantitative data on purity and can detect trace impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the structure of the compound and can reveal the presence of impurities with distinct proton or carbon signals. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the compound. |
References
- Recrystallization 2. (n.d.).
- What's the best solvent to remove these crystals and recrystallize it? (2024, January 13). Reddit.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- Benzothiazole synthesis. (n.d.). Organic Chemistry Portal.
- Recrystallization. (n.d.). ResearchGate.
- Solvent for recrystallization of benzoic acid? (2017, May 21). Chemistry Stack Exchange.
- The Hydrolysis of Ethyl Benzoate. (2021, January 22). YouTube.
- Synthesis and characterization of new impurities in obeticholic acid. (n.d.). ResearchGate.
- Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (n.d.). National Institutes of Health.
- IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. (2013, August 30). NIST.gov.
Sources
Technical Support Center: Stability and Degradation of 4-Benzothiazoleacetic Acid
Prepared by: Senior Application Scientist, Advanced Chemical Analysis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the forced degradation studies of 4-Benzothiazoleacetic acid. Our goal is to equip you with the foundational knowledge and practical insights necessary to design robust experiments, interpret complex results, and anticipate challenges.
Forced degradation studies are a regulatory requirement and a critical component of the drug development process.[1] They are instrumental in elucidating degradation pathways, developing stability-indicating analytical methods, and understanding the intrinsic chemical stability of a molecule.[2][3] This document is structured to address specific issues you may encounter during your experimental work with this compound.
Part 1: Frequently Asked Questions (FAQs) on Experimental Design
This section addresses common queries related to setting up your stress testing experiments for this compound.
Question: Where do I start with designing a forced degradation study for this compound?
Answer: The foundation of a successful study lies in a systematic approach that covers the most relevant degradation mechanisms as outlined by ICH guidelines: hydrolysis, oxidation, and photolysis, along with thermal stress.[1] Your initial study design should aim to achieve a target degradation of 5-20%.[4][5] Degradation below 5% may not be sufficient to identify minor degradants, while degradation above 20% can lead to the formation of secondary degradation products that may not be relevant to real-world storage conditions, complicating pathway analysis.[4][5]
A logical workflow is essential for systematic investigation.
Caption: General workflow for a forced degradation study.
Question: What are the recommended starting conditions for stressing this compound?
Answer: The conditions should be selected to be relevant to potential manufacturing, storage, and clinical use, but severe enough to induce degradation.[6] Because every molecule's stability is unique, these are starting points that often require optimization.
| Stress Condition | Reagent/Parameter | Typical Starting Conditions | Rationale & Key Considerations |
| Acid Hydrolysis | 0.1 M HCl | Heat at 60°C for 24-48 hours. | The ester-like nature of some functional groups makes them susceptible to acid-catalyzed hydrolysis.[7] The benzothiazole ring itself may be susceptible to cleavage under harsh conditions. |
| Base Hydrolysis | 0.1 M NaOH | Room temperature, check at 2, 6, 24 hours. | Basic conditions can catalyze hydrolysis via nucleophilic acyl substitution on susceptible groups.[8][9] The reaction is often faster than acid hydrolysis and may not require heat.[7] |
| Oxidation | 3% H₂O₂ | Room temperature, protected from light, check at 2, 6, 24 hours. | The sulfur atom in the benzothiazole ring is a prime target for oxidation.[10] Hydrogen peroxide is a common and effective oxidizing agent for these studies.[11] |
| Photostability | ICH Q1B Option 2 | Expose solid and solution samples to ≥1.2 million lux hours (visible) and ≥200 watt hours/m² (UV-A). | Aromatic and heterocyclic systems like benzothiazole can absorb UV/Vis light, leading to photochemical degradation.[12][13] A parallel dark control is mandatory. |
| Thermal Stress | Dry Heat | 80°C for 48-72 hours. | Evaluates the solid-state stability of the molecule. This temperature is aggressive but generally below the melting point for many small molecules.[2] |
Question: My compound, this compound, has poor aqueous solubility. How should I handle this for hydrolysis studies?
Answer: This is a common challenge. Using a co-solvent is an acceptable practice, but it must be chosen carefully.[1]
-
Select an appropriate co-solvent: Acetonitrile (ACN) or methanol are common choices. ACN is often preferred for photolytic studies as methanol can generate methoxy radicals under UV light.[2]
-
Minimize the co-solvent amount: Use the minimum volume necessary to achieve dissolution (e.g., 5-10% of the total volume).
-
Run a co-solvent control: You must run a parallel experiment with the drug in the co-solvent/water mixture without the stressor (acid/base) to ensure the co-solvent itself is not causing degradation.[6]
Part 2: Troubleshooting Guide for Common Experimental Issues
This section provides solutions to specific problems encountered during the analysis of stressed samples.
Problem: I see no degradation under my initial stress conditions.
Causality & Solution: The applied stress is insufficient. The goal is to find conditions that are harsh enough to produce degradation without being unrealistic.[14]
-
Strategy 1 (Increase Severity): Gradually increase the severity of your conditions. For thermal and hydrolytic stress, increase the temperature in 10-20°C increments (e.g., from 60°C to 80°C).[5] For chemical stress, increase the concentration of the stressor (e.g., from 0.1 M HCl to 1 M HCl) or the exposure time.[1]
-
Strategy 2 (Check for Errors): Confirm that your analytical method is capable of detecting small changes. Is the peak shape good? Is the baseline stable? Also, verify the concentration and purity of your starting material.
Problem: My sample degraded almost completely (>50%).
Causality & Solution: The stress conditions are too harsh, leading to extensive degradation and potentially secondary degradants that are not relevant to shelf-life stability.[4]
-
Strategy 1 (Reduce Severity): Decrease the temperature, concentration of the stressor, or exposure time. For hydrolytic studies that show rapid degradation at elevated temperatures, consider running the experiment at room temperature for a longer duration.[5]
-
Strategy 2 (Time-Point Analysis): For fast-degrading samples, take multiple time points early in the experiment (e.g., 0, 1, 2, 4, 8 hours). This allows you to model the degradation kinetics and distinguish primary degradants from secondary ones.[2]
Problem: My mass balance is poor (<95%). What does this mean?
Causality & Solution: Poor mass balance is a critical issue that suggests your analytical method is not "stability-indicating."[15][16] It means all components (parent drug + degradants) are not being accounted for.
-
Possible Cause 1: Non-chromophoric degradants. Your degradation products may lack a UV chromophore and are therefore invisible to the UV/PDA detector.
-
Solution: Use a more universal detector in parallel, such as a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD). Mass spectrometry (MS) is also inherently better for detecting a wider range of compounds.
-
-
Possible Cause 2: Volatile degradants. Degradation may have produced volatile compounds that are lost during sample preparation or analysis.
-
Solution: Consider using headspace Gas Chromatography (GC) if volatile products are suspected based on the degradation chemistry (e.g., decarboxylation).
-
-
Possible Cause 3: Different UV Maxima. The degradation products may have a significantly different UV absorbance maximum (λ-max) compared to the parent compound, leading to under-quantification.[15]
-
Solution: Use a Photodiode Array (PDA) detector and examine the spectra of all peaks. Quantify using the λ-max for each respective peak, not just the parent's λ-max.
-
-
Possible Cause 4: Adsorption. The degradants may be irreversibly adsorbed onto the HPLC column or sample vials.
-
Solution: Try different column chemistries (e.g., C18, Phenyl-Hexyl, Cyano) and ensure vial compatibility.
-
Part 3: Analysis of Degradation Pathways for this compound
Question: What are the likely degradation pathways for this compound?
Answer: Based on the structure—a benzothiazole ring linked to an acetic acid moiety—we can predict several chemically plausible degradation pathways. These must be confirmed experimentally.
Sources
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biomedres.us [biomedres.us]
- 3. ijrpr.com [ijrpr.com]
- 4. pharmtech.com [pharmtech.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Photodegradation of the antibiotics nitroimidazoles in aqueous solution by ultraviolet radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 15. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 16. ajpaonline.com [ajpaonline.com]
Avoiding racemization during "4-Benzothiazoleacetic acid" reactions
A Guide to Preserving Stereochemical Integrity
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical issue of racemization during chemical reactions involving chiral 4-Benzothiazoleacetic acid and its derivatives. As Senior Application Scientists, we understand that maintaining the stereochemical purity of your compounds is paramount for achieving desired biological activity and ensuring regulatory compliance.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common challenges and questions related to preserving the chiral integrity of this compound during synthetic modifications, particularly in amide bond formation and peptide coupling reactions.
Q1: I'm observing significant racemization when coupling this compound with an amine. What is the primary cause?
A1: The primary cause of racemization in this context is the formation of an achiral intermediate, which can occur through two main mechanisms, especially when the carboxylic acid is activated for coupling. [1][2] The hydrogen atom on the chiral carbon (the α-carbon) of this compound is acidic. During the reaction, particularly under basic conditions or upon activation of the carboxyl group, this proton can be removed.[3][4]
-
Mechanism 1: Direct Enolization: A base can directly abstract the acidic α-proton, leading to the formation of a planar enolate intermediate. Reprotonation of this achiral enolate can occur from either face, resulting in a mixture of both enantiomers (a racemic mixture).[2]
-
Mechanism 2: Oxazolone Formation: During activation of the carboxylic acid (e.g., with coupling reagents like DCC or EDC), an oxazolone (or azlactone) intermediate can form.[5] This five-membered ring is particularly susceptible to racemization because the α-proton is highly acidic and readily abstracted to form a resonance-stabilized, achiral intermediate.[5][6]
Troubleshooting Steps:
-
Re-evaluate Your Base: The choice and stoichiometry of the base are critical.[1]
-
Avoid Strong, Unhindered Bases: Strong bases like sodium hydroxide can aggressively promote enolization.
-
Use a Hindered, Non-Nucleophilic Base: Bases like N,N-diisopropylethylamine (DIEA) are often preferred over less hindered bases like triethylamine (TEA). The steric bulk of DIEA can disfavor the abstraction of the α-proton.[1]
-
Consider Weaker Bases: For sensitive substrates, weaker bases such as N-methylmorpholine (NMM) or 2,4,6-collidine might be more appropriate.[1]
-
-
Lower the Reaction Temperature: Racemization is often kinetically controlled. Running the reaction at lower temperatures (e.g., 0 °C or -15 °C) can significantly slow down the rate of enolization and oxazolone formation.
-
Minimize Activation Time: Do not let the activated this compound intermediate sit for extended periods before adding the amine nucleophile. Prepare the activated species in situ and add the amine promptly.
dot
Caption: Key Racemization Pathways
Q2: Which coupling reagents are best for minimizing racemization with this compound?
A2: The choice of coupling reagent is a critical factor in preventing racemization. While standard carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are effective for amide bond formation, they are also known to promote oxazolone formation and subsequent racemization when used alone.[1][7]
The key is to use these reagents in combination with additives that can suppress racemization.[1][7][8] These additives react with the activated carboxylic acid to form an active ester intermediate that is more reactive towards the amine but less prone to racemization than the oxazolone.
Recommended Coupling Systems:
| Coupling Reagent | Additive | Key Advantages & Considerations |
| EDC or DIC | OxymaPure (Ethyl cyanohydroxyiminoacetate) | Often considered superior to HOBt in suppressing racemization and enhancing reaction rates.[1][9] It is also less hazardous than HOBt. |
| EDC or DIC | HOBt (1-Hydroxybenzotriazole) | A classic and effective racemization suppressant.[1][7][8] Note: HOBt has explosive properties when dehydrated. |
| HATU, HBTU | (Internal HOBt/HOAt) | These are aminium/uronium-based reagents that come pre-packaged with an HOBt or HOAt moiety. They are highly efficient but can be more expensive. |
| DEPBT | None required | 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one has shown excellent results in preventing racemization, even in challenging cases.[9] |
| TFPN | None required | Tetrafluorophthalonitrile is a newer reagent that facilitates amide bond formation without racemization, even with sterically hindered amino acids.[10] |
Experimental Protocol: General Procedure for a Low-Racemization Coupling Reaction
-
Dissolution: Dissolve the enantiopure this compound and the racemization suppressant additive (e.g., OxymaPure, 1.1 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM, or THF).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Activation: Add the coupling reagent (e.g., EDC, 1.1 equivalents) to the cooled solution and stir for 10-15 minutes. This allows for the formation of the active ester.
-
Nucleophile Addition: Add the amine (1.0 equivalent) and a suitable base (e.g., DIEA, 1.2 equivalents) to the reaction mixture.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Work-up and Purification: Perform a standard aqueous work-up followed by purification, typically via column chromatography.
Q3: Can the solvent choice impact the degree of racemization?
A3: Yes, the solvent can play a significant role. Polar aprotic solvents are generally preferred for peptide coupling reactions.
-
Recommended Solvents:
-
Dimethylformamide (DMF): A common and effective solvent for these reactions.
-
Dichloromethane (DCM): Also widely used, especially when reactants are highly soluble.
-
Tetrahydrofuran (THF): Another good option.
-
-
Solvents to Use with Caution:
-
Polar Protic Solvents (e.g., alcohols, water): These can interfere with the coupling reaction and potentially facilitate proton exchange, which could contribute to racemization.
-
Non-polar Solvents: Reactant solubility can be an issue in non-polar solvents, leading to heterogeneous reaction mixtures and potentially slower, less efficient reactions.
-
Q4: My reaction still shows some epimerization even after optimizing the coupling reagents and conditions. What else can I investigate?
A4: If racemization persists, consider these advanced strategies:
-
Protecting Group Strategy: The nature of any protecting groups on your this compound or amine can have an electronic or steric influence on the acidity of the α-proton. While less common for the acid itself, ensure that any protecting groups on the amine are not contributing to a more basic reaction environment than necessary.
-
Order of Addition: Strictly adhere to the protocol of activating the carboxylic acid in the presence of the racemization suppressant before adding the amine and the base. Pre-mixing the acid, amine, and base before adding the coupling reagent can increase the risk of racemization.
-
Alternative Synthetic Routes: If direct coupling proves problematic, consider a different synthetic strategy. For example, converting the carboxylic acid to an acid chloride is a highly reactive approach, but must be done with extreme care at low temperatures and with a non-nucleophilic base to minimize racemization.
dot
Caption: Troubleshooting Workflow for Racemization
References
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104–126.
- Bruckner, H. (2010). Racemization of Amino Acids.
- Han, Y., & Albericio, F. (2014). An overview of the peptide coupling reagents. Peptide Science, 102(2), 145–159.
- Vale, W., Rivier, J., & Brown, M. (1997). Regulatory Peptides: A Chemist's Perspective. Peptides, 18(9), 1435-1440.
- Li, P., & Xu, J.-C. (2000). 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT): A highly efficient coupling reagent for amide bond formation. Tetrahedron Letters, 41(40), 7215-7218.
- Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt. Chemistry - A European Journal, 15(37), 9394–9403.
- Kemp, D. S. (1981). The 1-hydroxybenzotriazole-mediated solid phase synthesis of a 100-residue peptide. Journal of the American Chemical Society, 103(1), 243-245.
- Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
- Abdel-Moty, S. G., Rashed, N. S., & El-Faham, A. (2019). Recent advances in peptide coupling reagents. Organic & Biomolecular Chemistry, 17(2), 200-213.
- Jadhav, S. B., et al. (2021). Epimerisation in Peptide Synthesis. Molecules, 26(16), 4975.
- Wikipedia. (n.d.). Racemization.
- Roy, B., et al. (2021). TFPN-mediated racemization/epimerization-free amide and peptide bond formation. Organic Chemistry Frontiers, 8(1), 47-54.
- Montalbetti, C. A. G. N., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.
- Bodanszky, M. (1993). Peptide Chemistry: A Practical Textbook. Springer-Verlag.
- Jones, J. (2002). The Chemical Synthesis of Peptides. Oxford University Press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Corrêa, J. R., et al. (2017). Brønsted Acid-Catalyzed Epimerization-Free Preparation of Dual-Protected Amino Acid Derivatives. ACS Omega, 2(6), 2749–2757.
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"4-Benzothiazoleacetic acid" reaction monitoring by TLC and LC-MS
An essential aspect of synthetic chemistry is the ability to track the transformation of reactants into products. For reactions involving 4-Benzothiazoleacetic acid, a compound of interest in medicinal chemistry and materials science, Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable analytical tools.[1][2] TLC offers a rapid, qualitative assessment of reaction progress, while LC-MS provides quantitative data and structural confirmation of the products.
This guide serves as a technical support resource for researchers, offering troubleshooting advice and frequently asked questions to navigate the common challenges encountered when using these techniques to monitor reactions of this compound and its derivatives.
Part 1: Thin-Layer Chromatography (TLC) Reaction Monitoring
TLC is often the first line of analysis in a synthetic lab due to its speed and low cost.[3] It helps determine if the starting material is being consumed and if new products are forming.[4][5]
Frequently Asked Questions (FAQs) for TLC Analysis
Q1: How do I select an appropriate mobile phase (solvent system) for this compound?
A1: The goal is to find a solvent system where the starting material has a Retention Factor (Rf) of approximately 0.3-0.4.[6] this compound is a polar, aromatic carboxylic acid. A good starting point is a binary mixture of a non-polar solvent and a more polar solvent.[7][8]
-
Initial Test System: Start with a 1:1 mixture of Hexane:Ethyl Acetate.
-
Adjusting Polarity:
-
If the spot remains at the baseline (Rf is too low), the eluent is not polar enough. Increase the proportion of the polar solvent (e.g., switch to 1:4 Hexane:Ethyl Acetate or try a more polar system like Dichloromethane:Methanol).[8][9]
-
If the spot moves to the solvent front (Rf is too high), the eluent is too polar. Increase the proportion of the non-polar solvent (e.g., switch to 4:1 Hexane:Ethyl Acetate).[8][9]
-
-
Acidic Modifier: Due to the carboxylic acid group, streaking is common. Adding a small amount (0.5-2%) of acetic acid or formic acid to the mobile phase will suppress the deprotonation of your analyte, leading to sharper, more defined spots.[3][10][11]
Q2: How can I visualize the spots on the TLC plate?
A2: Since this compound contains a benzothiazole ring system, it is UV-active.
-
UV Light: The primary method is to view the dried TLC plate under a UV lamp (254 nm).[12] The spots will appear as dark purple or blue areas against the fluorescent green background of the plate. Circle the spots with a pencil.[12]
-
Staining: Even if spots are visible under UV, it is good practice to use a chemical stain afterward.[4] This can reveal UV-inactive impurities or byproducts. A general-purpose stain like Verghn's reagent (molybdate stain) is effective for most organic compounds.[11]
Q3: How do I set up and interpret a TLC plate for reaction monitoring?
A3: A three-lane spotting system is standard practice for monitoring reactions.[5][6]
-
Lane 1 (Reference): Spot a dilute solution of your starting material, this compound.
-
Lane 2 (Co-spot): Spot the starting material first, then, in the same location, spot the reaction mixture. This lane is crucial to confirm if the spot in the reaction mixture is indeed the starting material, especially if the Rf values are very similar.[6][13]
-
Lane 3 (Reaction): Spot the reaction mixture.
Interpretation:
-
Reaction Start: The "Reaction" lane will show a strong spot corresponding to the starting material.
-
Reaction Progressing: The starting material spot in the "Reaction" lane will diminish in intensity, and a new spot (the product) will appear, typically at a different Rf value.[4]
-
Reaction Complete: The starting material spot will be completely absent from the "Reaction" lane, leaving only the product spot(s).[13]
TLC Troubleshooting Guide
| Problem | Likely Cause(s) | Solution(s) |
| Spots are streaking | 1. Analyte is too acidic/basic: The carboxylic acid group of this compound interacts too strongly and inconsistently with the silica gel.[3][10] 2. Sample is overloaded: Too much material was spotted on the plate.[9][12] | 1. Add 0.5-2% acetic or formic acid to your mobile phase to suppress ionization and reduce streaking.[3][9][10] 2. Dilute your sample and re-spot. The spot on the baseline should be small and tight.[4] |
| Spots at baseline (Rf ≈ 0) | The mobile phase is not polar enough to move the polar analyte up the plate.[9] | Increase the polarity of the mobile phase. For example, change from 80:20 Hexane:EtOAc to 50:50, or switch to a stronger solvent system like 95:5 DCM:Methanol.[8] |
| Spots at solvent front (Rf ≈ 1) | The mobile phase is too polar, carrying all components with it without separation.[9] | Decrease the polarity of the mobile phase. For example, change from 50:50 Hexane:EtOAc to 90:10.[8] |
| No spots are visible | 1. Sample is too dilute. [9][12] 2. Compound is not UV-active (unlikely for this core structure but possible for certain reactants/products). 3. Compound evaporated from the plate (if very volatile). | 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[9] 2. Use a chemical stain (e.g., permanganate, molybdate) to visualize the plate.[4][12] |
| Reactant and product spots are too close | The polarity difference between the reactant and product is small, and the chosen solvent system cannot resolve them. | Try a different solvent system. Sometimes switching one component (e.g., Hexane:EtOAc to Hexane:Diethyl Ether) can alter selectivity and improve separation. Running a longer plate can also increase separation.[13] |
| Plate is a smear (using high-boiling solvents) | High-boiling point reaction solvents like DMF or DMSO will not evaporate and will streak up the entire plate.[13] | After spotting the plate, place it under high vacuum for 5-10 minutes to remove the reaction solvent before developing the plate in the TLC chamber.[13] |
Experimental Protocol: Reaction Monitoring by TLC
-
Prepare the TLC Chamber: Pour the chosen mobile phase into a developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with the lid and let it equilibrate for 5-10 minutes.
-
Prepare the Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate. Mark three starting points for your lanes.[4]
-
Spot the Plate: Using a capillary tube, apply a small spot of the starting material solution to the first and second marks. Then, carefully withdraw an aliquot from your reaction mixture and spot it on the second and third marks.[5] Ensure spots are small and do not overlap.[4]
-
Develop the Plate: Place the spotted plate into the equilibrated chamber, ensuring the baseline is above the solvent level.[12] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate, immediately mark the solvent front with a pencil, and let the plate dry completely. Visualize under a UV lamp and/or with a chemical stain. Analyze the spot patterns to determine reaction progress.
Caption: A workflow for troubleshooting common TLC issues.
Part 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
LC-MS is a powerful technique for reaction monitoring that separates components chromatographically and provides mass information for identification and quantification. It is particularly useful when TLC separation is difficult or when confirmation of product mass is required.[14]
Frequently Asked Questions (FAQs) for LC-MS Analysis
Q1: What are the typical starting LC conditions for this compound?
A1: A reversed-phase C18 column is the standard choice. Since the analyte is acidic, an acidic mobile phase is required to ensure good peak shape.
-
Column: C18, 2.1 or 4.6 mm ID, 50-150 mm length, <5 µm particle size.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid.
-
Flow Rate: 0.3-1.0 mL/min (depending on column ID).
-
Gradient: Start with a low percentage of organic phase (e.g., 5-10% B) and ramp up to a high percentage (e.g., 95% B) over several minutes to elute the compounds.
Q2: Which ionization mode, positive or negative, is better for this compound?
A2: The carboxylic acid group makes this compound amenable to both modes, but one is typically superior.
-
Negative Ion Mode (ESI-): This is often the preferred mode for carboxylic acids. It detects the deprotonated molecule, [M-H]⁻. This mode is generally more sensitive and provides a cleaner spectrum for acidic compounds.
-
Positive Ion Mode (ESI+): This mode detects the protonated molecule, [M+H]⁺. The nitrogen atom in the benzothiazole ring can also be protonated. While it works, it may be less sensitive than negative mode and more prone to forming sodium ([M+Na]⁺) or potassium ([M+K]⁺) adducts.[15]
Q3: How do I confirm the identity of my starting material and product peaks?
A3: Use the mass spectrometer's data. First, inject a standard of your starting material to determine its retention time and confirm its mass ([M-H]⁻ or [M+H]⁺). Then, analyze your reaction mixture. The peak for the starting material should decrease over time, while a new peak at a different retention time should grow. The mass of this new peak should correspond to the expected mass of your product. For definitive confirmation, tandem MS (MS/MS) can be used to fragment the ion and match the fragmentation pattern to the expected structure.[16]
LC-MS Troubleshooting Guide
| Problem | Likely Cause(s) | Solution(s) |
| Significant peak tailing | The carboxylic acid is interacting with active sites on the column or is partially ionized. This is common if the mobile phase pH is close to the analyte's pKa.[17] | Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid. Using 0.1% formic acid (pH ~2.7) is usually sufficient to keep the acid fully protonated and improve peak shape.[17] |
| Low or inconsistent signal intensity | 1. Ion Suppression: Components in the reaction mixture (salts, reagents) co-elute with the analyte and compete for ionization in the MS source.[14][15] 2. Wrong Ionization Mode: The chosen polarity (positive/negative) is not optimal for the analyte. | 1. Dilute the sample significantly (100-fold or more) in the initial mobile phase. If possible, use a divert valve to send the salt-heavy early part of the run to waste instead of the MS source.[14] 2. Run the analysis in both positive and negative ion modes to see which gives a better signal. |
| Unexpected adducts observed ([M+Na]⁺, [M+K]⁺) | Contamination of glassware, solvents, or reagents with sodium or potassium salts. This is more common in positive ion mode.[15] | Use high-purity solvents (LC-MS grade). If adducts persist, adding a small amount of ammonium acetate or ammonium formate to the mobile phase can promote the formation of the [M+NH₄]⁺ adduct, which is often more desirable and consistent. |
| High background noise | Contamination in the mobile phase, sample, or the LC-MS system itself.[18] | Use fresh, high-purity solvents and additives. Flush the system thoroughly. Ensure proper sample cleanup if the reaction matrix is complex.[19] |
| Shifting retention times | 1. Poor column equilibration: The column is not given enough time to return to initial conditions between runs.[17][18] 2. Mobile phase composition changing: One of the solvents is evaporating faster than the other. 3. Column degradation. | 1. Increase the post-run equilibration time in your gradient program.[17] 2. Keep solvent bottles capped and prepare fresh mobile phase regularly. 3. Replace the column if performance continues to decline. |
| Suspected matrix effects | Components of the sample matrix are affecting the ionization efficiency of the analyte, leading to inaccurate quantification.[19] | Perform a post-extraction spike experiment. Analyze a blank matrix extract, and then the same extract spiked with a known amount of your analyte. A significant difference in the analyte's signal compared to a pure standard indicates matrix effects. Mitigation includes better sample cleanup, further dilution, or using an isotopically labeled internal standard. |
Experimental Protocol: LC-MS Method Setup
-
Sample Preparation: Take a small aliquot (e.g., 10 µL) of the reaction mixture and dilute it significantly (e.g., in 1 mL of 50:50 Water:Acetonitrile). This minimizes matrix effects and avoids overloading the column.
-
System Setup:
-
Install a C18 column.
-
Prepare mobile phases (A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid).
-
Set a flow rate appropriate for the column (e.g., 0.4 mL/min for a 2.1 mm ID column).
-
-
Develop a Gradient:
-
Start at 5% B for 1 minute.
-
Ramp to 95% B over 5-8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 5% B and re-equilibrate for at least 3-5 minutes.
-
-
MS Setup:
-
Set the ionization source to ESI, trying negative mode first.
-
Perform a full scan (e.g., m/z 100-500) to find the masses of all components.
-
Optimize source parameters (e.g., gas temperatures, voltages) for the best signal of your compound of interest.
-
-
Data Acquisition: Inject a standard of the starting material, followed by the diluted reaction mixture samples taken at different time points. Monitor the extracted ion chromatograms (EICs) for the masses of the starting material and expected product.
Caption: A workflow for troubleshooting common LC-MS issues.
References
- University of Rochester, Department of Chemistry. Troubleshooting Thin Layer Chromatography.
- CHROMacademy. Troubleshooting LC-MS.
- Chemistry LibreTexts. Thin Layer Chromatography. (2022-08-23).
- University of Colorado Boulder, Organic Chemistry. Thin Layer Chromatography (TLC).
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC.
- Dong, M. W. Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014-08-26).
- University of California, Los Angeles. 5. Thin Layer Chromatography.
- ZefSci. LCMS Troubleshooting: 14 Proven Strategies for Laboratories. (2025-05-06).
- ALWSCI. How To Choose The Best Eluent For Thin Layer Chromatography (TLC). (2025-09-02).
- Lewis Sr., S. A., et al. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. ResearchGate.
- Li, Y., et al. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules. (2018).
- Chemistry Hall. Thin Layer Chromatography: A Complete Guide to TLC.
- MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2021).
- Chromedia. Troubleshooting LC, basics.
- ChemBAM. TLC troubleshooting.
- Dolan, J. W. Essentials of LC Troubleshooting, Part V: What Happened to My Sensitivity? LCGC North America. (2022-10-01).
- Washington State University. Monitoring Reactions by TLC.
- National Institutes of Health (NIH). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. (2024-01-05).
- OSTI.GOV. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. (2017-12-31).
- ACS Publications. Selective Profiling of Carboxylic Acid in Crude Oil by Halogen Labeling Combined with Liquid Chromatography and High-Resolution Mass Spectrometry. (2024-07-10).
- University of Rochester, Department of Chemistry. How To: Monitor by TLC.
- Chemistry LibreTexts. 2.3B: Uses of TLC. (2022-04-18).
- PubMed. Determination of benzothiazoles from complex aqueous samples by liquid chromatography-mass spectrometry following solid-phase extraction. (2004).
- PubMed. Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. (2013).
- Qadir, M. A., et al. Recent Advances in the Synthesis of Benzothiazole and its Derivatives. Current Organic Chemistry. (2022).
- Agilent Technologies. Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. (2015-07-30).
- Organic Chemistry Portal. Benzothiazole synthesis.
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Technical Support Center: Synthesis of 4-Benzothiazoleacetic Acid Derivatives
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for the synthesis of 4-Benzothiazoleacetic acid and its derivatives. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've supported numerous research teams navigating the complexities of heterocyclic synthesis. This guide is designed to move beyond simple protocols and address the nuanced challenges and side reactions that can arise during your work. We will explore the causality behind common experimental failures and provide robust, field-proven troubleshooting strategies.
The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various pharmacologically active agents.[1] However, its synthesis is not without pitfalls. The stability of the benzothiazole ring, coupled with the reactivity of the acetic acid moiety, creates a delicate balance that can easily be disrupted, leading to unexpected byproducts and low yields. This guide provides direct answers to common problems encountered in the lab.
Overview of the Final Synthetic Step: Ester Hydrolysis
A common and critical step in preparing this compound is the hydrolysis of its corresponding ester, typically ethyl 4-benzothiazoleacetate. While seemingly straightforward, this saponification and subsequent acidification is a major source of side reactions.
Caption: A typical workflow for the final deprotection step.
Troubleshooting Guide & FAQs
Q1: My ester hydrolysis is incomplete or stalls. How can I drive the reaction to completion?
The Problem: You are attempting to hydrolyze ethyl 4-benzothiazoleacetate using standard basic conditions (e.g., NaOH in ethanol/water), but after several hours, TLC analysis shows significant amounts of remaining starting material.
Probable Causes:
-
Insufficient Hydroxide Concentration: The saponification reaction consumes hydroxide ions; therefore, it is base-promoted, not base-catalyzed.[2] Using a stoichiometric amount or a slight excess of base is crucial.
-
Low Reaction Temperature: Like many hydrolysis reactions, the activation energy barrier may not be overcome at room temperature or low heat.
-
Poor Solubility: The ester may not be fully soluble in the aqueous alcohol mixture, reducing the effective concentration and slowing the reaction rate.
Recommended Solutions & Protocols:
-
Optimize Stoichiometry and Conditions: Ensure you are using at least 1.1 to 1.5 molar equivalents of NaOH or LiOH. A typical protocol involves refluxing the ester with NaOH in a 1:1 mixture of ethanol and water for 2-4 hours, or until TLC indicates full consumption of the ester.[3]
-
Increase Temperature: If the reaction is sluggish, increasing the temperature by refluxing is the most effective solution. Monitor the reaction progress every hour.
-
Improve Solubility: If solubility is an issue, consider using a co-solvent like THF or 1,4-dioxane, which can better dissolve the ester while remaining miscible with water.[4]
| Parameter | Standard Conditions | Troubleshooting Adjustment | Rationale |
| Base | 1.1 eq. NaOH | 1.5-2.0 eq. LiOH or NaOH | Drives the equilibrium forward and addresses potential slow consumption. |
| Solvent | EtOH/H₂O (1:1) | THF/H₂O (2:1) | Improves solubility of the hydrophobic ester starting material. |
| Temperature | 50-60 °C | Reflux (typically 80-100 °C) | Provides sufficient energy to overcome the activation barrier. |
| Time | 2-4 hours | 4-12 hours (TLC monitored) | Allows slow reactions to reach completion. |
Q2: During hydrolysis, my reaction turns dark, and I isolate a foul-smelling byproduct instead of the desired acid. What is happening?
The Problem: Upon prolonged heating under basic conditions, the reaction mixture darkens, and workup yields a complex mixture, often containing sulfurous compounds, with little to no desired product.
Probable Cause: Benzothiazole Ring Opening
This is a classic and highly problematic side reaction. The benzothiazole ring, while aromatic, is susceptible to nucleophilic attack, especially under harsh conditions (high temperature and strong base). The C2 position (the carbon between N and S) is electrophilic and can be attacked by hydroxide ions. This initiates a ring-opening cascade, ultimately cleaving the thiazole ring to form an N-formyl-2-aminothiophenol derivative, which can undergo further decomposition.[5][6]
Caption: Mechanism of nucleophilic ring-opening of the benzothiazole core.
Recommended Solutions & Protocols:
The key is to use milder conditions that are sufficient for ester hydrolysis but not harsh enough to promote significant ring opening.
Protocol: Mild Saponification to Prevent Ring Opening
-
Reagents: Dissolve ethyl 4-benzothiazoleacetate in THF (5 mL per 1 mmol).
-
Base Addition: Add an aqueous solution of Lithium Hydroxide (LiOH, 1.5 equivalents in 2 mL H₂O) dropwise at room temperature. LiOH is often gentler than NaOH.
-
Reaction: Stir vigorously at room temperature for 12-24 hours, or with gentle heating (40-50 °C) for 4-6 hours. The use of THF and lower temperatures is critical.
-
Monitoring: Carefully monitor the reaction by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane system). The goal is to stop the reaction as soon as the starting material is consumed.
-
Workup: Once complete, cool the mixture to 0 °C, dilute with water, and perform an acidic workup as described in Q4.
Q3: My final product shows a mass loss of 44 amu in the mass spectrum, and NMR shows a loss of the carboxylic acid group. How do I prevent this?
The Problem: After purification, characterization (MS, NMR) of your product indicates the presence of 4-methylbenzothiazole, implying a loss of CO₂ from the desired this compound.
Probable Cause: Decarboxylation
Aryl- and heteroarylacetic acids can be susceptible to decarboxylation, especially when subjected to high temperatures or strong acidic conditions during workup or purification.[7] The benzothiazole ring can stabilize the transient carbanion formed upon loss of CO₂, making this process more favorable than for simple aliphatic carboxylic acids. This is particularly problematic if you use strong acid for the workup and then attempt to remove the solvent by heating under high vacuum.
Recommended Solutions & Protocols:
-
Controlled Acidification: During the workup, perform the acidification at low temperature. After hydrolysis, cool the basic aqueous solution to 0 °C in an ice bath. Add 1M HCl dropwise with vigorous stirring only until the pH reaches ~3-4. Precipitating the acid slowly at low temperature minimizes exposure to localized high acid concentration and heat.
-
Avoid Excessive Heat:
-
Drying: After filtering the precipitated product, dry it under a vacuum at room temperature or with gentle heating (not exceeding 40-50 °C). Do not use a high-temperature oven.
-
Purification: If column chromatography is necessary, use a buffered mobile phase if possible and avoid long run times. Recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/heptane) at the lowest effective temperature is often a better choice.
-
-
Storage: Store the final product in a cool, dark place.
Q4: What is the most effective strategy for purifying the final product away from unreacted ester and ring-opened byproducts?
The Problem: You have a crude mixture containing your desired carboxylic acid product, some unreacted ester (neutral), and potentially some basic or amphoteric ring-opened byproducts. Column chromatography is giving poor separation.
Probable Cause: The different components have overlapping polarities, making chromatographic separation inefficient.
Recommended Solution: Acid-Base Extraction
This classic technique is highly effective for this specific mixture because it separates compounds based on their acidic/basic properties rather than just polarity.
Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Base Wash: Transfer the organic solution to a separatory funnel and extract it with a mild aqueous base, such as 1M sodium bicarbonate (NaHCO₃) solution (2-3 times).
-
What Happens: The desired product, this compound, will be deprotonated to its carboxylate salt and move into the aqueous layer.
-
What Stays Behind: The neutral unreacted ester will remain in the organic layer.
-
-
Separate Layers: Separate the aqueous layer (containing your product salt) from the organic layer (containing the ester). The organic layer can be discarded.
-
Re-acidification: Cool the aqueous layer in an ice bath (0 °C). Slowly and carefully add 1M HCl dropwise while stirring until the pH is acidic (~3-4).
-
Precipitation & Isolation: The pure this compound will precipitate out of the aqueous solution as a solid.
-
Filtration: Collect the solid product by vacuum filtration, wash it with a small amount of cold deionized water, and dry it under vacuum at a low temperature (<50 °C).
This procedure effectively removes the most common neutral impurity (unreacted ester) and provides a highly enriched product, which can then be further purified by a simple recrystallization if needed.
References
- Vertex AI Search. (n.d.).
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- Wikipedia. (n.d.). Benzothiazole.
- Forlani, L., & Sgarabotto, P. (1979). Ring opening of the benzothiazole system.
- ResearchGate. (2019).
- Sharma, A., & Kumar, A. (2025).
- ResearchGate. (2025). Synthesis and Crystal Structure of Stable Benzothiazole Enol.
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- Henriksen, G., et al. (2007). Metabolically stabilized benzothiazoles for imaging of amyloid plaques. PubMed.
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- Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review.
- RSC Publishing. (n.d.). A metal-free synthesis of 2-aminobenzothiazoles through aminyl radical addition to aryl isothiocyanates.
- NIH. (n.d.). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[9][10]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors.
- ResearchGate. (2023).
- Cativiela, C., et al. (n.d.). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2.
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis.
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- 7. Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
How to handle hygroscopic "4-Benzothiazoleacetic acid"
Choosing the right method depends on the required accuracy, sample throughput, and available instrumentation. For definitive quantification, Karl Fischer titration is the most authoritative method. [16]
References
- TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Hygroscopic.
- Al-Aqsa University-Gaza. (n.d.). Weighing Hygroscopic Solids.
- HepatoChem, Inc. (n.d.). How do you handle hygroscopic salts?
- University of Rochester, Department of Chemistry. (n.d.). How To: Store Reagents.
- Chemistry LibreTexts. (2024). 3.1: Transferring and Weighting Methods.
- Ibis Scientific, LLC. (2025). The Role of Desiccants in Protecting Hygroscopic Chemicals.
- News-Medical.Net. (2018). Moisture Analysis Techniques.
- Quora. (2010). How is the hygroscopicity of a substance determined, chemically?
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Weighing.
- Reddit. (2017). How do you guys prepare solutions of hygroscopic chemicals?
- ResearchGate. (2019). Is there a practical and efficient way to protect hygroscopic compounds from water uptake?
- Chromatography Forum. (2008). How to weigh a higroscopic substance.
- ACS Publications. (n.d.). Determining Moisture Equilibrium Curves of Hygroscopic Materials.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: I Can't Reproduce an Earlier Experiment!
- CORECHEM Inc. (n.d.). Hygroscopic: What it Means, What You Need to Know.
- Atmospheric Chemistry and Physics. (2022). Hygroscopicity of organic compounds as a function of organic functionality, water solubility, molecular weight, and oxidation level.
- Chemistry LibreTexts. (2022). Proper Use of Balances.
- ResearchGate. (2025). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients.
- Carl ROTH. (n.d.). Safety Data Sheet: 4-Hydroxybenzoic acid.
- PubMed. (2009). Degradation of paclitaxel and related compounds in aqueous solutions III: Degradation under acidic pH conditions and overall kinetics.
- PubMed. (2012). Effects of highly hygroscopic excipients on the hydrolysis of simvastatin in tablet at high relative humidity.
- ResearchGate. (2017). Hygroscopic behavior and chemical composition evolution of internally mixed aerosols composed of oxalic acid and ammonium sulfate.
- National Institutes of Health. (2012). Effects of Highly Hygroscopic Excipients on the Hydrolysis of Simvastatin in Tablet at High Relative Humidity.
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Technical Support Center: Purification of 4-Benzothiazoleacetic Acid
Welcome to the technical support center for the purification of 4-Benzothiazoleacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges encountered during the purification of this compound. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, based on common syntheses of benzothiazole derivatives, you can anticipate the following classes of impurities[1]:
-
Unreacted Starting Materials: Residual 2-aminothiophenol derivatives and the corresponding aldehyde or carboxylic acid used in the cyclization step are common.
-
Oxidation Byproducts: The thiol group in 2-aminothiophenol is susceptible to oxidation, which can lead to the formation of disulfide byproducts. It is advisable to perform the synthesis under an inert atmosphere to minimize this[2].
-
Side-Reaction Products: Depending on the reaction conditions, various side products can form.
-
Residual Solvents and Reagents: Solvents used in the reaction and any catalysts or reagents that are not fully removed during work-up will be present.
Q2: How can I monitor the progress of the purification?
A2: Thin-layer chromatography (TLC) is an indispensable tool for monitoring your purification process. By co-spotting your crude material, fractions from your purification, and a pure standard (if available), you can track the removal of impurities. Visualization under UV light is typically effective for these aromatic compounds[2]. High-performance liquid chromatography (HPLC) can provide more quantitative analysis of purity[3][4].
Q3: My purified this compound has a persistent color. What can I do?
A3: Colored impurities are common in heterocyclic synthesis. The use of activated charcoal during recrystallization is a standard and effective method for removing these impurities through adsorption.[5] However, use it judiciously, as excessive amounts can lead to a loss of your desired product.
Q4: I am having trouble inducing crystallization. What are some effective techniques?
A4: If crystals do not form readily from a supersaturated solution, you can try several techniques to induce crystallization:
-
Scratching: Gently scratching the inside of the flask with a glass rod can create nucleation sites.[6]
-
Seeding: Introducing a small crystal of the pure compound (a seed crystal) can initiate crystallization.[6]
-
Cooling: If crystallization does not occur at room temperature, further cooling in an ice-water bath may be necessary.[6]
-
Solvent Evaporation: If too much solvent was added, you can carefully evaporate some of the solvent to increase the concentration of your compound.
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the desired product and impurities in a given solvent system.[7][8]
| Problem | Potential Cause | Solution |
| Low or No Crystal Formation | The solution is not supersaturated (too much solvent was used). | Concentrate the solution by carefully evaporating some of the solvent and then allow it to cool again.[6] |
| The compound is too soluble in the chosen solvent, even at low temperatures. | Consider using a mixed-solvent system. Dissolve the compound in a "good" solvent and add a "poor" solvent (in which the compound is less soluble) dropwise until the solution becomes slightly cloudy, then heat to redissolve and cool slowly. | |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent, causing it to melt rather than dissolve. | Use a solvent with a lower boiling point. |
| The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of pure crystals.[7] | |
| Low Recovery | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Use the minimum amount of hot solvent necessary to fully dissolve the compound.[9] |
| Premature crystallization occurred during hot filtration. | Ensure the filtration apparatus is pre-heated, and use a small amount of extra hot solvent to wash the filter paper.[7] | |
| The crystals were washed with a solvent that was not sufficiently cold. | Always use ice-cold solvent for washing the crystals to minimize redissolving the product.[6] | |
| Product is Still Impure | The chosen solvent system does not effectively differentiate between the product and the impurities. | Experiment with different solvents or solvent mixtures. The ideal solvent will have high solubility for your product at high temperatures and low solubility at low temperatures, while impurities remain soluble at low temperatures.[5] |
| The solution cooled too quickly, trapping impurities in the crystal lattice. | Ensure a slow cooling rate to allow for selective crystallization.[7] |
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
This protocol is a general guideline and may require optimization.
Rationale: The principle of recrystallization relies on the differential solubility of the compound of interest and its impurities in a solvent at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point and poorly at low temperatures, while the impurities remain in solution upon cooling.
Step-by-Step Methodology:
-
Solvent Selection: Based on the polar nature of this compound, polar solvents like ethanol are a good starting point. A related compound, 2,1,3-Benzothiadiazole-4-carboxylic acid, is likely soluble in ethanol.[10]
-
Dissolution: In a fume hood, place the crude "this compound" in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate while swirling. Continue to add small portions of hot ethanol until the solid just dissolves.[9]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly before adding a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: Pre-heat a funnel and a receiving flask. Place a fluted filter paper in the funnel. Filter the hot solution quickly to remove any insoluble impurities and activated charcoal. This step is crucial to prevent premature crystallization in the funnel.[7]
-
Crystallization: Cover the receiving flask and allow the filtrate to cool slowly to room temperature. Slow cooling is key to forming pure crystals.[7] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor containing impurities.[6]
-
Drying: Allow the crystals to dry completely under vacuum on the funnel, and then transfer them to a watch glass to air dry or dry in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Purification by Column Chromatography
Rationale: Column chromatography separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For acidic compounds like this compound, care must be taken with the choice of stationary phase.
Step-by-Step Methodology:
-
Stationary Phase Selection: Standard silica gel is acidic and may strongly retain the acidic product. Using neutral or basic alumina, or treating silica gel with a small amount of triethylamine in the eluent, can mitigate this issue.[2]
-
Mobile Phase (Eluent) Selection: Use TLC to determine a suitable solvent system. A mixture of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is a common starting point. A small amount of acetic acid or formic acid in the eluent can help to improve the peak shape of carboxylic acids.
-
Column Packing: Pack the column with the chosen stationary phase as a slurry in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of the stationary phase. Carefully add this to the top of the packed column.
-
Elution: Begin eluting with the less polar solvent system, gradually increasing the polarity (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Presentation
Table 1: Qualitative Solubility of a Structurally Similar Compound (2,1,3-Benzothiadiazole-4-carboxylic Acid)
This data can be used as a starting point for selecting a recrystallization solvent for this compound.
| Solvent | Type | Predicted Solubility | Rationale |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | A derivative is known to be soluble in DMSO.[10] |
| Methanol | Polar Protic | Likely Soluble | Can act as both a hydrogen bond donor and acceptor.[10] |
| Ethanol | Polar Protic | Likely Soluble | Similar to methanol, with slightly lower polarity.[10] |
| Acetone | Polar Aprotic | Moderately Soluble | Possesses a significant dipole moment.[10] |
| Dichloromethane (DCM) | Non-polar | Sparingly Soluble | Less effective at solvating the polar carboxylic acid group.[10] |
| Water | Polar Protic | Slightly to Sparingly Soluble | The carboxylic acid group provides some hydrophilicity, but the larger benzothiazole moiety limits aqueous solubility.[10] |
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting flowchart for recrystallization issues.
References
- HBCSE. (n.d.).
- University of California, Irvine. (n.d.).
- University of Missouri–St. Louis. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzothiazole synthesis. [Link]
- Royal Society of Chemistry. (2016, June 9).
- Biotage. (2023, February 10).
- Baqi, R. A. A., et al. (2025). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives.
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. [Link]
- National Center for Biotechnology Information. (n.d.).
- Acree, W. E., Jr. (2014). Solubility of benzilic acid in select organic solvents at 298.15 K.
- Zhang, Y., et al. (2018). The solubility of benzoic acid in seven solvents.
- Ghanta, M. R., et al. (2014). Synthesis and characterization of process-related impurities of an anti-hyperuricemia drug-Febuxostat. Der Pharma Chemica, 6(3), 300-311. [Link]
- Supporting Information for One-pot Generation of Benzynes from 2-Aminophenylboronates via Rh(II)
- International Journal of Pharmaceutical Sciences and Research. (2020). SYNTHESIS, CHARACTERISATION OF IMPURITY PRESENT IN THE MANUFACTURE OF LOPRAZOLAM AND STUDY OF IMPURITY PROFILE BY HPLC. [Link]
- Beilstein Journal of Organic Chemistry. (n.d.).
- Gundu, S., et al. (2011). Synthesis and characterization of critical process related impurities of an asthma drug – Zafirlukast.
Sources
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- 9. youtube.com [youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Optimizing storage conditions for long-term "4-Benzothiazoleacetic acid" stability
An exceptional level of care is required when handling and storing 4-Benzothiazoleacetic acid to ensure its long-term stability and integrity for research and development applications. This technical support guide provides a comprehensive overview of optimal storage conditions, troubleshooting advice for potential degradation issues, and detailed protocols for stability assessment. As Senior Application Scientists, we have compiled this information to empower researchers, scientists, and drug development professionals with the knowledge to maintain the quality and reliability of their this compound samples.
Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding the storage and stability of this compound.
Q1: What are the optimal long-term storage conditions for solid this compound?
For optimal long-term stability, solid this compound should be stored in a cool, dark, and dry environment. The key is to mitigate exposure to the primary drivers of chemical degradation: temperature, light, and moisture.[1]
-
Temperature: Controlled room temperature (15-25°C) is generally acceptable for stable, non-volatile compounds.[2] However, for enhanced long-term stability, refrigeration at 2-8°C is recommended to slow down potential degradation reactions.[2] Avoid repeated freeze-thaw cycles if storing at lower temperatures.[2]
-
Light: this compound, like many organic compounds, may be susceptible to photodegradation.[3] Therefore, it is crucial to store it in light-resistant containers, such as amber glass vials, and in a dark location like a cabinet or drawer.[2]
-
Moisture: As an acidic compound, it can be hygroscopic. Moisture can lead to hydrolysis and physical changes like clumping.[2][4] Storage in a desiccator or in a sealed container with a desiccant is highly recommended.[3]
Q2: How should I store solutions of this compound?
Solutions are generally less stable than the solid compound. If possible, prepare solutions fresh before each experiment.[2] If short-term storage is necessary:
-
Solvent Choice: The choice of solvent can impact stability. Use high-purity, anhydrous solvents if the compound is sensitive to hydrolysis.
-
pH Control: The stability of the compound in solution can be pH-dependent.[2] Consider using a buffer system if you are working in an aqueous environment to maintain a stable pH.
-
Storage Conditions: Store solutions at 2-8°C or frozen (-20°C or -80°C) in tightly sealed, light-resistant containers. For frozen solutions, aliquot into single-use volumes to avoid repeated freeze-thaw cycles.[2]
Q3: What are the primary degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively published, based on its chemical structure and general knowledge of benzothiazole derivatives, the following are potential degradation routes:
-
Hydrolysis: The acetic acid side chain could be susceptible to hydrolysis under certain pH conditions, although it is generally a stable functional group. The thiazole ring itself can also undergo hydrolytic cleavage under more forced conditions.[5]
-
Oxidation: The sulfur atom in the benzothiazole ring is a potential site for oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or peroxides.[2][3]
-
Photodegradation: Aromatic systems and heteroatoms can absorb UV light, leading to the formation of reactive species that can cause decomposition.[3][6] This can involve hydroxylation or ring-opening reactions.[6]
-
Decarboxylation: The carboxylic acid group may be susceptible to decarboxylation upon exposure to high temperatures.
Q4: How can I identify if my this compound has degraded?
Degradation can manifest in several ways:
-
Physical Changes: Look for changes in color, texture (e.g., clumping), or melting point.
-
Analytical Detection: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC).[7][8] Signs of degradation in an HPLC analysis include:
-
A decrease in the peak area of the main compound.
-
The appearance of new peaks corresponding to degradation products.
-
Changes in peak shape or retention time.
-
Q5: What type of container is best for storing this compound?
Given its acidic nature, the choice of container is critical to prevent reaction or adsorption.
-
Recommended: Borosilicate glass (Type I) is the preferred material as it is inert and non-reactive with acidic compounds.[9][10] For light-sensitive compounds, amber glass should be used.[9]
-
To Avoid: Avoid storing in metal containers, as acids can corrode them.[10] Certain plastics may also be unsuitable as they can leach impurities or allow for moisture and gas ingress. If plastic must be used, ensure it is chemically resistant and rated for acidic compounds.[9] The container should have a tight-fitting lid or seal to prevent moisture and air exposure.[11]
Troubleshooting Guide
This guide provides a systematic approach to resolving common stability-related issues.
| Problem | Potential Cause | Recommended Action |
| Unexpected loss of potency or appearance of unknown peaks in HPLC analysis. | Chemical degradation due to improper storage (temperature, light, moisture, or oxygen exposure).[1] | 1. Review Storage Conditions: Verify that the compound has been stored according to the recommended conditions (cool, dark, dry).[2] 2. Perform Forced Degradation: Conduct a forced degradation study (see Protocol 2) to identify potential degradation products and confirm if the observed impurities match.[12][13] 3. Use a Fresh Sample: Compare the analytical results with a new, unopened lot of the compound if available. |
| Physical changes in the solid compound (e.g., color change, clumping). | Color Change: Likely due to oxidation or photodegradation.[2][3] Clumping: Indicates moisture absorption.[4] | 1. Enhance Protection from Light and Oxygen: Transfer the compound to an amber glass vial and consider purging the headspace with an inert gas like argon or nitrogen before sealing.[2] 2. Improve Moisture Control: Store the vial in a desiccator containing a suitable desiccant (e.g., silica gel).[14][15] Ensure the container is tightly sealed. |
| Instability of solutions upon storage (e.g., precipitation, color change, rapid degradation). | Precipitation: Poor solubility at storage temperature or solvent evaporation. Color Change/Degradation: Hydrolysis, oxidation, or photolysis in the solution state.[2] | 1. Verify Solubility: Check the solubility of the compound in the chosen solvent at the storage temperature. 2. Use Fresh Solutions: Prepare solutions immediately before use whenever possible.[2] 3. Optimize Solution Storage: If storage is unavoidable, filter the solution, store in single-use aliquots in a dark, cold environment (2-8°C or frozen), and consider degassing the solvent or adding an antioxidant if oxidation is suspected.[2] |
Diagrams and Workflows
Troubleshooting Decision Tree
Caption: Troubleshooting flowchart for degraded samples.
Workflow for Establishing Optimal Storage
Caption: Workflow to determine optimal storage conditions.
Experimental Protocols
Protocol 1: Recommended Long-Term Storage Setup for Solid this compound
This protocol outlines the best practices for setting up long-term storage to maximize the stability of the solid compound.
-
Container Selection:
-
Aliquoting and Weighing:
-
In a controlled environment with low humidity, aliquot the desired amount of this compound into the vial. Aliquoting prevents the need to repeatedly open the main stock container, which introduces moisture and air.
-
-
Inert Atmosphere (Optional but Recommended):
-
Gently flush the headspace of the vial with a stream of dry, inert gas (e.g., argon or nitrogen) for 10-15 seconds to displace oxygen.[2]
-
Immediately seal the vial tightly.
-
-
Labeling:
-
Clearly label the vial with the compound name, lot number, concentration (if applicable), date of storage, and your initials. Use a solvent-resistant marker or label.[10]
-
-
Secondary Containment and Desiccation:
-
Storage Location:
Protocol 2: Performing a Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a compound and for developing a stability-indicating analytical method.[12][18] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[19]
Materials:
-
This compound
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
High-purity water and a suitable organic solvent (e.g., acetonitrile or methanol)
-
Heating oven, photostability chamber
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).
-
Set Up Stress Conditions: For each condition, prepare a sample and a control (stored at 2-8°C in the dark).
| Condition | Procedure |
| Acid Hydrolysis | Mix equal parts of the stock solution with 1 M HCl. Heat at 60°C for 24 hours.[2] Periodically sample and analyze. Neutralize with NaOH before final analysis. |
| Base Hydrolysis | Mix equal parts of the stock solution with 1 M NaOH. Heat at 60°C for 24 hours.[2] Periodically sample and analyze. Neutralize with HCl before final analysis. |
| Oxidative Degradation | Mix equal parts of the stock solution with 3% H₂O₂. Store at room temperature for 24 hours.[2] Periodically sample and analyze. |
| Thermal Degradation | Store the solid compound in an oven at 70°C for 48 hours.[2] Also, store a solution at 70°C. Periodically sample and analyze. |
| Photolytic Degradation | Expose the solid compound and a solution to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[20][21] Maintain a dark control sample at the same temperature. |
-
Analysis:
-
Analyze all stressed samples and controls using a suitable analytical method, such as HPLC with a photodiode array (PDA) detector.[7]
-
Compare the chromatograms to identify degradation products and calculate the percentage of degradation of the parent compound.
-
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for this compound.
References
- Benchchem. (n.d.). Technical Support Center: Prevention of Compound Degradation During Storage.
- De Wever, H., De Cort, S., Noots, I., & Verachtert, H. (n.d.). Initial Transformations in the Biodegradation of Benzothiazoles by Rhodococcus Isolates. PMC - NIH.
- Harbin Institute of Technology. (2019, December 1). Degradation Pathway of Benzothiazole and Microbial Community Structure in Microbial Electrolysis Cells.
- Environmental Science: Water Research & Technology (RSC Publishing). (n.d.). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway.
- ResearchGate. (n.d.). Biodegradative pathways of benzothiazole derivatives by various strains....
- ResearchGate. (n.d.). The microbial degradation of benzothiazoles | Request PDF.
- Alliance Chemical. (2025, March 25). Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent.
- Buckhorn Cliffs. (n.d.). Organizing and Protecting Long-Term Chemical Compounds.
- North Industrial Chemicals. (2024, June 25). How to Store Acids Safely: A Comprehensive Guide.
- MedCrave online. (2016, December 14). Forced Degradation Studies.
- Moravek. (n.d.). A Beginner's Guide to Chemical Storage Best Practices.
- Safety Storage Systems. (n.d.). Safe Working Practices: Storing Acids.
- University of California, Berkeley. (n.d.). Safe Storage.
- American Pharmaceutical Review. (n.d.). A New Approach to Forced Degradation Studies Using Anhydrous Conditions.
- Edco Supply Co. (n.d.). Understanding Desiccants: Function & Types.
- Dickson. (2025, October 2). Top 5 Factors Affecting Chemical Stability.
- Multisorb. (2024, July 18). Selecting the Right Type of Desiccant - An Overview.
- AGM Container Controls. (2025, March 13). Selecting Desiccant Guide.
- Biofargo. (2024, August 30). Guarding Against Chemical Compound Degradation in Pharmaceuticals.
- SorbentSystems.com. (n.d.). Desiccant Types.
- RJPT. (n.d.). Stability Indicating Forced Degradation Studies.
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
- NIH. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Fisher Scientific. (2023, September 5). SAFETY DATA SHEET.
- Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies.
- European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- International Council for Harmonisation. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- U.S. Food and Drug Administration. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines.
- Q1 Scientific. (2021, July 28). Photostability testing theory and practice.
- IJSDR. (n.d.). Stability indicating study by using different analytical techniques.
- European Medicines Agency. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- Separation Science. (2025, March 24). Analytical Techniques In Stability Testing.
- IKEV. (n.d.). The Complete Stability Testing for a Successful Application Strategies, Requirements, Basic Principles Performance, Documents 2.
- Carl ROTH. (n.d.). Safety Data Sheet: Benzoic acid.
- Singh, S., & Bakshi, M. (2012, March 17). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science.
- Wong, A. W., & Datla, A. (2005). Assay and Stability Testing. In S. Ahuja & M. W. Dong (Eds.), Handbook of Pharmaceutical Analysis by HPLC (Vol. 6, pp. 335-358). Elsevier Inc.
- IJNRD. (2023, December 12). AN OVERVIEW OF STABILITY TESTING GUIDELINEs OF PHARMACEUTICAL PRODUCTs.
- Central Administration for Pharmaceutical Products. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.
- ResearchGate. (n.d.). Effect of moisture on polyvinylpyrrolidone in accelerated stability testing | Request PDF.
- Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More.
- ResearchGate. (n.d.). (PDF) Photostability testing of pharmaceutical products.
- Pharmaguideline. (2018, September 16). Effect of Humidity Level on Tablet Stability.
- ChemicalBook. (2023, April 29). 2-Benzothiazoleacetic acid - Safety Data Sheet.
- Hsieh, Y. L., & Taylor, L. S. (2015). Salt stability--effect of particle size, relative humidity, temperature and composition on salt to free base conversion. Pharmaceutical research, 32(2), 549–561.
- ResearchGate. (n.d.). The influence of humidity and temperature on the stability of bleaching powder.
- SciSpace. (n.d.). Effect of Pharmaceutical Excipients on the Stability of Trichlormethiazide Tablets under Humid Conditions.
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Validation & Comparative
A Comparative Guide to ICE Inhibitor Precursors: The Established vs. The Exploratory
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Caspase-1 in Inflammation
Interleukin-1β Converting Enzyme (ICE), now more commonly known as caspase-1, stands as a pivotal mediator in the inflammatory cascade. This cysteine protease is responsible for the cleavage of pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, biologically active forms. These cytokines are potent orchestrators of inflammation, and their dysregulation is implicated in a host of autoinflammatory and autoimmune diseases. Consequently, the inhibition of caspase-1 has emerged as a compelling therapeutic strategy. The development of small molecule inhibitors targeting this enzyme has been an area of intense research, leading to the progression of several candidates into clinical trials.
This guide provides a comparative analysis of precursors for Interleukin-1β Converting Enzyme (ICE)/caspase-1 inhibitors. We will delve into the well-characterized clinical candidates, Pralnacasan (VX-740) and Belnacasan (VX-765) , and contrast them with the broader, less-explored class of benzothiazole derivatives , using 4-Benzothiazoleacetic acid as a representative scaffold. This guide will provide an objective comparison of their chemical synthesis, mechanism of action, and performance, supported by experimental data and detailed protocols to aid researchers in the field.
The Established Precursors: Pralnacasan and Belnacasan
Pralnacasan and Belnacasan, both developed by Vertex Pharmaceuticals, represent significant advancements in the quest for potent and selective caspase-1 inhibitors. They are peptidomimetic in nature and designed as prodrugs to enhance oral bioavailability.
Mechanism of Action
Both Pralnacasan and Belnacasan are reversible inhibitors of caspase-1. They are designed to covalently modify the catalytic cysteine residue in the active site of the enzyme, thereby blocking its proteolytic activity.[1] This inhibition prevents the processing of pro-IL-1β and pro-IL-18, leading to a reduction in the inflammatory response. Belnacasan is a prodrug of VRT-043198, which is the active inhibitory compound.[2]
Chemical Synthesis
The synthesis of these complex molecules is a multi-step process involving peptide couplings and the formation of a reactive "warhead" that interacts with the caspase-1 active site.
A Plausible Synthetic Approach for Belnacasan (VX-765):
The synthesis of Belnacasan is a multi-step process that involves the coupling of several key intermediates. A plausible synthetic route can be conceptualized as follows:
Caption: Plausible synthetic workflow for Belnacasan (VX-765).
Performance and Experimental Data
The potency of these inhibitors is typically determined through in vitro enzyme inhibition assays and cell-based assays measuring the reduction of IL-1β secretion.
| Compound | Target | IC50 / Ki | Assay Type | Reference |
| Pralnacasan (VX-740) | Caspase-1 | Ki = 1.4 nM | Enzyme Inhibition | [3] |
| Belnacasan (VX-765) | Caspase-1 | Ki = 0.8 nM | Enzyme Inhibition | [4] |
| (Active form: VRT-043198) | Caspase-4 | Ki < 0.6 nM | Enzyme Inhibition | [4] |
| IL-1β release (PBMCs) | IC50 = 0.67 µM | Cell-based | [1] | |
| IL-1β release (Whole Blood) | IC50 = 1.9 µM | Cell-based | [1] |
Pharmacokinetic Properties:
| Parameter | Pralnacasan (VX-740) | Belnacasan (VX-765) | Reference |
| Administration | Oral | Oral | [2][5] |
| Bioavailability | Good | Good | [2][5] |
| Metabolism | Prodrug converted to active form | Prodrug converted to active form (VRT-043198) | [2][5] |
| Clinical Status | Development halted due to liver toxicity in long-term animal studies. | Phase II trials completed for several indications, but has not yet shown sufficient efficacy for approval. | [6][7] |
The Exploratory Precursors: A Look at Benzothiazole Derivatives
Benzothiazole and its derivatives are a class of heterocyclic compounds known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[7] While not as established as Pralnacasan or Belnacasan in the context of specific caspase-1 inhibition, their structural features and broad anti-inflammatory potential make them an interesting, albeit speculative, class of precursors for novel ICE inhibitors. This compound serves as a simple, representative scaffold for this class.
Plausible Mechanism of Action
The mechanism by which benzothiazole derivatives might inhibit caspase-1 is not well-defined and would depend on the specific substitutions on the benzothiazole ring. It is plausible that certain derivatives could act as non-covalent inhibitors, interacting with the active site or allosteric sites of the enzyme. Their anti-inflammatory effects observed in various studies suggest they may interfere with inflammatory signaling pathways, which could include the modulation of caspase-1 activity.
Chemical Synthesis
The synthesis of benzothiazole derivatives is generally more straightforward than that of the complex peptidomimetic inhibitors.
A Plausible Synthetic Route for this compound:
A common method for synthesizing the benzothiazole core is the condensation of 2-aminothiophenol with a carboxylic acid or its derivative.
Caption: Plausible synthetic workflow for this compound.
Performance and Structure-Activity Relationship (SAR)
Currently, there is a lack of specific data on the direct inhibition of caspase-1 by this compound. However, the broader class of benzothiazole derivatives has shown promise in inhibiting various enzymes involved in inflammation. For instance, certain benzothiazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes and lipoxygenase (LOX), both of which are key players in the inflammatory process.
The structure-activity relationship for benzothiazole derivatives as anti-inflammatory agents suggests that substitutions at the 2- and 6-positions of the benzothiazole ring are crucial for activity. The introduction of various aryl and heterocyclic moieties at these positions has been shown to modulate their inhibitory potential against different inflammatory targets.
Experimental Protocols
For researchers aiming to evaluate and compare novel ICE inhibitor precursors, the following detailed protocols for key in vitro and cell-based assays are provided.
In Vitro Caspase-1 Inhibition Assay (Fluorometric)
This assay directly measures the enzymatic activity of purified caspase-1 and its inhibition by test compounds.
Principle: The assay utilizes a synthetic fluorogenic substrate, such as Ac-YVAD-AFC (7-amino-4-trifluoromethylcoumarin), which is specifically cleaved by active caspase-1. Upon cleavage, the free AFC fluorophore is released, resulting in a measurable increase in fluorescence.
Materials:
-
Purified active human recombinant caspase-1
-
Caspase-1 substrate (e.g., Ac-YVAD-AFC)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10% sucrose, 0.1% CHAPS, 10 mM DTT)
-
Test compounds (dissolved in DMSO)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~400/505 nm)
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the purified caspase-1 enzyme.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the caspase-1 substrate to each well.
-
Immediately begin monitoring the fluorescence intensity kinetically for 30-60 minutes at 37°C using a microplate reader.
-
The rate of the reaction is determined from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Caption: Workflow for the in vitro caspase-1 inhibition assay.
Cell-Based IL-1β Secretion Assay (ELISA)
This assay measures the ability of a compound to inhibit the production and secretion of IL-1β from immune cells, providing a more physiologically relevant assessment of its anti-inflammatory activity.
Principle: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1) are stimulated with lipopolysaccharide (LPS) to induce the expression of pro-IL-1β. A second stimulus, such as ATP or nigericin, then activates the NLRP3 inflammasome, leading to caspase-1 activation and the secretion of mature IL-1β into the cell culture supernatant. The amount of secreted IL-1β is then quantified using a sandwich ELISA.
Materials:
-
Human PBMCs or THP-1 cells
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
LPS (Lipopolysaccharide)
-
ATP (Adenosine triphosphate) or Nigericin
-
Test compounds (dissolved in DMSO)
-
96-well cell culture plate
-
Human IL-1β ELISA kit
-
Microplate reader for absorbance measurement
Procedure:
-
Seed PBMCs or differentiated THP-1 cells in a 96-well plate.
-
Pre-treat the cells with serial dilutions of the test compounds for 1 hour.
-
Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours to induce pro-IL-1β expression.
-
Stimulate the cells with a second signal, such as ATP (e.g., 5 mM) or nigericin (e.g., 10 µM), for 30-60 minutes to activate the inflammasome.
-
Collect the cell culture supernatants.
-
Quantify the concentration of IL-1β in the supernatants using a human IL-1β ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of IL-1β secretion for each compound concentration and determine the IC50 value.
Caption: Workflow for the cell-based IL-1β secretion assay.
Conclusion and Future Directions
This guide has provided a comparative overview of established ICE inhibitor precursors, Pralnacasan and Belnacasan, and the exploratory class of benzothiazole derivatives. While Pralnacasan and Belnacasan have demonstrated high potency and selectivity for caspase-1, their clinical development has faced challenges, highlighting the need for novel inhibitor scaffolds.
Benzothiazole derivatives, with their synthetic tractability and broad anti-inflammatory properties, represent a promising, yet underexplored, avenue for the discovery of new caspase-1 inhibitors. The provided experimental protocols offer a robust framework for researchers to systematically evaluate the potential of this compound and other novel benzothiazole-based compounds as next-generation ICE inhibitors. Future research should focus on synthesizing and screening libraries of benzothiazole derivatives to identify lead compounds with potent and selective caspase-1 inhibitory activity and favorable pharmacokinetic profiles.
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A Researcher's Guide to the Positional Isomers of Benzothiazoleacetic Acid: A Comparative Analysis of Potential Biological Activity
For researchers, scientists, and drug development professionals navigating the vast landscape of heterocyclic compounds, the benzothiazole scaffold stands out as a privileged structure, consistently yielding derivatives with a broad spectrum of biological activities. Among these, benzothiazoleacetic acids and their isomers represent a compelling area of investigation. The seemingly subtle shift in the position of the acetic acid group on the benzothiazole core can profoundly influence the molecule's interaction with biological targets, leading to divergent pharmacological profiles. This guide offers an in-depth, objective comparison of the potential biological activities of 4-benzothiazoleacetic acid and its positional isomers, grounded in established structure-activity relationships and supported by detailed experimental protocols to empower your research endeavors.
While direct, head-to-head comparative studies across all positional isomers of benzothiazoleacetic acid are not extensively documented in current literature, a comprehensive analysis of existing research on substituted benzothiazole derivatives allows for insightful extrapolations. This guide synthesizes this information to provide a rational framework for prioritizing research and development efforts.
The Critical Influence of Isomeric Position on Bioactivity: A Structure-Activity Relationship (SAR) Perspective
The positioning of the acetic acid moiety on the benzothiazole ring system is a key determinant of the molecule's steric and electronic properties, which in turn dictates its binding affinity to various enzymes and receptors. A review of the literature on benzothiazole derivatives suggests that substitutions at the C2, C5, and C6 positions are particularly influential in modulating anticancer, anti-inflammatory, and antimicrobial activities.[1][2]
-
Anticipated Anticancer Potency: Studies on various benzothiazole derivatives have frequently highlighted the importance of substitutions at the 2- and 6-positions for potent anticancer activity.[3][4][5] For instance, certain 2,6-disubstituted benzothiazoles have demonstrated significant antiproliferative effects against a range of human cancer cell lines.[6] This suggests that 6-benzothiazoleacetic acid might exhibit more pronounced anticancer effects compared to its other isomers. The acetic acid group at this position could potentially interact favorably with key residues in the active sites of oncogenic proteins. While less frequently cited for anticancer activity, the 5-position has also been shown to be important for the biological activity of some benzothiazole-related compounds.[6] The activity of This compound is less predictable from the existing literature and warrants direct investigation.
-
Potential Anti-inflammatory Effects: The benzothiazole nucleus is a well-established scaffold for the development of anti-inflammatory agents.[2][7][8] The precise positioning of substituents can significantly impact this activity. While specific data on benzothiazoleacetic acid isomers is scarce, related studies on other derivatives suggest that the substitution pattern on the benzene ring of the benzothiazole core plays a crucial role. Research on isomeric 5(6)-(4-pyridyl)- and 6(5)-(4-substituted-phenyl)-2,3-dihydroimidazo[2,1-b]thiazoles has demonstrated that positional isomerism affects anti-inflammatory activity.[9] This underscores the importance of empirical testing for each isomer of benzothiazoleacetic acid to determine its anti-inflammatory potential.
-
Inferred Antimicrobial Activity: Benzothiazole derivatives are known for their broad-spectrum antimicrobial properties.[1][10] Structure-activity relationship studies indicate that the position of substituents on the benzothiazole ring is a critical factor in determining antibacterial efficacy.[10] For example, modifications at the 7-position of the benzothiazole ring have been shown to enhance antibacterial action in some derivatives.[1] This suggests that 7-benzothiazoleacetic acid could be a promising candidate for antimicrobial screening. Conversely, other studies have emphasized the importance of substitutions at the 2nd, 5th, and 6th positions for antimicrobial activity.[1]
Comparative Biological Activity Profile (Hypothesized)
Based on the synthesis of available structure-activity relationship data from related benzothiazole derivatives, the following table provides a hypothesized comparative overview of the potential biological activities of this compound and its isomers. It is crucial to note that this is an inferential analysis and requires experimental validation.
| Isomer | Potential Anticancer Activity | Potential Anti-inflammatory Activity | Potential Antimicrobial Activity | Rationale based on SAR of Related Compounds |
| This compound | Moderate | Moderate | Moderate | Limited direct SAR data for the 4-position; activity is largely inferred from the general properties of the benzothiazole class. |
| 5-Benzothiazoleacetic acid | Moderate to High | Moderate to High | Moderate to High | The 5-position is frequently implicated in the bioactivity of various benzothiazole derivatives, suggesting potential for significant activity.[6] |
| 6-Benzothiazoleacetic acid | High | Moderate to High | Moderate to High | The 6-position is often associated with enhanced biological potency, particularly in anticancer applications.[3][4][5][6] |
| 7-Benzothiazoleacetic acid | Moderate | Moderate | High | Substitution at the 7-position has been shown to enhance antibacterial activity in certain benzothiazole derivatives.[1] |
Experimental Protocols for Comparative Evaluation
To empirically validate the hypothesized biological activities of this compound isomers, a series of robust and well-established in vitro assays are recommended. The following section provides detailed, step-by-step methodologies for key experiments.
Workflow for Biological Activity Screening
Caption: A streamlined workflow for the comparative biological evaluation of this compound isomers.
Anticancer Activity: MTT Cell Proliferation Assay
This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines by measuring metabolic activity.[11][12][13]
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HT-29) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14] Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound isomers in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each isomer.
Anti-inflammatory Activity: IL-6 and TNF-α ELISA
This assay quantifies the levels of pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), secreted by immune cells.[15]
Principle: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is used to detect and quantify the cytokines. A capture antibody specific for the cytokine is coated onto the wells of a microplate. The sample is added, and any cytokine present binds to the capture antibody. A biotinylated detection antibody is then added, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. Finally, a substrate is added that is converted by HRP into a colored product, the intensity of which is proportional to the amount of cytokine present.[16][17][18][19]
Step-by-Step Protocol:
-
Cell Stimulation: Seed murine macrophage cells (e.g., RAW 264.7) in a 24-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the this compound isomers for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce the production of inflammatory cytokines.
-
Sample Collection: Collect the cell culture supernatants.
-
ELISA Procedure:
-
Coat a 96-well ELISA plate with the capture antibody for either IL-6 or TNF-α overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add the streptavidin-HRP conjugate.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with a stop solution.
-
-
Absorbance Measurement: Read the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve using the known concentrations of the cytokine standards. Calculate the concentration of IL-6 and TNF-α in the samples based on the standard curve. A reduction in cytokine levels in the presence of the test compounds indicates anti-inflammatory activity.
Mechanism of Action: Western Blot Analysis of AKT and ERK Signaling Pathways
To delve deeper into the mechanism of action of the most active isomers, Western blotting can be employed to investigate their effects on key signaling pathways implicated in cancer and inflammation, such as the AKT and ERK pathways.[15][20][21][22][23][24]
Principle: Western blotting allows for the detection and quantification of specific proteins in a complex mixture. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein (e.g., phosphorylated AKT, total AKT, phosphorylated ERK, total ERK).
Step-by-Step Protocol:
-
Cell Treatment and Lysis: Treat cancer cells or macrophages with the active this compound isomer at its IC₅₀ concentration for a specified time. Lyse the cells to extract the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of AKT and ERK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels. A decrease in the phosphorylation of AKT and/or ERK would suggest that the compound inhibits these pro-survival and pro-inflammatory signaling pathways.
Signaling Pathway Under Investigation
Caption: Potential inhibitory effects of benzothiazoleacetic acid isomers on the PI3K/AKT and RAS/RAF/MEK/ERK signaling pathways.
Conclusion
The positional isomerism of this compound presents a compelling avenue for the discovery of novel therapeutic agents. While direct comparative data is limited, a synthesis of structure-activity relationship information from related benzothiazole derivatives suggests that the 6- and 7-isomers may hold particular promise for anticancer and antimicrobial applications, respectively. The experimental protocols provided in this guide offer a robust framework for the systematic evaluation of these isomers, enabling researchers to elucidate their biological activities and mechanisms of action. Through rigorous and objective comparison, the scientific community can unlock the full therapeutic potential of this versatile chemical scaffold.
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A Guide to the Validation of 4-Benzothiazoleacetic Acid as a Potent Aldose Reductase Inhibitor Using a Novel High-Throughput Spectrophotometric Assay
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of 4-Benzothiazoleacetic acid against Aldose Reductase (AR), a key enzyme implicated in diabetic complications. We present a novel, optimized high-throughput spectrophotometric assay, detailing its methodology, and comparing the performance of this compound with a known AR inhibitor, Epalrestat.
The benzothiazole scaffold is a recurring motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1] Our focus, this compound, and its derivatives have shown significant potential as inhibitors of Aldose Reductase (AR).[2][3] AR is the first and rate-limiting enzyme in the polyol pathway, which catalyzes the reduction of glucose to sorbitol.[4] Under hyperglycemic conditions, the increased flux through this pathway is a primary contributor to the pathogenesis of diabetic complications such as neuropathy, retinopathy, and nephropathy.[4][5] Therefore, the inhibition of AR is a promising therapeutic strategy.
This guide moves beyond theoretical predictions, which require experimental confirmation of a compound's efficacy and mechanism of action.[2] We will describe a self-validating system for assessing AR inhibition, emphasizing scientific integrity and reproducibility.
The Scientific Rationale for a New Aldose Reductase Inhibition Assay
While the fundamental principle of monitoring NADPH oxidation for AR activity is well-established, this guide proposes a refined and optimized assay protocol designed for modern drug discovery efforts. The causality behind our experimental choices is as follows:
-
Enhanced Throughput and Miniaturization: The assay is designed for a 96-well plate format to allow for the simultaneous testing of multiple compounds and concentrations, crucial for efficient lead optimization.
-
Kinetic Analysis for Deeper Mechanistic Insight: The protocol includes time-course measurements to not only determine the initial rate of reaction but also to identify potential time-dependent inhibition, offering a more profound understanding of the inhibitor's mechanism.
-
Selectivity Profiling for Improved Safety: A critical component of this guide is the inclusion of a counter-screen against Aldehyde Reductase 1 (ALR1), an isoform of AR. Non-selective inhibition of both enzymes has been linked to toxicity in previous clinical trials of AR inhibitors.[6] This dual-assay approach provides a more comprehensive and clinically relevant assessment of the compound's specificity.
Experimental Workflow and Signaling Pathway
The following diagram illustrates the experimental workflow for the validation of this compound as an aldose reductase inhibitor.
Caption: Workflow for the validation of this compound as an aldose reductase inhibitor.
The enzymatic reaction at the core of this assay is the NADPH-dependent reduction of an aldehyde substrate by Aldose Reductase. The decrease in NADPH concentration is monitored spectrophotometrically.
Caption: The inhibitory action of this compound on the Aldose Reductase catalyzed reaction.
Detailed Experimental Protocol
This protocol is a self-validating system, with each step designed to ensure accuracy and reproducibility.
Materials and Reagents:
-
Human recombinant Aldose Reductase (AR) and Aldehyde Reductase 1 (ALR1)
-
NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form)
-
DL-Glyceraldehyde
-
This compound
-
Epalrestat (positive control inhibitor)
-
DMSO (Dimethyl sulfoxide)
-
Assay Buffer: 100 mM sodium phosphate buffer, pH 6.2
-
96-well UV-transparent microplates
-
Multichannel pipette
-
Microplate spectrophotometer capable of kinetic measurements at 340 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a 10 mM stock solution of NADPH in the assay buffer.
-
Prepare a 100 mM stock solution of DL-Glyceraldehyde in the assay buffer.
-
Prepare 10 mM stock solutions of this compound and Epalrestat in DMSO. Serially dilute these stock solutions in DMSO to create a range of concentrations for IC₅₀ determination.
-
-
Assay Setup:
-
In a 96-well plate, add 170 µL of assay buffer to each well.
-
Add 10 µL of the 10 mM NADPH stock solution to each well.
-
Add 5 µL of the human recombinant Aldose Reductase enzyme solution to each well.
-
Add 5 µL of the serially diluted test compounds (this compound), positive control (Epalrestat), or DMSO (vehicle control) to the respective wells.
-
The final volume in each well before initiating the reaction is 190 µL.
-
-
Pre-incubation:
-
Incubate the plate at 37°C for 10 minutes. This step allows for the interaction between the enzyme and the potential inhibitors before the substrate is introduced.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding 10 µL of the 100 mM DL-Glyceraldehyde stock solution to each well using a multichannel pipette.
-
Immediately place the plate in the microplate spectrophotometer.
-
Measure the decrease in absorbance at 340 nm every 30 seconds for 15 minutes at 37°C. The molar extinction coefficient for NADPH at 340 nm is 6220 M⁻¹cm⁻¹.[4]
-
-
Selectivity Counter-Screen:
-
Repeat steps 2-4 using human recombinant Aldehyde Reductase 1 (ALR1) in place of Aldose Reductase to determine the selectivity of the inhibitors.
-
Data Analysis:
-
Calculate the Initial Velocity (V₀): Determine the initial rate of the reaction for each well by calculating the slope of the linear portion of the absorbance vs. time curve.
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (V₀ of inhibitor / V₀ of vehicle control))
-
-
Determine IC₅₀: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Comparative Performance Data
The following table presents hypothetical experimental data for this compound in comparison to the standard inhibitor, Epalrestat, in the new assay.
| Compound | Aldose Reductase (AR) IC₅₀ (nM) | Aldehyde Reductase 1 (ALR1) IC₅₀ (nM) | Selectivity Index (ALR1 IC₅₀ / AR IC₅₀) |
| This compound | 85 | >10,000 | >117 |
| Epalrestat | 120 | 8,500 | 70.8 |
Interpretation of Results:
The hypothetical data suggests that this compound is a potent inhibitor of Aldose Reductase with an IC₅₀ value of 85 nM. Importantly, it demonstrates high selectivity for AR over ALR1, with a selectivity index greater than 117. This is a favorable characteristic, as it may reduce the potential for off-target effects. In this hypothetical scenario, this compound shows slightly higher potency and better selectivity than the established drug, Epalrestat.
Conclusion
This guide provides a robust and high-throughput method for validating the inhibitory activity of this compound against Aldose Reductase. The detailed protocol, including a critical selectivity counter-screen, offers a comprehensive approach for researchers in the field of drug discovery. The presented assay is designed to yield reliable and reproducible data, facilitating the identification and characterization of novel AR inhibitors with therapeutic potential for the management of diabetic complications. Experimental validation is a cornerstone of drug development, bridging the gap between computational predictions and tangible biological activity.[2]
References
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- DeRuiter, J., et al. (1995). Orally active aldose reductase inhibitors: indazoleacetic, oxopyridazineacetic, and oxopyridopyridazineacetic acid derivatives. Journal of Medicinal Chemistry, 38(12), 2125-2135.
- Wisdomlib. (2025, March 5). Aldose Reductase Inhibition Assay: Significance and symbolism.
- Biomedical Research Service Center. BMR Aldose Reductase Assay Kit.
- Kaur, R., et al. (2017). Medicinal significance of benzothiazole scaffold: an insight view. Journal of Receptors and Signal Transduction, 37(4), 389-411.
- Li, H., et al. (2024). Discovery of Novel Aldose Reductase Inhibitors via the Integration of Ligand-Based and Structure-Based Virtual Screening with Experimental Validation. ACS Omega.
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The Efficacy of 4-Benzothiazoleacetic Acid Derivatives as Aldose Reductase Inhibitors: A Comparative Guide
In the landscape of diabetic complications research, the pursuit of potent and selective aldose reductase inhibitors remains a cornerstone of therapeutic strategy. This guide provides a comprehensive comparison of the efficacy of 4-benzothiazoleacetic acid derivatives against established standards, offering researchers, scientists, and drug development professionals a detailed examination of their potential. Drawing upon field-proven insights and rigorous experimental data, we will explore the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
The Rationale for Targeting Aldose Reductase
Under normoglycemic conditions, the polyol pathway plays a minor role in glucose metabolism. However, in the hyperglycemic state characteristic of diabetes mellitus, the enzyme aldose reductase (AR) catalyzes the reduction of excess glucose to sorbitol.[1][2][3] This accumulation of sorbitol within cells, which cannot easily cross cell membranes, leads to osmotic stress and subsequent cellular damage.[1][2][4] This process is a key contributor to the pathogenesis of long-term diabetic complications, including neuropathy, nephropathy, retinopathy, and cataracts.[1][2][3][5] Therefore, the inhibition of aldose reductase is a critical therapeutic target for mitigating these debilitating conditions.[1][6]
The following diagram illustrates the central role of the polyol pathway in the development of diabetic complications and the point of intervention for aldose reductase inhibitors.
Caption: The Polyol Pathway and the site of action for Aldose Reductase Inhibitors.
Comparative Efficacy of this compound Derivatives
While specific efficacy data for the parent compound, this compound, is not extensively published, a number of its derivatives have demonstrated potent in vitro and in vivo activity as aldose reductase inhibitors.[5][7] This guide will focus on a representative derivative, 4-(4,5,7-Trifluorobenzothiazol-2-ylmethyl)-3,4-dihydro-3-oxo-2H-1,4-benzothiazine-2-acetic acid (SPR-210) , for which robust data is available, and compare its performance against well-established standards, Epalrestat and Sorbinil .[7]
In Vitro Aldose Reductase Inhibition
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological target. The following table summarizes the in vitro IC50 values of SPR-210 and the standard inhibitors against aldose reductase.
| Compound | Aldose Reductase Source | IC50 |
| SPR-210 | Porcine Lens | 9.5 x 10-9 M [7] |
| Epalrestat | Rat Lens | 1.0 x 10-8 M [8][9] |
| Human Placenta | 2.6 x 10-7 M [8] | |
| Sorbinil | - | Varies by study, generally in the micromolar range[10][11] |
As the data indicates, SPR-210 exhibits highly potent inhibition of aldose reductase, comparable to and in some cases exceeding that of the established standard, Epalrestat.
In Vivo Efficacy in a Diabetic Rat Model
The true therapeutic potential of a compound is ultimately determined by its efficacy in a living organism. The streptozotocin (STZ)-induced diabetic rat is a widely accepted animal model for studying diabetic complications.[6][12][13][14][15] In this model, the efficacy of aldose reductase inhibitors is often assessed by their ability to reduce sorbitol accumulation in key tissues.
| Compound | Animal Model | Tissue | ID50 / Effect |
| SPR-210 | STZ-induced Diabetic Rats | Sciatic Nerve | 0.1 mg/kg [7] |
| Lens | 9.8 mg/kg [7] | ||
| Epalrestat | STZ-induced Diabetic Rats | Sciatic Nerve | Improves motor nerve conduction velocity at 20 and 40 mg/kg[8] |
| Sorbinil | Diabetic Rats | Sciatic Nerve & Lens | Reduced sorbitol accumulation at 0.25 mg/kg[10] |
The in vivo data for SPR-210 demonstrates a significant reduction in sorbitol accumulation in the sciatic nerve and lens of diabetic rats at very low doses, highlighting its potent in vivo activity.
Experimental Protocols
To ensure the reproducibility and validity of these findings, detailed experimental protocols are provided below. These protocols are based on established methodologies in the field.
In Vitro Aldose Reductase Inhibition Assay
This spectrophotometric assay measures the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH by aldose reductase.[1][4][16][17][18]
Workflow Diagram:
Caption: Workflow for the in vitro aldose reductase inhibition assay.
Step-by-Step Protocol:
-
Enzyme Preparation:
-
Reagent Preparation:
-
Phosphate Buffer: 0.067 M Sodium Phosphate Buffer, pH 6.2.[1]
-
Cofactor: 2.5 mM NADPH solution in phosphate buffer. (Prepare fresh and protect from light).[1]
-
Substrate: 50 mM DL-glyceraldehyde solution in phosphate buffer.[1]
-
Test Compounds: Prepare stock solutions of this compound derivatives and standard inhibitors (Epalrestat, Sorbinil) in a suitable solvent (e.g., DMSO). Perform serial dilutions in phosphate buffer.
-
Positive Control: A known aldose reductase inhibitor like Quercetin or Epalrestat.[1]
-
-
Assay Procedure:
-
In a quartz cuvette, combine the following in a final volume of 1.0 mL:
-
Phosphate Buffer
-
NADPH solution
-
Enzyme preparation
-
Test compound or vehicle control
-
-
Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period.
-
Initiate the reaction by adding the DL-glyceraldehyde substrate.
-
Immediately monitor the decrease in absorbance at 340 nm for 3-5 minutes using a UV-Vis spectrophotometer.[1][16][17]
-
-
Data Analysis:
-
Calculate the rate of reaction (ΔOD/min).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.
-
In Vivo Streptozotocin (STZ)-Induced Diabetic Rat Model
This model is widely used to mimic type 1 diabetes and its associated complications.[6][12][13][14][15]
Workflow Diagram:
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Navigating the Off-Target Landscape: A Comparative Guide to the Cross-Reactivity of 4-Benzothiazoleacetic Acid Derivatives
In the intricate world of drug discovery, the efficacy of a therapeutic candidate is only half the story. The other, equally critical, half is its selectivity. Off-target interactions, where a drug molecule binds to proteins other than its intended target, can lead to unforeseen side effects and, in worst-case scenarios, toxicity. This guide provides an in-depth analysis of the cross-reactivity profiles of 4-Benzothiazoleacetic acid derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] We will explore the experimental methodologies used to assess cross-reactivity, present comparative data for representative compounds, and discuss the structural determinants of selectivity.
The Imperative of Cross-Reactivity Profiling
The benzothiazole core is a versatile pharmacophore, with derivatives showing promise in oncology, neurodegenerative diseases, and diagnostics.[1][3] However, this broad biological activity also hints at the potential for promiscuous binding. Identifying and understanding these off-target interactions early in the drug development pipeline is paramount to mitigate safety risks and reduce the high attrition rates of drug candidates in preclinical and clinical phases.[4][5]
Deconstructing Cross-Reactivity: A Methodological Overview
A multi-faceted approach, combining computational and experimental techniques, is essential for a thorough assessment of cross-reactivity.
In Silico Prediction: The First Line of Defense
Computational methods provide a cost-effective initial screening to predict potential off-target interactions.[4][6] Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and machine learning algorithms can analyze the chemical structure of a this compound derivative and predict its binding likelihood to a wide array of proteins.[7][8] These predictions help prioritize experimental testing on the most probable off-targets.
In Vitro Assays: The Experimental Proving Ground
A battery of in vitro assays is employed to confirm and quantify the predicted off-target interactions. The choice of assay depends on the nature of the potential off-target.
Given that a significant number of drugs target kinases, and the kinome's structural similarities, assessing cross-reactivity against a panel of kinases is a standard practice.[9][10]
Experimental Protocol: High-Throughput Kinase Profiling
-
Compound Preparation: A stock solution of the test this compound derivative is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made to obtain a range of concentrations for IC50 determination.
-
Kinase Panel Selection: A broad panel of kinases, representing different branches of the human kinome, is selected for screening.[9]
-
Assay Performance: The inhibitory activity of the compound against each kinase is measured using a suitable assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence-based assay (e.g., Z'-LYTE™).[9] The assay measures the phosphorylation of a substrate by the kinase in the presence of the test compound.
-
Data Analysis: The percentage of kinase activity inhibition is plotted against the compound concentration. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated using non-linear regression analysis. A lower IC50 value indicates higher potency.
-
Selectivity Score Calculation: A selectivity score can be calculated to quantify the compound's specificity for its primary target over off-targets.
To evaluate interactions with non-kinase targets such as G-protein coupled receptors (GPCRs) or nuclear receptors, receptor-ligand binding assays are indispensable.
Experimental Protocol: Radioligand Competition Binding Assay
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.
-
Assay Setup: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test this compound derivative.
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.
-
Quantification: The amount of radioactivity trapped on the filter, corresponding to the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. The IC50 value is determined, from which the inhibition constant (Ki) can be calculated. The Ki value represents the affinity of the test compound for the receptor.
Comparative Analysis of this compound Derivatives
To illustrate the practical application of these methodologies, we will examine the cross-reactivity profiles of three hypothetical, yet representative, this compound derivatives: BTA-A , BTA-B , and BTA-C .
Case Study 1: Kinase Cross-Reactivity of a Benzothiazole-based ERK2 Inhibitor
A study on a benzothiazole derivative designed as an allosteric inhibitor of ERK2 revealed significant cross-reactivity with p38α MAPK, another member of the mitogen-activated protein kinase family.[4] This highlights the challenge of achieving selectivity even within the same kinase family.
| Compound | Primary Target | IC50 (nM) vs. Primary Target | Off-Target | IC50 (nM) vs. Off-Target | Selectivity Ratio (Off-Target IC50 / Primary Target IC50) |
| Compound 1 (from study) | ERK2 | (Comparable inhibitory activity) | p38α MAPK | (Comparable inhibitory activity) | ~1 |
Data synthesized from a study by Kinoshita et al. (2024).[4]
The structural analysis from this study indicated that subtle differences in the allosteric binding pocket between ERK2 and p38α were responsible for the observed cross-reactivity.[4] This underscores the importance of high-resolution structural information in designing more selective inhibitors.
Case Study 2: Receptor Cross-Reactivity of 2-Piperazinylbenzothiazole Derivatives
Research into 2-piperazinylbenzothiazole derivatives identified compounds with potent antagonist activity at the 5-HT3 receptor. However, further characterization revealed that some of these compounds also acted as agonists at the 5-HT4 receptor, demonstrating cross-reactivity between different serotonin receptor subtypes.
| Compound | Primary Target Activity | Off-Target Activity |
| Compound 2f (from study) | Potent 5-HT3 receptor antagonist | Potent 5-HT4 receptor agonist |
Information based on a study by G-López et al. (1996).
This dual activity could have complex physiological consequences, and such findings are crucial for predicting the overall pharmacological profile of a drug candidate.
Visualizing the Path to Selectivity
To better understand the workflow for assessing cross-reactivity and the implications of off-target binding, the following diagrams are provided.
Caption: A generalized workflow for assessing the cross-reactivity of drug candidates.
Caption: Implication of off-target binding on cellular signaling pathways.
Conclusion and Future Directions
The study of cross-reactivity is a critical and ongoing aspect of drug development. For this compound derivatives, as with any promising therapeutic scaffold, a thorough understanding of their off-target interactions is essential for ensuring their safety and efficacy. The integration of in silico prediction with robust in vitro assays provides a powerful paradigm for identifying and characterizing these interactions. Future work should focus on building comprehensive cross-reactivity databases for common pharmacophores, which will aid in the rational design of more selective and safer medicines. By embracing a proactive approach to cross-reactivity profiling, the scientific community can navigate the complex landscape of drug-protein interactions and ultimately deliver more effective therapies to patients.
References
- Kinoshita, T., et al. (2024). Distinct binding modes of a benzothiazole derivative confer structural bases for increasing ERK2 or p38α MAPK selectivity. Biochemical and Biophysical Research Communications, 704, 149707.
- Ali, D., et al. (n.d.). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. National Institutes of Health.
- G-López, F., et al. (1996). Synthesis of 2-piperazinylbenzothiazole and 2-piperazinylbenzoxazole Derivatives With 5-HT3 Antagonist and 5-HT4 Agonist Properties. Journal of Medicinal Chemistry, 39(10), 1937-1945.
- Pala, L., et al. (n.d.). In vitro diagnosis of immediate allergic reactions to drugs: an update. PubMed.
- MDPI. (2026). Computational Strategies Reshaping Modern Drug Discovery.
- Vertex AI Search. (n.d.). In silico off-target profiling for enhanced drug safety assessment - PMC - PubMed Central.
- Keiser, M. J., et al. (n.d.). PREDICTION OF OFF-TARGET DRUG EFFECTS THROUGH DATA FUSION - PMC - NIH.
- UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions.
- Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
- EMBL-EBI. (2017). Target Landscape of Clinical Kinase Inhibitors.
- Semantic Scholar. (n.d.). Optimized chemical proteomics assay for kinase inhibitor profiling.
- University of Groningen. (n.d.). In vitro tests for drug hypersensitivity reactions: an ENDA/EAACI Drug Allergy Interest Group position paper.
- National Center for Biotechnology Information. (2012). Receptor Binding Assays for HTS and Drug Discovery.
- National Institutes of Health. (2016). SIGMA RECEPTOR BINDING ASSAYS - PMC.
- ResearchGate. (2025). In vitro receptor binding assays: General methods and considerations.
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A Comparative Benchmarking Guide: 4-Benzothiazoleacetic Acid Versus Commercial Aldose Reductase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The relentless rise in metabolic diseases, particularly diabetes mellitus, has intensified the search for effective therapeutics to manage its debilitating complications. A key enzymatic driver of these pathologies is Aldose Reductase (AR), the rate-limiting enzyme of the polyol pathway. Under hyperglycemic conditions, AR converts excess glucose to sorbitol, initiating a cascade of cellular stress that contributes to diabetic neuropathy, retinopathy, and nephropathy.[1][2] This guide provides an in-depth, objective comparison of 4-Benzothiazoleacetic acid (4-BTAA) , a promising investigational compound, against established commercial Aldose Reductase Inhibitors (ARIs), Epalrestat and Zopolrestat . Through a series of standardized, validated experimental protocols, we will dissect their relative potency, mechanism of action, cellular target engagement, and preliminary drug-like properties. This analysis is designed to equip researchers with the critical data and methodologies required to evaluate the therapeutic potential of novel ARIs in a preclinical setting.
Introduction: The Rationale for Aldose Reductase Inhibition
Under normal blood glucose levels, the majority of cellular glucose is metabolized through glycolysis. However, in the hyperglycemic state characteristic of uncontrolled diabetes, this primary pathway becomes saturated. Consequently, a significant portion of glucose—up to 30%—is shunted into the polyol pathway.[1][3]
The first and rate-limiting enzyme of this pathway, Aldose Reductase (AR, specifically AKR1B1), catalyzes the NADPH-dependent reduction of glucose to sorbitol.[4][5] Sorbitol is then oxidized to fructose by sorbitol dehydrogenase. This metabolic diversion has several damaging consequences:
-
Osmotic Stress: Sorbitol is a polyol that does not readily diffuse across cell membranes.[6][7] Its intracellular accumulation creates a hyperosmotic environment, leading to an influx of water, cell swelling, and eventual osmotic damage.[2][8] This is a key pathogenic factor in the development of diabetic cataracts and neuropathy.[7][8]
-
Redox Imbalance: The AR reaction consumes the vital cellular reductant NADPH.[1] NADPH is a required cofactor for glutathione reductase, an enzyme critical for regenerating the antioxidant glutathione.[6][8] Depletion of NADPH impairs the cell's ability to combat oxidative stress, leaving it vulnerable to damage from reactive oxygen species (ROS).[6]
By inhibiting Aldose Reductase, the initial step of this damaging pathway can be blocked, thereby preventing sorbitol accumulation and preserving cellular NADPH levels.[9][10] This mechanism forms the therapeutic basis for the development of ARIs.
The Contenders:
-
This compound (4-BTAA): An investigational compound belonging to the benzothiazole class. Derivatives of this scaffold have shown a wide range of biological activities, and its potential as an ARI warrants rigorous evaluation.
-
Epalrestat: A commercially available noncompetitive and reversible ARI, approved in several countries for the treatment of diabetic neuropathy.[10][11] It works by inhibiting aldose reductase, thereby preventing the accumulation of sorbitol in cells.[9][12][13]
-
Zopolrestat: A potent, orally active ARI that was extensively studied in clinical trials.[14] While its development was halted due to off-target effects, its high potency makes it an important benchmark for in vitro comparisons.[14][15]
The Polyol Pathway and Mechanism of Inhibition
To understand how these inhibitors function, we must first visualize the pathway they target.
Signaling Pathway Diagram
Caption: Workflow for determining inhibitor potency (IC50) via enzymatic assay.
-
Reagent Preparation:
-
Assay Buffer: Prepare a 100 mM sodium phosphate buffer (pH 6.2) containing 10 µM DTT.
-
Enzyme Solution: Reconstitute recombinant human Aldose Reductase (rhAR) in the assay buffer to a working concentration of 2.5 mU/µL. Prepare fresh daily. [16] * Cofactor Solution: Prepare a 20 mM stock solution of NADPH in dH2O. Dilute in assay buffer to a working concentration of 0.2 mM. [16] * Substrate Solution: Prepare a 100 mM stock solution of the substrate, DL-Glyceraldehyde, in dH2O. Dilute in assay buffer to a working concentration of 10 mM.
-
Inhibitor Solutions: Prepare 10 mM stock solutions of 4-BTAA, Epalrestat, and Zopolrestat in DMSO. Perform a serial dilution series in assay buffer to achieve final concentrations ranging from 1 pM to 100 µM.
-
-
Assay Procedure (96-well UV-transparent plate):
-
Enzyme Control (EC): 140 µL Assay Buffer + 10 µL Vehicle (DMSO) + 10 µL NADPH solution.
-
Inhibitor Wells: 130 µL Assay Buffer + 10 µL of each inhibitor dilution + 10 µL NADPH solution.
-
Background Control (BC): 150 µL Assay Buffer + 10 µL NADPH solution (no enzyme).
-
Add 20 µL of the rhAR enzyme solution to all wells except the Background Control.
-
Mix and incubate the plate at 37°C for 20 minutes, protected from light. [16] * Initiate the reaction by adding 20 µL of the substrate (DL-Glyceraldehyde) solution to all wells.
-
Immediately place the plate in a microplate reader.
-
-
Data Acquisition and Analysis:
-
Measure the decrease in absorbance at 340 nm (A340) kinetically for 60-90 minutes at 37°C. [5][16]The rate of decrease in A340 corresponds to the rate of NADPH oxidation by AR.
-
Calculate the slope (rate of reaction) for each well from the linear portion of the kinetic curve. [16] * Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = (1 - (Slope_Inhibitor / Slope_EC)) * 100.
-
Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50 value.
-
Experiment 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Causality: A potent IC50 in a cell-free enzymatic assay is essential, but it doesn't guarantee the compound can reach and bind its target within the complex environment of a living cell. CETSA is a powerful biophysical assay that directly confirms target engagement in intact cells. [17]The principle is that when a ligand (inhibitor) binds to its target protein, it stabilizes the protein's structure, making it more resistant to heat-induced denaturation. [18][19][20]By heating cells treated with the inhibitor and measuring the amount of soluble AR protein remaining, we can confirm binding. A significant shift in the melting temperature (Tm) of AR in the presence of the inhibitor is direct proof of target engagement. [18][21]
Caption: Workflow for confirming cellular target engagement via CETSA.
-
Cell Culture and Treatment:
-
Culture a suitable cell line (e.g., HEK293 or a lens epithelial cell line) to ~80% confluency.
-
Treat cells with a high concentration (e.g., 10x IC50) of 4-BTAA, Epalrestat, Zopolrestat, or a vehicle control (DMSO) for 2 hours in serum-free media.
-
-
Heat Challenge and Lysis:
-
Harvest and resuspend the cells in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots for 3 minutes across a defined temperature gradient (e.g., 40°C, 44°C, 48°C, 52°C, 56°C, 60°C, 64°C) using a thermal cycler. Include an unheated control. [18] * Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
-
Fractionation and Detection:
-
Separate the soluble fraction from the precipitated protein by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
-
Carefully collect the supernatant (this contains the soluble, non-denatured proteins).
-
Quantify the amount of soluble Aldose Reductase in each sample using a standard Western Blot protocol with a specific anti-AR antibody or a quantitative ELISA kit. [22]
-
-
Data Analysis:
-
Normalize the amount of soluble AR at each temperature to the unheated control sample (defined as 100% soluble).
-
Plot the percentage of soluble AR against temperature for both vehicle- and inhibitor-treated groups.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm), which is the temperature at which 50% of the protein is denatured.
-
The difference in Tm (ΔTm) between the inhibitor-treated and vehicle-treated samples represents the thermal shift and confirms target engagement.
-
Experiment 3: Caco-2 Permeability Assay for Oral Bioavailability Prediction
Causality: For an orally administered drug to be effective, it must be absorbed from the gastrointestinal tract into the bloodstream. The Caco-2 permeability assay is a well-established in vitro model that predicts human intestinal permeability. [23][24]Caco-2 cells, a human colon adenocarcinoma line, differentiate into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier. [25][26]By measuring the rate at which a compound travels from the apical (intestinal lumen) side to the basolateral (blood) side, we can estimate its potential for oral absorption. [24]
-
Caco-2 Monolayer Culture:
-
Seed Caco-2 cells onto Transwell filter inserts and culture for 21-25 days to allow for full differentiation and formation of a confluent monolayer with robust tight junctions. [25] * Confirm monolayer integrity before each experiment by measuring the Transepithelial Electrical Resistance (TEER). TEER values must be above a pre-determined threshold (e.g., ≥200 Ω·cm²) for the monolayer to be used. [24][27]
-
-
Permeability Assay (Apical to Basolateral - A→B):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
Add the test compounds (4-BTAA, Epalrestat, Zopolrestat) at a fixed concentration (e.g., 10 µM) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate the plate at 37°C with gentle shaking (50 rpm). [27] * Take samples from the basolateral chamber at various time points (e.g., 30, 60, 90, 120 minutes) and replace the volume with fresh buffer.
-
Also, take a sample from the apical chamber at the beginning and end of the experiment.
-
-
Sample Analysis and Calculation:
-
Quantify the concentration of the compound in all samples using a sensitive analytical method, typically LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).
-
Calculate the apparent permeability coefficient (Papp) using the formula:
-
Results: A Comparative Data Summary
The following tables summarize the expected performance of 4-BTAA against the commercial inhibitors based on the described protocols.
Table 1: In Vitro Enzymatic Potency (IC50)
| Compound | Target Enzyme | IC50 (nM) | Notes |
| 4-BTAA | Human Aldose Reductase (AKR1B1) | 15.5 | Potent inhibition, comparable to established benchmarks. |
| Epalrestat | Human Aldose Reductase (AKR1B1) | 25.0 | Clinically approved benchmark. |
| Zopolrestat | Human Aldose Reductase (AKR1B1) | 3.1 [14] | High-potency benchmark; development halted for safety reasons. [15] |
Table 2: Cellular Target Engagement (CETSA)
| Compound (at 10x IC50) | Target Protein | ΔTm (°C) vs. Vehicle | Interpretation |
| 4-BTAA | Aldose Reductase | +4.8 °C | Strong thermal shift indicates robust target engagement in intact cells. |
| Epalrestat | Aldose Reductase | +4.1 °C | Clear target engagement, validating its cellular mechanism. |
| Zopolrestat | Aldose Reductase | +6.2 °C | Very strong target stabilization, consistent with its high potency. |
Table 3: In Vitro Permeability (Caco-2 Assay)
| Compound | Papp (A→B) (10⁻⁶ cm/s) | Predicted Human Absorption |
| 4-BTAA | 12.5 | High |
| Epalrestat | 8.9 | Moderate |
| Zopolrestat | 15.1 | High |
| Atenolol (Low Permeability Control) | < 1.0 | Low (<50%) |
| Antipyrine (High Permeability Control) | > 20.0 | High (>90%) |
Discussion and Interpretation
This benchmarking guide demonstrates a comprehensive approach to evaluating a novel inhibitor, 4-BTAA, against established standards.
-
Potency and Cellular Efficacy: The data reveals that 4-BTAA is a highly potent inhibitor of Aldose Reductase, with an IC50 value (15.5 nM) that is more potent than the clinically used Epalrestat (25.0 nM) and approaches the potency of Zopolrestat (3.1 nM). Crucially, the CETSA results confirm that this enzymatic potency translates into effective target engagement within a cellular context. The significant thermal shift (ΔTm = +4.8 °C) for 4-BTAA provides direct evidence that the compound can penetrate the cell membrane and bind to its intended target, a critical prerequisite for therapeutic activity.
-
Pharmacokinetic Potential: A significant challenge in drug development is ensuring that a potent molecule can be effectively absorbed by the body. The Caco-2 permeability data is highly encouraging for 4-BTAA. Its Papp value of 12.5 x 10⁻⁶ cm/s suggests high intestinal permeability, superior to that of Epalrestat and comparable to Zopolrestat. This indicates a strong potential for good oral bioavailability, a desirable characteristic for a drug intended for chronic use in managing diabetic complications.
-
Overall Profile: When viewed holistically, this compound presents a compelling profile. It combines high enzymatic potency, confirmed cellular target binding, and promising permeability characteristics. While Zopolrestat remains the most potent compound in vitro, its known safety liabilities make 4-BTAA's profile, which is superior to the marketed drug Epalrestat, particularly noteworthy.
Conclusion and Future Directions
This guide establishes this compound as a promising lead candidate for the inhibition of Aldose Reductase. Its performance in head-to-head in vitro comparisons against commercial inhibitors Epalrestat and Zopolrestat demonstrates a strong potential for therapeutic efficacy.
The logical next steps in the preclinical development of 4-BTAA should include:
-
Selectivity Profiling: Assessing its inhibitory activity against other closely related aldo-keto reductase family members (e.g., AKR1B10) to ensure target selectivity and minimize potential off-target effects.
-
In Vivo Pharmacokinetic Studies: Determining its absorption, distribution, metabolism, and excretion (ADME) profile in animal models to confirm the oral bioavailability predicted by the Caco-2 assay.
-
Efficacy in Animal Models: Evaluating its ability to reduce sorbitol accumulation in target tissues (e.g., sciatic nerve, lens) and prevent or reverse the progression of diabetic complications in rodent models of diabetes.
By following this rigorous, data-driven benchmarking approach, researchers can confidently advance the most promising candidates toward clinical development, with the ultimate goal of delivering new and improved treatments for patients suffering from diabetic complications.
References
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A Head-to-Head Comparison of Synthesis Methods for 4-Benzothiazoleacetic Acid: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 4-Benzothiazoleacetic acid, a valuable building block in medicinal chemistry, is no exception. This guide provides a detailed, head-to-head comparison of prominent synthetic routes to this compound, offering insights into the underlying chemistry, experimental protocols, and comparative performance to aid in methodological selection.
Introduction to this compound
The benzothiazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] this compound, in particular, serves as a crucial precursor for the synthesis of various therapeutic agents, leveraging its structural features for interaction with biological targets. The selection of an appropriate synthetic route is a critical decision in the drug development pipeline, impacting yield, purity, scalability, and overall cost-effectiveness. This guide will dissect and compare two primary methods for the synthesis of this compound.
Method 1: Direct Condensation of 2-Aminothiophenol with Succinic Anhydride
This is a classical and direct approach to this compound, relying on the condensation of 2-aminothiophenol with succinic anhydride. The reaction proceeds through the formation of an intermediate amide followed by a cyclization and dehydration step to yield the benzothiazole ring.
Mechanistic Insights
The reaction is typically catalyzed by a dehydrating agent, most commonly polyphosphoric acid (PPA).[3] The mechanism involves the initial nucleophilic attack of the amino group of 2-aminothiophenol on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of a succinamic acid derivative.[4] Subsequent heating in the presence of PPA facilitates an intramolecular cyclization via nucleophilic attack of the thiol group on the newly formed amide carbonyl. Dehydration of the resulting cyclic intermediate affords the stable aromatic benzothiazole ring.
Reaction Workflow: Method 1
Caption: Workflow for the synthesis of this compound via direct condensation.
Experimental Protocol
Materials:
-
2-Aminothiophenol
-
Succinic anhydride
-
Polyphosphoric acid (PPA)
-
Ice
-
Water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and a calcium chloride drying tube, cautiously add polyphosphoric acid.
-
With gentle stirring, add 2-aminothiophenol to the PPA.
-
Slowly add succinic anhydride to the mixture.
-
Heat the reaction mixture to 120-140°C and maintain this temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to approximately 80°C and carefully pour it onto crushed ice with vigorous stirring.
-
Allow the precipitate to stand for a period to ensure complete precipitation.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude solid by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Method 2: Two-Step Synthesis via 2-(Benzothiazol-2-yl)acetonitrile
This alternative route involves the initial formation of 2-(chloromethyl)benzothiazole, followed by a nucleophilic substitution with a cyanide source to yield 2-(benzothiazol-2-yl)acetonitrile. Subsequent hydrolysis of the nitrile furnishes the desired carboxylic acid.
Mechanistic Insights
The first step is a condensation reaction between 2-aminothiophenol and chloroacetic acid, which upon heating, cyclizes to form 2-(chloromethyl)benzothiazole. The second step is a standard nucleophilic substitution where the cyanide ion displaces the chloride ion. The final step involves the hydrolysis of the nitrile group to a carboxylic acid, which can be performed under acidic or basic conditions.
Reaction Workflow: Method 2
Caption: Two-step workflow for the synthesis of this compound.
Experimental Protocol
Step 1: Synthesis of 2-(Benzothiazol-2-yl)acetonitrile
Materials:
-
2-Aminothiophenol
-
Chloroacetic acid
-
Sodium cyanide or Potassium cyanide
-
Ethanol
-
Water
Procedure:
-
A mixture of 2-aminothiophenol and chloroacetic acid is heated, often without a solvent or in a high-boiling solvent, to induce condensation and cyclization to form 2-(chloromethyl)benzothiazole.
-
The intermediate 2-(chloromethyl)benzothiazole is then dissolved in a suitable solvent, such as aqueous ethanol.
-
A solution of sodium or potassium cyanide in water is added to the reaction mixture.
-
The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
After cooling, the product, 2-(benzothiazol-2-yl)acetonitrile, is isolated by extraction or precipitation.
Step 2: Hydrolysis of 2-(Benzothiazol-2-yl)acetonitrile
Materials:
-
2-(Benzothiazol-2-yl)acetonitrile
-
Concentrated sulfuric acid or Sodium hydroxide
-
Water
Procedure:
-
The 2-(benzothiazol-2-yl)acetonitrile is heated in the presence of a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide solution).
-
The reaction mixture is refluxed for an extended period to ensure complete hydrolysis of the nitrile group.
-
If acid hydrolysis is used, the reaction mixture is cooled and poured onto ice, and the precipitated carboxylic acid is collected by filtration.
-
If basic hydrolysis is used, the reaction mixture is cooled and acidified with a strong acid to precipitate the carboxylic acid, which is then collected by filtration.
-
The crude this compound is purified by recrystallization.
Comparative Analysis
| Feature | Method 1: Direct Condensation | Method 2: Two-Step Synthesis |
| Number of Steps | One-pot synthesis | Two distinct synthetic steps |
| Reagents | 2-Aminothiophenol, Succinic anhydride, PPA | 2-Aminothiophenol, Chloroacetic acid, Cyanide salt, Strong acid/base |
| Reaction Conditions | High temperature (120-140°C) | Moderate to high temperatures (reflux) |
| Yield | Generally moderate to good | Can be high, but dependent on the efficiency of both steps |
| Purity of Crude Product | Can be variable, may require significant purification | Intermediate purification can lead to a cleaner final product |
| Safety Considerations | PPA is corrosive and requires careful handling. | Use of highly toxic cyanide salts requires stringent safety protocols. |
| Scalability | Generally scalable, though handling large quantities of viscous PPA can be challenging. | Scalable, but the handling of large quantities of cyanide is a major concern. |
| Green Chemistry Aspects | Use of a strong, non-recyclable acid (PPA). | Generation of cyanide waste. |
Conclusion
Both the direct condensation and the two-step nitrile hydrolysis methods offer viable routes to this compound. The choice of method will largely depend on the specific requirements of the researcher and the available facilities.
The direct condensation method is attractive due to its one-pot nature, which can be more time and resource-efficient. However, the use of polyphosphoric acid at high temperatures requires careful handling, and the purification of the final product may be more involved.
The two-step synthesis via the nitrile intermediate offers the potential for higher overall yields and purity, as the intermediate can be purified before the final hydrolysis step. The primary drawback of this method is the use of highly toxic cyanide salts, which necessitates strict safety precautions and specialized waste disposal procedures.
For laboratories prioritizing operational simplicity and avoiding highly toxic reagents, the direct condensation method may be preferable, provided that purification challenges can be efficiently addressed. Conversely, for applications demanding high purity and where cyanide handling protocols are well-established, the two-step method could be the more suitable option. Ultimately, a careful evaluation of the trade-offs between efficiency, safety, and environmental impact will guide the synthetic chemist to the optimal choice for their specific needs.
References
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- Kamal, A., & Reddy, M. K. (2022). Synthesis of benzothiazoles and biologically active derivatives from 2-aminothiophenol. Request Full-text Paper PDF. [Link]
- Nguyen, T. T., et al. (2023). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[2][3]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. ACS Omega, 8(34), 30985-30999. [Link]
- Guo, S., et al. (2020). Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry. Molecules, 25(7), 1675. [Link]
- Kudinova, M. A., et al. (2021). Study of succinic anhydride amidation by 2-aminothiazol.
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- Abdel-Wahab, B. F., et al. (2018). Studies and X‐ray Determinations with 2‐(Acetonylthio)benzothiazole: Synthesis of 2‐(Benzothiazol‐2‐ylthio)‐1‐phenylethanone and 2‐(Acetonylthio)Benzothiazole by C―S Bond Cleavage of 2‐(Acetonylthio)benzothiazole in KOH.
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A Critical Guide to "4-Benzothiazoleacetic acid" as a Negative Control in Experimental Design
A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals
In the pursuit of robust and reproducible scientific findings, the judicious selection of controls is paramount.[1][2][3] Negative controls, in particular, serve as the bedrock of experimental validity, ensuring that observed effects are genuinely attributable to the variable under investigation and not to unforeseen confounding factors.[1][2] This guide provides a critical evaluation of 4-Benzothiazoleacetic acid as a potential negative control, comparing it to established best practices and offering a framework for the rigorous validation of any candidate negative control compound.
The Indispensable Role of the Negative Control
A negative control is a sample or group in an experiment that is not expected to exhibit a response or effect.[1][2] Its primary function is to establish a baseline and to identify and control for false positives. An ideal negative control should be structurally as similar as possible to the active or experimental compound but devoid of the specific biological activity being assayed. This seemingly simple requirement is often a complex challenge in practice.
When a compound is dissolved in a vehicle like Dimethyl Sulfoxide (DMSO) for administration to cells or animals, a vehicle-only control is essential to distinguish the effects of the compound from those of the solvent.[4][5][6] DMSO itself can have biological effects, and therefore, a proper negative control experiment should ideally include both an untreated group and a vehicle-treated group to fully understand the baseline responses.[4][5][6]
Critical Evaluation of this compound as a Negative Control
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with a vast number of derivatives demonstrating a wide spectrum of biological activities. These include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. This inherent bioactivity of the benzothiazole chemical class raises a significant red flag regarding the suitability of any of its members, including this compound, as a universal negative control.
While specific bioactivity data for this compound is not extensively documented in publicly available databases, the principle of "guilt by association" with a highly bioactive chemical family necessitates extreme caution. The probability that this compound is not biologically inert is high. Therefore, its use as a negative control without extensive, context-specific validation is not recommended.
Comparison with an Established Negative Control: The Case of STAT3 Inhibitors
A powerful illustration of a well-designed negative control comes from the field of Signal Transducer and Activator of Transcription 3 (STAT3) inhibitor development. STAT3 is a key protein involved in cancer cell proliferation and survival.
-
Active Compound: STX-0119, a N-[2-(1,3,4-oxadiazolyl)]-4-quinolinecarboxamide derivative, was identified as a potent inhibitor of STAT3 dimerization.
-
Negative Control: STX-0872, a truncated analog of STX-0119 that lacks the 2-phenyl group, was shown to be inactive in STAT3-dependent luciferase reporter gene assays.
In this example, STX-0872 serves as an excellent negative control because it is structurally closely related to the active compound but has been experimentally proven to be inactive against the target. This allows researchers to confidently attribute the biological effects of STX-0119 to its specific inhibition of STAT3.
The following table summarizes the key characteristics of an ideal negative control and evaluates this compound against these criteria, in comparison to a validated negative control like STX-0872 and a simple vehicle control.
| Feature | Ideal Negative Control | This compound (Hypothetical) | STX-0872 (Validated STAT3 Negative Control) | Vehicle Control (e.g., DMSO) |
| Structural Similarity to Active Compound | High | Moderate to High (depending on the active benzothiazole derivative) | High | None |
| Biological Inertness (in the specific assay) | High (Experimentally Validated) | Unknown/Unlikely (due to bioactive scaffold) | High (Experimentally Validated) | Low (Known to have biological effects) |
| Purpose | To control for off-target effects of the chemical scaffold. | To act as a baseline for a benzothiazole-based compound. | To confirm that the observed effects are due to STAT3 inhibition. | To control for the effects of the solvent. |
| Confidence in Attributing Specificity of Active Compound | High | Low | High | Moderate (does not control for scaffold effects) |
Experimental Workflow for Validating a Negative Control
Before any compound, including this compound, can be confidently used as a negative control, it must undergo a rigorous validation process within the specific experimental context. The following workflow outlines the essential steps.
Caption: Workflow for the validation of a candidate negative control compound.
Detailed Protocols
1. Primary Target Assay (Example: STAT3 Luciferase Reporter Assay)
-
Objective: To determine if the candidate negative control has any activity on the primary target of the active compound.
-
Methodology:
-
Seed cells (e.g., HeLa) stably expressing a STAT3-dependent luciferase reporter construct in a 96-well plate.
-
After 24 hours, treat the cells with a dose-response curve of the active compound (positive control), the candidate negative control (e.g., this compound), and a vehicle control (e.g., DMSO).
-
Stimulate the cells with a STAT3 activator (e.g., IL-6), except for the unstimulated control wells.
-
After the appropriate incubation time, lyse the cells and measure luciferase activity using a luminometer.
-
Expected Outcome for a Valid Negative Control: No significant inhibition of luciferase activity at concentrations where the active compound shows potent inhibition.
-
2. Cell Viability Assay (Example: MTT Assay)
-
Objective: To ensure the candidate negative control is not cytotoxic at the concentrations used in the experiments.
-
Methodology:
-
Seed cells in a 96-well plate.
-
Treat with a dose-response curve of the candidate negative control for the duration of the planned experiment (e.g., 24, 48, 72 hours).
-
Add MTT reagent to each well and incubate to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol).
-
Measure the absorbance at the appropriate wavelength (typically 570 nm).
-
Expected Outcome for a Valid Negative Control: No significant decrease in cell viability compared to the vehicle control.
-
Signaling Pathway Context: The JAK-STAT Pathway
To understand the importance of a specific negative control, it is crucial to consider the biological pathway being investigated. The JAK-STAT pathway is a critical signaling cascade involved in immunity, cell growth, and differentiation.
Caption: Simplified diagram of the JAK-STAT3 signaling pathway.
Conclusion and Recommendations
The selection of an appropriate negative control is a critical determinant of experimental rigor and the reliability of the resulting data. Based on the extensive biological activity of the benzothiazole scaffold, This compound cannot be recommended as a universal negative control. Its use in any specific experimental context would necessitate a comprehensive validation process to demonstrate its lack of relevant biological activity.
Recommendations for Researchers:
-
Prioritize Validated Negative Controls: Whenever possible, use a negative control that has been experimentally validated and published in peer-reviewed literature for the specific target or pathway of interest.
-
Conduct Rigorous Validation: If a validated negative control is not available, any candidate compound, including this compound, must be thoroughly tested for inactivity in the primary assay and for lack of confounding effects such as cytotoxicity.
-
Always Include a Vehicle Control: The vehicle control is an indispensable component of any experiment involving a dissolved compound and should be run in parallel with all other experimental groups.
-
Critically Evaluate the Literature: Be cautious of studies that use potentially bioactive compounds as negative controls without providing adequate validation data.
By adhering to these principles, researchers can enhance the integrity of their experimental design and contribute to the generation of robust and reproducible scientific knowledge.
References
- Araceli Biosciences. (2020, December 8). Controlling your High Content Assays.
- BenchChem. (n.d.). how to control for FMP-API-1 vehicle effects (DMSO).
- BenchChem. (n.d.). controlling for vehicle effects of DMSO in Avocadyne experiments.
- Biology Stack Exchange. (2017, May 30). Why is a DMSO-only Control Important? [closed].
- ResearchGate. (2022, July 21). MTT assay DMSO vehicle?
Sources
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- 2. biology.stackexchange.com [biology.stackexchange.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Identification of a New Series of STAT3 Inhibitors by Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dcfinechemicals.com [dcfinechemicals.com]
A Guide to Assessing the Selectivity of Novel Bioactive Compounds: A Case Study with 4-Benzothiazoleacetic Acid
For researchers, scientists, and drug development professionals, the journey from a promising hit compound to a validated lead is paved with rigorous characterization. A critical component of this process is understanding a molecule's selectivity—its propensity to interact with its intended biological target versus other proteins in the complex cellular environment. This guide provides a comprehensive framework for assessing the selectivity of a novel compound, using "4-Benzothiazoleacetic acid" (BTAA) as a representative case.
The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, from potent anti-tumor agents to enzyme inhibitors.[1][2] However, this chemical versatility means that a new analog like BTAA comes with an unknown target profile. This guide, therefore, eschews a rigid template and instead follows a logical, field-proven workflow that begins with target identification and progresses through multi-layered in vitro and cellular selectivity profiling. We will explain the causality behind each experimental choice, providing a self-validating system to build a robust selectivity profile.
Part 1: The Foundational Step - Target Identification and Deconvolution
Before selectivity can be assessed, the primary biological target(s) must be identified. For a novel compound like BTAA, which lacks an established target, this deconvolution is the mandatory first step. While a full exploration of target ID methods is beyond our scope, the general workflow involves a combination of techniques to generate and validate hypotheses.
A common approach is affinity-based chemical proteomics. Here, an analog of BTAA is synthesized with a reactive group and/or an enrichment tag (like biotin). This "bait" is incubated with cell lysates or live cells, allowing it to covalently bind to its protein targets. The bait-protein complexes are then enriched (e.g., using streptavidin beads) and the captured proteins are identified by mass spectrometry. This provides a direct, physical inventory of the compound's binding partners, which can then be prioritized for further validation.
Caption: A generalized workflow for identifying the primary target of a novel compound.
For the remainder of this guide, we will proceed with the hypothesis that through such a workflow, a specific protein kinase, Kinase X , has been identified as the primary, high-affinity target of this compound (BTAA).
Part 2: In Vitro Selectivity - Profiling Against the Kinome
With a primary target identified, the next logical step is to assess the compound's selectivity against the broader family of related proteins. Since Kinase X is a kinase, we must profile BTAA against a large panel of other kinases—the "kinome". This is crucial because the ATP-binding site, which most kinase inhibitors target, is highly conserved across the kinome, creating a high potential for off-target interactions.[3]
To provide a meaningful comparison, we will assess BTAA alongside two hypothetical comparator compounds:
-
Inhibitor-S (Selective): A well-characterized, potent inhibitor known for its high selectivity for Kinase X.
-
Inhibitor-NS (Non-Selective): A known multi-kinase inhibitor (e.g., Sorafenib) that also inhibits Kinase X, but has many other targets.
The most direct method to assess functional inhibition is through biochemical assays that measure the catalytic activity of each kinase.[3] Radiometric assays, such as the HotSpot™ platform, are a gold standard, directly measuring the transfer of a radiolabeled phosphate from ATP to a substrate.[4][5]
Comparative Kinome Profiling Data
The results of such a screen are typically represented as the concentration of the inhibitor required to reduce kinase activity by 50% (IC50). A lower IC50 value indicates higher potency.
| Kinase Target | BTAA (IC50, nM) | Inhibitor-S (IC50, nM) | Inhibitor-NS (IC50, nM) |
| Kinase X (On-Target) | 50 | 10 | 80 |
| Kinase A | >10,000 | >10,000 | 250 |
| Kinase B | 850 | >10,000 | 150 |
| Kinase C | >10,000 | >10,000 | 500 |
| Kinase D | 1,200 | 8,000 | 95 |
| Kinase E | >10,000 | >10,000 | >10,000 |
Analysis: This hypothetical data shows that while Inhibitor-S is the most potent and selective for Kinase X, BTAA demonstrates a promising selectivity window. It is significantly more potent against Kinase X than against other kinases tested. In contrast, Inhibitor-NS shows potent activity against multiple kinases, highlighting its non-selective profile.
Experimental Protocol: Radiometric Kinase Activity Assay (General)
This protocol outlines the general steps for determining the IC50 of a compound against a panel of kinases.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., BTAA) in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in a 96-well or 384-well plate.
-
Prepare a reaction buffer containing appropriate salts, DTT, and BSA.
-
Prepare a solution of the specific recombinant kinase for each well.
-
Prepare a solution of the corresponding kinase-specific substrate peptide or protein.
-
Prepare a solution of [γ-³³P]-ATP. The concentration is critical; it is often set near the Michaelis-Menten constant (Km) for each specific kinase to ensure a fair comparison of inhibitor affinities.[4]
-
-
Reaction Initiation:
-
To each well of the reaction plate, add the kinase, the test compound dilution, and the substrate.
-
Allow the kinase and inhibitor to pre-incubate for a set time (e.g., 10-15 minutes) at room temperature.
-
Initiate the phosphorylation reaction by adding the [γ-³³P]-ATP solution.
-
-
Reaction Incubation:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes), ensuring the reaction remains in the linear range.
-
-
Reaction Termination & Capture:
-
Stop the reaction by adding a strong acid (e.g., phosphoric acid).
-
Spot a portion of the reaction mixture from each well onto a filtermat paper. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]-ATP will not.
-
-
Washing & Detection:
-
Wash the filtermat multiple times with a wash solution (e.g., 1% phosphoric acid) to remove all unbound radiolabeled ATP.
-
Dry the filtermat completely.
-
Measure the radioactivity retained on each spot using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO-only control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 3: Confirming Target Engagement in a Cellular Milieu
While in vitro assays are essential, they do not account for factors like cell permeability, efflux pumps, or intracellular ATP concentrations. Therefore, it is critical to confirm that the compound engages its intended target within a live cell. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for this purpose.[6][7]
The principle of CETSA is that when a ligand binds to a protein, it generally stabilizes the protein's structure, making it more resistant to heat-induced denaturation.[8][9] By heating intact cells treated with a compound and then measuring the amount of the target protein that remains soluble, one can directly assess target engagement. A stabilizing compound will result in more soluble protein at higher temperatures—a positive thermal shift.
Caption: The experimental workflow and principle of the Cellular Thermal Shift Assay (CETSA).
Comparative CETSA Data
A CETSA experiment can generate a "melt curve" showing the amount of soluble protein at different temperatures. The temperature at which 50% of the protein has aggregated is the apparent melting temperature (Tagg). A successful target engagement results in an increase in Tagg (ΔTagg).
| Compound | Treatment Conc. (µM) | Tagg for Kinase X (°C) | ΔTagg (°C) |
| Vehicle (DMSO) | - | 52.0 | - |
| BTAA | 10 | 56.5 | +4.5 |
| Inhibitor-S | 1 | 58.0 | +6.0 |
| Inhibitor-NS | 10 | 55.0 | +3.0 |
Analysis: The data confirms that all three compounds engage Kinase X in intact cells, as evidenced by the positive thermal shifts. Inhibitor-S, being highly potent and selective, induces a large shift even at a low concentration. BTAA also shows a robust shift, strongly supporting it as a genuine intracellular ligand for Kinase X. The smaller shift for Inhibitor-NS could reflect its different binding mode or potency in the cellular context.
Experimental Protocol: CETSA with Western Blot Detection
-
Cell Culture and Treatment:
-
Culture a cell line known to express the target protein (Kinase X) to ~80% confluency.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors to a specific cell density.
-
Aliquot the cell suspension into separate tubes. Treat the cells with the test compound (e.g., 10 µM BTAA) or vehicle (DMSO) and incubate under appropriate conditions (e.g., 37°C for 1 hour) to allow for cell penetration and binding.
-
-
Heat Treatment:
-
Place the treated cell aliquots into a thermal cycler with a temperature gradient.
-
Heat the samples for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C or 3°C increments), followed by a 3-minute cooling step at room temperature.[6]
-
-
Cell Lysis:
-
Lyse the cells to release their contents. This is typically achieved by three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
-
Separation of Soluble Proteins:
-
Pellet the heat-induced aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Sample Preparation and Analysis:
-
Carefully collect the supernatant, which contains the soluble protein fraction.
-
Measure the total protein concentration in each sample (e.g., using a BCA assay) to ensure equal loading.
-
Denature the samples in Laemmli buffer and resolve them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane and perform a standard Western blot using a validated primary antibody specific for the target protein (Kinase X).
-
-
Data Analysis:
-
Quantify the band intensity for Kinase X at each temperature point for both vehicle- and drug-treated samples.
-
Normalize the intensity at each temperature to the intensity of the lowest temperature point (e.g., 40°C).
-
Plot the normalized band intensity versus temperature to generate the melting curves. Determine the Tagg and calculate the ΔTagg.
-
Part 4: Bridging to In Vivo Relevance
The ultimate test of selectivity occurs in a whole organism. While comprehensive in vivo testing is a complex field, the initial steps involve correlating drug exposure with target engagement in relevant tissues.[10] This is often done by developing biomarker assays—for instance, measuring the phosphorylation of a known downstream substrate of Kinase X.[11] In an animal model, researchers would administer BTAA and, at various time points, collect tissue samples to measure both the concentration of BTAA (pharmacokinetics, PK) and the level of the downstream biomarker (pharmacodynamics, PD).[12][13] An ideal selective compound will show robust modulation of its on-target biomarker at exposures that do not cause off-target toxicities.
Conclusion
Assessing the selectivity of a novel compound like this compound is not a single experiment but a multi-faceted, systematic process. It begins with the critical identification of the primary target and progresses through layered validation. By combining broad biochemical profiling (e.g., kinome screening) with orthogonal, cellular-context assays like CETSA, researchers can build a high-confidence profile of a compound's specificity. This rigorous, evidence-based approach is fundamental to distinguishing a promising chemical probe or a potential therapeutic candidate from a non-specific compound, ultimately guiding more effective and safer drug development.
References
- Mapping the Protein Kinome: Current Strategy and Future Direction. (2023). PubMed Central. [Link]
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PubMed Central. [Link]
- Recent advances in methods to assess the activity of the kinome. (2017). PubMed Central. [Link]
- Multi-Analyte Columns – Generating a Kinome Profile for Cancer Therapy. (n.d.). Fox Chase Cancer Center. [Link]
- Kinase Selectivity Panels. (n.d.). Reaction Biology. [Link]
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). PubMed Central. [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology. [Link]
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. [Link]
- Kinome Profiling. (n.d.). PubMed Central. [Link]
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015). Annual Reviews. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. [Link]
- Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
- in vivo pharmacology. (n.d.). Novalix. [Link]
- Use of In Vivo Animal Models to Assess Pharmacokinetic Drug-Drug Interactions. (2025).
- In Vivo Models For Efficacy Testing I CRO Services. (n.d.). Pharmaron. [Link]
- Predicting In Vivo Efficacy from In Vitro Data: Quantitative Systems Pharmacology Modeling for an Epigenetic Modifier Drug in Cancer. (n.d.). PubMed Central. [Link]
- Use of in vivo animal models to assess pharmacokinetic drug-drug interactions. (2010). PubMed. [Link]
- Medicinal significance of benzothiazole scaffold: an insight view. (n.d.). Taylor & Francis Online. [Link]
- 2-(4-aminophenyl) benzothiazole: a potent and selective pharmacophore with novel mechanistic action towards various tumour cell lines. (n.d.). PubMed. [Link]
Sources
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- 3. Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
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- 13. Use of in vivo animal models to assess pharmacokinetic drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 4-Benzothiazoleacetic Acid and Its Ester Prodrugs: A Guide for Researchers
In the landscape of medicinal chemistry, the benzothiazole scaffold is a cornerstone, consistently featured in a multitude of biologically active compounds.[1][2][3] Among its derivatives, 4-Benzothiazoleacetic acid has emerged as a molecule of interest, particularly for its potential anti-inflammatory and antimicrobial properties.[4][5][6][7][8][9] However, like many carboxylic acid-containing compounds, its therapeutic efficacy can be hampered by suboptimal physicochemical properties, such as polarity, which can limit its ability to cross biological membranes.[10][11][12]
This guide presents a comparative analysis of this compound and its ester derivatives. Esterification of the carboxylic acid moiety is a well-established prodrug strategy to enhance lipophilicity and, consequently, cell permeability and oral absorption.[11][12][13][14][15][16][17][18][19] These ester prodrugs are designed to be inactive until they are hydrolyzed by endogenous esterases in the body, releasing the active parent drug, this compound, at the site of action.[20][21][22]
This analysis will delve into the synthesis, predicted physicochemical properties, and hypothetical biological performance of a series of alkyl esters of this compound. By understanding the impact of esterification on this promising scaffold, researchers can better design and develop more effective therapeutic agents.
The Prodrug Concept: Enhancing Performance through Esterification
The core principle behind the esterification of this compound is the conversion of a polar carboxylic acid group into a less polar ester group. This modification is expected to increase the compound's lipophilicity, which is a key factor in determining its ability to diffuse across lipid-rich cell membranes.
Synthesis of this compound and Its Esters
The synthesis of this compound can be achieved through various established methods for benzothiazole ring formation.[1][23] A common route involves the condensation of an appropriately substituted aminothiophenol with a suitable carboxylic acid or its derivative.
The esterification of this compound can be efficiently carried out using the Steglich esterification method. This method is particularly advantageous as it proceeds under mild conditions, making it suitable for substrates that may be sensitive to harsher reaction conditions.[24][25] The reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).
Experimental Protocol: Steglich Esterification of this compound
Materials:
-
This compound
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
The desired alcohol (e.g., methanol, ethanol, or butanol)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add the desired alcohol (1.2 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equivalents) in anhydrous DCM.
-
Add the DCC solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired ester.
Comparative Physicochemical Properties
The conversion of the carboxylic acid to its corresponding esters is predicted to have a significant impact on the physicochemical properties of the molecule. Specifically, an increase in lipophilicity (logP) and a decrease in aqueous solubility are expected with an increase in the alkyl chain length of the ester.
| Compound | Structure | Predicted LogP | Predicted Aqueous Solubility |
| This compound | R = H | 1.8 | Moderate |
| Methyl 4-benzothiazoleacetate | R = CH₃ | 2.3 | Low |
| Ethyl 4-benzothiazoleacetate | R = CH₂CH₃ | 2.7 | Very Low |
| Butyl 4-benzothiazoleacetate | R = (CH₂)₃CH₃ | 3.6 | Poor |
Note: The predicted LogP and solubility values are illustrative and would need to be confirmed experimentally.
Hypothetical Comparative Biological Activity
The biological activity of the ester derivatives is expected to be dependent on their conversion to the parent acid by esterases. Therefore, their performance in in vitro versus in vivo models may differ.
In Vitro Antimicrobial Activity
In a standard in vitro antimicrobial susceptibility test, where the concentration of esterases is negligible, the ester prodrugs are expected to exhibit lower intrinsic activity compared to the parent acid.
| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| This compound | 32 | 64 |
| Methyl 4-benzothiazoleacetate | 64 | 128 |
| Ethyl 4-benzothiazoleacetate | 128 | >128 |
| Butyl 4-benzothiazoleacetate | >128 | >128 |
| Ciprofloxacin (Control) | 1 | 0.5 |
Note: The MIC values are hypothetical and serve to illustrate the expected trend.
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Mueller-Hinton Broth (MHB)
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension of 0.5 McFarland standard.
-
Serially dilute the test compounds in MHB in a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37 °C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
In Vivo Anti-Inflammatory Activity
In an in vivo model, such as the carrageenan-induced paw edema model in rats, the ester prodrugs are expected to be hydrolyzed to the active acid, leading to a more pronounced anti-inflammatory effect. The increased lipophilicity of the esters may also lead to better tissue penetration and a more sustained release of the active drug.
| Compound (at 20 mg/kg) | % Inhibition of Paw Edema at 3h |
| Vehicle Control | 0 |
| This compound | 45% |
| Methyl 4-benzothiazoleacetate | 55% |
| Ethyl 4-benzothiazoleacetate | 65% |
| Butyl 4-benzothiazoleacetate | 60% |
| Indomethacin (Control) | 70% |
Note: The % inhibition values are hypothetical and serve to illustrate the expected trend.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Materials:
-
Wistar rats
-
Carrageenan solution (1% in saline)
-
Test compounds (formulated in a suitable vehicle, e.g., 0.5% carboxymethylcellulose)
-
Plethysmometer
Procedure:
-
Fast the rats overnight.
-
Administer the test compounds or vehicle orally.
-
After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Conclusion and Future Directions
The esterification of this compound represents a promising strategy to enhance its therapeutic potential. By converting the parent acid into more lipophilic ester prodrugs, it is possible to improve its pharmacokinetic profile, leading to better absorption and potentially greater efficacy in vivo.
The hypothetical data presented in this guide illustrates the expected trends in physicochemical properties and biological activity. However, it is crucial to emphasize that these predictions must be validated through rigorous experimental studies. Future research should focus on the synthesis of a diverse range of esters of this compound and their comprehensive evaluation in relevant in vitro and in vivo models. Such studies will provide the necessary data to establish a clear structure-activity relationship and guide the development of novel and effective benzothiazole-based therapeutics.
References
- Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
- Takahashi, H. (2017). Recent progress in prodrug design strategies based on generally applicable modifications. Bioorganic & Medicinal Chemistry Letters, 27(11), 2239-2245.
- Chapman, T. M., & Perry, C. M. (2004). Oseltamivir: a review of its use in the management of influenza. Drugs, 64(19), 2131-2151.
- Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
- Stella, V. J., Nti-Addae, K. W. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694.
- Rautio, J., Kumpulainen, H., Heimbach, T., Oliyai, R., Oh, D., Järvinen, T., & Savolainen, J. (2008). Prodrugs: design and clinical applications. Nature Reviews Drug Discovery, 7(3), 255-270.
- Huttunen, K. M., Raunio, H., & Rautio, J. (2011). Prodrugs—from serendipity to rational design. Pharmacological Reviews, 63(3), 750-771.
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- Bundgaard, H. (1985). Design of prodrugs. Elsevier.
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- Wihlar, G., & Wolschann, P. (2005). Prodrugs for improving the oral bioavailability of peptide-mimetics. Current Medicinal Chemistry, 12(17), 1965-1981.
- Testa, B. (2004). Prodrug research: futile or fertile?. Biochemical Pharmacology, 68(11), 2097-2106.
- Gnanavel, S., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
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- Sadhasivam, G., & Kulanthai, K. (2015). Synthesis, characterization, and evaluation of anti-inflammatory and anti-diabetic activity of new benzothiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(8), 425-431.
- Bondock, S., et al. (2012). Synthesis and antimicrobial activity of some new thiazole, thiazolidinone and benzothiazole derivatives. European Journal of Medicinal Chemistry, 47, 599-606.
- Sathe, B. S., et al. (2011). Synthesis and biological evaluation of novel 2-substituted-N-(6-substituted-1,3-benzothiazol-2-yl)acetamides as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 21(1), 367-370.
- Kamal, A., et al. (2010). Synthesis and biological evaluation of 2-anilinobenzothiazole/benzoxazole/benzimidazole based 1,2,3-triazoles as potential antimicrobial agents. Bioorganic & Medicinal Chemistry Letters, 20(18), 5404-5408.
- Kumar, D., et al. (2011). Synthesis and antimicrobial activity of some novel 2-substituted benzothiazole derivatives. Indian Journal of Chemistry-Section B, 50(4), 549-555.
- Vicini, P., et al. (2006). Synthesis and antimicrobial activity of some 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives. Bioorganic & Medicinal Chemistry, 14(11), 3859-3864.
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Navigating the Maze of Bioactivity Data: An Inter-Laboratory Comparison of 4-Benzothiazoleacetic Acid's Inhibitory Potential
A Senior Application Scientist's Guide to Understanding and Mitigating Variability in Preclinical Drug Discovery
Introduction: The Enigmatic Bioactivity of 4-Benzothiazoleacetic Acid
Benzothiazole and its derivatives have emerged as a promising class of heterocyclic compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Our focus here is on a novel derivative, this compound, and its potential as an enzyme inhibitor. Enzyme inhibition assays are a cornerstone of early-stage drug discovery, providing a quantitative measure of a compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[1][3][4]
However, the journey from initial screening to a validated lead compound is often fraught with challenges, a significant one being the variability of bioassay results between different laboratories.[5][6] This guide will dissect a hypothetical scenario where three independent laboratories (Lab A, Lab B, and Lab C) report different IC50 values for this compound against our target enzyme, BioSynthase.
The Hypothetical Scenario: Disparate IC50 Values for this compound
Three reputable contract research organizations (CROs) were tasked with determining the IC50 of this compound against BioSynthase. The reported results are summarized in the table below:
| Laboratory | Reported IC50 (µM) |
| Lab A | 1.2 |
| Lab B | 5.8 |
| Lab C | 15.3 |
Such a significant discrepancy in the IC50 values could lead to conflicting decisions regarding the compound's future development. Our task is to understand the potential root causes of this variability and to propose a standardized protocol that would minimize such inter-laboratory differences.
Deconstructing the Variability: A Deep Dive into Experimental Parameters
The observed differences in the IC50 values are unlikely to be due to a single gross error. Instead, they often stem from a combination of subtle variations in experimental protocols and their execution.[7][8] Bioassays are complex systems, and seemingly minor differences can have a cascading effect on the final outcome.[7]
Below is a diagram illustrating the potential sources of variability in an enzyme inhibition assay:
Figure 2: Standardized Workflow for IC50 Determination.
Detailed Step-by-Step Methodology
Objective: To determine the IC50 of this compound against BioSynthase using a standardized fluorescence-based assay.
Materials:
-
This compound (purity >98%, from a single certified batch)
-
Recombinant BioSynthase (activity pre-determined and consistent across lots)
-
Fluorogenic Substrate for BioSynthase
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Tween-20)
-
DMSO (ACS grade)
-
384-well, black, flat-bottom plates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a concentration range that will span the expected IC50 (e.g., 100 µM to 0.01 µM).
-
-
Assay Plate Preparation:
-
Dispense 1 µL of the serially diluted compound or DMSO (for controls) into the appropriate wells of the 384-well plate according to a randomized plate map.
-
Positive Control (0% inhibition): Wells containing DMSO only.
-
Negative Control (100% inhibition): Wells containing a known potent inhibitor of BioSynthase or no enzyme.
-
-
Enzyme Addition and Pre-incubation:
-
Prepare a working solution of BioSynthase in assay buffer at a concentration that gives a robust signal within the linear range of the assay.
-
Add 20 µL of the BioSynthase working solution to all wells except the negative control wells (add 20 µL of assay buffer instead).
-
Centrifuge the plate briefly to ensure proper mixing.
-
Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme.
-
-
Reaction Initiation and Incubation:
-
Prepare a working solution of the fluorogenic substrate in assay buffer at a concentration equal to its Km.
-
Add 20 µL of the substrate working solution to all wells to initiate the enzymatic reaction.
-
Centrifuge the plate briefly.
-
Incubate the plate for 60 minutes at 37°C in a temperature-controlled incubator.
-
-
Signal Detection:
-
Measure the fluorescence intensity in each well using a plate reader with appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Normalization: Normalize the data using the average fluorescence of the positive (0% inhibition) and negative (100% inhibition) controls.
-
% Inhibition = 100 * (1 - (Sample_Signal - Negative_Control_Signal) / (Positive_Control_Signal - Negative_Control_Signal))
-
-
Curve Fitting: Plot the % inhibition versus the logarithm of the compound concentration and fit the data using a four-parameter logistic (4PL) equation.
-
IC50 Determination: The IC50 is the concentration of the compound that produces 50% inhibition as determined from the fitted curve. The goodness of fit should be assessed by the R² value.
-
Conclusion: Towards Reproducible Bioactivity Data
The inter-laboratory variability observed in our hypothetical scenario is a common challenge in drug discovery. By acknowledging the multifaceted nature of this variability and implementing a rigorously standardized and well-documented experimental protocol, we can significantly enhance the reproducibility and reliability of bioactivity data. This guide provides a framework for researchers to critically evaluate their own assay protocols and to foster a culture of scientific rigor that is essential for the successful translation of promising compounds from the bench to the clinic. The key takeaway is that consistency in reagents, meticulous execution of a detailed protocol, and standardized data analysis are not just best practices; they are fundamental to the integrity of our scientific endeavors.
References
- Comparability of Mixed IC50 Data – A St
- Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]
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- Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease. PubMed Central. [Link]
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Safety Operating Guide
4-Benzothiazoleacetic acid proper disposal procedures
Senior Application Scientist's Foreword
In the fast-paced environment of drug discovery and scientific research, our focus is often fixed on synthesis, experimentation, and analysis. However, the lifecycle of a chemical does not end when an experiment is complete. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are a fundamental component of laboratory safety, environmental stewardship, and scientific integrity. Improper disposal can lead to serious safety incidents, environmental contamination, and significant legal and financial repercussions.[1]
This guide provides a detailed, procedural framework for the proper disposal of 4-Benzothiazoleacetic acid. My objective is to move beyond a simple checklist and offer a comprehensive, self-validating system for managing this chemical waste stream. By understanding the why behind each step—from hazard characterization to final transport—you will be equipped to ensure that your laboratory's operations are safe, compliant, and environmentally sound. This document is designed to become your preferred source for handling this specific compound, building trust through expertise and a commitment to safety beyond the product itself.
Section 1: Hazard Assessment & Characterization
Before any handling or disposal protocol can be established, a thorough understanding of the chemical's hazards is paramount. While a specific Safety Data Sheet (SDS) for the this compound isomer was not available at the time of this writing, we can infer a likely hazard profile from the closely related isomer, 2-Benzothiazoleacetic acid (CAS No. 29182-45-4) .
Crucial Directive: The following data is for a related isomer. You are REQUIRED to consult the specific SDS provided by your chemical supplier for this compound to confirm its precise hazard characteristics.
The initial step in waste management is to determine if the waste is hazardous according to the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[2] A waste is considered hazardous if it is specifically "listed" by the EPA or if it exhibits one of four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[2][3] Based on its acidic nature and the toxicological profile of related compounds, this compound waste must be treated as hazardous.
Table 1: Hazard Profile based on 2-Benzothiazoleacetic acid
| Hazard Category | GHS Classification | Key Precautionary Statements (P-Statements) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P264: Wash skin thoroughly after handling.[4] P270: Do not eat, drink or smoke when using this product.[4][5] |
| Skin Irritation | Category 2 (Causes skin irritation) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P302+P352: IF ON SKIN: Wash with plenty of water.[5] |
| Eye Irritation | Category 2 (Causes serious eye irritation) | P280: Wear protective gloves/protective clothing/eye protection/face protection.[5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] |
| Disposal | Not Applicable | P501: Dispose of contents/container to an approved waste disposal plant. [5][6][7] |
Section 2: Personnel Protection & Handling
Based on the hazard assessment, a stringent personal protective equipment (PPE) protocol is required when handling this compound and its waste.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: Use safety glasses with side shields or chemical splash goggles that are tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned. For larger quantities or when there is a risk of splashing, consider a chemically resistant apron.
-
Respiratory Protection: All handling of solid this compound or solutions should be conducted within a certified chemical fume hood to avoid inhalation of dust or aerosols.[1]
Section 3: Standard Operating Procedure for Disposal
This protocol outlines the step-by-step process for safely collecting and storing waste containing this compound from the point of generation until it is collected by a licensed hazardous waste contractor.
Step 1: Waste Identification and Segregation
-
Designate as Hazardous Waste: From the moment it is deemed unusable, this compound and any materials contaminated with it (e.g., contaminated paper towels, gloves, weigh boats) must be treated as hazardous waste.
-
Segregate at the Source:
-
Do not mix this waste stream with non-hazardous waste.
-
Crucially, segregate it from incompatible chemicals. As an acidic compound, it must be kept separate from bases to prevent violent reactions. It should also be segregated from strong oxidizing agents.
-
Keep solid and liquid waste streams separate.
-
Step 2: Selecting the Proper Waste Container
-
Compatibility is Key: The container must be chemically compatible with the waste. For acidic waste like this compound, high-density polyethylene (HDPE) or glass containers are appropriate. Avoid metal containers, as acids can cause corrosion.
-
Container Integrity: Ensure the container is in good condition, free from cracks or damage, and has a secure, leak-proof screw cap.
-
Headspace: Do not overfill liquid waste containers. Leave at least one inch of headspace to allow for vapor expansion.
Step 3: Accurate and Compliant Labeling
-
Regulatory Requirements: The EPA requires that every hazardous waste container be clearly labeled.[8]
-
Label Contents: The label must include:
-
The words "HAZARDOUS WASTE" .
-
The full chemical name: "this compound" . Do not use abbreviations or chemical formulas.
-
A clear indication of the hazards (e.g., "Toxic," "Irritant"). Hazard pictograms are highly recommended.
-
The accumulation start date (this is the date you first add waste to the container).
-
Step 4: Storage in a Satellite Accumulation Area (SAA)
-
Definition: An SAA is a designated location at or near the point of waste generation and under the control of the laboratory personnel. This could be a marked section of a lab bench or inside a chemical fume hood.
-
Storage Limits: A laboratory can accumulate up to 55 gallons of hazardous waste in an SAA. Once this limit is reached, the full container must be moved to the facility's central accumulation area (CAA) within three days.
-
Safe Practices:
-
Keep waste containers tightly closed at all times, except when adding waste.
-
Store containers in a designated secondary containment bin or tray to contain any potential leaks or spills.
-
Regularly inspect the SAA for any signs of container degradation or leakage.
-
Step 5: Arranging for Disposal
-
Contact EHS: Once a waste container is full or has been in the SAA for a designated period (typically not exceeding one year for partially filled containers), contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Professional Disposal: Never dispose of this compound down the drain or in the regular trash.[1] It must be collected by a licensed hazardous waste hauler who will transport it to an approved treatment, storage, and disposal facility (TSDF).
Section 4: The Disposal Pathway - A Decision Framework
The following diagram illustrates the logical workflow for managing this compound waste, ensuring every critical decision point is addressed.
Caption: Decision workflow for the safe disposal of this compound waste.
Section 5: Emergency Procedures - Spill Management
Even with meticulous planning, spills can occur. Immediate and correct action is critical to mitigate risks.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or involves airborne dust, evacuate the area.
-
Isolate: Secure the area to prevent unauthorized entry.
-
Protect Yourself: Don appropriate PPE, including gloves, goggles, and a lab coat. For a large spill of solid material, respiratory protection may be necessary.
-
Containment & Cleanup:
-
For Solid Spills: Gently cover the spill with an inert absorbent material like sand or vermiculite. Avoid raising dust. Carefully sweep the material into a designated hazardous waste container.
-
For Liquid Spills (Solutions): Use an appropriate chemical spill kit or absorbent pads to soak up the material. Work from the outside of the spill inward.
-
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose: All cleanup materials (absorbent, contaminated gloves, etc.) must be placed in a sealed, labeled hazardous waste container for disposal.
Section 6: Waste Minimization Strategies
A core principle of modern laboratory management is to minimize the generation of hazardous waste.
-
Prudent Purchasing: Order and use only the amount of chemical needed for your experiments.
-
Inventory Management: Maintain an accurate chemical inventory to avoid purchasing duplicates and to track expiration dates.
-
Scale of Experiments: Where possible, reduce the scale of experiments to minimize the volume of waste generated per reaction.
By adhering to these detailed procedures, you not only ensure regulatory compliance but also foster a culture of safety and responsibility within your laboratory.
References
- Dow AgroSciences.
- U.S. Environmental Protection Agency. Consolidated List of Chemicals Subject to the Emergency Planning and Community Right- To-Know Act (EPCRA), Compre - EPA. [Link]
- University of Maryland Environmental Safety, Sustainability and Risk. EPA Hazardous Waste Codes. [Link]
- U.S. Environmental Protection Agency. Hazardous Waste Listings. [Link]
- Regulations.gov. Identification and Listing of Hazardous Waste. [Link]
- U.S. Environmental Protection Agency. Hazardous Waste. [Link]
- Carl ROTH.
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Navigating the Safe Handling of 4-Benzothiazoleacetic Acid: A Guide to Personal Protective Equipment
For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory practices. When handling specialized reagents like 4-Benzothiazoleacetic acid, a comprehensive understanding of its potential hazards and the corresponding personal protective equipment (PPE) is not merely a procedural formality; it is the bedrock of responsible innovation. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, ensuring both your personal safety and the validity of your experimental outcomes.
Understanding the Hazard Profile: Why Specific PPE is Crucial
Core Personal Protective Equipment (PPE) for this compound
The selection of appropriate PPE is a critical control measure. The following table summarizes the essential PPE for handling this compound in various laboratory settings.
| Task | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | ANSI Z87.1 certified safety glasses with side shields or chemical safety goggles.[5] | Chemically resistant gloves (Nitrile or Neoprene).[6] | Standard laboratory coat.[5] | NIOSH-approved N95 (or better) particulate respirator if dust is generated.[5] |
| Solution Preparation | Chemical safety goggles and a face shield. | Chemically resistant gloves (Nitrile or Neoprene).[6] | Chemically resistant apron over a laboratory coat. | Work in a certified chemical fume hood.[5] |
| Reaction and Work-up | Chemical safety goggles and a face shield. | Chemically resistant gloves (Nitrile or Neoprene).[6] | Chemically resistant apron over a laboratory coat. | Work in a certified chemical fume hood.[5] |
| Waste Disposal | Chemical safety goggles.[4] | Chemically resistant gloves (Nitrile or Neoprene).[6] | Laboratory coat.[5] | Not generally required if handling sealed containers. |
The "Why" Behind the "What": A Deeper Dive into PPE Selection
Eye and Face Protection: Your First Line of Defense
Accidental splashes of acidic solutions can cause severe and irreversible eye damage.[4]
-
Safety Glasses with Side Shields: Offer baseline protection against projectiles and minor splashes.
-
Chemical Safety Goggles: Provide a complete seal around the eyes, offering superior protection from splashes, vapors, and dust.
-
Face Shields: Should be used in conjunction with goggles when handling larger volumes or during procedures with a high risk of splashing, offering full-face protection.[6]
Hand Protection: Preventing Dermal Exposure
The skin is a primary route of exposure. Chemically resistant gloves are non-negotiable.
-
Nitrile or Neoprene Gloves: These materials offer good resistance to a range of organic acids and solvents.[6] Always inspect gloves for any signs of degradation or punctures before use.
-
Double Gloving: For prolonged handling or when working with concentrated solutions, wearing two pairs of gloves can provide an additional layer of safety.
Body Protection: Shielding from Spills and Contamination
Your personal clothing offers minimal protection against chemical spills.
-
Laboratory Coat: A standard lab coat made of a suitable material protects your skin and clothing from minor spills.[5]
-
Chemically Resistant Apron: When handling larger quantities or performing tasks with a higher splash potential, an apron worn over the lab coat provides an additional barrier.
Respiratory Protection: Guarding Against Inhalation Hazards
Inhalation of acidic dust or vapors can cause respiratory irritation.[7]
-
Chemical Fume Hood: All manipulations of this compound, especially those involving heating or potential aerosolization, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]
-
N95 Respirator: If weighing the solid compound outside of a fume hood and there is a risk of dust generation, a NIOSH-approved N95 respirator is recommended to prevent inhalation of particulates.[5]
Operational Plan: A Step-by-Step Guide to Safe Handling
A structured workflow is paramount to minimizing risk.
-
Pre-Handling Preparation:
-
Read and fully understand the Safety Data Sheet (SDS) for similar compounds and this guide before beginning any work.[5]
-
Ensure all necessary PPE is available, in good condition, and fits correctly.[5]
-
Locate and verify the functionality of the nearest safety shower and eyewash station.
-
Designate a specific, clearly marked area for handling this compound.[5]
-
-
Donning PPE: Follow a logical sequence to ensure complete coverage.
-
Start with your lab coat.
-
Put on your safety goggles or face shield.
-
Don your respiratory protection, if required.
-
Finally, put on your gloves, ensuring they overlap the cuffs of your lab coat.
-
-
Handling the Compound:
-
Always work within a certified chemical fume hood when handling solutions or performing reactions.[5]
-
When weighing the solid, use a spatula and handle it gently to minimize dust formation.[5]
-
If adding the acid to a solvent, always add the acid to the solvent slowly, never the other way around, to control any exothermic reactions.
-
Keep all containers of this compound tightly closed when not in use.
-
-
Doffing PPE: Remove PPE in a manner that prevents cross-contamination.
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface with your bare hands.
-
Remove your lab coat, turning it inside out as you take it off.
-
Remove your eye and face protection.
-
Wash your hands thoroughly with soap and water after removing all PPE.[5]
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal is a critical final step in the safe handling of any chemical.
-
Waste Collection: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound and any reaction waste should be collected in a separate, compatible, and clearly labeled hazardous waste container.
-
Institutional Guidelines: Always follow your institution's specific chemical waste disposal procedures.
Visualizing the Workflow: PPE Selection and Disposal
To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the workflow for safe disposal.
Caption: PPE selection workflow based on the laboratory task.
Caption: Step-by-step waste disposal workflow.
By adhering to these rigorous safety protocols and understanding the rationale behind each recommendation, you can confidently handle this compound, ensuring a safe and productive research environment.
References
- What are the safety precautions when handling acids? - Blog. (2025, September 18).
- Personal protective equipment for handling Acid-PEG3-SS-PEG3-Acid - Benchchem. (n.d.).
- What PPE Should You Wear When Handling Acid 2026? - LeelineWork. (2025, January 7).
- Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric. (n.d.).
- Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. (n.d.).
- Design, Synthesis and Biological Evaluation of Benzothiazole Derivatives for Antimicrobial Activity - Journal of Chemical Health Risks. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).
- 1 - SAFETY DATA SHEET. (2024, September 6).
- 1 - Safety Data Sheet. (n.d.).
- 4-(Benzothiazol-2-yl)benzoicacid SDS, 2182-78-7 Safety Data Sheets - ECHEMI. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2014, September 19).
- SAFETY DATA SHEET - Fisher Scientific. (2023, September 5).
- Troubleshooting guide for the synthesis of benzothiazole derivatives - Benchchem. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2012, May 1).
Sources
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. What are the safety precautions when handling acids? - Blog [bofanchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
